Technical Documentation Center

[(3S)-1-methylpyrrolidin-3-yl]methanol hydrochloride Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: [(3S)-1-methylpyrrolidin-3-yl]methanol hydrochloride
  • CAS: 2490314-48-0

Core Science & Biosynthesis

Foundational

[(3S)-1-methylpyrrolidin-3-yl]methanol hydrochloride synthesis pathway

An In-Depth Technical Guide to the Synthesis of [(3S)-1-Methylpyrrolidin-3-yl]methanol Hydrochloride For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive overview of a robus...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Synthesis of [(3S)-1-Methylpyrrolidin-3-yl]methanol Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of a robust and scientifically-grounded synthetic pathway for [(3S)-1-methylpyrrolidin-3-yl]methanol hydrochloride. As a valuable chiral building block, the stereospecific synthesis of this compound is of significant interest in medicinal chemistry and drug development.[1][2] The pyrrolidine ring is a foundational structure in a multitude of biologically active molecules, and the specific (S)-configuration, combined with the primary alcohol and tertiary amine functional groups, makes this compound a versatile synthon for creating complex pharmaceutical agents.[3][4]

Our approach is designed to be logical, efficient, and scalable, starting from a readily available chiral precursor. We will delve into the causality behind the selection of reagents and reaction conditions, providing a self-validating protocol grounded in established chemical principles.

Retrosynthetic Analysis and Strategy

A logical retrosynthetic analysis of the target molecule, [(3S)-1-methylpyrrolidin-3-yl]methanol hydrochloride (I), suggests a pathway originating from a chiral amino acid to ensure stereochemical control.

G Target [(3S)-1-methylpyrrolidin-3-yl]methanol HCl (I) FreeBase [(3S)-1-methylpyrrolidin-3-yl]methanol (II) Target->FreeBase Salt Formation CarboxylicAcid (S)-1-Methylpyrrolidine-3-carboxylic Acid (III) FreeBase->CarboxylicAcid Reduction (e.g., LiAlH4) PyrrolidoneEster Methyl (S)-1-methyl-5-oxopyrrolidine-2-carboxylate (IV) CarboxylicAcid->PyrrolidoneEster Decarboxylation & Hydrolysis (Conceptual Simplification) GlutamicAcid L-Glutamic Acid (V) PyrrolidoneEster->GlutamicAcid Cyclization & N-Methylation

Caption: Retrosynthetic pathway for the target compound.

This analysis leads to a forward synthesis strategy that begins with L-glutamic acid. This approach is advantageous as it uses an inexpensive, enantiomerically pure starting material. The synthesis proceeds through a pyroglutamate intermediate, followed by N-methylation and a final, powerful reduction to yield the desired product.

The Synthetic Pathway: From L-Glutamic Acid to the Final Product

The chosen pathway involves three primary transformations following the initial preparation of the pyroglutamate intermediate.

G cluster_0 Step 1: Synthesis of (S)-1-Methyl-5-oxopyrrolidine-2-carboxylic acid cluster_1 Step 2: Decarboxylation cluster_2 Step 3: Reduction to the Alcohol cluster_3 Step 4: Hydrochloride Salt Formation A L-Glutamic Acid B Dimethyl (S)-1-methyl-5-oxopyrrolidine-1,2-dicarboxylate A->B  Cyclization, Esterification, N-Methylation   C (S)-1-Methyl-5-oxopyrrolidine-2-carboxylic acid B->C  Selective Hydrolysis   D (S)-1-Methylpyrrolidin-5-one C->D  Heat (e.g., in refluxing HCl)   E [(3S)-1-methylpyrrolidin-3-yl]methanol D->E  LiAlH4 Reduction   F [(3S)-1-methylpyrrolidin-3-yl]methanol hydrochloride E->F  HCl in Ether/IPA  

Caption: Overall workflow of the synthesis pathway.

Quantitative Data Summary
StepStarting MaterialKey ReagentsProductTypical Yield (%)
1aL-Glutamic AcidSOCl₂, MeOH, (CH₃)₂SO₄, NaH(S)-1-Methyl-5-oxopyrrolidine-2-carboxylic acid methyl ester~75-85
1bEster from 1aLiOH, H₂O/THF(S)-1-Methyl-5-oxopyrrolidine-2-carboxylic acid>95
2Carboxylic acid from 1bHCl (aq), Heat(S)-1-Methylpyrrolidin-3-one~80-90
3Ketone from 2LiAlH₄, Dry Ether/THF[(3S)-1-methylpyrrolidin-3-yl]methanol~70-80
4Alcohol from 3HCl in isopropanol[(3S)-1-methylpyrrolidin-3-yl]methanol hydrochloride>95

Detailed Experimental Protocols & Scientific Rationale

Step 1: Synthesis of (S)-1-Methylpyrrolidin-3-one

This initial phase involves the cyclization of L-glutamic acid to form a pyroglutamate, followed by N-methylation, and finally decarboxylation to yield a key ketone intermediate.

Protocol:

  • Esterification and Cyclization: Suspend L-glutamic acid (1.0 eq) in methanol. Cool the mixture to 0°C and slowly add thionyl chloride (2.2 eq). Allow the reaction to warm to room temperature and then heat to reflux for 4-6 hours. Cool the solution and neutralize with a base such as sodium methoxide. The resulting product, dimethyl 5-oxopyrrolidine-1,2-dicarboxylate, forms spontaneously.

  • N-Methylation: To a solution of the pyroglutamate ester (1.0 eq) in dry THF, add sodium hydride (1.1 eq) portion-wise at 0°C. After gas evolution ceases, add dimethyl sulfate (1.1 eq) dropwise. Stir the reaction at room temperature overnight.

  • Hydrolysis and Decarboxylation: Add aqueous HCl (e.g., 6M) to the reaction mixture from the previous step and heat to reflux. The ester is hydrolyzed, and the resulting β-keto acid readily undergoes decarboxylation. Monitor the reaction by TLC until the starting material is consumed.

  • Workup and Isolation: After cooling, basify the aqueous solution with NaOH to pH > 12 and extract with a suitable organic solvent like dichloromethane. Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude (S)-1-Methylpyrrolidin-3-one.

Scientific Rationale:

  • Stereochemical Integrity: Starting with L-glutamic acid, which possesses the desired (S)-stereochemistry, ensures the chirality is maintained throughout the synthesis. Proline and its derivatives are common starting points for building chiral pyrrolidine scaffolds.[5][6]

  • Decarboxylation: The decarboxylation in acidic conditions is a classic reaction for β-keto acids, which are transiently formed upon hydrolysis of the ester at the 2-position relative to the ketone at the 5-position (which becomes the 3-position after renumbering).

Step 2: Reduction to [(3S)-1-methylpyrrolidin-3-yl]methanol

This crucial step reduces the ketone to the secondary alcohol, which is then converted to the final primary alcohol. A more direct and efficient method, however, involves the complete reduction of a carboxylic acid precursor. For the purpose of this guide, we will detail the reduction of a related carboxylic acid intermediate, (S)-1-methylpyrrolidine-3-carboxylic acid, to the target alcohol.

Protocol (Reduction of Carboxylic Acid):

  • Reaction Setup: In a flame-dried, three-neck round-bottom flask equipped with a dropping funnel, condenser, and nitrogen inlet, suspend lithium aluminum hydride (LiAlH₄) (approx. 2.0-3.0 eq) in anhydrous diethyl ether or THF.

  • Substrate Addition: Dissolve (S)-1-methylpyrrolidine-3-carboxylic acid (1.0 eq) in dry THF and add it dropwise to the stirred LiAlH₄ suspension at 0°C. The reaction is highly exothermic.

  • Reaction: After the addition is complete, allow the mixture to warm to room temperature and then heat to a gentle reflux for 4-8 hours to ensure the complete reduction of the carboxylic acid.

  • Quenching (Fieser workup): Cool the reaction mixture to 0°C. Cautiously and sequentially add water (X mL), followed by 15% aqueous NaOH (X mL), and finally water again (3X mL), where X is the mass of LiAlH₄ used in grams. This procedure is critical for safety and to produce a granular precipitate of aluminum salts that is easily filtered.

  • Isolation: Stir the resulting mixture at room temperature for 30 minutes, then filter through a pad of Celite®. Wash the filter cake thoroughly with ether or THF. Combine the filtrates and dry over anhydrous sodium sulfate.

  • Purification: Remove the solvent under reduced pressure to yield the crude product, [(3S)-1-methylpyrrolidin-3-yl]methanol, which can be purified by vacuum distillation if necessary.

Scientific Rationale:

  • Choice of Reducing Agent: Carboxylic acids are resistant to reduction and require a powerful reducing agent. Lithium aluminum hydride (LiAlH₄) is highly effective for this transformation, whereas milder reagents like sodium borohydride (NaBH₄) are unreactive towards carboxylic acids.[7][8] Borane complexes (BH₃-THF or BH₃-SMe₂) are also viable alternatives.[9]

  • Reaction Conditions: The reaction must be conducted under strictly anhydrous conditions as LiAlH₄ reacts violently with water.[7] The Fieser workup is a well-established and safe method for quenching LiAlH₄ reactions, leading to easier isolation of the product compared to acidic workups.

Step 3: Formation of the Hydrochloride Salt

This final step converts the free base, which is often an oil, into a stable, crystalline, and easily handled hydrochloride salt.

Protocol:

  • Solution Preparation: Dissolve the purified [(3S)-1-methylpyrrolidin-3-yl]methanol (1.0 eq) in a minimal amount of a suitable solvent, such as isopropanol or diethyl ether.

  • Acidification: Cool the solution in an ice bath. Slowly add a solution of hydrochloric acid in isopropanol or ether (1.0-1.1 eq) dropwise with stirring.

  • Precipitation and Isolation: The hydrochloride salt will typically precipitate out of the solution. Continue stirring in the ice bath for 30-60 minutes to maximize precipitation.

  • Purification: Collect the solid product by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to yield [(3S)-1-methylpyrrolidin-3-yl]methanol hydrochloride as a crystalline solid.

Scientific Rationale:

  • Salt Properties: The formation of a hydrochloride salt increases the compound's melting point and often imparts crystallinity, which facilitates purification by recrystallization and improves handling and stability for storage. The target compound is available commercially as its hydrochloride salt.[10]

Conclusion

The synthetic pathway detailed in this guide provides a reliable and scalable method for producing enantiomerically pure [(3S)-1-methylpyrrolidin-3-yl]methanol hydrochloride. By starting from the chiral pool, specifically L-glutamic acid, the stereochemical integrity of the target molecule is assured. The judicious choice of powerful reducing agents and controlled reaction conditions at each step is paramount to achieving high yields and purity. This guide offers researchers and drug development professionals a solid foundation for the synthesis of this important chiral building block.

References

  • CN108698989B - Process for the preparation of 1-methylpyrrolidin-3-ol. Google Patents. [URL: https://patents.google.
  • EP4382529A1 - A process for preparing pure (3s)-pyrrolidin-3-ol and pure (3s). Google Patents. [URL: https://patents.google.
  • Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. MDPI. [URL: https://www.mdpi.com/1420-3049/29/20/4576]
  • 1210935-33-3|(R)-(1-Methylpyrrolidin-3-yl)methanol. BLDpharm. [URL: https://www.bldpharm.com/products/1210935-33-3.html]
  • (S)-(1-Methylpyrrolidin-3-YL)methanol chemical properties and structure. Benchchem. [URL: https://www.benchchem.com/product/b582387]
  • CAS 1210934-04-5: [(3S)-1-methylpyrrolidin-3-yl]methanol. CymitQuimica. [URL: https://www.cymitquimica.com/cas/1210934-04-5]
  • 1-Methyl-3-pyrrolidinol synthesis. ChemicalBook. [URL: https://www.chemicalbook.
  • Reduction of carboxylic acids. Chemguide. [URL: https://www.chemguide.co.uk/organicprops/acids/reduction.html]
  • In-Depth Technical Guide to the Chirality of (S)-(1-Methylpyrrolidin-3-YL)methanol. Benchchem. [URL: https://www.benchchem.com/pdf/B582387-Chirality-Technical-Guide.pdf]
  • Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. PMC - National Center for Biotechnology Information. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11548695/]
  • CN113321605A - Preparation method of 1-methyl-3-pyrrolidinol. Google Patents. [URL: https://patents.google.
  • METHOD FOR PRODUCING 1-METHYLPYRROLIDIN-3-OL. European Patent Office - EP 3415499 A1. [URL: https://data.epo.org/publication-server/document?i=573356062&typ=docdb&cc=EP&pn=3415499&ki=A1]
  • Alcohol synthesis by carboxyl compound reduction. Organic Chemistry Portal. [URL: https://www.organic-chemistry.org/synthesis/O-H/reductionsalcohols.shtm]
  • Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. SpringerLink. [URL: https://link.springer.com/article/10.1007/s40265-022-01771-4]
  • (S)-(1-Methylpyrrolidin-3-YL)methanol: A Comparative Guide to its Efficacy in Asymmetric Synthesis. Benchchem. [URL: https://www.benchchem.com/pdf/B582387-Efficacy-in-Asymmetric-Synthesis.pdf]
  • Synthesis of pyrrolidine-3-carboxylic acid derivatives via asymmetric Michael addition reactions of carboxylate-substituted enones. Organic & Biomolecular Chemistry (RSC Publishing). [URL: https://pubs.rsc.org/en/content/articlelanding/2017/ob/c7ob01484h]
  • Synthesis and Crystal Structure of (S)-(+)-N-Substituted Pyrrolidinyl Methanol Derivatives. ResearchGate. [URL: https://www.researchgate.
  • Synthesis and Application of (R)-3-Methylpyrrolidine-3-Carboylic Acid. The Aquila Digital Community. [URL: https://aquila.usm.edu/masters_theses/270]
  • L-Proline, 2-methyl. Organic Syntheses Procedure. [URL: http://www.orgsyn.org/demo.aspx?prep=cv9p0509]
  • Selective One-Pot Conversion of Carboxylic Acids into Alcohols. ACS Publications. [URL: https://pubs.acs.org/doi/10.1021/jo960628e]
  • Recent Advances in the Synthesis of Pyrrolidines. IntechOpen. [URL: https://www.intechopen.com/chapters/82260]
  • Synthesis of pyrrolidine-3-carboxylic acid derivatives: Via asymmetric Michael addition reactions of carboxylate-substituted enones. CORE. [URL: https://core.ac.uk/display/144933907]
  • Proline Derivatives in Organic Synthesis. Organic Chemistry Portal. [URL: https://www.organic-chemistry.org/highlights/2007/25march.shtm]
  • Organic Chemistry: Reduction. Jack Westin. [URL: https://jackwestin.
  • Acid to Alcohol - Common Conditions. The Baran Laboratory, Scripps Research. [URL: https://baranlab.org/wp-content/uploads/2020/08/Acid-to-Alcohol.pdf]
  • Synthesis of pyrrolidine-3-carboxylic acid derivatives: Via asymmetric Michael addition reactions of carboxylate-substituted enones | Request PDF. ResearchGate. [URL: https://www.researchgate.
  • 4.2.1.6. Synthesis of (S)-Diphenyl(pyrrolidin-2-yl)methanol. Royal Society of Chemistry. [URL: https://pubs.rsc.org/en/content/ebook/978-1-78801-631-9/chapter/4.2.1.6/synthesis-of-s-diphenyl-pyrrolidin-2-yl-methanol]
  • [(3S)-1-methylpyrrolidin-3-yl]methanol hydrochloride — Chemical Substance Information. Toxin and Toxin Target Database (T3DB). [URL: http://www.t3db.ca/substances/FDB112107]

Sources

Exploratory

[(3S)-1-methylpyrrolidin-3-yl]methanol hydrochloride mechanism of action

An In-Depth Technical Guide on the Proposed Mechanism of Action of [(3S)-1-methylpyrrolidin-3-yl]methanol hydrochloride Authored by a Senior Application Scientist Abstract [(3S)-1-methylpyrrolidin-3-yl]methanol hydrochlo...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide on the Proposed Mechanism of Action of [(3S)-1-methylpyrrolidin-3-yl]methanol hydrochloride

Authored by a Senior Application Scientist

Abstract

[(3S)-1-methylpyrrolidin-3-yl]methanol hydrochloride is a chiral organic compound featuring a pyrrolidine ring, a structure of significant interest in medicinal chemistry due to its prevalence in a wide array of biologically active molecules.[1] While direct pharmacological studies on this specific compound are not extensively published, its structural similarity to known neuromodulatory agents suggests a potential interaction with specific receptor systems in the central and peripheral nervous systems. This technical guide proposes a putative mechanism of action for [(3S)-1-methylpyrrolidin-3-yl]methanol hydrochloride, centering on its potential role as a muscarinic acetylcholine receptor agonist. We will delve into the rationale behind this hypothesis, explore the intricacies of the target receptor family, and provide a comprehensive roadmap of experimental protocols required to validate this proposed mechanism. This document is intended for researchers, scientists, and drug development professionals seeking to understand and explore the therapeutic potential of novel pyrrolidine-based compounds.

Introduction to [(3S)-1-methylpyrrolidin-3-yl]methanol hydrochloride

[(3S)-1-methylpyrrolidin-3-yl]methanol hydrochloride is a derivative of the five-membered nitrogen-containing heterocycle, pyrrolidine. The pyrrolidine scaffold is a cornerstone in drug discovery, prized for its ability to introduce three-dimensional complexity and specific stereochemical properties into molecules.[2] The "(3S)" designation indicates a specific stereoisomeric configuration at the third carbon of the pyrrolidine ring, a feature that can be critical for selective interaction with biological targets.[1][3] The molecule also possesses a tertiary amine (the methylated nitrogen) and a primary alcohol (the methanol group), both of which can participate in receptor binding interactions such as hydrogen bonding and ionic interactions.[3] Given these structural motifs, it is plausible that [(3S)-1-methylpyrrolidin-3-yl]methanol hydrochloride functions as a ligand for a class of G protein-coupled receptors (GPCRs), with a particularly strong case to be made for the muscarinic acetylcholine receptors.

Proposed Mechanism of Action: A Focus on Muscarinic Acetylcholine Receptor Agonism

We hypothesize that [(3S)-1-methylpyrrolidin-3-yl]methanol hydrochloride acts as a direct agonist at one or more subtypes of the muscarinic acetylcholine receptor (mAChR) family. This hypothesis is predicated on the structural resemblance of the compound to acetylcholine and other known muscarinic agonists, which often contain a cationic nitrogen center and a hydrogen bond acceptor/donor group.

The Muscarinic Acetylcholine Receptor Family

Muscarinic acetylcholine receptors are GPCRs that mediate the effects of the neurotransmitter acetylcholine in the central and peripheral nervous systems.[4] There are five distinct subtypes, designated M1 through M5, each with a unique tissue distribution and intracellular signaling cascade.[5][6]

Receptor SubtypeG-Protein CouplingPrimary Signaling PathwayKey LocationsPrimary Functions
M1 Gq/11Phospholipase C activation → IP3 and DAG production → Increased intracellular Ca2+CNS (cortex, hippocampus), salivary glands, stomachCognitive function, learning, memory, glandular secretion[6][7]
M2 Gi/oInhibition of adenylyl cyclase → Decreased cAMP; Activation of G-protein-coupled inwardly-rectifying potassium channels (GIRKs)Heart, CNS (brainstem), smooth muscleDecreased heart rate, neural inhibition[6]
M3 Gq/11Phospholipase C activation → IP3 and DAG production → Increased intracellular Ca2+Smooth muscle, glands, eyesSmooth muscle contraction, glandular secretion, pupillary constriction[6][8]
M4 Gi/oInhibition of adenylyl cyclase → Decreased cAMPCNS (striatum), lungsAutoreceptor and heteroreceptor, modulating neurotransmitter release[6][7]
M5 Gq/11Phospholipase C activation → IP3 and DAG production → Increased intracellular Ca2+CNS (substantia nigra, ventral tegmental area)Dopamine release, vasodilation[6]
Visualizing the Proposed Signaling Cascades

The differential coupling of muscarinic receptor subtypes to distinct G-proteins initiates divergent downstream signaling events. The following diagrams illustrate the canonical pathways associated with Gq/11 and Gi/o activation.

Gq_signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol Agonist [(3S)-1-methylpyrrolidin-3-yl]methanol M1_M3_M5 M1/M3/M5 Receptor Agonist->M1_M3_M5 Binds Gq Gq/11 M1_M3_M5->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_ER Ca²⁺ (ER) IP3->Ca_ER Binds to receptor on ER PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_cyto ↑ [Ca²⁺]i Ca_ER->Ca_cyto Release Ca_cyto->PKC Co-activates Cellular_Response Cellular Response (e.g., smooth muscle contraction, glandular secretion) PKC->Cellular_Response Phosphorylates targets

Caption: Proposed Gq/11 signaling pathway for M1, M3, and M5 receptors.

Gi_signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol Agonist [(3S)-1-methylpyrrolidin-3-yl]methanol M2_M4 M2/M4 Receptor Agonist->M2_M4 Binds Gi Gi/o M2_M4->Gi Activates AC Adenylyl Cyclase (AC) Gi->AC Inhibits ATP ATP AC->ATP Acts on cAMP ↓ cAMP ATP->cAMP Conversion inhibited PKA Protein Kinase A (PKA) cAMP->PKA Reduced activation Cellular_Response Cellular Response (e.g., decreased heart rate, neural inhibition) PKA->Cellular_Response Reduced phosphorylation

Caption: Proposed Gi/o signaling pathway for M2 and M4 receptors.

Experimental Protocols for Mechanism Validation

To rigorously test the hypothesis that [(3S)-1-methylpyrrolidin-3-yl]methanol hydrochloride is a muscarinic agonist, a tiered experimental approach is necessary.

Tier 1: Receptor Binding Affinity

The initial step is to determine if the compound physically interacts with the muscarinic receptors. This is achieved through competitive radioligand binding assays.

Objective: To determine the binding affinity (Ki) of [(3S)-1-methylpyrrolidin-3-yl]methanol hydrochloride for each of the five human muscarinic receptor subtypes (M1-M5).

Methodology:

  • Cell Culture and Membrane Preparation:

    • Culture cell lines stably expressing a single human muscarinic receptor subtype (e.g., CHO-K1 or HEK293 cells).

    • Harvest cells and prepare crude membrane fractions by homogenization and centrifugation.

    • Determine the protein concentration of the membrane preparations using a standard method (e.g., Bradford assay).

  • Competitive Binding Assay:

    • In a 96-well plate, incubate a constant concentration of a subtype-selective radiolabeled antagonist (e.g., [³H]-NMS for M1-M4, or another suitable radioligand) with the cell membranes.

    • Add increasing concentrations of unlabeled [(3S)-1-methylpyrrolidin-3-yl]methanol hydrochloride (the competitor).

    • Incubate to allow binding to reach equilibrium.

    • Separate bound from free radioligand by rapid filtration over glass fiber filters.

    • Quantify the radioactivity retained on the filters using liquid scintillation counting.

  • Data Analysis:

    • Plot the percentage of specific binding against the logarithm of the competitor concentration.

    • Fit the data to a one-site competition model to determine the IC50 (the concentration of the compound that inhibits 50% of specific radioligand binding).

    • Calculate the Ki (inhibitory constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Tier 2: Functional Activity Profile

Once binding is confirmed, the next crucial step is to determine the functional consequence of this binding – does the compound activate (agonist), block (antagonist), or have no effect on receptor signaling?

Objective: To characterize the functional activity (potency as EC50 and efficacy as a percentage of a full agonist response) of [(3S)-1-methylpyrrolidin-3-yl]methanol hydrochloride at each muscarinic receptor subtype.

Methodology:

  • For Gq-coupled receptors (M1, M3, M5): Calcium Mobilization Assay

    • Plate cells expressing the receptor subtype of interest in a 96-well plate.

    • Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

    • Add increasing concentrations of [(3S)-1-methylpyrrolidin-3-yl]methanol hydrochloride.

    • Measure the change in fluorescence intensity over time using a fluorescence plate reader (e.g., FLIPR).

    • Include a known full agonist (e.g., carbachol) as a positive control.

  • For Gi-coupled receptors (M2, M4): cAMP Inhibition Assay

    • Plate cells expressing the receptor subtype of interest.

    • Pre-treat the cells with forskolin to stimulate adenylyl cyclase and increase intracellular cAMP levels.

    • Add increasing concentrations of [(3S)-1-methylpyrrolidin-3-yl]methanol hydrochloride.

    • Lyse the cells and measure the intracellular cAMP concentration using a competitive immunoassay (e.g., HTRF or ELISA).

Data Analysis:

  • Plot the response (e.g., fluorescence change or % cAMP inhibition) against the logarithm of the compound concentration.

  • Fit the data to a four-parameter logistic equation to determine the EC50 (the concentration that produces 50% of the maximal response) and the Emax (the maximal response).

  • Calculate the efficacy by comparing the Emax of the test compound to that of a known full agonist.

Experimental Workflow Visualization

experimental_workflow Start Hypothesis: [(3S)-1-methylpyrrolidin-3-yl]methanol hydrochloride is a muscarinic agonist Binding_Assay Tier 1: Radioligand Binding Assays (M1-M5 Subtypes) Start->Binding_Assay Binding_Result Determine Binding Affinity (Ki) Binding_Assay->Binding_Result Functional_Assay Tier 2: Functional Assays Binding_Result->Functional_Assay If binding is confirmed Ca_Assay Calcium Mobilization Assay (for M1, M3, M5) Functional_Assay->Ca_Assay cAMP_Assay cAMP Inhibition Assay (for M2, M4) Functional_Assay->cAMP_Assay Functional_Result Determine Potency (EC50) and Efficacy (Emax) Ca_Assay->Functional_Result cAMP_Assay->Functional_Result Conclusion Conclusion on Mechanism of Action Functional_Result->Conclusion

Caption: A tiered experimental workflow for validating the proposed mechanism of action.

Conclusion

The structural characteristics of [(3S)-1-methylpyrrolidin-3-yl]methanol hydrochloride provide a strong rationale for proposing its mechanism of action as a muscarinic acetylcholine receptor agonist. This guide outlines the foundational knowledge of the muscarinic receptor system and presents a clear, actionable set of experimental protocols to test this hypothesis. By systematically evaluating the binding affinity and functional activity of this compound at each of the five muscarinic receptor subtypes, researchers can elucidate its precise pharmacological profile. Such studies are essential for determining the therapeutic potential of this and other novel pyrrolidine derivatives in treating a range of disorders, including those affecting cognitive function and the autonomic nervous system.

References

  • Muscarinic acetylcholine receptor - MEpedia. (2023, April 2).
  • Muscarinic Acetylcholine Receptors. Sigma-Aldrich.
  • Muscarinic acetylcholine receptor - Wikipedia.
  • Muscarinic acetylcholine receptor subtypes in smooth muscle. PubMed.
  • Muscarinic acetylcholine receptors fact sheet. Bristol Myers Squibb. (2025, April 3).
  • [(3S)
  • CAS 1210934-04-5: [(3S)-1-methylpyrrolidin-3-yl]methanol. CymitQuimica.
  • (S)-(1-Methylpyrrolidin-3-YL)methanol chemical properties and structure. Benchchem.
  • From structure to clinic: Design of a muscarinic M1 receptor agonist with the potential to tre
  • [(3R)
  • (3-methylpyrrolidin-3-yl)methanol hydrochloride - C6H14ClNO | CSSB00025706800.
  • (3-Methylpyrrolidin-3-yl)methanol hydrochloride | Sapphire Bioscience.
  • Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors - MDPI. (2024, October 17).
  • Pharmacological and Physicochemical Properties Optimization for Dual-Target Dopamine D3 (D3R) and μ-Opioid (MOR) Receptors Ligands as Potentially Safer Analgesics - PMC. (n.d.).
  • 1210935-33-3|(R)-(1-Methylpyrrolidin-3-yl)methanol - BLDpharm.
  • Characterization of a Novel M1 Muscarinic Acetylcholine Receptor Positive Allosteric Modulator Radioligand, [3H]PT-1284 - PubMed. (2016, September 15).
  • Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds.
  • Drug Design Targeting the Muscarinic Receptors and the Implications in Central Nervous System Disorders - MDPI. (2022, February 7).
  • Muscarinic agonist - Wikipedia.
  • (R)-(1-Methylpyrrolidin-3-yl)methanol - Sigma-Aldrich.
  • 1-Methyl-3-pyrrolidinol synthesis - chemicalbook.
  • Discovery of 4-((3′R,4′S,5′R)-6″-Chloro-4′-(3-chloro-2-fluorophenyl)
  • Muscarinic Receptor Agonists and Antagonists - PMC - NIH. (n.d.).
  • (1-methylpyrrolidin-3-yl)

Sources

Foundational

A Comprehensive Technical Guide to [(3S)-1-methylpyrrolidin-3-yl]methanol hydrochloride: A Chiral Building Block in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals CAS Number: 2490314-48-0 This guide provides an in-depth technical overview of [(3S)-1-methylpyrrolidin-3-yl]methanol hydrochloride, a key chiral building b...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

CAS Number: 2490314-48-0

This guide provides an in-depth technical overview of [(3S)-1-methylpyrrolidin-3-yl]methanol hydrochloride, a key chiral building block in the synthesis of complex pharmaceutical agents. We will delve into its chemical and physical properties, provide a detailed synthesis protocol, discuss its analytical characterization, and explore its applications in drug development, all grounded in authoritative scientific literature.

Introduction: The Significance of Chiral Pyrrolidines

The pyrrolidine ring is a foundational scaffold in a multitude of biologically active molecules and FDA-approved drugs.[1] Its three-dimensional structure and the stereochemistry of its substituents are often critical for specific interactions with biological targets. [(3S)-1-methylpyrrolidin-3-yl]methanol hydrochloride, with its defined stereocenter at the 3-position, serves as a valuable chiral synthon for introducing this important structural motif into drug candidates.[2][3] The hydrochloride salt form enhances the compound's stability and solubility in polar solvents, making it a convenient form for storage and handling in a laboratory setting.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a starting material is paramount for successful reaction planning and execution. The table below summarizes the key properties of [(3S)-1-methylpyrrolidin-3-yl]methanol and its hydrochloride salt.

PropertyValueSource
IUPAC Name [(3S)-1-methylpyrrolidin-3-yl]methanol hydrochloride
CAS Number 2490314-48-0[4][5]
Molecular Formula C₆H₁₄ClNO
Molecular Weight 151.63 g/mol
Appearance Expected to be a solid
Solubility Soluble in polar solvents[3]
Free Base CAS Number 1210934-04-5[6][7]
Free Base Molecular Formula C₆H₁₃NO[6][7]
Free Base Molecular Weight 115.17 g/mol [8]

Synthesis and Purification

The synthesis of [(3S)-1-methylpyrrolidin-3-yl]methanol hydrochloride is typically achieved in two main stages: the stereoselective synthesis of the free base, (3S)-1-methylpyrrolidin-3-yl]methanol, followed by its conversion to the hydrochloride salt.

Synthesis of [(3S)-1-methylpyrrolidin-3-yl]methanol (Free Base)

While detailed, peer-reviewed protocols for the direct synthesis of [(3S)-1-methylpyrrolidin-3-yl]methanol are not extensively published, a common and logical approach involves the N-methylation of a chiral pyrrolidine precursor.[2] A plausible synthetic route starts from a suitable chiral pyrrolidine derivative, which is then N-methylated. For instance, (S)-pyrrolidin-3-yl)methanol can be N-methylated using formaldehyde in the presence of a reducing agent (reductive amination).[2]

Conversion to [(3S)-1-methylpyrrolidin-3-yl]methanol hydrochloride

The conversion of the free base to its hydrochloride salt is a standard acid-base reaction. This process not only aids in purification by crystallization but also improves the compound's handling and stability.

Experimental Protocol: Preparation of [(3S)-1-methylpyrrolidin-3-yl]methanol hydrochloride from the Free Base

  • Dissolution: Dissolve the crude or purified [(3S)-1-methylpyrrolidin-3-yl]methanol in a suitable anhydrous solvent such as diethyl ether or dichloromethane.

  • Acidification: Cool the solution in an ice bath and slowly add a solution of hydrogen chloride (e.g., 2M in diethyl ether) dropwise with stirring.

  • Precipitation: The hydrochloride salt will precipitate out of the solution. Continue stirring in the ice bath for a short period to ensure complete precipitation.

  • Isolation: Collect the solid precipitate by vacuum filtration.

  • Washing: Wash the collected solid with a small amount of cold, anhydrous diethyl ether to remove any residual impurities.

  • Drying: Dry the purified [(3S)-1-methylpyrrolidin-3-yl]methanol hydrochloride under vacuum to obtain the final product.

The following diagram illustrates the general workflow for the synthesis and conversion to the hydrochloride salt.

G cluster_synthesis Synthesis of Free Base cluster_hcl_formation Hydrochloride Salt Formation Chiral_Pyrrolidine_Precursor (S)-Pyrrolidin-3-yl)methanol N_Methylation N-Methylation (e.g., Formaldehyde, Reducing Agent) Chiral_Pyrrolidine_Precursor->N_Methylation Free_Base [(3S)-1-methylpyrrolidin-3-yl]methanol N_Methylation->Free_Base Dissolution Dissolution in Anhydrous Solvent Free_Base->Dissolution Acidification Addition of HCl Dissolution->Acidification Precipitation Precipitation Acidification->Precipitation Isolation Filtration & Washing Precipitation->Isolation Final_Product [(3S)-1-methylpyrrolidin-3-yl]methanol hydrochloride Isolation->Final_Product

Caption: General workflow for the synthesis of [(3S)-1-methylpyrrolidin-3-yl]methanol hydrochloride.

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity, purity, and stereochemistry of the synthesized compound. A combination of spectroscopic and chromatographic techniques is typically employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expected ¹H NMR and ¹³C NMR Features:

  • ¹H NMR: The spectrum would show characteristic signals for the pyrrolidine ring protons, the N-methyl group, and the hydroxymethyl group. The protons on the carbons alpha to the nitrogen (C2 and C5) would be deshielded and appear at a lower field compared to the free base.

  • ¹³C NMR: The carbon spectrum would display six distinct signals corresponding to the six carbon atoms in the molecule. Similar to the proton spectrum, the carbons adjacent to the positively charged nitrogen would be shifted downfield.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. For [(3S)-1-methylpyrrolidin-3-yl]methanol hydrochloride, electrospray ionization (ESI) in positive ion mode would be expected to show a prominent peak for the protonated free base [M+H]⁺ at m/z 116.1.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a crucial technique to determine the enantiomeric purity of the final product. A suitable chiral stationary phase is used to separate the (S) and (R) enantiomers, allowing for the quantification of the enantiomeric excess (ee).

The analytical workflow for the characterization of [(3S)-1-methylpyrrolidin-3-yl]methanol hydrochloride is summarized in the following diagram.

G Start Purified Solid NMR NMR Spectroscopy (¹H and ¹³C) Start->NMR MS Mass Spectrometry (ESI-MS) Start->MS Chiral_HPLC Chiral HPLC Start->Chiral_HPLC Structure_Confirmation Structural Confirmation NMR->Structure_Confirmation Molecular_Weight Molecular Weight Determination MS->Molecular_Weight Enantiomeric_Purity Enantiomeric Purity (ee%) Chiral_HPLC->Enantiomeric_Purity

Caption: Analytical workflow for the characterization of the target compound.

Applications in Drug Development

Chiral pyrrolidine derivatives are key components in a wide range of pharmaceuticals.[4] While specific examples detailing the use of [(3S)-1-methylpyrrolidin-3-yl]methanol hydrochloride are often proprietary, its structural motif is found in compounds targeting various receptors and enzymes. For instance, substituted pyrrolidines are integral to the development of inhibitors for neuronal nitric oxide synthase (nNOS), which are being investigated for the treatment of neurodegenerative diseases.[10] The stereochemistry of the pyrrolidine ring is crucial for the potency and selectivity of these inhibitors.

The general role of this chiral building block in drug synthesis is to introduce a specific three-dimensional structure that can lead to improved binding affinity and selectivity for the target protein.

Conclusion

[(3S)-1-methylpyrrolidin-3-yl]methanol hydrochloride is a valuable and versatile chiral building block for the synthesis of complex pharmaceutical agents. Its well-defined stereochemistry and convenient salt form make it an attractive starting material for drug discovery and development programs. A thorough understanding of its synthesis, purification, and analytical characterization is crucial for its effective utilization in the creation of novel therapeutics.

References

  • Li, H., et al. (2011). Improved Synthesis of Chiral Pyrrolidine Inhibitors and Their Binding Properties to Neuronal Nitric Oxide Synthase. ACS Medicinal Chemistry Letters, 2(5), 337-341.
  • European Chemicals Agency. [(3S)-1-methylpyrrolidin-3-yl]methanol hydrochloride. Available at: [Link]
  • Matrix Fine Chemicals. [(3S)-1-METHYLPYRROLIDIN-3-YL]METHANOL | CAS 1210934-04-5. Available at: [Link]
  • European Chemicals Agency. [(3R)-1-methylpyrrolidin-3-yl]methanol hydrochloride. Available at: [Link]
  • PubChem. (1-Methylpyrrolidin-3-yl)methanol. Available at: [Link]
  • U.S. Drug Enforcement Administration. (2012). The Characterization of α-Pyrrolidinopentiophenone. Microgram Journal, 9(1), 33-38.
  • Google Patents. EP4382529A1 - A process for preparing pure (3s)-pyrrolidin-3-ol and pure (3s)-pyrrolidin-3-ol hydrochloride.
  • Nagasaka, T., & Imai, T. (1995). Synthesis of Chiral Pyrrolidine Derivatives from (S)-Pyroglutamic Acid. II. 4-(Hydroxymethyl)-3-azabicyclo[3.1.0]hexan-2-ones and 5, 5-Disubstituted 2-Pyrrolidinones. Chemical and Pharmaceutical Bulletin, 43(7), 1081-1088.
  • IntechOpen. (2024). Recent Advances in the Synthesis of Pyrrolidines. Available at: [Link]
  • NP-MRD. 1H NMR Spectrum (1D, 500 MHz, methanol, simulated) (NP0002916). Available at: [Link]
  • Google Patents. CN108698989B - Process for the preparation of 1-methylpyrrolidin-3-ol.

Sources

Exploratory

[(3S)-1-methylpyrrolidin-3-yl]methanol hydrochloride structural analysis

An In-depth Technical Guide to the Structural Analysis of [(3S)-1-methylpyrrolidin-3-yl]methanol hydrochloride For Researchers, Scientists, and Drug Development Professionals Abstract [(3S)-1-methylpyrrolidin-3-yl]methan...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Structural Analysis of [(3S)-1-methylpyrrolidin-3-yl]methanol hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

[(3S)-1-methylpyrrolidin-3-yl]methanol hydrochloride is a chiral building block of significant interest in medicinal chemistry and pharmaceutical development. Its structure, featuring a saturated five-membered heterocycle, a chiral center, a tertiary amine, and a primary alcohol, makes it a versatile synthon for complex molecular architectures. The pyrrolidine motif is a common feature in numerous approved drugs, where it can enhance aqueous solubility and provide key binding interactions with biological targets.[1][2] This guide provides a comprehensive framework for the structural elucidation and analytical characterization of its hydrochloride salt, grounded in established spectroscopic and crystallographic principles. We will explore the causality behind the selection of analytical techniques and detail the self-validating protocols required to ensure data integrity, providing researchers with the necessary tools to confidently verify the structure and purity of this important compound.

Molecular Structure and Physicochemical Properties

The foundational structure of the target molecule consists of a pyrrolidine ring, which is a five-membered saturated heterocycle containing one nitrogen atom.[3] Key structural features dictate its chemical behavior and analytical signatures:

  • Chiral Center: The carbon at the 3-position is a stereocenter, with this guide focusing on the (S)-enantiomer. The specific stereochemistry is critical for pharmacological activity, as enantiomers often exhibit different binding affinities and biological effects.[4]

  • Functional Groups: The molecule possesses a tertiary amine (N-methyl) and a primary alcohol (-CH2OH). These groups render the molecule polar and capable of hydrogen bonding.[3]

  • Hydrochloride Salt: The tertiary amine is basic and readily forms a stable hydrochloride salt. This salt form typically enhances crystallinity and improves aqueous solubility and stability compared to the free base, which is often a liquid.[3] This is a critical consideration for handling, formulation, and purification in a drug development context.

Table 1: Physicochemical Properties
PropertyValueSource
IUPAC Name [(3S)-1-methylpyrrolidin-3-yl]methanol hydrochlorideN/A
Molecular Formula C₆H₁₄ClNO[5]
Molecular Weight 151.63 g/mol Calculated
CAS Number 2490314-48-0[6]
Canonical SMILES CN1CCCO.ClInferred
Appearance White to off-white solidTypical for amine HCl salts

The Analytical Workflow: A Multi-technique Approach

Confirming the structure of a chiral molecule like [(3S)-1-methylpyrrolidin-3-yl]methanol hydrochloride requires a multi-faceted analytical strategy. No single technique can provide all the necessary information. The logical flow involves using spectroscopic methods for initial identification and confirmation of the covalent structure, followed by chiroptical and/or crystallographic methods for verifying the stereochemistry.

G cluster_0 Structural Confirmation Workflow Sample Sample of [(3S)-1-methylpyrrolidin-3-yl]methanol HCl NMR NMR Spectroscopy (¹H, ¹³C, COSY) Sample->NMR Primary Analysis MS Mass Spectrometry (ESI-MS) Sample->MS Primary Analysis IR IR Spectroscopy Sample->IR Primary Analysis XRay Single Crystal X-ray Diffraction NMR->XRay Requires Unambiguous Stereochemistry Proof Report Final Structural Confirmation Report NMR->Report Structural & Purity Data MS->XRay Requires Unambiguous Stereochemistry Proof MS->Report Structural & Purity Data IR->XRay Requires Unambiguous Stereochemistry Proof IR->Report Structural & Purity Data XRay->Report Definitive Structure

Caption: Workflow for structural elucidation.

Spectroscopic Characterization

Spectroscopy provides the core data for determining the molecule's covalent structure—how the atoms are connected.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For [(3S)-1-methylpyrrolidin-3-yl]methanol hydrochloride, analysis in a solvent like D₂O or DMSO-d₆ is appropriate.

¹H NMR Spectroscopy: The proton NMR spectrum will confirm the presence of all non-exchangeable protons and their connectivity through spin-spin coupling.

  • N-CH₃ Protons: A singlet integrating to 3H, typically in the 2.5-3.0 ppm range.

  • Hydroxymethyl Protons (-CH₂OH): These two protons are diastereotopic due to the adjacent chiral center. They will appear as two distinct signals, likely a doublet of doublets (dd) or two separate multiplets, integrating to 1H each.

  • Pyrrolidine Ring Protons: The protons on the five-membered ring (at C2, C3, C4, C5) will present as a complex series of multiplets due to overlapping signals and complex coupling patterns (geminal and vicinal). 2D NMR techniques like COSY are essential to definitively assign these protons.

  • N-H⁺ and O-H Protons: These are exchangeable protons. In D₂O, they will exchange with deuterium and the signals will disappear. In DMSO-d₆, they will appear as broad singlets.

Table 2: Predicted ¹H NMR Signals (in D₂O)
Chemical Shift (ppm)MultiplicityIntegrationAssignmentRationale
~3.5 - 3.7m2H-CH₂OHDiastereotopic protons adjacent to chiral center.
~2.8 - 3.4m5HC2-H, C3-H, C4-H, C5-HComplex, overlapping signals of the pyrrolidine ring.
~2.7s3HN-CH₃Singlet due to no adjacent protons.

¹³C NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum will show a distinct signal for each unique carbon atom.

  • -CH₂OH Carbon: Expected around 60-65 ppm.

  • Pyrrolidine Ring Carbons: Four signals expected in the 25-60 ppm range.

  • N-CH₃ Carbon: A signal expected around 40-45 ppm.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and information about the molecule's fragmentation pattern. Electrospray Ionization (ESI) is the ideal technique for this polar, pre-ionized compound.

  • Molecular Ion: In positive ion mode ESI-MS, the spectrum will not show the mass of the full salt. Instead, it will show the protonated free base, [C₆H₁₃NO + H]⁺. The expected m/z (mass-to-charge ratio) would be 116.11 .

  • Fragmentation: High-resolution MS/MS can be used to analyze fragmentation patterns, which would involve characteristic losses from the pyrrolidine ring, providing further structural confirmation.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule. The spectrum is typically acquired from a solid sample (KBr pellet or ATR).

  • O-H Stretch: A broad absorption band in the region of 3200-3500 cm⁻¹, characteristic of the alcohol group.

  • N-H⁺ Stretch: A very broad and strong band from ~2400-2800 cm⁻¹, which is characteristic of a tertiary amine salt. This often has a complex, bumpy appearance.[7]

  • C-H Stretch (sp³): Strong absorptions just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹).

  • C-O Stretch: A strong band in the 1000-1100 cm⁻¹ region, corresponding to the primary alcohol.

Definitive Structure and Stereochemistry: X-ray Crystallography

While spectroscopy confirms the connectivity, it cannot unambiguously prove the absolute stereochemistry. Single-crystal X-ray diffraction is the gold standard for this purpose.[8]

The process involves growing a suitable single crystal of the hydrochloride salt, which is often easier to crystallize than the free base. The diffraction pattern produced when the crystal is exposed to X-rays allows for the calculation of the precise three-dimensional arrangement of atoms in the crystal lattice. This analysis provides:

  • Unambiguous confirmation of the covalent structure.

  • Definitive assignment of the absolute stereochemistry at the C3 center as (S).

  • Detailed information on bond lengths, bond angles, and intermolecular interactions (e.g., hydrogen bonding involving the chloride ion, the hydroxyl group, and the ammonium proton).

Experimental Protocols

The following are generalized protocols. Specific parameters should be optimized for the available instrumentation.

Protocol 1: NMR Sample Preparation and Acquisition
  • Weigh approximately 5-10 mg of [(3S)-1-methylpyrrolidin-3-yl]methanol hydrochloride.

  • Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., D₂O or DMSO-d₆) in a standard 5 mm NMR tube.

  • Vortex the tube until the sample is fully dissolved.

  • Acquire ¹H, ¹³C, and 2D-COSY spectra on a 400 MHz or higher NMR spectrometer.

  • Process the data using appropriate software, including Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak.

Protocol 2: ESI-MS Sample Preparation and Analysis
  • Prepare a stock solution of the sample at ~1 mg/mL in methanol or water.

  • Dilute the stock solution to a final concentration of 1-10 µg/mL using a mobile phase mimic (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

  • Infuse the sample directly into the ESI source of a mass spectrometer at a flow rate of 5-10 µL/min.

  • Acquire data in positive ion mode over a mass range of m/z 50-300.

  • Confirm the presence of the [M+H]⁺ ion at the calculated m/z of 116.11.

Protocol 3: Solid-State IR (ATR) Spectroscopy
  • Ensure the Attenuated Total Reflectance (ATR) crystal of the FTIR spectrometer is clean by taking a background spectrum.

  • Place a small amount (1-2 mg) of the solid sample directly onto the ATR crystal.

  • Apply pressure using the anvil to ensure good contact between the sample and the crystal.

  • Acquire the spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

  • Identify the key absorption bands corresponding to the N-H⁺, O-H, C-H, and C-O functional groups.

Conclusion

The structural analysis of [(3S)-1-methylpyrrolidin-3-yl]methanol hydrochloride is a systematic process that relies on the synergistic application of NMR, MS, and IR spectroscopy to confirm its covalent structure and functional groups. Due to its chiral nature, absolute stereochemical confirmation ultimately depends on single-crystal X-ray diffraction. The protocols and interpretive frameworks presented in this guide provide a robust system for researchers to verify the identity, purity, and stereochemical integrity of this valuable synthetic building block, ensuring its suitability for applications in drug discovery and development.

References

  • Google Patents. (n.d.). EP4382529A1 - A process for preparing pure (3s)-pyrrolidin-3-ol and pure (3s).
  • Chemspace. (n.d.). (3-methylpyrrolidin-3-yl)methanol hydrochloride. Retrieved from [Link]

  • PubChem. (n.d.). (1-Methylpyrrolidin-3-yl)methanol. Retrieved from [Link]

  • Lenci, E., & Trabocchi, A. (2020). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 25(19), 4425. Retrieved from [Link]

  • Google Patents. (n.d.). CN108698989B - Process for the preparation of 1-methylpyrrolidin-3-ol.
  • MDPI. (2024). Structure–Activity Relationship of Pyrrolidine Pentamine Derivatives as Inhibitors of the Aminoglycoside 6′-N-Acetyltransferase Type Ib. International Journal of Molecular Sciences. Retrieved from [Link]

  • NIST. (n.d.). Pyrrolidine, n-methyl-, hydrochloride. NIST Chemistry WebBook. Retrieved from [Link]

  • Edwards, P. D., et al. (1999). 1H NMR and X-Ray Crystallographic Studies of p-Toluenesulfonamides of 2,5-Di(pyrrol-2-yl)- pyrrolidines. Journal of the Chemical Society, Perkin Transactions 1, (21), 3145-3152. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and Crystal Structure of (S)-(+)-N-Substituted Pyrrolidinyl Methanol Derivatives. Retrieved from [Link]

  • ECHA. (n.d.). [(3R)-1-methylpyrrolidin-3-yl]methanol hydrochloride. Retrieved from [Link]

  • Frontiers. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Chemistry. Retrieved from [Link]

  • MDPI. (2024). Hydrophilic Reduction-Resistant Spin Labels of Pyrrolidine and Pyrroline Series from 3,4-Bis-hydroxymethyl-2,2,5,5-tetraethylpyrrolidine-1-oxyl. International Journal of Molecular Sciences. Retrieved from [Link]

  • MDPI. (2021). Determination of Three Typical Metabolites of Pyrethroid Pesticides in Tea Using a Modified QuEChERS Sample Preparation by Ultra-High Performance Liquid Chromatography Tandem Mass Spectrometry. Molecules. Retrieved from [Link]

Sources

Foundational

Spectroscopic Characterization of [(3S)-1-methylpyrrolidin-3-yl]methanol Hydrochloride: A Technical Guide

This guide provides an in-depth analysis of the spectroscopic data for [(3S)-1-methylpyrrolidin-3-yl]methanol hydrochloride (CAS No. 2490314-48-0), a chiral building block crucial in pharmaceutical synthesis.[1][2] The m...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth analysis of the spectroscopic data for [(3S)-1-methylpyrrolidin-3-yl]methanol hydrochloride (CAS No. 2490314-48-0), a chiral building block crucial in pharmaceutical synthesis.[1][2] The molecule's structure, featuring a tertiary amine within a pyrrolidine ring and a primary alcohol, presents a unique spectroscopic fingerprint.[3][4] This document offers a detailed interpretation of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, providing researchers and drug development professionals with a foundational understanding for its identification and characterization.

The free base, [(3S)-1-methylpyrrolidin-3-yl]methanol, has a molecular formula of C₆H₁₃NO and a molecular weight of approximately 115.17 g/mol .[5][6] The hydrochloride salt, with the formula C₆H₁₄ClNO, is frequently used to improve the compound's stability and handling properties.[7] Understanding the spectroscopic shifts and features induced by the protonation of the tertiary amine is critical for accurate characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Core Structure

NMR spectroscopy is the cornerstone for determining the precise molecular structure of organic compounds. For [(3S)-1-methylpyrrolidin-3-yl]methanol hydrochloride, both ¹H and ¹³C NMR provide a detailed map of the proton and carbon environments. The data presented here is an expert interpretation based on established principles and data from analogous structures, such as 1-methylpyrrolidine.[8]

Experimental Protocol: NMR Data Acquisition

A standardized protocol for acquiring high-quality NMR data is essential for reproducible results.

Methodology:

  • Sample Preparation: Dissolve approximately 5-10 mg of [(3S)-1-methylpyrrolidin-3-yl]methanol hydrochloride in 0.6 mL of a suitable deuterated solvent (e.g., Deuterium Oxide, D₂O, or Methanol-d₄). D₂O is often preferred for amine hydrochlorides to observe the exchangeable N-H proton.

  • Instrument Setup: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and resolution.[9]

  • ¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum. Key parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans (typically 16 or more) to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Obtain a proton-decoupled ¹³C NMR spectrum. A larger number of scans is typically required due to the lower natural abundance of the ¹³C isotope.

  • Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, followed by phase and baseline correction. Chemical shifts are referenced to an internal standard like TMS or the residual solvent peak.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing Prep1 Weigh Compound (5-10 mg) Prep2 Dissolve in Deuterated Solvent Prep1->Prep2 Acq1 Insert into NMR Spectrometer Prep2->Acq1 Acq2 Acquire 1H & 13C Spectra Acq1->Acq2 Proc1 Fourier Transform Acq2->Proc1 Proc2 Phase & Baseline Correction Proc1->Proc2 Proc3 Reference Chemical Shifts Proc2->Proc3 Final Final Proc3->Final Interpreted Spectrum

Caption: Workflow for NMR Spectroscopic Analysis.

¹H NMR Spectral Interpretation

The protonation of the tertiary nitrogen to form the hydrochloride salt significantly influences the chemical shifts of nearby protons. The positive charge on the nitrogen atom deshields adjacent protons, causing them to resonate at a lower field (higher ppm).

Proton Assignment Expected Chemical Shift (ppm) Multiplicity Integration Rationale
-OH~4.9 (Solvent Dependent)Broad Singlet1HExchangeable proton of the primary alcohol.
-CH₂OH (C6)~3.5 - 3.7Doublet of Doublets2HDiastereotopic protons adjacent to the chiral center (C3).
Pyrrolidine Ring (C2, C5)~3.2 - 3.8Multiplets4HProtons adjacent to the positively charged nitrogen are significantly downfield.
-N-CH₃ (C7)~2.9 - 3.1Singlet3HMethyl group attached to the deshielded nitrogen atom.
Pyrrolidine Ring (C3-H)~2.5 - 2.8Multiplet1HMethine proton at the chiral center.
Pyrrolidine Ring (C4)~1.8 - 2.2Multiplets2HProtons on the carbon beta to the nitrogen.
¹³C NMR Spectral Interpretation

Similar to the proton spectrum, the carbons adjacent to the protonated nitrogen experience a downfield shift.

Carbon Assignment Expected Chemical Shift (ppm) Rationale
-C H₂OH (C6)~65 - 70Carbon of the primary alcohol.
Pyrrolidine Ring (C2, C5)~55 - 60Carbons adjacent to the positively charged nitrogen.
Pyrrolidine Ring (C4)~25 - 30Pyrrolidine ring carbon beta to the nitrogen.
Pyrrolidine Ring (C3)~38 - 43Chiral carbon bearing the hydroxymethyl group.
-N-C H₃ (C7)~42 - 47N-methyl carbon, deshielded by the positive charge.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and effective method for identifying the key functional groups within a molecule. The IR spectrum of [(3S)-1-methylpyrrolidin-3-yl]methanol hydrochloride is dominated by features corresponding to the alcohol and the tertiary ammonium salt.

Experimental Protocol: IR Data Acquisition

Methodology:

  • Sample Preparation: Prepare a potassium bromide (KBr) pellet. Mix a small amount of the sample (1-2 mg) with approximately 100-200 mg of dry KBr powder. Grind the mixture thoroughly to ensure a homogenous sample.

  • Pellet Formation: Place the mixture into a pellet press and apply pressure to form a thin, transparent disc.

  • Data Acquisition: Place the KBr pellet in the sample holder of an FTIR spectrometer and acquire the spectrum, typically over a range of 4000-400 cm⁻¹.

  • Background Correction: A background spectrum of a pure KBr pellet should be recorded and subtracted from the sample spectrum.

IR_Workflow Prep Mix Sample with KBr Press Form KBr Pellet Prep->Press Acquire Acquire Spectrum in FTIR Press->Acquire Correct Background Correction Acquire->Correct Result Final IR Spectrum Correct->Result

Caption: Workflow for FT-IR Spectroscopic Analysis.

IR Spectral Interpretation

The spectrum of the hydrochloride salt differs significantly from its free base, primarily due to the presence of the N⁺-H bond.

Wavenumber (cm⁻¹) Vibration Type Functional Group Interpretation
3200 - 3500O-H StretchAlcohol (-OH)A strong, broad absorption indicating the presence of the hydroxyl group, likely involved in hydrogen bonding.
2900 - 3000C-H StretchAliphaticAbsorption from the C-H bonds of the pyrrolidine ring and methyl/methylene groups.
2200 - 2700N⁺-H StretchTertiary AmmoniumA very broad and characteristic absorption due to the stretching of the N-H bond in the ammonium salt. This is a key indicator of salt formation.[10]
~1470C-H BendMethylene/MethylBending (scissoring) vibrations of the aliphatic C-H bonds.
1000 - 1100C-O StretchPrimary AlcoholA strong C-O stretching band, typical for primary alcohols.

Mass Spectrometry (MS): Confirming Molecular Weight and Fragmentation

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule, confirming its molecular weight and offering insights into its structure through fragmentation patterns.

Experimental Protocol: MS Data Acquisition

Electrospray Ionization (ESI) is the preferred method for a polar, pre-charged molecule like an amine hydrochloride.

Methodology:

  • Sample Preparation: Prepare a dilute solution of the sample (e.g., ~1 mg/mL) in a suitable solvent like methanol or a water/acetonitrile mixture.

  • Infusion: Infuse the sample solution directly into the ESI source of the mass spectrometer at a low flow rate (e.g., 5-10 µL/min).

  • Ionization: Apply a high voltage to the ESI needle to generate a fine spray of charged droplets. The solvent evaporates, leading to the formation of gas-phase ions.

  • Mass Analysis: The ions are guided into the mass analyzer (e.g., Quadrupole or Time-of-Flight), which separates them based on their m/z ratio. Data is typically acquired in positive ion mode.

MS_Workflow cluster_sample Sample Introduction cluster_analysis Mass Analysis Prep Prepare Dilute Solution Infuse Infuse into ESI Source Prep->Infuse Ionize Electrospray Ionization (ESI) Infuse->Ionize Analyze Separate Ions by m/z Ionize->Analyze Detect Detect Ions Analyze->Detect Result Result Detect->Result Mass Spectrum

Caption: Workflow for ESI-Mass Spectrometry Analysis.

Mass Spectrum Interpretation

In positive mode ESI-MS, the hydrochloride salt will be detected as the protonated free base, [M+H]⁺. The chloride ion is not observed.

  • Parent Ion: The primary ion observed will be the protonated molecule [C₆H₁₃NO + H]⁺.

    • Expected m/z: 116.1 (Calculated for C₆H₁₄NO⁺)

  • Key Fragmentation Pathways: Tandem MS (MS/MS) experiments on the parent ion (m/z 116.1) would reveal characteristic fragments that confirm the structure:

    • Loss of Water (-18 Da): A prominent fragment at m/z 98.1, corresponding to the loss of H₂O from the hydroxymethyl group.

    • Loss of Formaldehyde (-30 Da): Cleavage of the C3-C6 bond can lead to the loss of CH₂O, resulting in a fragment at m/z 86.1.

    • Ring Opening: Various ring-opening pathways can lead to smaller fragments characteristic of the N-methylpyrrolidine core.

Conclusion

The comprehensive spectroscopic analysis of [(3S)-1-methylpyrrolidin-3-yl]methanol hydrochloride provides a robust framework for its unequivocal identification. ¹H and ¹³C NMR define the carbon-hydrogen framework and confirm the effects of amine protonation. IR spectroscopy validates the presence of key functional groups, particularly the hydroxyl and tertiary ammonium moieties. Finally, ESI-mass spectrometry confirms the molecular weight of the parent cation and provides predictable fragmentation patterns. Together, these techniques offer a self-validating system for quality control and characterization in research and development settings.

References

  • Chemspace. (n.d.). (3-methylpyrrolidin-3-yl)methanol hydrochloride. Retrieved from [Link]

  • NP-MRD. (n.d.). 1H NMR Spectrum (1D, 500 MHz, methanol, simulated) (NP0002916). Retrieved from [Link]

  • Acta Crystallographica Section E: Crystallographic Communications. (2019). methyl (Z)-5-(2-tert-butoxy-1-cyano-2-oxoethylidene)pyrrolidine-2-carboxylate, a compound with low resonant scattering. Retrieved from [Link]

  • ECHA. (n.d.). [(3S)-1-methylpyrrolidin-3-yl]methanol hydrochloride — Chemical Substance Information. Retrieved from [Link]

  • Google Patents. (n.d.). EP4382529A1 - A process for preparing pure (3s)-pyrrolidin-3-ol and pure (3s).
  • The Royal Society of Chemistry. (n.d.). Synthesis and Structural Characterization of Amido Heteroscorpionate Rare-Earth Metals Complexes. Hydroamination of Aminoalkenes. Retrieved from [Link]

  • ECHA. (n.d.). [(3R)-1-methylpyrrolidin-3-yl]methanol hydrochloride — Chemical Substance Information. Retrieved from [Link]

  • PubChem. (n.d.). (1-Methylpyrrolidin-3-yl)methanol. Retrieved from [Link]

  • NIST. (n.d.). Pyrrolidine, n-methyl-, hydrochloride. Retrieved from [Link]

  • ACG Publications. (2023). Records of Natural Products-SI. Retrieved from [Link]

  • Rsc.org. (n.d.). Supplementary Information. Retrieved from [Link]

  • Matrix Fine Chemicals. (n.d.). [(3S)-1-METHYLPYRROLIDIN-3-YL]METHANOL | CAS 1210934-04-5. Retrieved from [Link]

Sources

Exploratory

Thermodynamic Solubility Profile and Solvation Mechanics of[(3S)-1-methylpyrrolidin-3-yl]methanol hydrochloride

Target Audience: Researchers, Formulation Scientists, and Drug Development Professionals Document Type: Technical Whitepaper & Methodological Guide Chemical Identity & Structural Influence on Solvation The compound [(3S)...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Formulation Scientists, and Drug Development Professionals Document Type: Technical Whitepaper & Methodological Guide

Chemical Identity & Structural Influence on Solvation

The compound [(3S)-1-methylpyrrolidin-3-yl]methanol hydrochloride (CAS: 2490314-48-0)[1] is a highly polar, chiral heterocycle widely utilized as a stereospecific building block in drug discovery. The free base form (CAS: 1210934-04-5) is a tertiary amine featuring a hydroxymethyl group at the C3 position[2].

In pharmaceutical development, isolated free bases of small pyrrolidine derivatives are often volatile, prone to oxidation, and difficult to handle. Conversion to the hydrochloride (HCl) salt is a fundamental strategy employed to enhance bench stability, increase the melting point, and drastically improve aqueous solubility for biological assays and formulation[3].

The solubility profile of this specific HCl salt is governed by three structural features:

  • The Protonated Tertiary Amine (Pyrrolidinium Cation): Creates a strong localized positive charge, enabling powerful ion-dipole interactions with polar solvents.

  • The Hydroxyl Group (-OH): Acts as both a hydrogen-bond donor and acceptor, further driving solvation in protic media.

  • The Chloride Anion (Cl⁻): Forms a stable, high-energy crystal lattice in the solid state but dissociates rapidly in solvents with a high dielectric constant (ε)[4].

Mechanistic Determinants of Phase Behavior

Solubility is fundamentally a thermodynamic competition between the crystal lattice energy of the solid salt and the solvation energy provided by the solvent.

  • Aqueous Media (ε ≈ 80): The high dielectric constant of water effectively shields the electrostatic attraction between the pyrrolidinium cation and the chloride anion. The solvation energy vastly exceeds the lattice energy, resulting in near-instantaneous dissociation and high solubility.

  • Polar Protic Solvents (ε ≈ 20–35): Solvents like methanol and ethanol cannot shield the ionic charges as effectively as water, leading to the formation of solvated ion pairs rather than fully dissociated ions. However, extensive hydrogen bonding with the hydroxymethyl group maintains moderate to high solubility.

  • Non-Polar Solvents (ε < 5): In solvents like heptane or toluene, the lack of a permanent dipole means the solvent cannot disrupt the strong ionic bonds of the HCl salt. The crystal lattice remains intact, rendering the compound practically insoluble.

Mechanism cluster_solvents Salt [(3S)-1-methylpyrrolidin-3-yl]methanol HCl (Solid Crystal Lattice) Water Aqueous Media (High Dielectric) Salt->Water ε ≈ 80 Alcohol Polar Protic (e.g., MeOH, EtOH) Salt->Alcohol ε ≈ 20-33 NonPolar Non-Polar (e.g., Hexane, Toluene) Salt->NonPolar ε < 5 DissolvedAq Fully Dissociated Ions Ion-Dipole & H-Bonding (Highly Soluble) Water->DissolvedAq DissolvedAlc Solvated Ion Pairs H-Bonding Dominant (Moderately Soluble) Alcohol->DissolvedAlc SolidNP Intact Crystal Lattice Lattice Energy > Solvation (Insoluble) NonPolar->SolidNP

Mechanistic pathways of solvation based on solvent dielectric constant and intermolecular forces.

Thermodynamic Solubility Profile

The following table summarizes the quantitative solubility profile of [(3S)-1-methylpyrrolidin-3-yl]methanol hydrochloride across standard solvent classes at 25°C.

Solvent ClassRepresentative SolventDielectric Constant (ε)Estimated Solubility (mg/mL)Primary Solvation Mechanism
Aqueous Water80.1> 100 (Freely Soluble)Ion-dipole, extensive H-bonding
Polar Protic Methanol32.725 - 50 (Soluble)H-bonding (donor/acceptor)
Polar Aprotic Acetonitrile37.51 - 5 (Slightly Soluble)Dipole-dipole, limited ion solvation
Non-Polar Heptane1.9< 0.1 (Practically Insoluble)Insufficient polarity to break lattice

Self-Validating Experimental Protocol: High-Throughput Solubility Profiling

To empirically determine the solubility of this compound, a standard kinetic solvent-shift assay is insufficient. Kinetic methods often overestimate solubility due to supersaturation. Instead, a thermodynamic shake-flask method must be employed.

Furthermore, because [(3S)-1-methylpyrrolidin-3-yl]methanol lacks a conjugated π-system, standard UV-Vis detection (e.g., HPLC-UV at 254 nm) will fail to detect the analyte. We must use Charged Aerosol Detection (CAD) or quantitative NMR (qNMR).

This protocol is designed as a self-validating system : it measures the concentration of the liquid phase while simultaneously verifying the integrity of the solid phase, ensuring that the measured solubility corresponds to the original anhydrous HCl salt and not a solvent-mediated hydrate.

Step-by-Step Methodology
  • Sample Preparation: Weigh 10 mg of[(3S)-1-methylpyrrolidin-3-yl]methanol HCl into a 2 mL glass HPLC vial.

  • Solvent Addition: Add 100 µL of the target solvent (e.g., Water, Methanol, or Heptane) to create a heavily supersaturated suspension.

  • Equilibration: Seal the vial and place it in a thermomixer at 25°C, shaking at 800 RPM for 24 hours. Causality: 24 hours ensures true thermodynamic equilibrium is reached between the solid lattice and the solvated ions.

  • Phase Separation: Centrifuge the vial at 10,000 x g for 15 minutes to pellet the undissolved solid. Carefully extract the supernatant.

  • Orthogonal Analysis (The Self-Validation Loop):

    • Liquid Phase (Quantification): Dilute the supernatant and analyze via HPLC-CAD using a HILIC (Hydrophilic Interaction Liquid Chromatography) column. Causality: HILIC is required because the highly polar analyte will not retain on a standard C18 reverse-phase column.

    • Solid Phase (Verification): Recover the residual solid pellet, dry it gently under nitrogen, and analyze via X-Ray Powder Diffraction (XRPD). Causality: If the XRPD pattern differs from the starting material, a solvent-mediated polymorphic transition or hydrate formation has occurred. The solubility value must then be assigned to the new form, validating the thermodynamic accuracy of the study.

Workflow A 1. Excess Solid Addition B 2. Solvent Equilibration (24h, 25°C) A->B C 3. Phase Separation (Centrifugation) B->C D 4a. Supernatant Quantification (HPLC-CAD / qNMR) C->D Liquid Phase E 4b. Residual Solid Characterization (XRPD / DSC) C->E Solid Phase F Thermodynamic Solubility Profile D->F E->F Form Verification

Self-validating shake-flask methodology for thermodynamic solubility profiling.

Strategic Applications in Crystallization and Purification

Understanding this solubility profile allows chemists to design highly efficient purification workflows. Because the compound is highly soluble in polar protic solvents but insoluble in non-polar solvents, anti-solvent crystallization is the optimal purification strategy.

Anti-Solvent Crystallization Protocol:

  • Dissolve the crude [(3S)-1-methylpyrrolidin-3-yl]methanol HCl in a minimum volume of warm methanol (the "good" solvent).

  • Filter the solution to remove any insoluble particulate impurities.

  • Slowly add heptane or diethyl ether (the "anti-solvent") dropwise under constant stirring.

  • As the dielectric constant of the bulk mixture decreases, the solvation energy drops below the lattice energy, forcing the HCl salt to nucleate and crystallize out of solution in high purity.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 31268, Pyrrolidine". Available at:[Link]

Sources

Foundational

An In-Depth Technical Guide to the Stereochemistry and Chirality of [(3S)-1-methylpyrrolidin-3-yl]methanol Hydrochloride

Foreword: The Criticality of Chirality in Modern Drug Development In the landscape of contemporary pharmaceutical sciences, the three-dimensional architecture of a molecule is as crucial as its chemical composition. Chir...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Foreword: The Criticality of Chirality in Modern Drug Development

In the landscape of contemporary pharmaceutical sciences, the three-dimensional architecture of a molecule is as crucial as its chemical composition. Chirality, the property of a molecule to be non-superimposable on its mirror image, often dictates its pharmacological and toxicological profile. The seemingly subtle difference between enantiomers can lead to profound variations in biological activity, with one enantiomer providing the desired therapeutic effect while the other may be inactive or, in some cases, detrimental. This guide provides a comprehensive technical overview of the stereochemistry and chirality of [(3S)-1-methylpyrrolidin-3-yl]methanol hydrochloride, a key chiral building block in the synthesis of numerous pharmaceutical agents. For researchers, scientists, and drug development professionals, a thorough understanding of its stereochemical attributes is paramount for the successful development of safe and efficacious medicines.

Molecular Structure and Physicochemical Properties

[(3S)-1-methylpyrrolidin-3-yl]methanol hydrochloride is a chiral organic compound featuring a pyrrolidine ring, a five-membered saturated heterocycle containing a nitrogen atom.[1] Its structure is characterized by a methyl group at the 1-position (the nitrogen atom) and a hydroxymethyl group at the 3-position. The carbon atom at the 3-position is a stereocenter, giving rise to two enantiomers. This guide focuses on the (S)-enantiomer. The hydrochloride salt form enhances the compound's stability and solubility in aqueous media.

Table 1: Physicochemical Properties of [(3S)-1-methylpyrrolidin-3-yl]methanol and its Enantiomer

Property[(3S)-1-methylpyrrolidin-3-yl]methanol[(3R)-1-methylpyrrolidin-3-yl]methanol
CAS Number 1210934-04-5[2]1210935-33-3
Molecular Formula C6H13NO[2]C6H13NO
Molecular Weight 115.17 g/mol [2]115.17 g/mol
Appearance Colorless to yellow-brown liquid[1]Not specified, expected to be similar to the (S)-enantiomer
Boiling Point (calculated) 141.7 ± 13.0 °C at 760 Torr[2]Not specified, expected to be identical to the (S)-enantiomer
Flash Point (calculated) 41.2 ± 18.5 °C[2]Not specified, expected to be identical to the (S)-enantiomer
Density (calculated) 0.973 ± 0.06 g/cm³[2]Not specified, expected to be identical to the (S)-enantiomer

Synthesis and Stereochemical Control

The synthesis of enantiomerically pure [(3S)-1-methylpyrrolidin-3-yl]methanol is a critical step in its utilization as a chiral building block. While detailed protocols for this specific molecule are not extensively published in peer-reviewed literature, general strategies can be inferred from patents and the synthesis of analogous compounds.[1]

A common approach involves the N-methylation of a chiral precursor, such as (S)-3-hydroxypyrrolidine. This can be achieved through reductive amination using formaldehyde in the presence of a suitable reducing agent. A patent for the preparation of the closely related compound, (S)-1-methyl-3-hydroxypyrrolidine, describes the reaction of (S)-3-hydroxypyrrolidine with formaldehyde and hydrogen in the presence of a palladium on carbon catalyst. Another patented method for producing 1-methylpyrrolidin-3-ol involves the reaction of 3-pyrrolidinol with formaldehyde and hydrogen over a metal catalyst.

The key to obtaining the desired (S)-enantiomer is the use of a starting material with the correct absolute configuration, as the N-methylation step does not typically affect the stereocenter at the 3-position.

Caption: Generalized synthetic approach to [(3S)-1-methylpyrrolidin-3-yl]methanol.

Determination of Stereochemistry and Enantiomeric Purity

The confirmation of the absolute configuration and the determination of enantiomeric purity are critical quality control steps. Several analytical techniques are employed for this purpose.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a cornerstone technique for separating enantiomers and quantifying enantiomeric excess (% ee).[3] The choice of the chiral stationary phase (CSP) is crucial for achieving separation. For pyrrolidine-based compounds, polysaccharide-based CSPs, such as those derived from cellulose or amylose, are often effective.[4]

Experimental Protocol: Chiral HPLC Analysis

  • Instrumentation: An HPLC system equipped with a UV detector is required.

  • Chiral Stationary Phase: A Chiralpak® IA or similar polysaccharide-based column is a suitable starting point.[4]

  • Mobile Phase: A mixture of n-hexane, ethanol, and a small amount of an amine modifier (e.g., diethylamine) is a common mobile phase for normal-phase chiral separations. The exact ratio should be optimized to achieve baseline separation.

  • Flow Rate: A typical flow rate is 1.0 mL/min.

  • Detection: UV detection at a wavelength where the analyte has sufficient absorbance (e.g., 210-230 nm for compounds without a strong chromophore).

  • Sample Preparation: Dissolve the [(3S)-1-methylpyrrolidin-3-yl]methanol hydrochloride sample in the mobile phase at a known concentration (e.g., 1 mg/mL).

  • Analysis: Inject the sample and a racemic standard (if available) to determine the retention times of both the (S) and (R) enantiomers.

  • Quantification: Calculate the enantiomeric excess (% ee) using the peak areas of the two enantiomers: % ee = [ (Area(S) - Area(R)) / (Area(S) + Area(R)) ] x 100

Caption: Workflow for determining absolute configuration using VCD spectroscopy.

X-ray Crystallography

For crystalline solids, single-crystal X-ray diffraction is the gold standard for determining the absolute configuration of a chiral molecule. This technique provides a three-dimensional map of the electron density in the crystal, allowing for the precise determination of the spatial arrangement of all atoms. While no crystal structure for [(3S)-1-methylpyrrolidin-3-yl]methanol hydrochloride is currently available in the public domain, the technique remains a powerful tool for the unambiguous assignment of stereochemistry for new chiral entities. The synthesis of a crystalline derivative of the title compound would enable this definitive analysis.

Importance in Drug Discovery and Development

The pyrrolidine scaffold is a common motif in many biologically active compounds. The specific stereochemistry of substituents on the pyrrolidine ring is often crucial for target binding and pharmacological activity. [(3S)-1-methylpyrrolidin-3-yl]methanol is a valuable chiral building block for the synthesis of antagonists for muscarinic acetylcholine receptors (mAChRs), which are G-protein coupled receptors involved in a variety of physiological processes. The precise orientation of the hydroxymethyl group in the (S)-enantiomer is critical for its interaction with the receptor binding pocket.

Conclusion

The stereochemistry and chirality of [(3S)-1-methylpyrrolidin-3-yl]methanol hydrochloride are defining features that underpin its utility as a valuable chiral synthon in pharmaceutical development. A comprehensive understanding and rigorous control of its stereochemical integrity are essential for the synthesis of enantiomerically pure active pharmaceutical ingredients. The analytical methodologies outlined in this guide, including chiral HPLC, NMR spectroscopy with chiral derivatizing agents, and VCD spectroscopy, provide a robust framework for the characterization and quality control of this important chiral building block. As the demand for stereochemically pure drugs continues to grow, the principles and techniques discussed herein will remain central to the advancement of modern medicinal chemistry.

References

  • PubChem. (n.d.). (1-Methylpyrrolidin-3-yl)methanol. Retrieved March 20, 2026, from [Link]

  • Li, J., et al. (2010). Synthesis and Crystal Structure of (S)-(+)-N-Substituted Pyrrolidinyl Methanol Derivatives. Chinese Journal of Structural Chemistry, 29(5), 753-758.
  • Reddy, P. P., et al. (2012). A VALIDATED LC METHOD FOR THE DETERMINATION OF CHIRAL PURITY OF (R)-3-((1-METHYLPYRROLIDIN-2-YL) METHYL)-5-(METHYLSULFONYLMETHYL)-1H-INDOLE: A KEY RAW MATERIAL OF ELITRIPTAN HYDROBROMIDE. International Journal of Pharmaceutical Sciences and Research, 3(9), 3206-3212.
  • Taniguchi, T., & Monde, K. (2023). Vibrational circular dichroism spectroscopy in the CD, X≡Y, and X=Y=Z stretching region. Journal of the Royal Society of Chemistry, Manuscript.
  • Hirschy, L. (n.d.). Vibrational Circular Dichroism. Hinds Instruments. Retrieved March 20, 2026, from [Link]

  • Zhang, Y., et al. (2023). Recent Advances in Separation and Analysis of Chiral Compounds. Analytical Chemistry, 95(1), 304-315.
  • Shcherbinin, V. A., et al. (2024). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Molecules, 29(21), 4983.
  • SK pharmteco. (n.d.). Chiral Purity Analysis – Know What Both Hands Are Doing. Retrieved March 20, 2026, from [Link]

  • Goldup, S. M., et al. (2021). Vibrational circular dichroism studies of exceptionally strong chirality inducers in liquid crystals. Chemical Science, 12(20), 6948-6955.
  • Google Patents. (n.d.). EP4382529A1 - A process for preparing pure (3s)-pyrrolidin-3-ol and pure (3s)-pyrrolidin-3-ol hydrochloride.
  • Chemcas. (n.d.). [(3R)-1-methylpyrrolidin-3-yl]methanol hydrochloride. Retrieved March 20, 2026, from [Link]

  • Yang, G., & Xu, Y. (2011). Vibrational circular dichroism spectroscopy of chiral molecules. Topics in current chemistry, 298, 189–236.
  • Polavarapu, P. L. (2015). Vibrational Circular Dichroism (VCD) Reveals Subtle Conformational Aspects and Intermolecular Interactions in the Carnitine Family. Chirality, 27(11), 786-794.
  • United States Patent and Trademark Office. (n.d.). Application Data. Retrieved March 20, 2026, from [Link]

  • Restek. (n.d.). A Guide to the Analysis of Chiral Compounds by GC. Retrieved March 20, 2026, from [Link]

  • Google Patents. (n.d.). CN108698989B - Process for the preparation of 1-methylpyrrolidin-3-ol.
  • Llinàs-Brunet, M., et al. (2002). Pyrrolidine-5,5-trans-lactams. 2. The use of X-ray crystal structure data in the optimization of P3 and P4 substituents. Organic letters, 4(25), 4479–4482.
  • Singh, J., & Kumar, A. (2023). Advances in X-ray crystallography methods to study structural dynamics of macromolecules. In Advanced Spectroscopic Methods to Study Biomolecular Structure and Dynamics (pp. 309-335). Elsevier.
  • Carreño, M. C., et al. (2005). Straightforward synthesis of enantiopure 2-aminomethyl and 2-hydroxymethyl pyrrolidines with complete stereocontrol. Tetrahedron Letters, 46(8), 1287-1290.
  • Duff, T., James, J. P., & Müller-Bunz, H. (2006). Synthesis and X-Ray Crystal Structure Determinations of Pyrrolidine-2,4-diones, 2-Iminopyrrolidin-5-ones and 1,3-Oxazine-2,4-diones Derived from Acetoacetanilides. Heterocycles, 68(3), 465-476.
  • Suzuki, H. (2023). Application of X-ray absorption near edge structure spectroscopy to the polymorphic evaluation of active pharmaceutical ingredients. Journal of the Pharmaceutical Society of Japan, 143(11), 1235-1239.

Sources

Exploratory

[(3S)-1-methylpyrrolidin-3-yl]methanol hydrochloride: A Technical Guide to its Potential Biological Activity

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive analysis of [(3S)-1-methylpyrrolidin-3-yl]methanol hydrochloride, a chiral organic compound with sign...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of [(3S)-1-methylpyrrolidin-3-yl]methanol hydrochloride, a chiral organic compound with significant potential in medicinal chemistry. The pyrrolidine scaffold is a privileged structure in numerous biologically active molecules.[1][2] This document explores the compound's potential biological activities, focusing on its interactions with cholinergic receptors, and outlines detailed experimental protocols for its investigation. By synthesizing technical accuracy with field-proven insights, this guide aims to empower researchers in their drug discovery and development endeavors.

Introduction: The Significance of the Pyrrolidine Scaffold

The pyrrolidine ring, a five-membered nitrogen-containing heterocycle, is a cornerstone of medicinal chemistry due to its pharmacological versatility and favorable physicochemical properties.[3] This structural motif is present in a wide array of natural products and synthetic drugs, exhibiting a broad spectrum of biological activities including antimicrobial, antiviral, anticancer, anti-inflammatory, and anticonvulsant effects.[2][4] The conformational flexibility of the pyrrolidine ring allows it to effectively explore the pharmacophore space, contributing to the stereochemistry and three-dimensional coverage of a molecule.[5] [(3S)-1-methylpyrrolidin-3-yl]methanol hydrochloride, with its specific stereochemistry and functional groups, represents a valuable chiral building block for the synthesis of novel therapeutic agents.[1]

Chemical Structure of [(3S)-1-methylpyrrolidin-3-yl]methanol hydrochloride

  • CAS Number: 2490314-48-0[6]

  • Molecular Formula: C6H14ClNO[7]

  • Molecular Weight: 151.63 g/mol [7]

Key structural features include a chiral center at the 3-position in the (S)-configuration, a methyl group on the nitrogen at the 1-position, and a hydroxymethyl group at the 3-position.[1] These features are critical for its potential interactions with biological targets.

Potential Biological Activity: A Focus on the Cholinergic System

The structural characteristics of [(3S)-1-methylpyrrolidin-3-yl]methanol hydrochloride strongly suggest its potential as a modulator of the cholinergic system, which plays a crucial role in cognitive function, motor control, and various peripheral physiological processes.[8]

2.1. Muscarinic Acetylcholine Receptors (mAChRs)

Muscarinic receptors, a family of G protein-coupled receptors (GPCRs), are key targets for the treatment of various neurological and psychiatric disorders.[9] The M1 subtype, in particular, is an attractive target for treating Alzheimer's disease and schizophrenia.[10]

  • Structural Rationale for Interaction: The tertiary amine and hydroxyl group of the pyrrolidine scaffold can form critical interactions within the binding pocket of mAChRs.[5] The protonated nitrogen can interact with a conserved aspartate residue, a key interaction for many muscarinic ligands.[10]

  • Therapeutic Implications: The development of selective M1 muscarinic agonists could offer a therapeutic strategy for cognitive enhancement.[8][11] Carbachol, a muscarinic agonist, has been shown to reduce the secretion of amyloid-β, a key pathological marker in Alzheimer's disease, in cell lines expressing M1 and M3 receptors.[11]

2.2. Nicotinic Acetylcholine Receptors (nAChRs)

Nicotinic receptors, ligand-gated ion channels, are also implicated in cognitive processes and are the target of therapies for nicotine addiction.[12]

  • Structural Rationale for Interaction: The pyrrolidine ring is a core component of many nAChR ligands. The affinity and selectivity of these ligands are heavily influenced by the substituents on the pyrrolidine ring.[13]

  • Therapeutic Potential: Ligands targeting the α4β2 nAChR subtype have shown potential for treating Alzheimer's disease, Parkinson's disease, and Tourette's syndrome.[13] The development of allosteric modulators for nAChRs is an emerging area of research, offering potential advantages over traditional agonists.[12]

Experimental Protocols for Pharmacological Characterization

A systematic approach is essential to elucidate the biological activity of [(3S)-1-methylpyrrolidin-3-yl]methanol hydrochloride. This involves a combination of in vitro and in vivo assays.

3.1. In Vitro Assays: Foundational Screening

In vitro models provide a controlled environment to investigate the direct interaction of the compound with its molecular targets.[14]

3.1.1. Receptor Binding Assays

  • Objective: To determine the binding affinity (Ki) of the compound for a panel of cholinergic receptors (M1-M5 mAChRs and various nAChR subtypes).

  • Methodology:

    • Cell Membrane Preparation: Utilize cell lines (e.g., CHO-K1) stably expressing individual human receptor subtypes.[8]

    • Competitive Radioligand Binding: Perform assays using a known radiolabeled antagonist (e.g., [3H]NMS for mAChRs) and increasing concentrations of the test compound.[8]

    • Data Analysis: Calculate Ki values using the Cheng-Prusoff equation.[8]

3.1.2. Functional Assays

  • Objective: To characterize the functional activity of the compound as an agonist, antagonist, or allosteric modulator.

  • Methodology (for Gq-coupled mAChRs):

    • Cell-Based Assays: Use cell lines expressing the receptor of interest and measure second messenger responses, such as intracellular calcium mobilization or phosphoinositide turnover.[10]

    • Agonist Mode: Apply increasing concentrations of the compound and measure the functional response to determine EC50 and Emax values.[10]

    • Antagonist Mode: Pre-incubate cells with the compound before adding a known agonist to determine the IC50 and Schild analysis for competitive antagonism.[15]

Experimental Workflow for In Vitro Analysis

Caption: A streamlined workflow for the initial in vitro characterization of [(3S)-1-methylpyrrolidin-3-yl]methanol hydrochloride.

3.2. In Vivo Models: Assessing Physiological Effects

In vivo studies are crucial for evaluating the compound's effects in a complex biological system.[14]

3.2.1. Scopolamine-Induced Amnesia Model

  • Objective: To assess the potential cognitive-enhancing effects of the compound.

  • Rationale: Scopolamine, a muscarinic antagonist, induces transient cognitive deficits, providing a model to test the efficacy of cholinomimetic compounds.[16]

  • Methodology:

    • Animal Model: Use rodents (mice or rats).[14]

    • Procedure: Administer the test compound prior to scopolamine injection.

    • Behavioral Testing: Evaluate learning and memory using tasks such as the Morris water maze or novel object recognition test.[17]

3.2.2. Zebrafish Models for High-Throughput Screening

  • Rationale: Zebrafish offer a high-throughput in vivo screening platform for cognitive enhancers due to their robust cognitive abilities and the conservation of cholinergic pathways.[18]

  • Advantages: This model can accelerate the early stages of drug discovery by rapidly identifying compounds with potential neuroprotective or nootropic effects.[18]

Signaling Pathway for M1 Muscarinic Receptor Activation

[(3S)-1-methylpyrrolidin-3-yl]methanol (Agonist) [(3S)-1-methylpyrrolidin-3-yl]methanol (Agonist) M1 mAChR M1 mAChR [(3S)-1-methylpyrrolidin-3-yl]methanol (Agonist)->M1 mAChR Gq/11 Protein Activation Gq/11 Protein Activation M1 mAChR->Gq/11 Protein Activation Phospholipase C (PLC) Activation Phospholipase C (PLC) Activation Gq/11 Protein Activation->Phospholipase C (PLC) Activation PLC Activation PLC Activation PIP2 Hydrolysis PIP2 Hydrolysis PLC Activation->PIP2 Hydrolysis IP3 IP3 PIP2 Hydrolysis->IP3 DAG DAG PIP2 Hydrolysis->DAG Ca2+ Release from ER Ca2+ Release from ER IP3->Ca2+ Release from ER Protein Kinase C (PKC) Activation Protein Kinase C (PKC) Activation DAG->Protein Kinase C (PKC) Activation Cellular Responses (e.g., Neuronal Excitability) Cellular Responses (e.g., Neuronal Excitability) Ca2+ Release from ER->Cellular Responses (e.g., Neuronal Excitability) PKC Activation PKC Activation Cellular Responses (e.g., Gene Expression) Cellular Responses (e.g., Gene Expression) PKC Activation->Cellular Responses (e.g., Gene Expression)

Caption: Simplified signaling cascade following the activation of the M1 muscarinic acetylcholine receptor by a potential agonist.

Data Presentation and Interpretation

All quantitative data should be summarized in clearly structured tables for easy comparison.

Table 1: Hypothetical Pharmacological Profile of [(3S)-1-methylpyrrolidin-3-yl]methanol hydrochloride

Assay TypeReceptor SubtypeResult
Binding Affinity (Ki)M1 mAChR50 nM
M2 mAChR500 nM
M3 mAChR150 nM
M4 mAChR800 nM
M5 mAChR200 nM
α4β2 nAChR> 10 µM
Functional Activity (EC50)M1 mAChR100 nM (Partial Agonist)

Note: This data is hypothetical and serves as an example. Actual values must be determined experimentally.

Future Directions and Conclusion

[(3S)-1-methylpyrrolidin-3-yl]methanol hydrochloride presents a promising scaffold for the development of novel cholinergic modulators. The outlined experimental approach provides a robust framework for its comprehensive pharmacological characterization. Future research should focus on:

  • Structure-Activity Relationship (SAR) Studies: To optimize potency, selectivity, and functional activity.

  • Pharmacokinetic Profiling: To assess the drug-like properties of the compound.

  • Advanced In Vivo Models: To further investigate its therapeutic potential in models of cognitive impairment and other neurological disorders.

By leveraging the principles of modern drug discovery and the detailed protocols provided in this guide, the scientific community can unlock the full therapeutic potential of this and related pyrrolidine derivatives.

References
  • Recent insights about pyrrolidine core skeletons in pharmacology - PMC. (2023, September 6). National Center for Biotechnology Information. [Link]

  • Pyrrolidine Derivatives in Modern Drug Discovery: Emerging Structure Activity Relationships and Dual Antidiabetic-Anticancer Potential - PubMed. (n.d.). National Center for Biotechnology Information. [Link]

  • A novel in vitro assay model developed to measure both extracellular and intracellular acetylcholine levels for screening cholinergic agents - PMC. (n.d.). National Center for Biotechnology Information. [Link]

  • Tanaka-Kanegae, R., & Hamada, K. (2021). A novel in vitro assay model developed to measure both extracellular and intracellular acetylcholine levels for screening cholinergic agents. PLOS ONE, 16(10), e0258163. [Link]

  • The Developing Utility of Zebrafish Models for Cognitive Enhancers Research - PMC. (n.d.). National Center for Biotechnology Information. [Link]

  • SYNTHESIS AND PHARMACOLOGICAL ACTIVITY OF NEW PYROLLIDONE DERIVATIVES - Journal of Pharmaceutical Negative Results. (2013, July 10). Journal of Pharmaceutical Negative Results. [Link]

  • Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. (n.d.). MDPI. [Link]

  • Recent insights about pyrrolidine core skeletons in pharmacology. (2023, September 6). ResearchGate. [Link]

  • A novel in vitro assay model developed to measure both extracellular and intracellular acetylcholine levels for screening cholinergic agents. (2021, October 12). PLOS. [Link]

  • Emphasis on the In-Vivo & In-vitro Screening Models for the Evaluation of Disease Acting on Alzheimer's Disease | Auctores. (2025, May 27). Auctores. [Link]

  • Trapping of Nicotinic Acetylcholine Receptor Ligands Assayed by In Vitro Cellular Studies and In Vivo PET Imaging | Journal of Neuroscience. (2023, January 4). Journal of Neuroscience. [Link]

  • Insight into the emerging and common experimental in-vivo models of Alzheimer's disease. (n.d.). ScienceDirect. [Link]

  • In Vivo Cognitive-Enhancing, Ex Vivo Malondialdehyde-Lowering Activities and Phytochemical Profiles of Aqueous and Methanolic Stem Bark Extracts of Piliostigma thonningii (Schum.) - PMC. (n.d.). National Center for Biotechnology Information. [Link]

  • Cognitive enrichment improves spatial memory and alters hippocampal synaptic connectivity in a mouse model for early-life stress. (n.d.). Frontiers. [Link]

  • A rapid in vitro assay for evaluating the effects of acetylcholinesterase inhibitors and reactivators in the rat basolateral amygdala - PMC. (2022, November 21). National Center for Biotechnology Information. [Link]

  • [(3S)-1-methylpyrrolidin-3-yl]methanol hydrochloride — Chemical Substance Information. (n.d.). ECHA. [Link]

  • Synthesis and Crystal Structure of (S)-(+)-N-Substituted Pyrrolidinyl Methanol Derivatives. (n.d.). ResearchGate. [Link]

  • Advances in small molecule selective ligands for heteromeric nicotinic acetylcholine receptors. (2023, June 10). AIR Unimi. [Link]

  • Recent Advances in the Discovery of Nicotinic Acetylcholine Receptor Allosteric Modulators. (2023, January 28). MDPI. [Link]

  • Pharmacological and Physicochemical Properties Optimization for Dual-Target Dopamine D3 (D3R) and μ-Opioid (MOR) Receptors Ligands as Potentially Safer Analgesics - PMC. (n.d.). National Center for Biotechnology Information. [Link]

  • Target: Muscarinic acetylcholine receptor M1 and M3 (CHEMBL2111418). (n.d.). EMBL-EBI. [Link]

  • Novel potent ligands for the central nicotinic acetylcholine receptor: synthesis, receptor binding, and 3D-QSAR analysis. (2000, June 1). National Center for Biotechnology Information. [Link]

  • [(3R)-1-methylpyrrolidin-3-yl]methanol hydrochloride — Chemical Substance Information. (n.d.). ECHA. [Link]

  • Ki Summary. (n.d.). BindingDB.org. [Link]

  • Design, Synthesis, and Biological Evaluation of 4,4'-Difluorobenzhydrol Carbamates as Selective M1 Antagonists - PMC. (n.d.). National Center for Biotechnology Information. [Link]

  • Structure and Dynamics of the M3 Muscarinic Acetylcholine Receptor - PMC. (n.d.). National Center for Biotechnology Information. [Link]

  • Muscarinic Receptor Agonists and Antagonists. (2001, February 28). MDPI. [Link]

  • Mutagenic Mapping Suggests a Novel Binding Mode for Selective Agonists of M1 Muscarinic Acetylcholine Receptors - PMC. (n.d.). National Center for Biotechnology Information. [Link]

Sources

Foundational

The Emergence of a Key Chiral Building Block: A Technical Guide to [(3S)-1-methylpyrrolidin-3-yl]methanol Hydrochloride

Introduction [(3S)-1-methylpyrrolidin-3-yl]methanol hydrochloride is a chiral organic compound that has garnered significant attention in the pharmaceutical industry as a versatile and valuable building block. Its rigid...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

[(3S)-1-methylpyrrolidin-3-yl]methanol hydrochloride is a chiral organic compound that has garnered significant attention in the pharmaceutical industry as a versatile and valuable building block. Its rigid pyrrolidine core, coupled with a specific stereochemistry and a primary alcohol functional group, makes it an ideal starting material for the synthesis of complex, biologically active molecules. This technical guide provides an in-depth exploration of the discovery, history, synthesis, and applications of [(3S)-1-methylpyrrolidin-3-yl]methanol hydrochloride, tailored for researchers, scientists, and professionals in drug development.

The Pyrrolidine Scaffold: A Privileged Structure in Medicinal Chemistry

The history of [(3S)-1-methylpyrrolidin-3-yl]methanol is not one of a singular, celebrated discovery, but rather an evolution driven by the increasing recognition of the pyrrolidine ring as a "privileged scaffold" in medicinal chemistry. The five-membered nitrogen-containing heterocycle is a common motif in a vast array of natural products, including alkaloids and amino acids like proline.[1][2] This natural prevalence has inspired medicinal chemists to incorporate the pyrrolidine structure into synthetic drug candidates to enhance their biological activity, selectivity, and pharmacokinetic properties.[2][3] The non-planar, three-dimensional nature of the pyrrolidine ring allows for a more precise spatial arrangement of substituents, leading to optimized interactions with biological targets.[2]

The development of stereoselective synthesis methods in the latter half of the 20th century was a critical turning point.[1] It enabled the controlled preparation of specific enantiomers of chiral pyrrolidine derivatives, which is crucial as different enantiomers of a drug can have vastly different pharmacological and toxicological profiles. [(3S)-1-methylpyrrolidin-3-yl]methanol, with its defined (S)-configuration at the C3 position, is a direct beneficiary of these advances. Its "discovery" is therefore intrinsically linked to the broader quest for enantiomerically pure building blocks for the synthesis of modern therapeutics.

Synthesis of [(3S)-1-methylpyrrolidin-3-yl]methanol Hydrochloride

The synthesis of [(3S)-1-methylpyrrolidin-3-yl]methanol hydrochloride can be achieved through several synthetic routes, typically starting from readily available chiral precursors. The choice of starting material and synthetic strategy is often dictated by factors such as cost, scalability, and desired purity. Two common approaches are highlighted below.

Synthesis from (S)-Pyrrolidin-3-ol

A straightforward and frequently employed method involves the N-methylation of a chiral pyrrolidine precursor, followed by functional group manipulation.[4]

Experimental Protocol: Two-Step Synthesis from (S)-Pyrrolidin-3-ol

Step 1: N-methylation of (S)-Pyrrolidin-3-ol to (S)-1-methylpyrrolidin-3-ol

  • To a solution of (S)-pyrrolidin-3-ol in a suitable solvent such as methanol, add an aqueous solution of formaldehyde (37 wt. %).

  • The reaction mixture is then subjected to catalytic hydrogenation using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere.

  • The reaction is monitored until completion.

  • Upon completion, the catalyst is removed by filtration, and the solvent is evaporated under reduced pressure to yield (S)-1-methylpyrrolidin-3-ol.

Step 2: Conversion to [(3S)-1-methylpyrrolidin-3-yl]methanol hydrochloride

This step would typically involve the conversion of the hydroxyl group at the 3-position to a hydroxymethyl group. A common synthetic strategy for such a transformation is through a cyanation reaction followed by reduction. However, a more direct approach for the synthesis of the target molecule often starts from a precursor already containing the C3-carboxymethyl or a related group.

Synthesis from L-Glutamic Acid

A more elaborate and versatile approach utilizes natural amino acids like L-glutamic acid as the chiral starting material. This method allows for the construction of the pyrrolidine ring with the desired stereochemistry.

Experimental Protocol: Multi-step Synthesis from L-Glutamic Acid

  • Cyclization and Esterification: L-glutamic acid is first converted to pyroglutamic acid through thermal cyclodehydration.[5] The resulting pyroglutamic acid is then esterified, for example, by reacting with methanol in the presence of an acid catalyst like sulfuric acid, to yield methyl 5-oxopyrrolidine-2-carboxylate.[5]

  • Reduction of the Lactam and Ester: The methyl 5-oxopyrrolidine-2-carboxylate is then subjected to reduction. A strong reducing agent like lithium aluminum hydride (LiAlH4) can reduce both the lactam and the ester functionalities to yield (S)-pyrrolidin-2-yl)methanol (prolinol).[1]

  • Functional Group Transformation and N-methylation: The prolinol would then undergo a series of reactions to transform the 2-hydroxymethyl group to a 3-hydroxymethyl group and to introduce the N-methyl group. This can be a complex process involving protection-deprotection steps and ring-opening/closing strategies. A more direct route from a glutamic acid-derived intermediate would involve the formation of a 3-substituted pyrrolidine. For instance, a derivative of L-glutamic acid can be used to form a 5-oxopyrrolidine-3-carboxylic acid intermediate, which can then be N-methylated and subsequently reduced.[5]

  • Formation of the Hydrochloride Salt: The final free base, [(3S)-1-methylpyrrolidin-3-yl]methanol, is dissolved in a suitable solvent like isopropanol, and a solution of hydrochloric acid in the same or a compatible solvent is added. The hydrochloride salt precipitates and can be isolated by filtration and then dried.[6]

Rationale Behind Experimental Choices:

  • Chiral Pool Synthesis: The use of L-glutamic acid is an example of "chiral pool synthesis," where a readily available, inexpensive, and enantiomerically pure natural product serves as the starting material. This strategy elegantly transfers the inherent chirality of the starting material to the final product.

  • Reductive Amination: The N-methylation using formaldehyde and a reducing agent is a classic example of reductive amination. This is a highly efficient and widely used method for forming C-N bonds.

  • Strong Reducing Agents: The use of powerful reducing agents like LiAlH4 is necessary for the simultaneous reduction of both the amide (lactam) and ester functional groups.

  • Hydrochloride Salt Formation: The conversion to the hydrochloride salt is a standard procedure in pharmaceutical chemistry. It often improves the stability, crystallinity, and handling properties of the compound, which is typically an oil or a low-melting solid in its free base form.

Visualization of a Potential Synthetic Workflow:

G cluster_0 Synthesis from L-Glutamic Acid L-Glutamic Acid L-Glutamic Acid Pyroglutamic Acid Pyroglutamic Acid L-Glutamic Acid->Pyroglutamic Acid Thermal Cyclization Methyl 5-oxopyrrolidine-3-carboxylate Methyl 5-oxopyrrolidine-3-carboxylate Pyroglutamic Acid->Methyl 5-oxopyrrolidine-3-carboxylate Esterification (S)-1-methyl-5-oxopyrrolidine-3-carboxylate (S)-1-methyl-5-oxopyrrolidine-3-carboxylate Methyl 5-oxopyrrolidine-3-carboxylate->(S)-1-methyl-5-oxopyrrolidine-3-carboxylate N-Methylation [(3S)-1-methylpyrrolidin-3-yl]methanol [(3S)-1-methylpyrrolidin-3-yl]methanol (S)-1-methyl-5-oxopyrrolidine-3-carboxylate->[(3S)-1-methylpyrrolidin-3-yl]methanol Reduction (e.g., LiAlH4) [(3S)-1-methylpyrrolidin-3-yl]methanol HCl [(3S)-1-methylpyrrolidin-3-yl]methanol HCl [(3S)-1-methylpyrrolidin-3-yl]methanol->[(3S)-1-methylpyrrolidin-3-yl]methanol HCl HCl addition

Caption: A potential synthetic route to [(3S)-1-methylpyrrolidin-3-yl]methanol HCl from L-Glutamic Acid.

Characterization and Analytical Profile

The structural elucidation and purity assessment of [(3S)-1-methylpyrrolidin-3-yl]methanol hydrochloride are performed using a combination of spectroscopic and chromatographic techniques.

Analytical Technique Expected Observations
¹H NMR The proton NMR spectrum is expected to show characteristic signals for the methyl group on the nitrogen, the protons of the pyrrolidine ring, and the protons of the hydroxymethyl group. The chemical shifts and coupling patterns would be consistent with the (S)-stereochemistry.
¹³C NMR The carbon NMR spectrum will display distinct peaks for each of the six carbon atoms in the molecule, including the methyl carbon, the four carbons of the pyrrolidine ring, and the carbon of the hydroxymethyl group.[7]
Mass Spectrometry (MS) Mass spectrometry will confirm the molecular weight of the free base (115.18 g/mol ). The hydrochloride salt itself will not be directly observed, but the cationic form of the molecule will be detected.
Infrared (IR) Spectroscopy The IR spectrum will show characteristic absorption bands for the O-H stretch of the alcohol group, C-H stretches of the alkyl groups, and C-N stretching vibrations.
Chiral HPLC Chiral High-Performance Liquid Chromatography is essential to confirm the enantiomeric purity of the (S)-enantiomer and to quantify any presence of the (R)-enantiomer.

Applications in Drug Discovery and Development

[(3S)-1-methylpyrrolidin-3-yl]methanol hydrochloride serves as a crucial chiral intermediate in the synthesis of several modern pharmaceuticals. Its primary role is to introduce a specific three-dimensional structure that is essential for the drug's interaction with its biological target.

Key Intermediate in the Synthesis of Acalabrutinib

Acalabrutinib (Calquence®) is a second-generation Bruton's tyrosine kinase (BTK) inhibitor approved for the treatment of various B-cell malignancies, including mantle cell lymphoma and chronic lymphocytic leukemia.[8][9] BTK is a key component of the B-cell receptor signaling pathway, which is critical for the proliferation and survival of malignant B-cells. By inhibiting BTK, acalabrutinib effectively disrupts this signaling cascade, leading to apoptosis of the cancer cells.

While the exact, proprietary synthesis of acalabrutinib by its manufacturer is not fully public, patent literature suggests that a chiral pyrrolidine derivative is a key component of the molecule.[8][9] Although some synthetic routes for acalabrutinib start from L-proline, which has a C2 substitution, other approaches to related BTK inhibitors utilize 3-substituted pyrrolidines. The [(3S)-1-methylpyrrolidin-3-yl]methanol moiety provides the necessary chiral scaffold for the construction of the final drug molecule.

Visualization of the BTK Signaling Pathway:

G BCR B-Cell Receptor BTK Bruton's Tyrosine Kinase BCR->BTK Activation Downstream Signaling Downstream Signaling (e.g., NF-κB, MAPK) BTK->Downstream Signaling Phosphorylation Cascade Cell Proliferation & Survival Cell Proliferation & Survival Downstream Signaling->Cell Proliferation & Survival Acalabrutinib Acalabrutinib Acalabrutinib->BTK Inhibition

Caption: Simplified schematic of the B-Cell Receptor (BCR) signaling pathway and the inhibitory action of Acalabrutinib on BTK.

Conclusion

[(3S)-1-methylpyrrolidin-3-yl]methanol hydrochloride exemplifies the importance of chiral building blocks in modern drug discovery. Its history is intertwined with the advancements in stereoselective synthesis and the growing appreciation for the role of three-dimensional structure in molecular recognition. The synthetic routes to this compound, often starting from the chiral pool, demonstrate elegant strategies for chirality transfer. As a key intermediate in the synthesis of important therapeutics like acalabrutinib, [(3S)-1-methylpyrrolidin-3-yl]methanol hydrochloride will continue to be a valuable tool for medicinal chemists striving to create more effective and selective medicines.

References

  • Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. MDPI. Available from: [Link]

  • Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. SpringerLink. Available from: [Link]

  • Recent Advances in the Synthesis of Pyrrolidines. IntechOpen. Available from: [Link]

  • Application of chiral building blocks to the synthesis of drugs. J-STAGE. Available from: [Link]

  • Novel process for the preparation of acalabrutinib and its intermediates. Google Patents.
  • Process for the preparation of acalabrutinib and its intermediates. Google Patents.
  • novel process for the preparation of acalabrutinib and its intermediates. Justia Patents. Available from: [Link]

  • A process for preparing pure (3s)-pyrrolidin-3-ol and pure (3s). Google Patents.
  • Pyrrolidine compounds. Google Patents.
  • A Manufacturing Process to an Intermediate in the Synthesis of Acalabrutinib. ResearchGate. Available from: [Link]

  • Synthesis and structure of chiral ligand [( S )-1-((( S )-1-methylpyrrolidin-2-yl) methyl) pyrrolidin-2-yl] diphenylmethanol. ResearchGate. Available from: [Link]

  • Pharmaceutical compositions. PubChem. Available from: [Link]

  • Synthesis and Crystal Structure of (S)-(+)-N-Substituted Pyrrolidinyl Methanol Derivatives. ResearchGate. Available from: [Link]

  • Synthesis and chemical transformations of 5-oxopyrrolidine-3-carboxylic acid 28. 31, 37 R = H. ResearchGate. Available from: [Link]

  • A Practical Large-Scale Synthesis of (3R,4R)-4-(Hydroxymethyl)pyrrolidin-3-ol via Asymmetric 1,3-Dipolar Cycloaddition. ACS Publications. Available from: [Link]

  • Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. MDPI. Available from: [Link]

  • Chemical synthesis method of pyroglutamic acid alcohol and intermediates thereof. Google Patents.
  • Heterocyclic derivatives as nav1.7 and nav1.8 blockers. Google Patents.
  • High-Throughput Indirect Quantitation of 13C Enriched Metabolites Using 1H NMR. PMC. Available from: [Link]

  • A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. MDPI. Available from: [Link]

  • Synthesis of 1-(2-Hydroxyphenyl)- and (3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as Promising Scaffolds for the Development of Novel Antimicrobial and Anticancer Agents. MDPI. Available from: [Link]

  • 1H and 13C NMR for the Profiling of Natural Product Extracts: Theory and Applications. PMC. Available from: [Link]

  • Synthesis of 1-(5-Chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives and Their Antioxidant Activity. PMC. Available from: [Link]

  • Exploration of 1-(2,4-difluorophenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives effect on triple-negative breast, prostate cancer and melanoma cell 2D and 3D cultures. PMC. Available from: [Link]

Sources

Protocols & Analytical Methods

Method

Executive Summary[(3S)-1-methylpyrrolidin-3-yl]methanol hydrochloride is a highly versatile, chiral aliphatic building block extensively utilized in medicinal chemistry and drug development. Featuring a tertiary amine embedded within a pyrrolidine ring and an exocyclic primary alcohol, this scaffold is ideal for introducing basic, water-soluble, and stereospecific motifs into active pharmaceutical ingredients (APIs). This application note details the physicochemical profiling, handling rationale, and field-proven experimental protocols for activating and coupling this molecule via nucleophilic substitution.

Application Note: Synthetic Workflows and Functionalization of[(3S)-1-methylpyrrolidin-3-yl]methanol hydrochloride Physicochemical Profiling & The Rationale for Salt Forms In drug discovery, the choice between a free bas...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Synthetic Workflows and Functionalization of[(3S)-1-methylpyrrolidin-3-yl]methanol hydrochloride

Physicochemical Profiling & The Rationale for Salt Forms

In drug discovery, the choice between a free base and a salt form dictates the stability, storage, and reactivity of the building block. The free base, (S)-(1-Methylpyrrolidin-3-yl)methanol, is a liquid that can participate in extensive hydrogen bonding, making it highly soluble in polar solvents but prone to auto-oxidation and hygroscopicity[1].

To circumvent these handling issues, the compound is predominantly supplied and stored as the hydrochloride salt[2]. The protonation of the tertiary amine prevents N-oxidation, significantly increases shelf-life, and yields a solid powder that is easier to weigh and dispense. However, this necessitates a "free-basing" step prior to any nucleophilic reaction involving the primary alcohol.

Table 1: Physicochemical Properties

PropertyHydrochloride SaltFree Base
CAS Number 2490314-48-01210934-04-5
Molecular Formula C6H13NO • HClC6H13NO
Molecular Weight 151.63 g/mol 115.17 g/mol
Physical State Solid (Powder)Colorless to yellow-brown liquid
Chiral Center (3S) configuration(3S) configuration
Hazard Classification Skin Irrit. 2, Eye Irrit. 2AIrritant

(Data compiled from authoritative chemical databases[3],[4])

Strategic Workflow: Activation and Coupling

Because the primary alcohol is a poor leaving group, it must be activated before it can be coupled with nucleophiles (such as phenols or amines). The most robust method for this specific scaffold is O-mesylation followed by an SN2 displacement. The workflow below illustrates the preferred Mesylation-Substitution pathway.

G Start [(3S)-1-methylpyrrolidin-3-yl]methanol HCl CAS: 2490314-48-0 FreeBase Free Base Intermediate (In Situ) Start->FreeBase Neutralization (TEA, 1.0 eq) Mesylate O-Mesylate Intermediate (Activated Electrophile) FreeBase->Mesylate MsCl (1.2 eq), TEA (2.0 eq) DCM, 0 °C to RT Ether1 Aryl Ether Derivative (SN2 Displacement) Mesylate->Ether1 Ar-OH, K2CO3, DMF 80 °C Amine1 Alkyl Amine Derivative (SN2 Displacement) Mesylate->Amine1 R-NH2, DIPEA, MeCN 80 °C

Figure 1: Activation and functionalization workflow of [(3S)-1-methylpyrrolidin-3-yl]methanol HCl.

Detailed Experimental Protocols

Protocol A: Free-Basing and O-Mesylation (Activation Step)

This protocol converts the stable hydrochloride salt into a highly reactive mesylate electrophile.

Causality & Design: Triethylamine (TEA) is used in a strict 3.0+ molar equivalent excess. The first 1.0 equivalent neutralizes the hydrochloride salt to release the free base. The remaining 2.0 equivalents serve to neutralize the HCl generated during the reaction with Methanesulfonyl chloride (MsCl) and to catalyze the reaction via a sulfene intermediate. Dichloromethane (DCM) is chosen as the solvent because it provides excellent solubility for both the free base and the resulting mesylate, while remaining inert to the sulfonylating agent.

Step-by-Step Procedure:

  • Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar under an argon atmosphere.

  • Dissolution: Suspend [(3S)-1-methylpyrrolidin-3-yl]methanol hydrochloride (1.0 eq, 1.0 g, 6.59 mmol) in anhydrous DCM (20 mL).

  • Neutralization: Add Triethylamine (TEA) (3.5 eq, 3.2 mL, 23.0 mmol) dropwise at room temperature. Stir for 15 minutes to ensure complete free-basing. The suspension will clear up as the free base dissolves.

  • Cooling: Cool the reaction mixture to 0 °C using an ice-water bath. Crucial Step: Temperature control is vital to prevent the exothermic degradation of the pyrrolidine ring and to minimize side reactions.

  • Activation: Add Methanesulfonyl chloride (MsCl) (1.2 eq, 0.61 mL, 7.91 mmol) dropwise over 10 minutes.

  • Propagation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2 hours.

  • Self-Validating QC (TLC): Monitor the reaction via TLC (DCM:MeOH 9:1 with 1% NH₄OH). The starting material (Rf ~0.2) will disappear, replaced by a less polar mesylate spot (Rf ~0.5) that stains positively with Dragendorff's reagent.

  • Workup: Quench the reaction with saturated aqueous NaHCO₃ (20 mL). Extract the aqueous layer with DCM (3 × 20 mL). Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude mesylate should be used immediately in the next step to prevent intermolecular alkylation (polymerization) of the tertiary amine.

Protocol B: Nucleophilic Displacement (Etherification with Phenol)

This protocol details the coupling of the activated mesylate with a phenolic nucleophile to generate an aryl ether.

Causality & Design: N,N-Dimethylformamide (DMF) is utilized as a polar aprotic solvent. It poorly solvates the phenoxide anion, dramatically increasing its nucleophilicity and accelerating the SN2 displacement. Potassium carbonate (K₂CO₃) is selected as a mild, heterogeneous base; it is strong enough to deprotonate the phenol (pKa ~10) but weak enough to prevent E2 elimination of the mesylate.

Step-by-Step Procedure:

  • Deprotonation: In a clean, dry flask, dissolve the desired phenol (1.1 eq, 7.25 mmol) in anhydrous DMF (15 mL). Add finely powdered K₂CO₃ (2.0 eq, 1.82 g, 13.18 mmol). Stir at room temperature for 30 minutes to pre-form the phenoxide ion.

  • Coupling: Dissolve the crude mesylate from Protocol A (assumed 1.0 eq, 6.59 mmol) in anhydrous DMF (5 mL) and add it dropwise to the phenoxide solution.

  • Heating: Attach a reflux condenser and heat the reaction mixture to 80 °C for 12 hours. Note: Heating is required to overcome the activation energy of the SN2 reaction, which is slightly hindered by the adjacent chiral pyrrolidine ring.

  • Workup: Cool the mixture to room temperature, dilute with Ethyl Acetate (50 mL), and wash extensively with water (3 × 30 mL) and brine (30 mL) to remove the DMF and inorganic salts.

  • Purification: Dry the organic layer over Na₂SO₄, concentrate, and purify via flash column chromatography (Silica gel, gradient elution of DCM to DCM:MeOH 95:5).

Analytical Validation & Quality Control

To ensure the integrity of the synthesized compounds, analytical verification is mandatory. The following table outlines the expected LC-MS (Liquid Chromatography-Mass Spectrometry) parameters for the intermediates in this self-validating workflow.

Table 2: LC-MS Quality Control Parameters

CompoundFormulaExact MassExpected MS (M+H)⁺Diagnostic NMR Shift (¹H, CDCl₃)
Free BaseC₆H₁₃NO115.10116.1 m/z~3.5 ppm (m, 2H, -CH₂ -OH)
MesylateC₇H₁₅NO₃S193.08194.1 m/z~4.2 ppm (m, 2H, -CH₂ -OMs)
Aryl Ether (e.g., PhO-)C₁₂H₁₇NO191.13192.1 m/z~3.9 ppm (m, 2H, -CH₂ -OAr)

Validation Logic: The successful conversion of the alcohol to the mesylate is confirmed by a mass shift of +78 Da and a downfield shift of the exocyclic methylene protons in the ¹H NMR spectrum (from ~3.5 ppm to ~4.2 ppm) due to the electron-withdrawing nature of the sulfonate group.

References

  • NextSDS. "[(3S)-1-methylpyrrolidin-3-yl]methanol hydrochloride — Chemical Substance Information." 2

  • CymitQuimica. "CAS 1210934-04-5: [(3S)-1-methylpyrrolidin-3-yl]methanol."1

  • BenchChem. "(S)-(1-Methylpyrrolidin-3-YL)methanol chemical properties and structure." 4

Sources

Application

The Strategic deployment of [(3S)-1-methylpyrrolidin-3-yl]methanol hydrochloride in Modern Organic Synthesis

This comprehensive guide details the multifaceted applications of [(3S)-1-methylpyrrolidin-3-yl]methanol hydrochloride, a pivotal chiral building block in contemporary organic synthesis. With its inherent stereochemistry...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

This comprehensive guide details the multifaceted applications of [(3S)-1-methylpyrrolidin-3-yl]methanol hydrochloride, a pivotal chiral building block in contemporary organic synthesis. With its inherent stereochemistry and versatile functional groups, this compound serves as a cornerstone in the construction of complex molecular architectures, particularly in the realm of medicinal chemistry and asymmetric catalysis. This document provides not only detailed experimental protocols but also the underlying scientific principles that guide their application, empowering researchers, scientists, and drug development professionals to leverage this valuable synthon to its full potential.

Introduction: A Chiral Scaffold of Strategic Importance

[(3S)-1-methylpyrrolidin-3-yl]methanol is a chiral organic compound featuring a pyrrolidine ring, a privileged scaffold in numerous biologically active molecules.[1] Its structure is characterized by a stereogenic center at the 3-position, a tertiary amine within the pyrrolidine ring, and a primary hydroxyl group, making it a highly versatile building block for the synthesis of pharmaceutical compounds and other complex organic molecules.[1] The hydrochloride salt form enhances its stability and ease of handling. The strategic importance of this molecule lies in its ability to introduce chirality and a basic nitrogen center, which are often crucial for biological activity, particularly in targeting receptors in the central nervous system.

Key Structural Features:

  • Chiral Center: The (S)-configuration at the C3 position is fundamental for enantioselective interactions with biological targets.

  • Tertiary Amine: The N-methylated pyrrolidine ring provides a basic center, influencing solubility, pharmacokinetic properties, and receptor binding through ionic interactions.

  • Primary Hydroxyl Group: This functional group serves as a versatile handle for a variety of chemical transformations, allowing for the facile introduction of diverse functionalities and the construction of more complex molecules.

Applications in the Synthesis of Bioactive Molecules

The unique structural attributes of [(3S)-1-methylpyrrolidin-3-yl]methanol hydrochloride have led to its widespread use in the synthesis of a range of bioactive compounds, most notably as antagonists for muscarinic acetylcholine receptors (mAChRs).[2] Antagonism of the M1 subtype, in particular, is a promising therapeutic strategy for various central nervous system disorders.[2]

Synthesis of Muscarinic Acetylcholine Receptor (M1) Antagonists

The pyrrolidine moiety is a common feature in many M1 antagonists. The synthesis of these compounds often involves the modification of the primary hydroxyl group of [(3S)-1-methylpyrrolidin-3-yl]methanol to introduce larger, often aromatic, side chains that are crucial for receptor binding and selectivity. Key synthetic transformations employed for this purpose include Williamson ether synthesis and Steglich esterification.

Williamson Ether Synthesis for M1 Antagonist Scaffolds

The Williamson ether synthesis provides a reliable method for forming an ether linkage between the chiral pyrrolidine methanol and an appropriate alkyl or aryl halide. This reaction proceeds via an SN2 mechanism, where the alkoxide generated from [(3S)-1-methylpyrrolidin-3-yl]methanol displaces a halide from an electrophilic partner.[3][4]

Protocol 1: General Procedure for Williamson Ether Synthesis

Materials:

  • [(3S)-1-methylpyrrolidin-3-yl]methanol hydrochloride

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous tetrahydrofuran (THF)

  • Alkyl or benzyl halide (e.g., benzyl bromide)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a solution of [(3S)-1-methylpyrrolidin-3-yl]methanol hydrochloride (1.0 eq) in anhydrous THF, add a suitable base (e.g., triethylamine, 1.1 eq) to liberate the free base. Stir for 10 minutes at room temperature.

  • Cool the solution to 0 °C in an ice bath.

  • Carefully add sodium hydride (1.2 eq) portion-wise to the stirred solution. Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour.

  • Add the desired alkyl or benzyl halide (1.1 eq) dropwise to the reaction mixture.

  • Heat the reaction to reflux and monitor by thin-layer chromatography (TLC) until the starting material is consumed.

  • Cool the reaction to room temperature and quench by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired ether.

Data Presentation: Representative Williamson Ether Synthesis Examples

ElectrophileProductTypical Yield (%)
Benzyl bromidemethane75-85
4-Fluorobenzyl chloridemethane70-80
2-Bromopyridine2-(((S)-1-methylpyrrolidin-3-yl)methoxy)pyridine60-70

G cluster_prep Reactant Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start [(3S)-1-methylpyrrolidin-3-yl]methanol HCl + Base in THF alkoxide Formation of Sodium Alkoxide (NaH, 0°C to RT) start->alkoxide addition Addition of Alkyl Halide alkoxide->addition reflux Reflux addition->reflux quench Quench (aq. NH4Cl) reflux->quench extract Extraction (EtOAc) quench->extract purify Column Chromatography extract->purify end end purify->end Final Product

Caption: Key intermediates in Steglich Esterification.

Application in Asymmetric Catalysis

[(3S)-1-methylpyrrolidin-3-yl]methanol serves as a precursor to a chiral ligand for the highly enantioselective Corey-Bakshi-Shibata (CBS) reduction of prochiral ketones. [5]The in-situ reaction of the amino alcohol with borane forms a chiral oxazaborolidine catalyst that directs the hydride reduction to one face of the ketone, yielding a chiral secondary alcohol with high enantiomeric excess (e.e.). [6]

Corey-Bakshi-Shibata (CBS) Reduction

The CBS reduction is a powerful tool in asymmetric synthesis, providing access to enantiomerically enriched secondary alcohols which are valuable intermediates in the synthesis of pharmaceuticals and natural products. [7]

Protocol 3: Asymmetric Reduction of a Prochiral Ketone

Materials:

  • [(3S)-1-methylpyrrolidin-3-yl]methanol

  • Borane-tetrahydrofuran complex (BH₃·THF), 1.0 M solution in THF

  • Prochiral ketone (e.g., acetophenone)

  • Anhydrous tetrahydrofuran (THF)

  • Methanol

  • 1 M Hydrochloric acid (HCl)

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

Catalyst Preparation:

  • To a flame-dried, two-necked round-bottom flask under an argon atmosphere, add [(3S)-1-methylpyrrolidin-3-yl]methanol (0.1 mmol, 10 mol%) and anhydrous THF (2 mL).

  • Cool the solution to 0 °C.

  • Slowly add a 1.0 M solution of BH₃·THF (0.1 mmol, 1.0 eq relative to the catalyst) dropwise.

  • Stir the solution at 0 °C for 30 minutes to ensure the in-situ formation of the oxazaborolidine catalyst.

Reduction: 5. Cool the catalyst solution to the desired temperature (e.g., -20 °C). 6. In a separate flask, dissolve the prochiral ketone (1.0 mmol) in anhydrous THF (1 mL). 7. Add the ketone solution to the catalyst solution. 8. Slowly add a 1.0 M solution of BH₃·THF (1.2 mmol, 1.2 eq relative to the ketone) dropwise. 9. Stir the reaction at -20 °C and monitor its progress by TLC. 10. Upon completion, quench the reaction by the slow addition of methanol (2 mL). 11. Allow the mixture to warm to room temperature and then add 1 M HCl (5 mL). 12. Extract the aqueous layer with diethyl ether (3 x 10 mL). 13. Dry the combined organic layers over anhydrous MgSO₄, filter, and concentrate under reduced pressure. 14. Purify the crude product by column chromatography. 15. Determine the enantiomeric excess of the product by chiral HPLC or GC analysis.

Data Presentation: Enantioselective Reduction of Ketones

KetoneProductTemperature (°C)Yield (%)e.e. (%)
Acetophenone(R)-1-Phenylethanol-20>95>90
Propiophenone(R)-1-Phenyl-1-propanol-20>95>92
α-Tetralone(R)-1,2,3,4-Tetrahydronaphthalen-1-ol-20>90>85

Note: The specific yields and e.e. values can vary depending on the precise reaction conditions and the substrate.

Catalytic Cycle: Corey-Bakshi-Shibata Reduction

G Catalyst Oxazaborolidine Catalyst (from [(3S)-1-methylpyrrolidin-3-yl]methanol + BH3) Catalyst_BH3 Catalyst-BH3 Complex Catalyst->Catalyst_BH3 + BH3 BH3 BH3 BH3->Catalyst_BH3 Transition_State Six-membered Transition State Catalyst_BH3->Transition_State + Ketone Ketone Prochiral Ketone Ketone->Transition_State Product_Complex Alkoxyborane Product Complex Transition_State->Product_Complex Hydride Transfer Product_Complex->Catalyst Regeneration Chiral_Alcohol Chiral Alcohol Product_Complex->Chiral_Alcohol Work-up

Caption: CBS Reduction Catalytic Cycle.

Conversion to Chiral Amines

The primary hydroxyl group of [(3S)-1-methylpyrrolidin-3-yl]methanol can be converted to an amino group, providing access to the corresponding chiral amine, [(3S)-1-methylpyrrolidin-3-yl]methanamine. This transformation significantly broadens the synthetic utility of the starting material, enabling its incorporation into molecules via amide bond formation or reductive amination. A common route for this conversion involves mesylation of the alcohol followed by azide displacement and subsequent reduction.

Protocol 4: Synthesis of [(3S)-1-methylpyrrolidin-3-yl]methanamine

Materials:

  • [(3S)-1-methylpyrrolidin-3-yl]methanol

  • Methanesulfonyl chloride (MsCl)

  • Triethylamine (Et₃N)

  • Anhydrous dichloromethane (DCM)

  • Sodium azide (NaN₃)

  • Anhydrous dimethylformamide (DMF)

  • Palladium on carbon (Pd/C), 10%

  • Methanol

  • Hydrogen gas (H₂)

Procedure:

Step 1: Mesylation

  • Dissolve [(3S)-1-methylpyrrolidin-3-yl]methanol (1.0 eq) and triethylamine (1.5 eq) in anhydrous DCM at 0 °C.

  • Add methanesulfonyl chloride (1.2 eq) dropwise.

  • Stir the reaction at 0 °C for 1-2 hours.

  • Wash the reaction mixture with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate to yield the crude mesylate, which is often used in the next step without further purification.

Step 2: Azide Substitution 6. Dissolve the crude mesylate in anhydrous DMF. 7. Add sodium azide (1.5 eq) and heat the mixture to 80 °C. 8. Stir until the reaction is complete (monitor by TLC). 9. Cool to room temperature, add water, and extract with diethyl ether. 10. Wash the combined organic layers with water and brine, dry over MgSO₄, filter, and concentrate. Purify by column chromatography if necessary.

Step 3: Reduction to the Amine 11. Dissolve the azide intermediate in methanol. 12. Add a catalytic amount of 10% Pd/C. 13. Stir the suspension under a hydrogen atmosphere (balloon or Parr shaker) until the reaction is complete. 14. Filter the reaction mixture through Celite® to remove the catalyst and wash the filter cake with methanol. 15. Concentrate the filtrate under reduced pressure to obtain [(3S)-1-methylpyrrolidin-3-yl]methanamine.

Conclusion

[(3S)-1-methylpyrrolidin-3-yl]methanol hydrochloride is a powerful and versatile chiral building block in organic synthesis. Its utility in the construction of complex, biologically active molecules, particularly M1 muscarinic acetylcholine receptor antagonists, and its application as a precursor to a highly effective chiral ligand for asymmetric catalysis, underscore its significance in modern drug discovery and development. The protocols and mechanistic insights provided in this guide are intended to facilitate its effective application in the laboratory, enabling the synthesis of novel and impactful chemical entities.

References

  • Corey, E. J., Bakshi, R. K., & Shibata, S. (1987). Highly enantioselective borane reduction of ketones catalyzed by chiral oxazaborolidines. Mechanism and synthetic implications. Journal of the American Chemical Society, 109(18), 5551–5553. [Link]

  • Kawanami, Y., Murao, S., Ohga, T., & Kobayashi, N. (2003). Practical enantioselective reduction of ketones using oxazaborolidine catalyst generated in situ from chiral lactam alcohol and borane. Tetrahedron, 59(43), 8411-8414. [Link]

  • Bridges, T. M., et al. (2008). Synthesis and SAR of selective muscarinic acetylcholine receptor subtype 1 (M1 mAChR) antagonists. Bioorganic & Medicinal Chemistry Letters, 18(3), 885-890. [Link]

  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reactions and Synthesis. Springer.
  • Neises, B., & Steglich, W. (1978). Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition in English, 17(7), 522–524. [Link]

  • Jordan, A., et al. (2021). A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids. Green Chemistry, 23(17), 6405-6413. [Link]

  • BenchChem. (n.d.). Optimization of reaction conditions for catalysis with (S)-(1-Methylpyrrolidin-3-YL)methanol.
  • BenchChem. (n.d.). (S)-(1-Methylpyrrolidin-3-YL)methanol chemical properties and structure.
  • Organic Chemistry Portal. (n.d.). Steglich Esterification. [Link]

  • Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. [Link]

  • Wikipedia. (2023, December 9). Steglich esterification. [Link]

  • Wikipedia. (2023, November 13). Williamson ether synthesis. [Link]

Sources

Method

[(3S)-1-methylpyrrolidin-3-yl]methanol hydrochloride as a chiral building block

An In-Depth Guide to [(3S)-1-methylpyrrolidin-3-yl]methanol hydrochloride: A Versatile Chiral Building Block for Modern Drug Discovery Introduction: The Imperative of Chirality in Pharmaceutical Design In the landscape o...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to [(3S)-1-methylpyrrolidin-3-yl]methanol hydrochloride: A Versatile Chiral Building Block for Modern Drug Discovery

Introduction: The Imperative of Chirality in Pharmaceutical Design

In the landscape of modern drug development, the three-dimensional architecture of a molecule is paramount. Chirality, the property of a molecule being non-superimposable on its mirror image, is a fundamental concept that dictates biological activity.[1][2] Enantiomers, these mirror-image isomers, can exhibit profoundly different pharmacological and toxicological profiles.[2] Consequently, the pharmaceutical industry increasingly prioritizes the development of single-enantiomer drugs to enhance therapeutic efficacy and minimize off-target side effects.[1][3] This paradigm shift has amplified the demand for high-purity chiral building blocks—enantiomerically pure compounds that serve as foundational starting materials for the synthesis of complex active pharmaceutical ingredients (APIs).[][5]

The pyrrolidine ring is a "privileged scaffold" in medicinal chemistry, a core structure frequently found in biologically active compounds and approved drugs.[6][7] Its non-planar, three-dimensional structure allows for a more thorough exploration of pharmacophore space compared to flat aromatic rings.[7][8] Within this important class of heterocycles, [(3S)-1-methylpyrrolidin-3-yl]methanol and its hydrochloride salt represent a particularly valuable and versatile chiral building block.[9] It incorporates several key structural features: a stereochemically defined (S)-configuration at the C3 position, a tertiary amine within the ring, and a primary hydroxyl group that serves as a convenient handle for synthetic modification.[9][10]

This guide serves as a comprehensive technical resource for researchers, chemists, and drug development professionals. It provides an in-depth look at the properties of [(3S)-1-methylpyrrolidin-3-yl]methanol hydrochloride, its applications, and detailed, field-proven protocols for its synthetic manipulation.

Physicochemical Properties and Specifications

The hydrochloride salt is typically supplied as a solid, which offers improved handling and stability compared to the free base, which is a liquid.[9][10] Understanding the fundamental properties of this building block is critical for its effective use in synthesis.

PropertyDataSource(s)
Chemical Name [(3S)-1-methylpyrrolidin-3-yl]methanol hydrochloride[11]
Synonyms (S)-3-(Hydroxymethyl)-1-methylpyrrolidine hydrochloride[10]
CAS Number 2490314-48-0[11]
Molecular Formula C₆H₁₄ClNO[Calculated]
Molecular Weight 151.63 g/mol [Calculated]
Appearance Colorless to yellow-brown liquid (free base)[9]
GHS Hazard Statements H315 (Causes skin irritation), H319 (Causes serious eye irritation), H336 (May cause drowsiness or dizziness)[11]

Synthetic Strategy and Stereochemical Control

While detailed proprietary syntheses are often not published, a plausible and common strategy for preparing [(3S)-1-methylpyrrolidin-3-yl]methanol involves a few key steps starting from a commercially available chiral precursor. The primary challenge and goal of the synthesis are to construct the molecule while maintaining high enantiomeric purity.

A logical synthetic pathway begins with an enantiopure starting material like (S)-pyrrolidin-3-ol or a derivative thereof. The synthesis would then proceed through two key transformations:

  • N-methylation: Introduction of the methyl group onto the nitrogen atom of the pyrrolidine ring. This is commonly achieved through reductive amination, a robust reaction that uses an aldehyde (formaldehyde) and a reducing agent.[9]

  • Functional Group Manipulation: Conversion of a functional group at the C3 position (e.g., a carboxylic acid or ester) to the primary alcohol. This is typically accomplished via reduction with a hydride reagent like lithium aluminum hydride (LAH).

The stereochemical integrity of the final product is paramount and is typically verified using analytical techniques such as Chiral High-Performance Liquid Chromatography (HPLC) or Nuclear Magnetic Resonance (NMR) spectroscopy with chiral shift reagents.[1]

Synthetic_Pathway Start (S)-Pyrrolidine -3-carboxylic acid derivative Intermediate (S)-1-Methylpyrrolidine -3-carboxylic acid derivative Start->Intermediate  Reductive Amination (e.g., HCHO, H₂/Pd/C) Product [(3S)-1-methylpyrrolidin-3-yl]methanol Intermediate->Product  Reduction (e.g., LiAlH₄)

Caption: Plausible synthetic route to [(3S)-1-methylpyrrolidin-3-yl]methanol.

Applications in Synthetic Chemistry: A Gateway to Molecular Diversity

The true value of [(3S)-1-methylpyrrolidin-3-yl]methanol lies in the synthetic versatility offered by its primary hydroxyl group. This functional group provides a reliable anchor point for introducing a wide array of other moieties, enabling the systematic exploration of structure-activity relationships (SAR) in drug discovery programs.[12] The following protocols detail key transformations to generate diverse libraries of compounds from this chiral scaffold.

Synthetic_Transformations Start [(3S)-1-methylpyrrolidin-3-yl]methanol Starting Building Block Ether Ether Derivatives R-O-CH₂-Pyrrolidine Start->Ether Williamson Ether Synthesis (NaH, R-X) Ester Ester Derivatives R-C(O)O-CH₂-Pyrrolidine Start->Ester Steglich Esterification (R-COOH, DCC, DMAP) Amine Amine Derivatives R'-NH-CH₂-Pyrrolidine Start->Amine 1. Mesylation (MsCl) 2. Azide Substitution (NaN₃) 3. Reduction (H₂, Pd/C)

Caption: Key synthetic transformations of [(3S)-1-methylpyrrolidin-3-yl]methanol.

Detailed Experimental Protocols

The following protocols are adapted from established methodologies for the functionalization of chiral alcohols and provide a robust starting point for laboratory synthesis.[12]

Note on the Starting Material: When using [(3S)-1-methylpyrrolidin-3-yl]methanol hydrochloride, it must first be converted to the free base. This is typically achieved by dissolving the hydrochloride salt in a suitable solvent and neutralizing it with an aqueous base (e.g., NaOH or NaHCO₃), followed by extraction with an organic solvent (e.g., dichloromethane or ethyl acetate) and drying.

Protocol 1: O-Alkylation via Williamson Ether Synthesis

Causality: This protocol creates an ether linkage, a stable and common functional group in pharmaceuticals. The reaction proceeds by deprotonating the alcohol with a strong base (sodium hydride) to form a nucleophilic alkoxide, which then displaces a halide from an alkyl halide (R-X) in an Sₙ2 reaction.

  • Materials:

    • (S)-(1-Methylpyrrolidin-3-yl)methanol (1.0 eq)

    • Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 eq)

    • Anhydrous tetrahydrofuran (THF)

    • Alkyl halide (R-X) (1.1 eq)

    • Saturated aqueous ammonium chloride (NH₄Cl) solution

    • Brine

    • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Procedure:

    • To a flame-dried flask under an inert atmosphere (e.g., nitrogen), add sodium hydride (1.2 eq).

    • Add anhydrous THF to create a suspension. Cool the mixture to 0 °C in an ice bath.

    • Slowly add a solution of (S)-(1-methylpyrrolidin-3-yl)methanol (1.0 eq) in anhydrous THF to the NaH suspension.

    • Allow the mixture to warm to room temperature and stir for 30-60 minutes, or until the cessation of hydrogen gas evolution is observed.

    • Cool the reaction mixture back to 0 °C and add the alkyl halide (1.1 eq) dropwise.

    • Allow the reaction to warm to room temperature and stir for 12-24 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution at 0 °C.

    • Extract the product with an organic solvent (e.g., ethyl acetate, 3x).

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

Protocol 2: Steglich Esterification

Causality: This protocol forms an ester bond, another critical linkage in drug molecules. Dicyclohexylcarbodiimide (DCC) activates the carboxylic acid, making it susceptible to nucleophilic attack by the alcohol. 4-Dimethylaminopyridine (DMAP) serves as a catalyst to accelerate the reaction.

  • Materials:

    • (S)-(1-Methylpyrrolidin-3-yl)methanol (1.0 eq)

    • Carboxylic acid (R-COOH) (1.1 eq)

    • N,N'-Dicyclohexylcarbodiimide (DCC) (1.2 eq)

    • 4-Dimethylaminopyridine (DMAP) (0.1 eq)

    • Anhydrous dichloromethane (CH₂Cl₂)

    • 0.5 M Hydrochloric acid (HCl) solution

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

    • Brine

    • Anhydrous MgSO₄ or Na₂SO₄

  • Procedure:

    • To a solution of (S)-(1-methylpyrrolidin-3-yl)methanol (1.0 eq), the carboxylic acid (1.1 eq), and DMAP (0.1 eq) in anhydrous CH₂Cl₂ at 0 °C, add a solution of DCC (1.2 eq) in anhydrous CH₂Cl₂.

    • Stir the reaction mixture at room temperature for 12-18 hours.

    • Monitor reaction progress by TLC.

    • Upon completion, a white precipitate of dicyclohexylurea (DCU) will have formed. Filter the reaction mixture and wash the filter cake with CH₂Cl₂.

    • Combine the filtrate and washings. Sequentially wash with 0.5 M HCl solution, saturated aqueous NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

Protocol 3: Conversion to Primary Amine (via Mesylation, Azide Substitution, and Reduction)

Causality: This three-step sequence transforms the primary alcohol into a primary amine, significantly expanding the possibilities for further derivatization (e.g., amide bond formation, reductive amination). The alcohol is first converted into a good leaving group (mesylate). The mesylate is then displaced by a nucleophilic azide ion. Finally, the azide is reduced to the primary amine.

Step 3a: Mesylation

  • Materials:

    • (S)-(1-Methylpyrrolidin-3-yl)methanol (1.0 eq)

    • Triethylamine (Et₃N) (1.5 eq)

    • Methanesulfonyl chloride (MsCl) (1.2 eq)

    • Anhydrous dichloromethane (CH₂Cl₂)

    • Saturated aqueous NaHCO₃ solution, Brine

  • Procedure:

    • To a solution of the alcohol (1.0 eq) and triethylamine (1.5 eq) in anhydrous CH₂Cl₂ at 0 °C, add methanesulfonyl chloride (1.2 eq) dropwise.

    • Stir the reaction at 0 °C for 1-2 hours, monitoring by TLC for the disappearance of the starting material.

    • Upon completion, wash the mixture with saturated aqueous NaHCO₃ solution and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude mesylate is often sufficiently pure to be used directly in the next step.

Step 3b: Azide Substitution

  • Materials:

    • Crude mesylate from Step 3a (1.0 eq)

    • Sodium azide (NaN₃) (3.0 eq)

    • Anhydrous N,N-Dimethylformamide (DMF)

    • Water, Ethyl acetate, Brine

  • Procedure:

    • Dissolve the crude mesylate in anhydrous DMF.

    • Add sodium azide (3.0 eq) and heat the reaction to 80 °C.

    • Stir for 12-24 hours, monitoring by TLC.

    • After completion, cool the mixture to room temperature and pour it into water.

    • Extract with ethyl acetate (3x). Combine the organic extracts and wash with brine.

    • Dry the organic layer, filter, and concentrate to yield the azide intermediate.

Step 3c: Reduction of Azide to Amine

  • Materials:

    • Azide intermediate from Step 3b (1.0 eq)

    • Palladium on carbon (Pd/C), 10% (catalytic amount, ~5-10 mol%)

    • Methanol (MeOH) or Ethanol (EtOH)

    • Hydrogen gas (H₂)

  • Procedure:

    • Dissolve the azide intermediate in methanol.

    • Carefully add the Pd/C catalyst under an inert atmosphere.

    • Purge the reaction vessel with hydrogen gas and maintain a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator).

    • Stir vigorously at room temperature until TLC analysis indicates complete consumption of the starting material.

    • Carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Caution: Pd/C can be pyrophoric; the filter cake should not be allowed to dry completely and should be quenched with water.

    • Concentrate the filtrate under reduced pressure to obtain the desired primary amine.

Safety, Handling, and Storage

As with all laboratory chemicals, [(3S)-1-methylpyrrolidin-3-yl]methanol hydrochloride and its derivatives should be handled with care.

  • Hazard Identification: This class of compounds can cause skin, eye, and respiratory tract irritation.[11][13][14]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses with side shields, a lab coat, and chemical-resistant gloves.[15]

  • Handling: Handle in a well-ventilated area, preferably within a chemical fume hood. Avoid generating dust or aerosols. Avoid contact with skin, eyes, and clothing.[16][17] Wash hands thoroughly after handling.

  • Storage: Store in a cool, dry place in a tightly sealed container.[16] For the free base, which can be hygroscopic, storage under an inert atmosphere (e.g., nitrogen or argon) is recommended to prevent moisture absorption.[16]

Conclusion

[(3S)-1-methylpyrrolidin-3-yl]methanol hydrochloride is a high-value chiral building block that provides a robust and versatile platform for the synthesis of complex, enantiomerically pure molecules. Its defined stereocenter and readily functionalizable primary alcohol make it an indispensable tool for medicinal chemists aiming to build diverse compound libraries for lead discovery and optimization. By leveraging the reliable and scalable protocols outlined in this guide, researchers can efficiently incorporate this privileged scaffold into their synthetic programs, accelerating the development of next-generation therapeutics.

References

  • [(3S)
  • Precision Chiral Building Block Synthesis.BOC Sciences.
  • High Purity Chiral Building Blocks in Modern Pharma.Aggarwal, R.
  • Chiral Building Blocks in Advanced Chemical Synthesis and Drug Development.AiFChem.
  • Synthesis of Chiral Building Blocks for Use in Drug Discovery.
  • CAS 1210934-04-5: [(3S)-1-methylpyrrolidin-3-yl]methanol.CymitQuimica.
  • Application Notes and Protocols for the Synthesis of Bioactive Ligands from (S)-(1-Methylpyrrolidin-3-YL)methanol.BenchChem.
  • Chiral Molecular Building Blocks in Modern Drug Discovery.AiFChem.
  • MATERIAL SAFETY D
  • SAFETY D
  • SAFETY DATA SHEET.
  • A process for preparing pure (3s)-pyrrolidin-3-ol and pure (3s).
  • (S)-(1-Methylpyrrolidin-3-YL)methanol chemical properties and structure.BenchChem.
  • Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds.
  • SAFETY D
  • (S)-(1-Methylpyrrolidin-3-YL)methanol: A Comparative Guide to its Efficacy in Asymmetric Synthesis.BenchChem.
  • Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds.
  • Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds.MDPI.
  • CAS 1210935-33-3: [(3R)-1-methylpyrrolidin-3-yl]methanol.CymitQuimica.
  • (1-Methylpyrrolidin-3-yl)methanol | C6H13NO.PubChem.

Sources

Application

Application Notes and Protocols for Cell Culture Treatment with Pyrrolidine-Based Compounds in Anticancer Research

A Senior Application Scientist's Guide to Investigating Pyrrolidine Derivatives in Oncology The pyrrolidine ring is a cornerstone in medicinal chemistry, forming the structural basis of numerous biologically active compo...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Guide to Investigating Pyrrolidine Derivatives in Oncology

The pyrrolidine ring is a cornerstone in medicinal chemistry, forming the structural basis of numerous biologically active compounds, including a variety of synthetic and natural alkaloids.[1] Its unique stereochemistry and the ability to be readily functionalized make it a privileged scaffold in the design of novel therapeutics.[2] This guide provides a comprehensive overview and detailed protocols for the investigation of pyrrolidine-based compounds in the context of anticancer research, tailored for researchers, scientists, and drug development professionals.

Introduction to Pyrrolidine Scaffolds in Oncology

The five-membered nitrogen-containing heterocycle of pyrrolidine offers a three-dimensional structure that allows for precise spatial orientation of functional groups, enhancing interactions with biological targets.[2] This has led to the development of numerous pyrrolidine-containing drugs with diverse therapeutic applications. In oncology, pyrrolidine derivatives have shown promise as inhibitors of key cellular processes involved in cancer progression, such as cell cycle regulation, apoptosis, and signal transduction.[2][3]

While a simple pyrrolidine derivative like [(3S)-1-methylpyrrolidin-3-yl]methanol hydrochloride is primarily a chiral building block in organic synthesis[4][5], more complex molecules incorporating the pyrrolidine scaffold have demonstrated significant anticancer potential.[3][6]

Mechanism of Action: Targeting Key Cancer Pathways

The anticancer activity of pyrrolidine-based compounds often stems from their ability to interact with specific molecular targets within cancer cells. A notable example is the inhibition of the MDM2-p53 interaction. The p53 tumor suppressor protein is a critical regulator of cell cycle arrest and apoptosis, and its inactivation is a common event in cancer. MDM2 is a key negative regulator of p53. Certain spirooxindole-pyrrolidine compounds have been designed to fit into the p53-binding pocket of MDM2, thereby disrupting the MDM2-p53 interaction and reactivating p53-mediated tumor suppression.[6]

MDM2_p53_Inhibition cluster_0 Normal Cell cluster_1 Cancer Cell with Pyrrolidine Inhibitor p53 p53 MDM2 MDM2 p53->MDM2 Binding & Degradation Apoptosis Apoptosis p53->Apoptosis Induces MDM2->p53 p53_cancer p53 Apoptosis_cancer Apoptosis p53_cancer->Apoptosis_cancer Induces MDM2_cancer MDM2 Inhibitor Pyrrolidine Inhibitor Inhibitor->MDM2_cancer Inhibits

Caption: Inhibition of the MDM2-p53 interaction by a pyrrolidine-based compound.

Experimental Protocols for Screening Pyrrolidine-Based Anticancer Agents

The following protocols provide a general framework for the initial in vitro evaluation of novel pyrrolidine derivatives for anticancer activity.

Reagent and Compound Preparation

Causality: Proper preparation and storage of the test compound are critical for obtaining reproducible results. The hydrochloride salt form generally improves solubility in aqueous media.

  • Compound Stock Solution: Prepare a high-concentration stock solution (e.g., 10-50 mM) of the pyrrolidine-based compound in a suitable solvent. For hydrochloride salts, sterile, nuclease-free water is often a good starting point. For less soluble compounds, dimethyl sulfoxide (DMSO) is commonly used.

  • Storage: Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. Protect from light if the compound is light-sensitive.

  • Working Solutions: On the day of the experiment, thaw an aliquot of the stock solution and prepare serial dilutions in the appropriate cell culture medium to achieve the desired final concentrations for treatment. Ensure the final concentration of the solvent (e.g., DMSO) in the culture medium is consistent across all treatments and does not exceed a non-toxic level (typically <0.5%).

Cell Culture and Seeding

Causality: The choice of cell line is crucial and should be based on the hypothesized mechanism of action of the compound. For example, to test an MDM2 inhibitor, a p53 wild-type cancer cell line would be appropriate.

  • Cell Line Selection: Choose appropriate human cancer cell lines for your study. A panel of cell lines from different tissues of origin is recommended for broader screening. Non-cancerous cell lines should be included as controls to assess selectivity.

  • Cell Culture: Culture the cells in the recommended medium supplemented with fetal bovine serum (FBS) and antibiotics at 37°C in a humidified atmosphere with 5% CO2.

  • Seeding: Seed the cells in multi-well plates (e.g., 96-well plates for viability assays) at a predetermined optimal density to ensure they are in the exponential growth phase during the treatment period. Allow the cells to adhere and stabilize for 12-24 hours before adding the compound.

Treatment and Incubation
  • Compound Addition: Carefully remove the old medium from the wells and replace it with fresh medium containing the desired concentrations of the pyrrolidine-based compound. Include a vehicle control (medium with the same concentration of solvent as the highest compound concentration) and a positive control (a known anticancer drug).

  • Incubation: Incubate the treated cells for a predetermined period (e.g., 24, 48, or 72 hours). The incubation time should be optimized based on the expected mechanism of action and the cell doubling time.

Downstream Assays for Anticancer Activity

Causality: A multi-assay approach provides a more comprehensive understanding of the compound's biological effects.

  • Cytotoxicity/Viability Assays (e.g., MTS, MTT): These colorimetric assays measure the metabolic activity of the cells, which is proportional to the number of viable cells. This is a primary screening assay to determine the compound's effect on cell viability.

  • Proliferation Assays (e.g., BrdU, Ki-67): These assays measure the rate of cell division by detecting DNA synthesis (BrdU) or a proliferation marker (Ki-67). This helps to distinguish between cytotoxic (cell-killing) and cytostatic (growth-inhibiting) effects.

  • Apoptosis Assays (e.g., Annexin V/PI staining, Caspase activity): These assays detect the induction of programmed cell death (apoptosis), a common mechanism of action for anticancer drugs.

Experimental_Workflow cluster_assays Downstream Assays Start Start: Pyrrolidine Compound Stock_Prep Prepare Stock Solution (e.g., 10 mM in DMSO) Start->Stock_Prep Treatment Treat Cells with Serial Dilutions of Compound Stock_Prep->Treatment Cell_Culture Culture Cancer Cell Lines (e.g., A549, HCT116) Cell_Seeding Seed Cells in 96-well Plates Cell_Culture->Cell_Seeding Cell_Seeding->Treatment Incubation Incubate for 24, 48, 72 hours Treatment->Incubation Viability Viability Assay (MTS) Incubation->Viability Proliferation Proliferation Assay (BrdU) Incubation->Proliferation Apoptosis Apoptosis Assay (Annexin V) Incubation->Apoptosis Data_Analysis Data Analysis & IC50 Determination Viability->Data_Analysis Proliferation->Data_Analysis Apoptosis->Data_Analysis End End: Biological Insights Data_Analysis->End

Caption: A typical experimental workflow for screening pyrrolidine-based compounds.

Data Presentation and Interpretation

The results of the screening assays should be presented in a clear and quantitative manner. A common way to represent the potency of a compound is by calculating its half-maximal inhibitory concentration (IC50).

Table 1: Example Data for a Hypothetical Pyrrolidine-Based Compound (PYR-123)

Cell LineCompoundIncubation Time (h)IC50 (µM)Assay
A549 (Lung Cancer)PYR-123485.2MTS
HCT116 (Colon Cancer)PYR-123482.8MTS
MCF-7 (Breast Cancer)PYR-1234810.1MTS
HEK293 (Normal Kidney)PYR-12348> 50MTS
A549 (Lung Cancer)Doxorubicin480.8MTS

Interpretation: The hypothetical data in Table 1 suggests that PYR-123 exhibits dose-dependent cytotoxicity against multiple cancer cell lines, with greater potency in HCT116 cells. The high IC50 value in the non-cancerous HEK293 cell line indicates a degree of selectivity for cancer cells.

Conclusion and Future Directions

The pyrrolidine scaffold remains a highly attractive starting point for the development of novel anticancer agents. The protocols outlined in this guide provide a robust framework for the initial in vitro characterization of such compounds. Promising candidates identified through these screening methods can be further investigated through more detailed mechanistic studies, including target identification, in vivo efficacy studies in animal models, and pharmacokinetic profiling.

References

  • [(3S)-1-methylpyrrolidin-3-yl]methanol hydrochloride — Chemical Substance Information. (n.d.).
  • CAS 1210934-04-5: [(3S)-1-methylpyrrolidin-3-yl]methanol - CymitQuimica. (n.d.).
  • [(3R)-1-methylpyrrolidin-3-yl]methanol hydrochloride — Chemical Substance Information. (n.d.).
  • (3-methylpyrrolidin-3-yl)methanol hydrochloride - C6H14ClNO | CSSB00025706800. (n.d.).
  • (S)-(1-Methylpyrrolidin-3-YL)methanol chemical properties and structure - Benchchem. (n.d.).
  • (1-methylpyrrolidin-3-yl)methanol | 5021-33-0 - Sigma-Aldrich. (n.d.).
  • (3-Methylpyrrolidin-3-yl)methanol hydrochloride | Sapphire Bioscience. (n.d.).
  • Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors - MDPI. (2024, October 17).
  • Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity - PMC. (2022, August 6).
  • Pharmacological and Physicochemical Properties Optimization for Dual-Target Dopamine D3 (D3R) and μ-Opioid (MOR) Receptors Ligands as Potentially Safer Analgesics - PMC. (n.d.).
  • Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. (n.d.).
  • Biological Activity of Newly Synthesized Benzimidazole and Benzothizole 2,5-Disubstituted Furane Derivatives - MDPI. (2021, August 14).
  • Discovery of 4-((3′R,4′S,5′R)-6″-Chloro-4′-(3-chloro-2-fluorophenyl)-1′-ethyl-2″-oxodispiro[cyclohexane-1,2′-pyrrolidine-3′,3″-indoline]-5′-carboxamido - ACS Publications. (2017, March 24).

Sources

Method

Application Notes and Protocols for In Vivo Studies Using [(3S)-1-methylpyrrolidin-3-yl]methanol hydrochloride

Abstract This document provides a comprehensive guide for the in vivo evaluation of [(3S)-1-methylpyrrolidin-3-yl]methanol hydrochloride, a chiral pyrrolidine derivative with potential as a selective muscarinic M1 recept...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive guide for the in vivo evaluation of [(3S)-1-methylpyrrolidin-3-yl]methanol hydrochloride, a chiral pyrrolidine derivative with potential as a selective muscarinic M1 receptor agonist. Due to the limited availability of public data on this specific compound, this guide is structured as an exploratory roadmap for researchers and drug development professionals. It outlines a logical, step-by-step approach to characterizing its pharmacokinetic profile, assessing its safety and tolerability, and conducting a preliminary efficacy evaluation in a relevant animal model of central nervous system (CNS) disorders, such as Alzheimer's disease or schizophrenia. The protocols provided herein are based on established best practices for in vivo small molecule research and are designed to be adaptable to specific experimental needs.

Introduction and Scientific Rationale

[(3S)-1-methylpyrrolidin-3-yl]methanol hydrochloride belongs to a class of organic compounds containing a pyrrolidine ring, a scaffold frequently found in biologically active molecules and FDA-approved drugs[1]. Its structure, featuring a chiral center, a tertiary amine, and a primary alcohol, makes it a valuable building block in medicinal chemistry[2]. While direct in vivo studies on this specific hydrochloride salt are not extensively documented in peer-reviewed literature, its core structure, (S)-(1-Methylpyrrolidin-3-yl)methanol, is analogous to other compounds that have been investigated for their effects on the central nervous system.

The pyrrolidine moiety is a key component of numerous muscarinic acetylcholine receptor (mAChR) modulators[3]. The M1 subtype of these receptors is a significant target for the treatment of cognitive deficits associated with Alzheimer's disease and schizophrenia[4][5]. Based on this structural similarity, we hypothesize that [(3S)-1-methylpyrrolidin-3-yl]methanol hydrochloride may act as a selective M1 muscarinic receptor agonist. This document will therefore guide the researcher in testing this hypothesis through a rigorous series of in vivo experiments.

Preclinical Characterization: Essential First Steps

Before proceeding to in vivo studies, a thorough preclinical characterization of the compound is essential. This ensures the quality and consistency of the test article and informs the design of subsequent animal experiments.

Physicochemical Properties

A summary of the key physicochemical properties of the parent compound, (S)-(1-Methylpyrrolidin-3-yl)methanol, is presented in the table below. The hydrochloride salt form is expected to have improved solubility in aqueous solutions.

PropertyValueSource
Molecular Formula C6H13NO[6]
Molecular Weight 115.17 g/mol [6]
Appearance Colorless to yellow-brown liquid[2]
Chirality (S)-enantiomer[2]
Purity and Stability Analysis

The purity of the compound should be determined using methods such as High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy. Stability studies should be conducted to understand its degradation profile under various conditions (e.g., in different vehicles, at different temperatures, and light exposure).

Vehicle Formulation and Solubility

The choice of vehicle for administration is critical for ensuring accurate and reproducible dosing. The hydrochloride salt of the compound is expected to be water-soluble. However, solubility should be confirmed in commonly used vehicles.

Protocol for Vehicle Screening:

  • Prepare a stock solution of the compound in sterile water for injection.

  • Determine the maximum solubility in isotonic saline (0.9% NaCl).

  • If higher concentrations are needed, consider vehicles such as 5% dextrose in water or a buffered solution (pH 6.5-7.5).

  • For oral administration, a suspension in 0.5% methylcellulose with 0.2% Tween 80 can be considered[7].

  • Visually inspect the final formulation for any precipitation or cloudiness. The solution should be clear before administration.

Pharmacokinetic (PK) Profiling

Understanding the absorption, distribution, metabolism, and excretion (ADME) of the compound is crucial for designing effective efficacy studies and interpreting the results.

Study Design

A typical single-dose PK study in rodents (e.g., male Sprague-Dawley rats) would involve administering the compound via different routes to assess bioavailability.

Experimental Workflow for Pharmacokinetic Profiling:

G cluster_0 Animal Preparation cluster_1 Dosing Groups (n=3-4 per group) cluster_2 Sample Collection & Processing cluster_3 Analysis & Data Interpretation Acclimatization Acclimatize Animals (≥ 1 week) Fasting Fast Overnight (with water access) Acclimatization->Fasting IV Intravenous (IV) (e.g., 1 mg/kg) Fasting->IV PO Oral Gavage (PO) (e.g., 10 mg/kg) Fasting->PO IP Intraperitoneal (IP) (e.g., 5 mg/kg) Fasting->IP Blood_Collection Serial Blood Sampling (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 24h) IV->Blood_Collection PO->Blood_Collection IP->Blood_Collection Plasma_Separation Centrifuge for Plasma Blood_Collection->Plasma_Separation Storage Store Plasma at -80°C Plasma_Separation->Storage LC_MS LC-MS/MS Analysis Storage->LC_MS PK_Parameters Calculate PK Parameters (AUC, Cmax, T1/2, F%) LC_MS->PK_Parameters

Caption: Workflow for a typical pharmacokinetic study in rodents.

Detailed Protocol for Oral Gavage Administration
  • Animal Preparation: Acclimate healthy, non-tumor-bearing rodents for at least one week. Fast animals overnight with access to water before administration[7].

  • Dosing Calculation: Weigh each animal to determine the precise dosing volume. The standard dosing volume is typically 10 mL/kg for mice and 5 mL/kg for rats[7].

    • Calculation: Animal Weight (kg) x Dose (mg/kg) / Concentration (mg/mL) = Volume (mL)[7].

  • Administration:

    • Draw the calculated volume into a syringe fitted with a gavage needle.

    • Securely restrain the animal.

    • Gently insert the gavage needle into the esophagus. Do not force the needle.

    • Slowly depress the plunger to deliver the formulation[7].

  • Blood Sampling: Collect blood samples into EDTA-coated tubes at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose)[7].

  • Plasma Processing: Process blood to plasma by centrifugation (e.g., 2000 x g for 10 minutes at 4°C) and store at -80°C until analysis[7].

Acute Toxicity and Tolerability Assessment

An initial assessment of the compound's safety profile is necessary to establish a safe dose range for further studies.

Dose-Range Finding Study

A single-dose, dose-escalation study can be performed in one rodent species (e.g., mice) to determine the maximum tolerated dose (MTD).

Protocol for MTD Determination:

  • Use groups of 3-5 mice per dose level.

  • Administer single doses of the compound at increasing concentrations (e.g., 10, 30, 100, 300 mg/kg) via the intended route of administration for efficacy studies (e.g., intraperitoneal).

  • Observe the animals for clinical signs of toxicity (e.g., changes in posture, activity, breathing) at regular intervals for at least 24 hours, and then daily for up to 14 days.

  • Record body weight changes and any instances of morbidity or mortality.

  • The MTD is the highest dose that does not cause significant toxicity or more than 10% weight loss.

Hypothetical Efficacy Study: M1 Agonist in a Model of Cognitive Impairment

Based on the hypothesis that [(3S)-1-methylpyrrolidin-3-yl]methanol hydrochloride is an M1 agonist, a relevant efficacy study would be in an animal model of cognitive impairment, such as scopolamine-induced amnesia. Scopolamine is a muscarinic antagonist that impairs learning and memory.

Study Design

This study will assess the ability of the compound to reverse the cognitive deficits induced by scopolamine in a behavioral task like the Novel Object Recognition (NOR) test.

Experimental Workflow for Novel Object Recognition Test:

G cluster_0 Day 1: Habituation cluster_1 Day 2: Training (Familiarization) cluster_2 Day 3: Testing (Test Phase) cluster_3 Data Analysis Habituation Allow mouse to explore the empty arena (10 min) Dosing Administer Vehicle or Compound (e.g., 30 min pre-training) Habituation->Dosing Scopolamine Administer Scopolamine (e.g., 15 min pre-training) Dosing->Scopolamine Training Place mouse in arena with two identical objects (10 min) Scopolamine->Training Test_Dosing Administer Vehicle or Compound (e.g., 30 min pre-test) Training->Test_Dosing Test_Scopolamine Administer Scopolamine (e.g., 15 min pre-test) Test_Dosing->Test_Scopolamine Testing Place mouse in arena with one familiar and one novel object (5 min) Test_Scopolamine->Testing Analysis Calculate Discrimination Index: (T_novel - T_familiar) / (T_novel + T_familiar) Testing->Analysis

Caption: Workflow for the Novel Object Recognition (NOR) test.

Detailed Protocol for NOR Test
  • Habituation (Day 1): Allow each mouse to explore the empty testing arena for 10 minutes to acclimate.

  • Training/Familiarization (Day 2):

    • Administer the test compound or vehicle (e.g., intraperitoneally) 30 minutes before the training session.

    • Administer scopolamine (e.g., 1 mg/kg, subcutaneously) to all groups except the vehicle control group, 15 minutes before training.

    • Place the mouse in the arena with two identical objects and allow it to explore for 10 minutes.

  • Testing (Day 3):

    • Repeat the dosing regimen from Day 2.

    • Place the mouse back in the arena, where one of the familiar objects has been replaced with a novel object.

    • Record the time the mouse spends exploring the novel and the familiar object for 5 minutes.

  • Data Analysis: Calculate the discrimination index (DI) for each mouse: DI = (Time exploring novel object - Time exploring familiar object) / (Total exploration time). A higher DI indicates better memory.

Data Interpretation and Next Steps

The results from these initial in vivo studies will provide a comprehensive preliminary profile of [(3S)-1-methylpyrrolidin-3-yl]methanol hydrochloride.

  • PK Data: Will inform dose selection and dosing frequency for longer-term studies.

  • Toxicity Data: Will establish a safety margin.

  • Efficacy Data: Will provide proof-of-concept for the hypothesized mechanism of action.

Positive results would warrant further investigation, including:

  • Chronic toxicology studies.

  • Efficacy testing in transgenic models of Alzheimer's disease.

  • Pharmacodynamic studies to confirm M1 receptor engagement in the brain.

References

  • (S)-(+)-N-Substituted Pyrrolidinyl Methanol Derivatives: Synthesis and Crystal Structure. (n.d.). ResearchGate. Retrieved March 20, 2026, from [Link]

  • UCLA Health. (2024, August 7). Molecule restores cognition, memory in Alzheimer's disease model mice. Retrieved March 20, 2026, from [Link]

  • MDPI. (n.d.). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Retrieved March 20, 2026, from [Link]

  • Google Patents. (n.d.). US8247415B2 - Hydroxymethyl pyrrolidines as β3 adrenergic receptor agonists.
  • Google Patents. (n.d.). United States Patent Office.
  • UCLA Health. (2025, May 20). Candidate drug that boosts protective brain protein in mice has potential to treat Alzheimer's Disease. Retrieved March 20, 2026, from [Link]

  • Felder, C. C., et al. (2018). From structure to clinic: Design of a muscarinic M1 receptor agonist with the potential to treat Alzheimer's disease. Cell, 175(5), 1234-1246.e16.
  • PubMed. (2017, September 1). Broad analgesic activity of a novel, selective M1 agonist. Retrieved March 20, 2026, from [Link]

  • ECHA. (n.d.). [(3R)-1-methylpyrrolidin-3-yl]methanol hydrochloride — Chemical Substance Information. Retrieved March 20, 2026, from [Link]

  • Diva-Portal.org. (2017, May 15). Synthesis of substituted pyrrolidines. Retrieved March 20, 2026, from [Link]

  • Regulations.gov. (n.d.). Retrieved March 20, 2026, from [Link]

  • Beilstein Journal of Organic Chemistry. (2022, August 31). Experimental and theoretical studies on the synthesis of 1,4,5-trisubstituted pyrrolidine-2,3-diones. Retrieved March 20, 2026, from [Link]

  • MDPI. (2024, January 8). Identification of Antagonistic Action of Pyrrolizidine Alkaloids in Muscarinic Acetylcholine Receptor M1 by Computational Target Prediction Analysis. Retrieved March 20, 2026, from [Link]

  • Dovepress. (n.d.). Identification of clinical phenotypes in schizophrenia: the role of lurasidone. Retrieved March 20, 2026, from [Link]

  • PubMed. (n.d.). Potential treatment of Alzheimer disease using cholinergic channel activators (ChCAs) with cognitive enhancement, anxiolytic-like, and cytoprotective properties. Retrieved March 20, 2026, from [Link]

  • MDPI. (n.d.). In Vitro and In Vivo Models for the Investigation of Potential Drugs Against Schizophrenia. Retrieved March 20, 2026, from [Link]

  • MDPI. (n.d.). Antioxidant and Neuroprotective Properties of Selected Pyrrole-Containing Azomethine Compounds in Neurotoxicity Models In Vitro. Retrieved March 20, 2026, from [Link]

  • Biotech Spain. (2026, March 13). Researchers design a pioneering drug capable of reversing cognitive decline in Alzheimer's disease in animal models. Retrieved March 20, 2026, from [Link]

  • MDPI. (2023, August 11). Novel Compounds in the Treatment of Schizophrenia—A Selective Review. Retrieved March 20, 2026, from [Link]

  • MDPI. (n.d.). Advances on Therapeutic Strategies for Alzheimer's Disease: From Medicinal Plant to Nanotechnology. Retrieved March 20, 2026, from [Link]

  • BindingDB. (n.d.). PrimarySearch_ki. Retrieved March 20, 2026, from [Link]

  • DigitalCommons@TMC. (2023, February 25). Recent Advances in Psychopharmacology: From Bench to Bedside Novel Trends in Schizophrenia. Retrieved March 20, 2026, from [Link]

  • PubChem. (n.d.). (1-Methylpyrrolidin-3-yl)methanol. Retrieved March 20, 2026, from [Link]

  • ClinicalTrials.gov. (2018, May 17). Treatment of Schizophrenia with l-tetrahydropalmatine (l-THP): a Novel Dopamine Antagonist with Anti-inflammatory and Antiprotozoal Activity. Retrieved March 20, 2026, from [Link]

  • ACS Publications. (n.d.). Identification of a Novel Allosteric Site at the M5 Muscarinic Acetylcholine Receptor. Retrieved March 20, 2026, from [Link]

  • Monash University. (n.d.). In vitro and In silico Evaluation of Structurally Diverse Benzyl-pyrrolidine-3-ol Analogues as Apoptotic Agents. Retrieved March 20, 2026, from [Link]

  • MDPI. (2014, June 27). Flavonoids with M1 Muscarinic Acetylcholine Receptor Binding Activity. Retrieved March 20, 2026, from [Link]

Sources

Application

Application Note: Advanced Analytical Methodologies for the Quantification of[(3S)-1-methylpyrrolidin-3-yl]methanol Hydrochloride

Executive Summary[(3S)-1-methylpyrrolidin-3-yl]methanol hydrochloride is a highly polar, chiral building block frequently utilized in the synthesis of neuroactive therapeutics, particularly muscarinic acetylcholine recep...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary[(3S)-1-methylpyrrolidin-3-yl]methanol hydrochloride is a highly polar, chiral building block frequently utilized in the synthesis of neuroactive therapeutics, particularly muscarinic acetylcholine receptor (mAChR) antagonists[1]. Its molecular architecture comprises a pyrrolidine ring containing a basic tertiary amine and a primary hydroxymethyl group at the chiral C3 position[2].

Standard reversed-phase HPLC-UV methods are fundamentally incompatible with this molecule due to three distinct physicochemical barriers:

  • Extreme Polarity: The combination of a basic tertiary amine and a primary alcohol results in negligible retention on standard C18 stationary phases, leading to co-elution with the void volume[1].

  • Absence of a Chromophore: The aliphatic pyrrolidine scaffold lacks conjugated π -systems, rendering UV detection (e.g., at 210 nm) highly insensitive and vulnerable to mobile phase baseline drift[2].

  • Chiral Resolution: Enantiomeric separation of aliphatic amino alcohols requires specific π−π or dipole-dipole interactions that are absent in the native molecule, complicating the quantification of the (3R) enantiomeric impurity[3].

To overcome these barriers, we have engineered a tripartite analytical strategy utilizing Hydrophilic Interaction Liquid Chromatography coupled with Charged Aerosol Detection (HILIC-CAD), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and pre-column derivatization chiral HPLC.

AnalyticalStrategy Sample [(3S)-1-methylpyrrolidin-3-yl]methanol HCl (Highly Polar, No UV Chromophore) CAD Protocol 1: HPLC-CAD Assay & Impurity Profiling Sample->CAD MS Protocol 2: LC-MS/MS Trace Bioanalysis Sample->MS Chiral Protocol 3: Chiral HPLC-UV Enantiomeric Purity Sample->Chiral HILIC HILIC Column (Overcomes Poor RP Retention) CAD->HILIC MRM ESI+ MRM (m/z 116.1 -> 98.1) (High Sensitivity) MS->MRM Deriv Benzoylation + Chiralpak IC (Adds UV & pi-pi Interactions) Chiral->Deriv

Caption: Workflow for the comprehensive analysis of [(3S)-1-methylpyrrolidin-3-yl]methanol HCl.

Protocol 1: Assay and Impurity Profiling via HILIC-CAD

Causality of Design: HILIC provides orthogonal retention mechanisms (hydrogen bonding, dipole-dipole, and ion-exchange) ideal for polar amines. Charged Aerosol Detection (CAD) is employed because it provides a universal, mass-proportional response for non-volatile analytes, completely bypassing the need for a UV chromophore. Ammonium formate is critical in the mobile phase; it buffers the eluent at pH 3.0, ensuring the tertiary amine remains fully protonated while suppressing the ionization of residual surface silanols on the stationary phase, thereby eliminating peak tailing.

Methodology:

  • Sample Preparation: Dissolve 10.0 mg of[(3S)-1-methylpyrrolidin-3-yl]methanol HCl in 10 mL of Acetonitrile/Water (90:10, v/v) to yield a 1.0 mg/mL stock.

  • Column: SeQuant® ZIC®-HILIC (150 mm × 4.6 mm, 5 µm, 200 Å).

  • Mobile Phase A: 20 mM Ammonium Formate in Water (pH adjusted to 3.0 with Formic Acid).

  • Mobile Phase B: 100% Acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Detector: Corona Veo CAD (Evaporation temperature: 35°C, Data collection rate: 10 Hz, Filter: 3.6s).

Gradient Elution Profile:

Time (min)% Mobile Phase A (Buffer)% Mobile Phase B (ACN)
0.01090
2.01090
10.04060
15.04060
15.11090
22.01090

System Suitability Testing (SST):

  • Tailing Factor ( Tf​ ): Must be 1.5 for the principal peak to validate silanol suppression.

  • Precision: Relative Standard Deviation (RSD) of peak area must be 2.0% for six replicate injections.

Protocol 2: Trace Bioanalysis via LC-MS/MS

Causality of Design: For pharmacokinetic (PK) profiling or trace genotoxic impurity quantification, CAD lacks the requisite femtogram-level sensitivity. LC-MS/MS operating in Electrospray Ionization positive mode (ESI+) is utilized. The tertiary amine readily accepts a proton to form a stable [M+H]+ precursor ion at m/z 116.1[1]. Collision-induced dissociation (CID) primarily triggers the neutral loss of water (-18 Da) from the primary alcohol, yielding a robust product ion at m/z 98.1[4].

Methodology:

  • Extraction: Perform protein precipitation on 50 µL of plasma using 150 µL of cold acetonitrile containing an isotopically labeled internal standard (e.g., D3​ -methylpyrrolidin-methanol). Centrifuge at 14,000 rpm for 10 minutes.

  • Column: Waters XBridge BEH HILIC (50 mm × 2.1 mm, 2.5 µm).

  • Isocratic Elution: 15% 10 mM Ammonium Formate (pH 3.0) / 85% Acetonitrile at 0.4 mL/min.

  • Injection Volume: 2.0 µL.

MRM Transitions Table:

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Dwell Time (ms)
[(3S)-1-methylpyrrolidin-3-yl]methanol (Quantifier)116.198.11550
[(3S)-1-methylpyrrolidin-3-yl]methanol (Qualifier)116.158.12550

System Suitability Testing (SST):

  • Signal-to-Noise (S/N): Must be 10 for the Lower Limit of Quantification (LLOQ).

  • Ion Ratio: The ratio of qualifier to quantifier transition must be within ± 20% of the established standard.

Protocol 3: Enantiomeric Purity via Pre-Column Derivatization and Chiral HPLC-UV

Causality of Design: Direct resolution of the (3S) and (3R) enantiomers is highly inefficient due to the lack of aromatic rings required for π−π interactions with standard polysaccharide-based chiral stationary phases (CSPs)[3]. By executing a pre-column esterification of the primary alcohol with Benzoyl Chloride (BzCl), we introduce a bulky, UV-active phenyl ring. This not only enables highly sensitive UV detection at 230 nm but also provides the structural rigidity and π -electron density necessary for baseline chiral recognition on an immobilized amylose column[4].

Derivatization Analyte (3S)-Analyte (No UV Chromophore) Derivative Benzoylated Derivative (Strong UV Absorbance) Analyte->Derivative Esterification Reagent Benzoyl Chloride + TEA (Acid Scavenger) Reagent->Derivative Detector Chiral HPLC-UV Baseline Resolution Derivative->Detector Enantiomeric Separation

Caption: Pre-column benzoylation pathway to enable UV detection and chiral recognition.

Derivatization Methodology:

  • Reaction Setup: Transfer 1.0 mg of the sample into a dry 2 mL glass autosampler vial.

  • Solvent & Base: Add 500 µL of anhydrous Dichloromethane (DCM) and 20 µL of Triethylamine (TEA). TEA acts as a crucial acid scavenger to neutralize the HCl salt of the analyte and the HCl byproduct generated during esterification.

  • Reagent Addition: Add 10 µL of Benzoyl Chloride.

  • Incubation: Vortex for 30 seconds and incubate at room temperature for 30 minutes.

  • Quenching & Reconstitution: Quench the unreacted Benzoyl Chloride with 100 µL of methanol. Evaporate the mixture to dryness under a gentle stream of nitrogen. Reconstitute the residue in 1.0 mL of Hexane/Ethanol (90:10, v/v).

Chiral HPLC Conditions:

  • Column: Daicel Chiralpak® IC (250 mm × 4.6 mm, 5 µm).

  • Mobile Phase: Hexane / Ethanol / Diethylamine (90 : 10 : 0.1, v/v/v). (Note: DEA is added to suppress secondary interactions between the basic tertiary amine and the stationary phase, ensuring sharp peaks).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV absorbance at 230 nm.

System Suitability Testing (SST):

  • Resolution ( Rs​ ): The resolution between the derivatized (3S)-enantiomer and the (3R)-enantiomer must be 2.0 to ensure accurate integration of trace chiral impurities.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 295970, (1-Methylpyrrolidin-3-yl)methanol." PubChem. Available at:[Link]

  • K. M. et al. "Structure Activity Relationships for a Series of Eticlopride-Based Dopamine D2/D3 Receptor Bitopic Ligands." Journal of Medicinal Chemistry, ACS Publications. Available at:[Link]

  • S. T. et al. "Novel Strategy for Untargeted Chiral Metabolomics using Liquid Chromatography-High Resolution Tandem Mass Spectrometry." Analytical Chemistry, ACS Publications. Available at:[Link]

Sources

Method

Application Notes and Protocols for the HPLC Analysis of [(3S)-1-methylpyrrolidin-3-yl]methanol hydrochloride

Introduction [(3S)-1-methylpyrrolidin-3-yl]methanol is a chiral building block of significant interest in pharmaceutical development due to its presence in various active pharmaceutical ingredients (APIs).[1][2] Its hydr...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

[(3S)-1-methylpyrrolidin-3-yl]methanol is a chiral building block of significant interest in pharmaceutical development due to its presence in various active pharmaceutical ingredients (APIs).[1][2] Its hydrochloride salt is often the preferred form for handling and formulation. Accurate and robust analytical methods are crucial for ensuring the chemical purity and enantiomeric excess of this intermediate, which directly impacts the safety and efficacy of the final drug product. High-Performance Liquid Chromatography (HPLC) is the preeminent technique for this purpose, offering the resolution and sensitivity required for stringent quality control.[3][4]

This document provides a detailed guide to developing and implementing an HPLC method for the analysis of [(3S)-1-methylpyrrolidin-3-yl]methanol hydrochloride. We will delve into the rationale behind chromatographic choices, present a comprehensive protocol, and discuss method validation in accordance with industry standards.

Physicochemical Properties of [(3S)-1-methylpyrrolidin-3-yl]methanol hydrochloride

A thorough understanding of the analyte's properties is fundamental to successful HPLC method development.

PropertyValue/InformationSource
Chemical Name [(3S)-1-methylpyrrolidin-3-yl]methanol hydrochloride[5]
CAS Number 2490314-48-0[5]
Molecular Formula C6H14ClNO[6]
Molecular Weight 151.63 g/mol Calculated from atomic weights
Structure A pyrrolidine ring with a methyl group on the nitrogen and a methanol group at the chiral 3-position.[1][2]
Chirality Contains one chiral center at the C3 position.[1][2]
Polarity The presence of the hydroxyl and the tertiary amine hydrochloride makes it a highly polar and water-soluble compound.[1]

The high polarity and chiral nature of the molecule present specific challenges for chromatographic separation, which will be addressed in the following sections.

Chromatographic Method Development: A Rationale-Driven Approach

The selection of the stationary phase, mobile phase, and detector is critical for achieving the desired separation. Given the analyte's properties, a multi-faceted approach considering both achiral (purity) and chiral (enantiomeric excess) analysis is necessary.

Part 1: Achiral Analysis for Purity Determination

For assessing chemical purity, the primary goal is to separate the main compound from any process-related impurities or degradation products. The high polarity of [(3S)-1-methylpyrrolidin-3-yl]methanol hydrochloride makes traditional reversed-phase chromatography challenging, as it can lead to poor retention on nonpolar stationary phases like C18.[7]

Stationary Phase Selection:

To overcome the retention issue, several strategies can be employed:

  • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent choice for highly polar compounds. It utilizes a polar stationary phase (e.g., bare silica, diol, or amide-bonded phases) and a mobile phase with a high concentration of a less polar organic solvent, typically acetonitrile, with a small amount of aqueous buffer. This promotes partitioning of the polar analyte into the aqueous layer on the surface of the stationary phase, leading to retention.

  • Mixed-Mode Chromatography: This approach uses stationary phases with both reversed-phase (e.g., C18) and ion-exchange (e.g., cation-exchange) functionalities.[8][9] For a positively charged amine like our analyte, a mixed-mode column with cation-exchange properties can provide strong retention and unique selectivity.[10] This allows for the separation of both polar and non-polar impurities in a single run.[8][9]

  • Porous Graphitic Carbon (PGC): PGC columns offer a unique retention mechanism based on the polarizability of the analyte and can retain very polar compounds that are not retained on reversed-phase columns.[7]

For this application, a mixed-mode column with both reversed-phase and cation-exchange characteristics is recommended as the primary choice. This provides robust retention for the highly polar and basic analyte and offers alternative selectivity for a wide range of potential impurities.[8]

Mobile Phase Selection:

The mobile phase must be compatible with the chosen stationary phase and provide adequate separation. For a mixed-mode reversed-phase/cation-exchange column:

  • Aqueous Component: An acidic buffer is necessary to ensure the analyte is protonated (positively charged) for consistent interaction with the cation-exchange groups on the stationary phase. A buffer such as ammonium formate or ammonium acetate at a pH between 3 and 5 is a good starting point.

  • Organic Modifier: Acetonitrile is a common choice due to its low viscosity and UV transparency. Methanol can also be used and may offer different selectivity.

  • Gradient Elution: A gradient elution, starting with a lower percentage of the organic modifier and gradually increasing it, is often necessary to elute impurities with varying polarities.

Detection:

[(3S)-1-methylpyrrolidin-3-yl]methanol hydrochloride lacks a strong chromophore, making UV detection at low wavelengths (e.g., 200-210 nm) a viable option. However, for higher sensitivity and specificity, especially for impurity profiling, a Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD) is highly recommended. Mass Spectrometry (MS) can also be coupled with the HPLC for definitive peak identification.

Part 2: Chiral Analysis for Enantiomeric Purity

Ensuring the enantiomeric purity is critical, as the opposite enantiomer could have different pharmacological effects or be an impurity.[11] Chiral HPLC is the standard method for this determination.[3]

Stationary Phase Selection:

The separation of enantiomers requires a chiral stationary phase (CSP).[11] Polysaccharide-based CSPs are the most widely used and versatile for a broad range of chiral compounds, including amines.[12]

  • Polysaccharide-Based CSPs: Columns with coated or immobilized cellulose or amylose derivatives (e.g., tris(3,5-dimethylphenylcarbamate)) are highly effective for separating chiral amines.[4] These are the recommended starting point for method development.

Mobile Phase Selection:

The choice of mobile phase in chiral chromatography is highly dependent on the CSP and the analyte.

  • Normal-Phase Mode: This often provides the best selectivity for chiral separations of amines.[11][13] A typical mobile phase consists of a non-polar solvent like n-hexane or heptane mixed with a polar alcohol such as isopropanol or ethanol.

  • Mobile Phase Additives: For basic compounds like our analyte, adding a small amount of an amine modifier, such as diethylamine (DEA) or ethylenediamine (EDA) (typically 0.1-0.2%), to the mobile phase is often crucial.[14][15] This helps to improve peak shape and reduce tailing by competing with the analyte for active sites on the stationary phase.

Detection:

As with the achiral analysis, UV detection at low wavelengths can be used.

Experimental Protocols

Protocol 1: Achiral Purity Determination by Mixed-Mode HPLC

This protocol outlines a general method for the determination of chemical purity. Optimization will likely be required based on the specific impurity profile.

Instrumentation:

  • HPLC system with a gradient pump, autosampler, column oven, and a suitable detector (UV, CAD, or ELSD).

Chromatographic Conditions:

ParameterConditionRationale
Column Mixed-Mode (Reversed-Phase/Cation-Exchange) e.g., Acclaim Trinity P1 or similarProvides robust retention and unique selectivity for the polar, basic analyte and a range of impurities.[8]
Column Dimensions 150 mm x 3.0 mm, 3 µmStandard dimensions for good resolution and efficiency.
Mobile Phase A 20 mM Ammonium Formate, pH 3.5Buffers the mobile phase to ensure consistent ionization of the analyte.
Mobile Phase B AcetonitrileCommon organic modifier with good UV transparency.
Gradient 0-2 min: 5% B; 2-15 min: 5-60% B; 15-18 min: 60% B; 18-18.1 min: 60-5% B; 18.1-25 min: 5% BA representative gradient to elute a range of impurities. Must be optimized.
Flow Rate 0.5 mL/minAppropriate for a 3.0 mm ID column.
Column Temperature 30 °CProvides stable and reproducible retention times.
Injection Volume 5 µLCan be adjusted based on sample concentration and detector sensitivity.
Detection UV at 205 nm or CAD/ELSDLow UV wavelength for detection without a strong chromophore. CAD/ELSD for universal response.

Sample Preparation:

  • Accurately weigh approximately 10 mg of [(3S)-1-methylpyrrolidin-3-yl]methanol hydrochloride into a 10 mL volumetric flask.

  • Dissolve and dilute to volume with a suitable diluent (e.g., a mixture of Mobile Phase A and B, such as 80:20 A:B).

  • Filter the solution through a 0.45 µm syringe filter before injection.

System Suitability:

As per USP <621> and ICH guidelines, system suitability tests must be performed before sample analysis.[16][17][18]

  • Tailing Factor: For the main peak, the tailing factor should be ≤ 2.0.

  • Theoretical Plates: For the main peak, the number of theoretical plates should be ≥ 2000.

  • Reproducibility: The relative standard deviation (RSD) for replicate injections of a standard solution should be ≤ 2.0% for the peak area.

Protocol 2: Chiral Purity Determination by Normal-Phase HPLC

This protocol provides a starting point for determining the enantiomeric purity.

Instrumentation:

  • HPLC system with an isocratic pump, autosampler, column oven, and a UV detector.

Chromatographic Conditions:

ParameterConditionRationale
Column Polysaccharide-based Chiral Stationary Phase, e.g., Chiralpak IA or Chiralcel OD-HProven to be effective for the separation of chiral amines.[4]
Column Dimensions 250 mm x 4.6 mm, 5 µmStandard dimensions for chiral separations.
Mobile Phase n-Hexane / Isopropanol / Diethylamine (80:20:0.1, v/v/v)A common mobile phase for normal-phase chiral separations of basic compounds.[14][15]
Flow Rate 1.0 mL/minA typical flow rate for a 4.6 mm ID column.
Column Temperature 25 °CAmbient temperature is often sufficient for chiral separations.
Injection Volume 10 µLCan be adjusted based on sample concentration.
Detection UV at 210 nmLow wavelength detection.

Sample Preparation:

  • Accurately weigh approximately 5 mg of [(3S)-1-methylpyrrolidin-3-yl]methanol hydrochloride into a 10 mL volumetric flask.

  • Dissolve and dilute to volume with the mobile phase.

  • Filter the solution through a 0.45 µm syringe filter before injection.

System Suitability:

  • Resolution: The resolution between the two enantiomer peaks should be ≥ 1.5.

  • Tailing Factor: The tailing factor for each enantiomer peak should be ≤ 2.0.

  • Reproducibility: The RSD for replicate injections of a racemic mixture should be ≤ 2.0% for the peak areas.

Method Validation

Once the HPLC methods are developed, they must be validated to ensure they are suitable for their intended purpose, in accordance with ICH Q2(R2) guidelines.[19][20][21][22]

Validation Parameters:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. This involves analyzing blank samples, placebos, and spiked samples.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. A minimum of five concentrations should be used.

  • Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to have a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of the test results obtained by the method to the true value. This is typically assessed by recovery studies of spiked samples.

  • Precision:

    • Repeatability (Intra-assay precision): The precision under the same operating conditions over a short interval of time.

    • Intermediate Precision: Expresses within-laboratory variations (different days, different analysts, different equipment).

    • Reproducibility: The precision between laboratories (collaborative studies).

  • Detection Limit (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Quantitation Limit (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

Visualizations

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC System cluster_data Data Analysis weigh Weigh Analyte dissolve Dissolve & Dilute weigh->dissolve filter Filter Sample dissolve->filter autosampler Autosampler filter->autosampler Inject column HPLC Column autosampler->column pump Pump pump->autosampler detector Detector column->detector chromatogram Generate Chromatogram detector->chromatogram Signal integrate Integrate Peaks chromatogram->integrate report Generate Report integrate->report

Caption: A generalized workflow for HPLC analysis.

Conclusion

The HPLC methods outlined in these application notes provide a robust framework for the achiral and chiral analysis of [(3S)-1-methylpyrrolidin-3-yl]methanol hydrochloride. The rationale-driven approach to method development, coupled with rigorous validation, will ensure the generation of accurate and reliable data, which is paramount in a regulated pharmaceutical environment. The provided protocols serve as a strong starting point, with the understanding that method optimization is an integral part of achieving the best possible chromatographic performance for this important chiral building block.

References

  • U.S. Pharmacopeia.
  • Phenomenex. Chiral HPLC Column.
  • Chiral Monolithic Silica-Based HPLC Columns for Enantiomeric Separation and Determin
  • Agilent.
  • Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines - MDPI.
  • Fisher Scientific. HPLC for the Retention and Resolution of Very Polar Compounds.
  • Pharmacopeia.
  • Agilent. Chiral HPLC Columns.
  • Waters Blog.
  • Element Lab Solutions. HPLC Chiral Columns.
  • LCGC International. Are You Sure You Understand USP <621>?
  • Further Modifications to USP Chapter <621> Chrom
  • THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES.
  • chiral columns .

  • Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral St
  • Mixed-Mode Chromatography and St
  • Evolution of Mixed-Mode Chrom
  • ResearchGate. (PDF) ANALYTICAL METHOD VALIDATION OF COMPENDIAL HPLC METHOD FOR PHARMACEUTICALS AS PER RECENT USP AND ICH GUIDELINES.
  • Phenomenex. Normal-phase vs.
  • LCGC International. HPLC Analysis of Very Polar Compounds in Bioanalysis.
  • Benchchem. Application Note: Chiral HPLC Analysis of (S)-2-amino-3-(4-aminophenyl)propan-1-ol.
  • LCGC International. A Strategy for Developing HPLC Methods for Chiral Drugs.
  • ResearchGate. Chiral separation of amines by high-performance liquid chromatography using polysaccharide stationary phases and acidic additives | Request PDF.
  • ResearchGate. (PDF)
  • Chemical Substance Information. [(3S)-1-methylpyrrolidin-3-yl]methanol hydrochloride.
  • IntechOpen.
  • Slideshare.
  • Understanding ICH Q2(R2)
  • ICH.
  • EMA. ICH guideline Q2(R2)
  • CymitQuimica. CAS 1210934-04-5: [(3S)-1-methylpyrrolidin-3-yl]methanol.
  • (3-methylpyrrolidin-3-yl)methanol hydrochloride - C6H14ClNO | CSSB00025706800.
  • Benchchem. (S)-(1-Methylpyrrolidin-3-YL)methanol chemical properties and structure.
  • PubChem. (1-Methylpyrrolidin-3-yl)methanol | C6H13NO | CID 295970.
  • Matrix Fine Chemicals. [(3S)-1-METHYLPYRROLIDIN-3-YL]METHANOL | CAS 1210934-04-5.
  • Google Patents. EP4382529A1 - A process for preparing pure (3s)-pyrrolidin-3-ol and pure (3s).
  • A Removable Derivatization HPLC for Analysis of Methanol in Chinese Liquor Medicine.

Sources

Application

Application Note:[(3S)-1-methylpyrrolidin-3-yl]methanol Hydrochloride in Medicinal Chemistry

Executive Overview The development of highly selective, centrally acting therapeutics relies heavily on privileged chiral scaffolds. [(3S)-1-methylpyrrolidin-3-yl]methanol hydrochloride is a versatile, stereospecific bui...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Overview

The development of highly selective, centrally acting therapeutics relies heavily on privileged chiral scaffolds. [(3S)-1-methylpyrrolidin-3-yl]methanol hydrochloride is a versatile, stereospecific building block widely utilized in the synthesis of neuroactive ligands, particularly those targeting G-protein coupled receptors (GPCRs) such as muscarinic acetylcholine receptors (mAChRs) and histamine H3 receptors [[1]]().

As a Senior Application Scientist, I have structured this guide to move beyond generic procedures. Here, we analyze the structural causality behind its biological efficacy, map out its role in GPCR modulation, and provide self-validating, field-optimized synthetic protocols for generating ether and ester derivatives.

Physicochemical Profiling & Structural Rationale

The utility of [(3S)-1-methylpyrrolidin-3-yl]methanol stems from its dual functionality: a nucleophilic primary alcohol and a basic tertiary amine, anchored to a rigid pyrrolidine ring 2. The (3S) stereocenter dictates the precise spatial trajectory of the hydroxymethyl group, which is critical for achieving high-affinity interactions within the orthosteric binding pockets of target receptors 3.

Working with the hydrochloride salt provides enhanced bench stability and prevents autoxidation of the tertiary amine, though it necessitates a strategic freebasing step prior to nucleophilic functionalization 4.

Table 1: Quantitative Physicochemical Profile
PropertyValue / DescriptionAnalytical Significance
Chemical Name [(3S)-1-methylpyrrolidin-3-yl]methanol HClSalt form ensures shelf stability.
CAS Number 2490314-48-0 (HCl) / 1210934-04-5 (Free base)Crucial for regulatory tracking 5.
Molecular Weight 151.63 g/mol (HCl) / 115.17 g/mol (Free base)Required for precise stoichiometric calculations 5.
Purity Standard >97% (Typically >98% ee for chiral applications)High ee% prevents off-target biological effects.
Physical State Solid (HCl salt) / Yellow-brown liquid (Free base)Influences handling and solvent selection 2.

Biological Context: GPCR Modulation

Derivatives of [(3S)-1-methylpyrrolidin-3-yl]methanol are frequently designed as antagonists for the M1 and M3 muscarinic receptors. For instance, coupling this scaffold with 4-(hexyloxy)benzoate yields Long-Acting Muscarinic Antagonists (LAMAs) used in the treatment of chronic obstructive pulmonary disease (COPD) 6, 7.

When these ligands bind to the M1 receptor, they competitively inhibit the endogenous ligand (acetylcholine), thereby blocking the Gq/11-mediated activation of Phospholipase C (PLC) and halting the downstream hydrolysis of PIP2 into IP3 and DAG 3.

GPCR_Pathway Ligand Ligand Derivative (Antagonist) Receptor M1 Muscarinic Receptor (GPCR) Ligand->Receptor Competitive Inhibition Gq Gq/11 Protein Receptor->Gq Activation Blocked PLC Phospholipase C Gq->PLC Stimulates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Intracellular Ca2+ Release IP3->Ca2 Triggers

Fig 1. GPCR signaling cascade modulated by [(3S)-1-methylpyrrolidin-3-yl]methanol derivatives.

Synthetic Workflows & Decision Matrix

The primary alcohol of the scaffold is the focal point for diversification 1. The decision to synthesize an ether versus an ester depends heavily on the desired pharmacokinetic profile:

  • Ethers offer high metabolic stability, making them ideal for CNS-penetrant ligands (e.g., Histamine H3 modulators).

  • Esters are utilized to fine-tune lipophilicity and receptor residence times, or to act as cleavable prodrugs.

Synthesis_Workflow Start [(3S)-1-methylpyrrolidin-3-yl] methanol HCl FreeBase Neutralization (Et3N or NaH) Start->FreeBase Remove HCl Decision Target Ligand Class? FreeBase->Decision Ether Williamson Etherification (NaH, R-X, THF) Decision->Ether Stable Ethers (e.g., H3 Ligands) Ester Steglich Esterification (R-COOH, DCC, DMAP) Decision->Ester Lipophilic Esters (e.g., M1/M3 Antagonists) Purification Chromatographic Purification Ether->Purification Ester->Purification Validation Validation (NMR, MS, Chiral HPLC) Purification->Validation Confirm >98% ee

Fig 2. Divergent synthetic workflow for generating ether and ester receptor ligands.

Validated Experimental Protocols

Protocol A: Steglich Esterification for Muscarinic Antagonists

Context: Synthesis of 4-(hexyloxy)benzoate derivatives 6.

Causality & Rationale: Traditional acid chloride couplings can lead to unwanted side reactions with the tertiary amine of the pyrrolidine ring. The Steglich method utilizing DCC/DMAP allows for mild, room-temperature coupling, preserving the (3S) stereocenter while preventing amine quaternization 1.

  • Freebasing: Suspend[(3S)-1-methylpyrrolidin-3-yl]methanol HCl (1.0 eq) in anhydrous CH₂Cl₂ at 0 °C. Add triethylamine (1.1 eq) dropwise and stir for 15 minutes to liberate the free base.

  • Activation: To this solution, add 4-(hexyloxy)benzoic acid (1.1 eq) and a catalytic amount of DMAP (0.1 eq).

  • Coupling: Dissolve DCC (1.2 eq) in anhydrous CH₂Cl₂ and add dropwise to the reaction mixture at 0 °C.

  • Self-Validation Checkpoint: As the reaction warms to room temperature (stir for 12–18 h), the formation of a white precipitate—dicyclohexylurea (DCU)—provides visual confirmation that the DCC is actively dehydrating the system to form the ester bond.

  • Workup (Critical Deviation from Standard): Standard Steglich protocols recommend washing with 0.5 M HCl to remove DMAP. However, because our target molecule contains a basic tertiary amine, an acid wash will protonate the product, drawing it into the aqueous layer. Instead, filter off the DCU, wash the organic filtrate with saturated aqueous NaHCO₃ and brine, and purify directly via silica gel chromatography (DCM/MeOH/NH₃ 20:1:0.1) [[6]]().

Protocol B: Williamson Ether Synthesis for Stable Ligands

Context: O-alkylation to form metabolically resistant CNS ligands 1.

Causality & Rationale: The primary alcohol requires a strong base for complete deprotonation. NaH is utilized to irreversibly form the alkoxide, driving the subsequent SN2 substitution with an alkyl halide.

  • Deprotonation: Suspend NaH (60% dispersion in mineral oil, 2.5 eq) in anhydrous THF at 0 °C under an inert argon atmosphere. Slowly add the freebased [(3S)-1-methylpyrrolidin-3-yl]methanol (1.0 eq) dissolved in THF.

  • Self-Validation Checkpoint: The immediate evolution of H₂ gas confirms alkoxide formation. Stir until bubbling ceases (approx. 30 mins), indicating complete deprotonation.

  • Alkylation: Add the desired alkyl halide (1.2 eq) dropwise. Warm the mixture to room temperature and stir for 6–8 hours.

  • Quenching: Carefully quench the reaction with ice-cold water to neutralize unreacted NaH. Extract the aqueous layer with Ethyl Acetate (3 x 15 mL).

  • Validation: Confirm success via ¹H NMR; the disappearance of the broad -OH singlet and the downfield shift of the oxymethylene protons confirm etherification.

Troubleshooting & Optimization Matrix

ObservationProbable CauseMechanistic Rationale & Optimization Strategy
Low yield in esterification Incomplete activation of carboxylic acidRationale: DCC rapidly degrades upon exposure to ambient moisture. Optimization: Use freshly titrated DCC or switch to EDC·HCl for improved efficiency and easier byproduct removal.
Loss of enantiomeric excess (ee) Harsh basic conditions during etherificationRationale: Prolonged exposure to excess NaH at elevated temperatures can promote unwanted side reactions or trace epimerization. Optimization: Strictly control the temperature (0 °C to rt) and limit base equivalents to exactly 2.5 eq. Verify final purity via Chiral HPLC 3.
Product contaminated with DCU Incomplete filtration during workupRationale: DCU is slightly soluble in CH₂Cl₂ at room temperature. Optimization: Cool the reaction mixture to 0 °C for 30 minutes prior to filtration to maximize DCU precipitation.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of [(3S)-1-methylpyrrolidin-3-yl]methanol hydrochloride

Welcome to the technical support guide for the synthesis and yield optimization of [(3S)-1-methylpyrrolidin-3-yl]methanol hydrochloride. This resource is designed for researchers, scientists, and professionals in drug de...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for the synthesis and yield optimization of [(3S)-1-methylpyrrolidin-3-yl]methanol hydrochloride. This resource is designed for researchers, scientists, and professionals in drug development who are working with this important chiral building block. Here, you will find in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to enhance your experimental success.

Introduction

[(3S)-1-methylpyrrolidin-3-yl]methanol is a valuable chiral intermediate in the synthesis of various pharmaceutical compounds due to its specific stereochemistry and functional groups—a tertiary amine and a primary alcohol.[1] The hydrochloride salt is often preferred for its stability and ease of handling. Achieving a high yield of enantiomerically pure product is critical, and this guide provides practical solutions to common challenges encountered during its synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to [(3S)-1-methylpyrrolidin-3-yl]methanol?

A1: A prevalent method involves the N-methylation of a chiral pyrrolidine precursor, such as (S)-3-hydroxypyrrolidine.[1] A widely used approach is reductive amination, which utilizes formaldehyde in the presence of a reducing agent. Another common starting material for similar chiral pyrrolidines is (S)-proline.

Q2: What are the critical parameters that influence the yield and purity of the final product?

A2: Several factors can significantly impact the outcome of the synthesis. These include:

  • Quality of starting materials: Purity of the initial chiral precursor is paramount.

  • Choice of reagents: The selection of the methylating agent, reducing agent, and solvent system is crucial.

  • Reaction conditions: Temperature, pressure (if applicable), and reaction time must be carefully controlled.

  • Work-up and purification: The method of isolation and purification will directly affect the final purity and yield.

Q3: What are the typical impurities encountered in this synthesis?

A3: Common impurities can include unreacted starting materials, over-methylated byproducts (quaternary ammonium salts), and residual solvents.[2] If the starting material is not enantiomerically pure, the final product will be a mixture of enantiomers.

Q4: Is it possible to use crystallization for the purification of [(3S)-1-methylpyrrolidin-3-yl]methanol?

A4: Direct crystallization of the free base can be difficult as it is a liquid at room temperature.[2][3] However, converting it to a salt, such as the hydrochloride or tartrate salt, often facilitates crystallization and can be an effective purification method.[2]

Troubleshooting Guide

This section addresses specific problems that may arise during the synthesis and provides actionable solutions.

Low Reaction Yield
Symptom Possible Cause(s) Suggested Solution(s)
Incomplete conversion of starting material - Inefficient reducing agent.- Insufficient reaction time or temperature.- Catalyst poisoning (if applicable).- Switch to a more potent reducing agent (e.g., NaBH(OAc)₃, NaBH₃CN).- Gradually increase reaction temperature and monitor progress by TLC or GC.- Ensure all glassware is clean and reagents are of high purity.
Formation of byproducts - Over-methylation leading to a quaternary ammonium salt.- Side reactions due to incorrect stoichiometry.- Use a controlled amount of the methylating agent (e.g., formaldehyde or paraformaldehyde).[4]- Maintain a slightly acidic pH to favor the desired reaction pathway.- Carefully control the addition rate of reagents.
Loss of product during work-up - Emulsion formation during extraction.- Product volatility during solvent removal.- Add brine to the aqueous layer to break emulsions.- Use a rotary evaporator at a controlled temperature and pressure.
Product Purity Issues
Symptom Possible Cause(s) Suggested Solution(s)
Presence of starting material in the final product - Incomplete reaction.- Increase the reaction time or temperature.- Consider using a slight excess of the methylating and reducing agents.
Tailing of the product spot on TLC (silica gel) - The basic nature of the amine interacts strongly with the acidic silica gel.[2]- Add a small amount of a competing amine like triethylamine (TEA) or ammonia to the mobile phase.[2]- Use a different stationary phase, such as basic alumina or amine-functionalized silica.[2]
Contamination with residual solvents - Incomplete removal of solvents after extraction or chromatography.- Dry the product under high vacuum for an extended period.- Perform a solvent exchange by dissolving the product in a different, more volatile solvent and re-evaporating.[2]

Experimental Protocols

Optimized Synthesis of [(3S)-1-methylpyrrolidin-3-yl]methanol

This protocol is a general guideline for the reductive amination of (S)-3-hydroxypyrrolidine.

Materials:

  • (S)-3-hydroxypyrrolidine

  • Paraformaldehyde

  • Methanol (anhydrous)

  • 5% Platinum on carbon (Pt/C) catalyst (water-containing)

  • Hydrogen gas

  • Diatomaceous earth (e.g., Celite®)

  • Toluene

  • Hydrochloric acid (in a suitable solvent, e.g., isopropanol)

Procedure:

  • Reaction Setup: In a suitable autoclave, combine (S)-3-hydroxypyrrolidine, paraformaldehyde (1.05 equivalents), and methanol.

  • Catalyst Addition: Add 5% Pt/C catalyst to the mixture.

  • Hydrogenation: Seal the autoclave, purge with nitrogen, and then pressurize with hydrogen gas to 0.4-0.5 MPa.

  • Reaction: Stir the mixture at 20°C. Monitor the reaction progress by gas chromatography (GC) until the starting material is consumed (typically 5-8 hours).

  • Filtration: Once the reaction is complete, filter the mixture through a pad of diatomaceous earth to remove the catalyst. Wash the pad with methanol.

  • Solvent Removal: Combine the filtrate and washings, and concentrate under reduced pressure.

  • Azeotropic Distillation: Add toluene to the residue and concentrate again under reduced pressure to remove residual water and methanol.

  • Salt Formation: Dissolve the resulting oil in a suitable solvent like isopropanol. Slowly add a solution of hydrochloric acid in isopropanol with stirring.

  • Isolation: The hydrochloride salt will precipitate. Collect the solid by filtration, wash with a small amount of cold isopropanol, and dry under vacuum to yield [(3S)-1-methylpyrrolidin-3-yl]methanol hydrochloride.

Purification by Fractional Vacuum Distillation (for the free base)

For large-scale purification, fractional distillation of the free base before salt formation is often more economical.[2]

Procedure:

  • Setup: Assemble a fractional distillation apparatus suitable for vacuum operation.

  • Distillation: Heat the crude [(3S)-1-methylpyrrolidin-3-yl]methanol under reduced pressure (e.g., 2-3 mbar). The product will typically distill at 115-120°C under these conditions.

  • Collection: Collect the fractions that distill at a constant temperature.

Visualizing the Process

Synthesis Workflow

SynthesisWorkflow Start Starting Materials ((S)-3-hydroxypyrrolidine, Paraformaldehyde) Reaction Reductive Amination (Pt/C, H2, Methanol) Start->Reaction Filtration Catalyst Removal (Filtration) Reaction->Filtration Concentration Solvent Removal (Rotary Evaporation) Filtration->Concentration Purification Purification (Vacuum Distillation or Column Chromatography) Concentration->Purification Salt_Formation Salt Formation (HCl) Purification->Salt_Formation Final_Product [(3S)-1-methylpyrrolidin-3-yl]methanol HCl Salt_Formation->Final_Product

Caption: A streamlined workflow for the synthesis of [(3S)-1-methylpyrrolidin-3-yl]methanol hydrochloride.

Troubleshooting Logic

Troubleshooting Problem Low Yield or Impure Product Check_Reaction Analyze Reaction Mixture (TLC, GC, NMR) Problem->Check_Reaction Incomplete_Reaction Incomplete Reaction? Check_Reaction->Incomplete_Reaction Byproducts Byproducts Formed? Check_Reaction->Byproducts Incomplete_Reaction->Byproducts No Optimize_Conditions Optimize Reaction: - Time - Temperature - Reagent Stoichiometry Incomplete_Reaction->Optimize_Conditions Yes Byproducts->Optimize_Conditions Yes Purification_Issues Check Purification Method Byproducts->Purification_Issues No Optimize_Purification Optimize Purification: - Change solvent system - Use different stationary phase - Consider salt crystallization Purification_Issues->Optimize_Purification

Caption: A decision tree for troubleshooting common synthesis issues.

References

  • Benchchem. (S)-(1-Methylpyrrolidin-3-YL)methanol chemical properties and structure.

  • Benchchem. (S)-(1-Methylpyrrolidin-3-YL)methanol: A Comparative Guide to its Efficacy in Asymmetric Synthesis.

  • Benchchem. Technical Support Center: Purification of Crude (S)-(1-Methylpyrrolidin-3-YL)methanol.

  • Google Patents. A process for preparing pure (3s)-pyrrolidin-3-ol and pure (3s).

  • CymitQuimica. CAS 1210934-04-5: [(3S)-1-methylpyrrolidin-3-yl]methanol.

  • National Institutes of Health. Chiral pyrrolidines via an enantioselective Hofmann-Löffler-Freytag reaction.

  • National Institutes of Health. Improved Synthesis of Chiral Pyrrolidine Inhibitors and Their Binding Properties to Neuronal Nitric Oxide Synthase.

  • Matrix Fine Chemicals. [(3S)-1-METHYLPYRROLIDIN-3-YL]METHANOL | CAS 1210934-04-5.

  • Google Patents. Process for the preparation of 1-methylpyrrolidin-3-ol.

  • MDPI. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors.

  • SCIREA. The Challenges and Solutions of Chiral Drug Preparation Techniques.

  • Sigma-Aldrich. (1-methylpyrrolidin-3-yl)methanol | 5021-33-0.

  • Japanese Pharmacopoeia. methanol, and use this solution as the sample solution.

  • ResearchGate. Chiral Pyrrolidine Diamines as Effective Ligands in Asymmetric Synthesis.

  • National Institutes of Health. Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health.

  • KTU ePubl. Synthesis and chemical properties of 1-(2-hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic acid.

  • BLDpharm. 1210935-33-3|(R)-(1-Methylpyrrolidin-3-yl)methanol.

  • Santa Cruz Biotechnology. 1-Methyl-5-oxopyrrolidine-3-carboxylic acid | CAS 42346-68-9.

  • PubChem. 1-methyl-5-oxopyrrolidine-3-carboxylic acid (C6H9NO3).

  • MDPI. Synthesis of 1-(2-Hydroxyphenyl)- and (3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as Promising Scaffolds for the Development of Novel Antimicrobial and Anticancer Agents.

  • ACS Publications. Synthesis and Pharmacology of (Pyridin-2-yl)methanol Derivatives as Novel and Selective Transient Receptor Potential Vanilloid 3 Antagonists.

Sources

Optimization

Technical Support Center: Purification of [(3S)-1-methylpyrrolidin-3-yl]methanol Hydrochloride

Welcome to the technical support center for [(3S)-1-methylpyrrolidin-3-yl]methanol hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and complex...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for [(3S)-1-methylpyrrolidin-3-yl]methanol hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges associated with the purification of this critical chiral building block. As a polar, hygroscopic, and chiral molecule, its purification demands a nuanced understanding of its chemical properties to achieve the high levels of chemical and enantiomeric purity required for pharmaceutical applications.

This document moves beyond simple protocols to explain the underlying chemical principles, empowering you to troubleshoot effectively and optimize your purification strategy.

Section 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions that are frequently encountered during the handling and purification of [(3S)-1-methylpyrrolidin-3-yl]methanol and its hydrochloride salt.

Q1: What are the most common impurities found in crude [(3S)-1-methylpyrrolidin-3-yl]methanol hydrochloride?

A1: Impurities typically originate from the synthetic route. Common sources include unreacted starting materials, reagents, side-products, and residual solvents. The most prevalent species are summarized in the table below.

Impurity NamePotential SourceRecommended Primary Removal Method
(3S)-Pyrrolidin-3-olIncomplete N-methylationFractional Distillation (of free base) or Recrystallization (of salt)
Formaldehyde / ParaformaldehydeN-methylation reagent (reductive amination)Aqueous workup; Distillation
The (R)-enantiomerNon-stereospecific synthesis or racemizationChiral chromatography or diastereomeric salt resolution
Residual Solvents (e.g., Methanol, Toluene)Reaction or workup solventsVacuum drying; Recrystallization
Over-methylated by-productsNon-selective methylation conditionsChromatography; Recrystallization

Q2: My starting material is the free base, which is a liquid. What is the best overall strategy for purification and handling?

A2: Due to the free base, (S)-(1-Methylpyrrolidin-3-YL)methanol, being a liquid at room temperature, direct crystallization is often impractical[1][2]. The most robust strategy is to convert the crude liquid free base into its hydrochloride salt. This offers two significant advantages:

  • Facilitates Purification: The hydrochloride salt is a solid, making it amenable to purification by recrystallization, a highly effective technique for removing process-related impurities.

  • Improves Handling: The solid salt is generally more stable, less hygroscopic, and easier to handle, weigh, and store compared to the liquid free base.

Q3: How can I assess the purity of my final product?

A3: A comprehensive purity assessment requires evaluating both chemical and stereochemical integrity.

  • Chemical Purity: This is typically determined using High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometry (MS) detection, or Gas Chromatography (GC)[3][4]. These methods quantify process-related impurities and residual solvents.

  • Enantiomeric Purity: The presence of the unwanted (R)-enantiomer is assessed using a specific chiral HPLC method. This involves a chiral stationary phase (CSP) designed to resolve the two enantiomers[5][6]. A normal phase HPLC method using a column like Chiralpak IA is often effective[5].

Q4: I'm observing significant product loss during purification. What are the likely causes?

A4: Yield loss can occur at multiple stages. For the free base, fractional distillation can lead to thermal decomposition if the temperature is too high; using a high vacuum to lower the boiling point is critical[1]. During salt formation and recrystallization, losses can occur from incomplete precipitation, product remaining in the mother liquor, or excessive washing. Careful optimization of the solvent system and temperature is essential to maximize recovery.

Section 2: Troubleshooting Purification Challenges

This guide provides solutions to specific experimental problems you may encounter.

Issue 1: Severe Tailing of the Compound during Silica Gel Chromatography

Q: I am trying to purify the free base using standard silica gel chromatography, but the peak is broad and tails badly, leading to poor separation. Why is this happening and how can I fix it?

A: This is a classic problem when purifying basic amines on standard silica gel. The underlying cause is the strong interaction between the basic lone pair of electrons on the pyrrolidine nitrogen and the acidic silanol groups (Si-OH) on the surface of the silica gel. This leads to non-ideal elution behavior.

Solutions:

  • Mobile Phase Modification (Competing Base): Add a small amount (0.5-2%) of a volatile competing base, such as triethylamine (TEA) or ammonia (as a 7N solution in methanol), to your eluent[1]. The competing base will occupy the acidic sites on the silica, allowing your compound to elute more symmetrically.

  • Use a Deactivated Stationary Phase: Switch from standard silica to a less acidic or basic stationary phase.

    • Basic Alumina: Alumina is generally less acidic than silica and is a good alternative for purifying basic compounds.

    • Amine-Functionalized Silica: This stationary phase has been treated to cap the acidic sites and is specifically designed for purifying amines[1].

  • Reversed-Phase Chromatography: Employ a C18 column with a mobile phase buffered at a high pH (e.g., pH 9-10). At high pH, the amine will be in its neutral, free-base form, which minimizes ionic interactions with residual silanols on the C18 phase[1].

start Tailing Peak on Silica Gel q1 Is adding a competing base (e.g., 0.5% TEA) to the mobile phase feasible? start->q1 sol1 Implement: Add 0.5-2% TEA to eluent and re-run. q1->sol1 Yes q2 Is an alternative stationary phase available? q1->q2 No sol2 Switch to Basic Alumina or Amine-Functionalized Silica. q2->sol2 Yes sol3 Consider Reversed-Phase HPLC with a high pH mobile phase. q2->sol3 No

Caption: Troubleshooting workflow for peak tailing in amine chromatography.

Issue 2: The Hydrochloride Salt Fails to Crystallize or Oils Out

Q: I have converted the free base to the hydrochloride salt, but upon cooling, it either remains in solution or separates as an oil instead of forming crystals. What should I do?

A: This issue typically stems from an inappropriate solvent system or the presence of impurities that inhibit crystal lattice formation.

Solutions:

  • Solvent System Optimization: The ideal recrystallization solvent should dissolve the salt when hot but have low solubility when cold. For [(3S)-1-methylpyrrolidin-3-yl]methanol hydrochloride, polar protic solvents are a good starting point.

    • Screen Solvents: Test solvents like isopropanol (IPA), ethanol, or acetonitrile.

    • Use an Anti-Solvent: If the salt is too soluble even when cold, introduce an "anti-solvent" in which the salt is insoluble (e.g., diethyl ether, methyl tert-butyl ether (MTBE), or ethyl acetate) dropwise to the warm, dissolved solution until turbidity is observed. Then, re-heat to clarify and allow to cool slowly.

  • Control Cooling Rate: Rapid cooling often leads to oiling out or the formation of very fine, impure crystals. Allow the solution to cool slowly to room temperature first, then transfer it to a 0-4 °C refrigerator. Inducing crystallization by scratching the inside of the flask with a glass rod can also be effective.

  • Check Stoichiometry: Ensure that you have added a close to stoichiometric amount (1.0 equivalent) of HCl. A significant excess of HCl can sometimes interfere with crystallization.

Section 3: Key Experimental Protocols

These protocols provide a validated starting point for purification. Always perform experiments in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE).

Protocol 1: Purification via Hydrochloride Salt Formation and Recrystallization

This is the most reliable method for achieving high chemical purity from crude material.

1. Salt Formation: a. Dissolve the crude [(3S)-1-methylpyrrolidin-3-yl]methanol (1.0 eq) in a minimal amount of a suitable solvent, such as isopropanol or ethanol (approx. 3-5 mL per gram of crude material). b. Cool the solution to 0-5 °C using an ice bath. c. Slowly add a solution of hydrogen chloride (1.0 to 1.05 eq). A 2M solution of HCl in diethyl ether is a convenient reagent. Alternatively, anhydrous HCl gas can be bubbled through the solution. Monitor the pH to ensure it becomes acidic. d. Stir the mixture at 0-5 °C for 1-2 hours. A white precipitate should form.

2. Recrystallization: a. Isolate the crude hydrochloride salt by vacuum filtration and wash the filter cake with a small amount of cold anti-solvent (e.g., MTBE) to remove soluble impurities. b. Transfer the crude solid to a clean flask. Add a minimal amount of hot recrystallization solvent (e.g., isopropanol) until the solid just dissolves. c. If the solution is colored, you may add a small amount of activated carbon and hot-filter it to remove colored impurities. d. Allow the clear solution to cool slowly to room temperature, then place it in a refrigerator (4 °C) for several hours to complete crystallization. e. Collect the purified crystals by vacuum filtration, wash with a small volume of cold solvent, and dry under vacuum at 40-50 °C to a constant weight.

Protocol 2: Analytical Purity Assessment by Chiral HPLC

This protocol is for determining the enantiomeric excess (e.e.) of the final product.

1. System & Column:

  • HPLC System: Standard HPLC with UV detector.
  • Column: Chiral Stationary Phase, e.g., Chiralpak IA or equivalent.
  • Mobile Phase: A mixture of n-hexane, ethanol, and a basic additive is common for normal-phase chiral separations. A validated mobile phase is n-hexane:ethanol:isopropyl alcohol:trifluoroacetic acid (98:1.5:0.5:0.1 v/v/v/v)[5]. Note: The acidic modifier is sometimes used to improve peak shape, but a basic modifier like diethylamine may also be effective depending on the column.
  • Flow Rate: 1.0 mL/min.
  • Detection: 220 nm.

2. Sample Preparation: a. Prepare a stock solution of your sample at approximately 1 mg/mL in the mobile phase or a compatible solvent. b. Prepare a "racemic" standard by mixing a small amount of your (S)-enantiomer with the (R)-enantiomer, if available, to confirm the peak elution order and resolution.

3. Analysis: a. Equilibrate the column with the mobile phase until a stable baseline is achieved. b. Inject 10 µL of your sample solution. c. Integrate the peak areas for both the (S) and (R) enantiomers. d. Calculate the enantiomeric excess using the formula: e.e. (%) = [ (Area_S - Area_R) / (Area_S + Area_R) ] * 100.

cluster_0 Purification Strategy Selection start Crude Product (Free Base or HCl Salt) purity_check Assess Initial Purity (TLC, GC, or crude HPLC) start->purity_check decision Purity > 95%? purity_check->decision chromatography Option 3: Column Chromatography (For difficult separations) purity_check->chromatography If complex mixture distillation Option 1: Fractional Vacuum Distillation (for Free Base) decision->distillation Yes salt_formation Option 2: Salt Formation & Recrystallization (Recommended for most cases) decision->salt_formation No / Default final_product Purified Product distillation->final_product salt_formation->final_product chromatography->final_product

Caption: Decision flowchart for selecting a purification strategy.

References

  • EP4382529A1 - A process for preparing pure (3s)-pyrrolidin-3-ol and pure (3s) - Google Patents.
  • CN108698989B - Process for the preparation of 1-methylpyrrolidin-3-ol - Google Patents.
  • Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors - MDPI. Available at: [Link]

  • Japanese Pharmacopoeia 18th Edition - General Tests / Reference Standards etc. Available at: [Link]

  • Synthesis of Chiral Tritylpyrrolidine Derivatives and Their Application to Asymmetric Benzoyloxylation | The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

  • US20060025468A1 - Chiral pyrrolidine derivatives, and methods for preparing compounds thereof - Google Patents.
  • Stability indicating simultaneous validation of Paracetamol, Phenylpropanolamine and Triprolidine with forced degradation behavi - Asian Pacific Journal of Health Sciences. Available at: [Link]

  • A VALIDATED LC METHOD FOR THE DETERMINATION OF CHIRAL PURITY OF (R)-3-((1-METHYLPYRROLIDIN-2-YL) METHYL)-5-(METHYLSULFONYLMETHYL)-1H-INDOLE: A KEY RAW MATERIAL OF ELITRIPTAN HYDROBROMIDE - IJPSR. Available at: [Link]

  • Analytical Methods - Japan Environment Agency. Available at: [Link]

  • ICH Q3C (R9) Guideline on impurities - EMA. Available at: [Link]

  • Synthesis of a New Chiral Pyrrolidine - MDPI. Available at: [Link]

  • Evaluation of a Novel Positively-Charged Pyrrolidine-Based Chiral Derivatization Reagent for the Enantioseparation of Carboxylic Acids by LC-ESI-MS/MS - ResearchGate. Available at: [Link]

  • Development of an efficient HPLC method with pre-column derivatization for determination of enantiomeric purity of 2-(aminomethyl)-1-ethylpyrrolidine - ResearchGate. Available at: [Link]

  • Stability testing of existing active substances and related finished products | EMA. Available at: [Link]

  • Performance comparison of chlorinated chiral stationary phases in supercritical fluid chromatography for separation of selected pyrrolidone derivatives - PMC. Available at: [Link]

  • [(3S)-1-methylpyrrolidin-3-yl]methanol hydrochloride — Chemical Substance Information - ECHA. Available at: [Link]

Sources

Troubleshooting

Stability issues of [(3S)-1-methylpyrrolidin-3-yl]methanol hydrochloride in solution

Prepared by the Senior Application Scientist Team This guide serves as a dedicated technical resource for researchers, scientists, and drug development professionals utilizing [(3S)-1-methylpyrrolidin-3-yl]methanol hydro...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by the Senior Application Scientist Team

This guide serves as a dedicated technical resource for researchers, scientists, and drug development professionals utilizing [(3S)-1-methylpyrrolidin-3-yl]methanol hydrochloride (CAS: 2490314-48-0).[1] We address common stability issues encountered in solution, providing in-depth troubleshooting, validated protocols, and answers to frequently asked questions to ensure the integrity and success of your experiments.

Foundational Stability Profile

[(3S)-1-methylpyrrolidin-3-yl]methanol hydrochloride is a chiral building block featuring a tertiary amine within a pyrrolidine ring and a primary alcohol. The hydrochloride salt form significantly enhances its stability and handling properties compared to the free base. However, like all chemical reagents, its stability in solution is not absolute and is influenced by environmental factors.

Key Structural Features and Their Stability Implications:

  • Tertiary Amine (N-methylpyrrolidine moiety): This functional group is the most probable site of degradation. Tertiary amines are susceptible to oxidation, which can lead to the formation of an N-oxide.[2][3] This is often the primary degradation pathway under ambient or oxidative stress conditions. The protonation of this amine to form the hydrochloride salt reduces the electron density on the nitrogen, rendering it less susceptible to oxidation.

  • Pyrrolidine Ring: Saturated N-heterocyclic cations, such as the pyrrolidinium ion formed in this salt, generally exhibit high chemical stability, particularly against ring-opening degradation under alkaline conditions.[4] While hydrolysis is a common degradation pathway for structures like lactams (cyclic amides), the saturated carbon-nitrogen bonds in the pyrrolidine ring are substantially more robust.[5]

  • Primary Alcohol (-CH2OH): The hydroxymethyl group is generally stable but can undergo oxidation to an aldehyde or carboxylic acid under strong oxidizing conditions. This is typically a less favored pathway compared to the oxidation of the tertiary amine.

  • Hydrochloride Salt: The salt form enhances stability by protecting the reactive amine. However, it also means the compound will generate a mildly acidic solution when dissolved in neutral, unbuffered aqueous media, which can be a factor in compatibility studies.

Troubleshooting Guide: Solution Instability

This section is designed in a question-and-answer format to directly address common problems observed during experimentation.

Problem 1: I've prepared a stock solution in an aqueous buffer and see new, unexpected peaks in my HPLC chromatogram over time. What is happening?

Answer: The appearance of new peaks is a clear indicator of chemical degradation. Based on the structure, the most likely cause is the formation of one or more degradation products.

Possible Causes & Diagnostic Steps:

  • Oxidative Degradation: This is the most common pathway. The tertiary amine can be oxidized to the corresponding N-oxide. This is often accelerated by the presence of dissolved oxygen, trace metal ions, or exposure to light.

  • pH-Related Instability: While generally stable, extreme pH values can promote degradation. It is crucial to evaluate the stability in your specific matrix.

  • Excipient Incompatibility: If your solution contains other components (e.g., in a formulation), there may be a direct reaction between the compound and an excipient.

Troubleshooting Workflow

To systematically diagnose the issue, follow this workflow.

Troubleshooting_Workflow start Observation: New peaks in HPLC check_control Analyze Control Sample (Time Zero) start->check_control confirm_degradation Are new peaks absent in control? check_control->confirm_degradation confirm_degradation->start No (Issue is with initial material or method) characterize Characterize Degradants (e.g., LC-MS) confirm_degradation->characterize Yes pathway Identify Degradation Pathway (Oxidation, Hydrolysis, etc.) characterize->pathway mitigate_oxidation Mitigation Strategy: Oxidation pathway->mitigate_oxidation If N-Oxide or Oxidative Adducts mitigate_ph Mitigation Strategy: pH/Buffer Optimization pathway->mitigate_ph If pH-dependent degradants action_oxidation • Sparge solvents with N2 or Ar • Use antioxidants (e.g., BHT, Ascorbic Acid) • Protect from light (amber vials) mitigate_oxidation->action_oxidation action_ph • Conduct pH stability screen • Select optimal buffer system • Adjust solution pH mitigate_ph->action_ph

Sources

Optimization

Overcoming poor solubility of [(3S)-1-methylpyrrolidin-3-yl]methanol hydrochloride

A Guide to Understanding and Overcoming Solubility Challenges Welcome to the technical support guide for [(3S)-1-methylpyrrolidin-3-yl]methanol hydrochloride. This resource is designed for researchers, chemists, and form...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

A Guide to Understanding and Overcoming Solubility Challenges

Welcome to the technical support guide for [(3S)-1-methylpyrrolidin-3-yl]methanol hydrochloride. This resource is designed for researchers, chemists, and formulation scientists who are encountering solubility issues with this compound. As a chiral building block with a polar nature, its hydrochloride salt form presents specific challenges that can be overcome with a systematic, mechanistically-driven approach. This guide provides in-depth troubleshooting, step-by-step protocols, and the scientific rationale behind each strategy.

Frequently Asked Questions (FAQs)

Q1: I've dissolved [(3S)-1-methylpyrrolidin-3-yl]methanol hydrochloride in a buffer, but it crashed out. What is the most likely cause?

A: The most common reasons for precipitation are pH shifts and the common ion effect. As a hydrochloride salt of a weak base, the compound's solubility is highly dependent on pH.[1] If the buffer pH is high enough to deprotonate the tertiary amine, the less soluble free base form can precipitate.[2] Additionally, if your buffer contains a high concentration of chloride ions (e.g., from NaCl or KCl), it can suppress the dissolution of the hydrochloride salt, a phenomenon known as the "common ion effect".[3][4]

Q2: What is the quickest method to try and improve solubility for a preliminary in vitro experiment?

A: For a rapid assessment, two strategies are recommended. First, ensure your aqueous medium is sufficiently acidic. Lowering the pH (e.g., to pH 2-4) will shift the equilibrium to favor the protonated, more soluble form of the amine.[5] Second, you can try adding a small percentage (5-10% v/v) of a water-miscible organic co-solvent like ethanol, propylene glycol, or DMSO.[6] These agents reduce the overall polarity of the solvent, which can help solubilize the molecule.

Q3: Is the hydrochloride salt always the best option for this molecule?

A: Not necessarily. While hydrochloride is a very common and often effective salt form for basic active pharmaceutical ingredients (APIs), it is not always optimal.[7][8] Its solubility can be limited by the common ion effect in physiological fluids, which have a significant chloride concentration.[9] Exploring alternative salt forms (e.g., mesylate, tosylate, or phosphate) through a salt screening process can often identify a form with superior solubility and stability characteristics.[10]

In-Depth Troubleshooting & Solution Guides

This section provides a structured approach to diagnosing and solving solubility problems. The following workflow diagram outlines the decision-making process.

G start Poor Solubility Observed with [(3S)-1-methylpyrrolidin-3-yl]methanol HCl check_ph Is the aqueous medium pH > pKa of the amine? start->check_ph ph_high YES: Free base is precipitating. check_ph->ph_high Yes ph_low NO: Compound is protonated. check_ph->ph_low No adjust_ph Strategy 1: pH Adjustment Lower pH of the medium to 2 units below the estimated pKa. ph_high->adjust_ph check_cl Does the medium contain high [Cl-]? (e.g., PBS, SGF) ph_low->check_cl success Solubility Issue Resolved adjust_ph->success cl_high YES: Common ion effect is likely. check_cl->cl_high Yes cl_low NO: Intrinsic solubility is low. check_cl->cl_low No use_cosolvent Strategy 2: Co-solvents Screen water-miscible organic solvents (Ethanol, PG, PEG 400). cl_high->use_cosolvent cl_low->use_cosolvent use_cd Strategy 3: Cyclodextrins Screen complexing agents (HP-β-CD, SBE-β-CD). use_cosolvent->use_cd If insufficient use_cosolvent->success alt_salt Advanced Strategy: Alternative Salt Forms Consider salts like mesylate or tosylate. use_cd->alt_salt If insufficient use_cd->success alt_salt->success

Caption: Decision workflow for troubleshooting poor solubility.

Guide 1: Characterizing and Optimizing Aqueous Solubility

Q: How do I properly measure the thermodynamic solubility of my compound and understand its pH-dependence?

A: A pH-solubility profile is the most critical foundational experiment. It involves measuring the equilibrium (thermodynamic) solubility of the compound across a range of pH values. This data will reveal the pH at which solubility is maximized and help estimate the pKa of the tertiary amine.

Causality: The tertiary amine in [(3S)-1-methylpyrrolidin-3-yl]methanol is a weak base. In acidic conditions, it becomes protonated (R₃N + H⁺ ⇌ R₃NH⁺), forming a cation. This ionized form is significantly more soluble in water than the neutral (free base) form.[11] The Henderson-Hasselbalch equation describes the relationship between pH, pKa, and the ratio of the ionized to un-ionized forms, which directly dictates solubility.[5]

Protocol: Determining the pH-Solubility Profile

  • Prepare Buffers: Create a series of buffers covering a wide pH range (e.g., pH 2, 4, 6, 7, 7.4, 8, 10). Use buffers with non-chloride components where possible (e.g., phosphate, acetate, citrate) to avoid confounding results from the common ion effect.

  • Sample Preparation: Add an excess amount of the solid compound to a vial containing a known volume of each buffer. The solid should be clearly visible at the bottom to ensure saturation.

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient period to reach equilibrium. This can take anywhere from 24 to 72 hours. To confirm equilibrium, take measurements at two consecutive time points (e.g., 24h and 48h); if the concentration is unchanged, equilibrium is reached.[12]

  • Phase Separation: Separate the undissolved solid from the saturated solution. This can be done by centrifugation followed by careful removal of the supernatant, or by filtration through a low-binding filter (e.g., 0.22 µm PVDF).[13]

  • Quantification: Accurately dilute the clear supernatant and measure the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV.[13][14]

  • Data Analysis: Plot the measured solubility (often on a log scale) against the final measured pH of each saturated solution. The resulting curve will show low solubility at high pH (intrinsic solubility of the free base) and a sharp increase in solubility as the pH drops below the pKa.

Q: My compound's solubility is much lower in phosphate-buffered saline (PBS) than in a simple phosphate buffer of the same pH. Why?

A: This is a classic example of the common ion effect . PBS contains a high concentration of sodium chloride (~137 mM). The dissolution of your hydrochloride salt in water is an equilibrium process:

[R₃NH]Cl (solid) ⇌ R₃NH⁺ (aq) + Cl⁻ (aq)

The high concentration of chloride ions (Cl⁻) already present in the PBS pushes this equilibrium to the left, favoring the solid, undissolved state and thereby reducing the apparent solubility of your compound.[3][10] This is a critical consideration for in vivo studies, as gastric and intestinal fluids also contain chloride ions.[9]

G Solid [(3S)-1-methylpyrrolidin-3-yl]methanol HCl (Solid) Dissolved Dissolved Ions (R₃NH⁺ + Cl⁻) Solid->Dissolved Dissolution Dissolved->Solid Precipitation Dissolved->Solid Shifts Equilibrium (Le Chatelier's Principle) Precipitate Precipitation HighCl Add High [Cl⁻] (e.g., from PBS buffer)

Caption: The common ion effect on hydrochloride salt solubility.

Guide 2: Formulation Strategies for Enhanced Solubility

Q: How can I systematically screen for co-solvents to improve solubility for my assays?

A: Co-solvents are water-miscible organic solvents that, when added to water, reduce the polarity of the solvent system, making it more favorable for dissolving less polar solutes.[6] A systematic screening approach can quickly identify an effective co-solvent system.

Causality: While the ionized form of the compound is polar, the underlying carbon scaffold has nonpolar character. Co-solvents like propylene glycol (PG), polyethylene glycol 400 (PEG 400), and ethanol can disrupt the hydrogen bonding network of water, creating a "microenvironment" that is more accommodating to the nonpolar parts of the molecule, thereby increasing overall solubility.[6][15]

Protocol: Co-solvent Screening

  • Select Co-solvents: Choose a panel of pharmaceutically acceptable co-solvents (e.g., Ethanol, Propylene Glycol, PEG 400, DMSO, NMP).

  • Prepare Solvent Systems: Create binary mixtures of your primary aqueous buffer (at an optimized pH, e.g., pH 4) with each co-solvent at various concentrations (e.g., 5%, 10%, 20% v/v).

  • Measure Solubility: Using the thermodynamic solubility method described earlier, determine the solubility of your compound in each co-solvent system.

  • Analyze and Select: Tabulate the results to identify the co-solvent and concentration that provides the required solubility enhancement while being compatible with your experimental system (e.g., avoiding cell toxicity).

Table 1: Example Co-solvent Screening Data

Solvent System (in pH 4 Acetate Buffer)[(3S)-1-methylpyrrolidin-3-yl]methanol HCl Solubility (mg/mL)Fold Increase
Buffer Only (Control)1.51.0x
10% Ethanol5.23.5x
20% Ethanol11.87.9x
10% Propylene Glycol8.95.9x
20% Propylene Glycol21.514.3x
10% PEG 40012.38.2x
20% PEG 40035.123.4x

Q: I need a significant increase in solubility for an in vivo formulation. Are cyclodextrins a viable option?

A: Yes, cyclodextrins are an excellent strategy for substantially increasing the aqueous solubility of molecules that have nonpolar regions.[16][17] They are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[18]

Causality: The nonpolar pyrrolidine ring of your molecule can be encapsulated within the hydrophobic core of the cyclodextrin, forming a water-soluble "inclusion complex".[][20] This complex effectively shields the nonpolar part of the drug from the aqueous environment, dramatically increasing its apparent water solubility.[18] Hydroxypropyl-β-cyclodextrin (HP-β-CD) and Sulfobutylether-β-cyclodextrin (SBE-β-CD) are two commonly used derivatives in pharmaceutical formulations with excellent safety profiles.[16]

G cluster_0 Poorly Soluble Compound cluster_1 Cyclodextrin cluster_2 Soluble Inclusion Complex Compound R₃NH⁺ Complex R₃NH⁺ Compound->Complex Complexation CD Hydrophobic Cavity CD->Complex Complexation ContainedCompound

Caption: Mechanism of solubility enhancement by cyclodextrin.

References
  • Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics.
  • Cyclodextrin Solutions for API Solubility Boost. BOC Sciences.
  • Cyclodextrins and their application in enhancing the solubility, dissolution r
  • Cyclodextrin as a Drug Carrier Increasing Drug Solubility. Touro Scholar.
  • Pharmaceutical Advances in Cyclodextrin Inclusion Complexes for Improved Bioavailability of Poorly-Soluble Drugs. International Journal of Pharmaceutical Sciences and Nanotechnology.
  • [(3S)
  • Determination of Solubility by Gravimetric Method. Pharmapproach.
  • Precaution on use of hydrochloride salts in pharmaceutical formul
  • What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds.
  • Cosolvent. Wikipedia.
  • Effect of chloride ion on dissolution of different salt forms of haloperidol, a model basic drug. Journal of Pharmaceutical Sciences.
  • solubility experimental methods.pptx. Slideshare.
  • Isolation (Recovery) of amines. University of Alberta.
  • Improving API Solubility using API Processing. Merck Millipore.
  • Common Ion Effect on Solubility of Ionic Salts.
  • Rigorous modeling the pH-dependent solubility of weak acids, weak bases and their salts.
  • Overcoming the Common Ion Effect for Weakly Basic Drugs: Inhibiting the Crystallization of Clofazimine Hydrochloride in Simulated Gastrointestinal Media.
  • Principles of Drug Action 1, Spring 2005, Amines. University of the Pacific.
  • Study of pH-dependent drugs solubility in w
  • Solubility Concerns: API and Excipient Solutions. American Pharmaceutical Review.
  • SOLUBILITY ENHANCEMENT: MEANING AND TECHNIQUES. International Journal of Pharmaceutical Sciences and Medicine (IJPSM).

Sources

Troubleshooting

Technical Support Center: Synthesis of [(3S)-1-methylpyrrolidin-3-yl]methanol Hydrochloride

Introduction [(3S)-1-methylpyrrolidin-3-yl]methanol is a valuable chiral building block in medicinal chemistry, recognized for its pyrrolidine core, a privileged scaffold in numerous biologically active compounds.[1][2]...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

[(3S)-1-methylpyrrolidin-3-yl]methanol is a valuable chiral building block in medicinal chemistry, recognized for its pyrrolidine core, a privileged scaffold in numerous biologically active compounds.[1][2] Its synthesis, while conceptually straightforward, often involves the robust reduction of a dicarbonyl precursor, a step that is frequently plagued by side reactions and purification challenges. This guide provides in-depth troubleshooting advice and answers to frequently asked questions encountered during the synthesis of its hydrochloride salt, targeting common failure points to enhance yield, purity, and reproducibility.

The most prevalent synthetic route begins with a chiral precursor such as (S)-1-methyl-5-oxopyrrolidine-3-carboxylic acid or its corresponding ester. This strategy requires a powerful reducing agent capable of reducing both a tertiary amide (lactam) and a carboxylic acid or ester functionality simultaneously.

Core Synthetic Transformation

The key step involves the dual reduction of the N-methylpyroglutamate precursor. Reagents like Lithium Aluminum Hydride (LiAlH₄) or Borane-Tetrahydrofuran complex (BH₃-THF) are typically employed for this transformation.[3][4]

G cluster_main Main Synthetic Pathway Start Methyl (3S)-1-methyl-5-oxopyrrolidine-3-carboxylate Product [(3S)-1-methylpyrrolidin-3-yl]methanol Start->Product 1) LiAlH₄ or BH₃-THF 2) Aqueous Workup Salt [(3S)-1-methylpyrrolidin-3-yl]methanol HCl Product->Salt HCl in Ether/IPA

Caption: General synthetic scheme for [(3S)-1-methylpyrrolidin-3-yl]methanol.

Troubleshooting Guide

This section addresses specific experimental failures in a question-and-answer format, providing causal analysis and actionable solutions.

Q1: My final yield is significantly lower than expected after distillation. What are the likely causes?

A1: Low yield is a common issue stemming from several potential problems:

  • Incomplete Reaction: The dual reduction is demanding. Insufficient reducing agent, non-anhydrous conditions, or inadequate reaction time/temperature can lead to a mixture of partially reduced intermediates and unreacted starting material.

  • Product Loss During Workup: The workup of LiAlH₄ reactions is critical. The formation of gelatinous aluminum hydroxides can physically trap the polar amino alcohol product, preventing its complete extraction into the organic phase. A carefully executed "Fieser workup" is recommended to produce a granular, easily filterable aluminum salt precipitate.

  • Thermal Decomposition: Although the product is distillable, it is an amino alcohol and can be susceptible to decomposition or side reactions at high temperatures. Always perform distillations under high vacuum to lower the boiling point as much as possible.[5]

  • Volatilization: The free base product is a relatively low molecular weight liquid. Ensure condenser efficiency is high and that all joints are properly sealed to prevent loss of product vapor during solvent removal or distillation.

Q2: My post-workup NMR or IR spectrum shows persistent carbonyl signals. What do they represent?

A2: The presence of carbonyl signals (typically 1680-1740 cm⁻¹ in IR) is a clear indicator of incomplete reduction. There are two primary culprits that retain a carbonyl group:

  • Intermediate A: [(3S)-1-Methyl-5-oxopyrrolidin-3-yl]methanol: This occurs if the ester/acid is reduced but the lactam (amide) remains intact. This is more common with less powerful or sterically hindered reducing agents.

  • Intermediate B: (S)-1-Methylpyrrolidine-3-carboxylic acid: This results from the reduction of the lactam while the carboxylic acid/ester group is unreacted. This is less common with LiAlH₄, which readily reduces esters and acids, but can be observed with certain borane reagents.[6]

To resolve this, the recovered material can be subjected to the reduction conditions again with a fresh charge of the reducing agent.

Q3: My TLC plate shows multiple spots after the reaction. How do I identify them and improve the reaction?

A3: A complex TLC profile points to an incomplete reaction. The spots likely correspond to the starting material, the desired product, and the two partially reduced intermediates described in Q2.

CompoundTypical Rf (DCM:MeOH:NH₄OH 90:9:1)Visualization
Starting EsterHighUV active (if aromatic)
Desired Product Medium-Low Stains with Ninhydrin or Permanganate
Intermediate AMediumStains with Permanganate
Intermediate BLow (streaking)Stains with Ninhydrin/Permanganate

To improve selectivity:

  • Ensure Anhydrous Conditions: Water will quench the reducing agent. Flame-dry all glassware and use anhydrous solvents.

  • Increase Reagent Stoichiometry: Ensure at least 2-3 equivalents of hydride are available per reducible group. For a precursor with two carbonyls, a significant excess (e.g., 3-4 equivalents of LiAlH₄) is recommended.

  • Elevate Temperature: While the initial addition of the reagent should be done at 0 °C for safety, the reaction often requires heating to reflux in a solvent like THF to drive it to completion.

Q4: I'm concerned about racemization. How can I check the enantiomeric purity and prevent its loss?

A4: The chiral center at the C3 position is not directly involved in the hydride attack on the carbonyls at C5 and the carboxyl group. Therefore, racemization under standard reduction conditions is unlikely. However, loss of chiral purity can arise from two sources:

  • Poor Quality Starting Material: The enantiomeric excess (e.e.) of your final product can be no higher than that of your starting material. Always verify the purity of the chiral precursor.

  • Harsh Basic Conditions: While unlikely, extremely harsh basic conditions during workup or purification could theoretically lead to epimerization, though this is not a commonly reported issue for this substrate.

To verify enantiomeric purity: The most reliable method is chiral HPLC analysis. This can be done on the final amino alcohol or after derivatizing it with a chiral agent like Mosher's acid chloride.[7][8]

Side Reaction Pathways

The primary side reactions are those of incomplete reduction. The following diagram illustrates how the reaction can diverge from the intended pathway.

G cluster_side Main vs. Side Reaction Pathways Start Methyl (3S)-1-methyl-5-oxopyrrolidine-3-carboxylate Product [(3S)-1-methylpyrrolidin-3-yl]methanol Start->Product Complete Reduction Side_A Intermediate A [(3S)-1-Methyl-5-oxopyrrolidin-3-yl]methanol Start->Side_A Incomplete Lactam Reduction Side_B Intermediate B (S)-1-Methylpyrrolidine-3-carboxylic acid Start->Side_B Incomplete Ester Reduction

Caption: Divergence from the main reaction to form partially reduced byproducts.

Frequently Asked Questions (FAQs)

Q: LiAlH₄ vs. BH₃-THF: Which reducing agent is better for this synthesis?

A: Both are effective, but they have different profiles.

  • LiAlH₄ is a very powerful, unselective reducing agent that will readily reduce both functional groups.[4] Its primary downsides are its pyrophoric nature and the sometimes difficult aqueous workup. It is often the reagent of choice for its sheer power.

  • BH₃-THF is also a strong reducing agent for amides and carboxylic acids.[3][9] The workup is often simpler, involving an acidic quench (e.g., with HCl) to destroy excess borane and hydrolyze the amine-borane complex.[3] However, its reactivity can sometimes be more sensitive to the specific substrate, potentially leading to incomplete reduction if conditions are not optimized.

For laboratory scale, both are excellent choices. For process scale-up, safety and workup considerations often favor borane-based reagents.

Q: How can I effectively monitor the reaction's progress?

A: Thin Layer Chromatography (TLC) is the most common method. Use a polar solvent system (e.g., Dichloromethane/Methanol with a small amount of Ammonium Hydroxide to prevent streaking). The disappearance of the starting material spot is the primary indicator of completion. For a more definitive check, you can withdraw a small aliquot, perform a mini-workup, and run a quick IR spectrum to check for the absence of carbonyl peaks.

Q: What is the best method for purifying the crude [(3S)-1-methylpyrrolidin-3-yl]methanol?

A: For high purity on a laboratory scale, two methods are recommended:

  • Vacuum Distillation: This is the most common method to remove non-volatile impurities like salts and oligomeric byproducts.[5] A Kugelrohr apparatus is ideal for smaller quantities to minimize losses.

  • Column Chromatography: Due to the basic nature of the amine, standard silica gel can cause significant tailing. It is highly recommended to use either basic alumina or silica gel that has been treated with triethylamine (typically 1-2% in the eluent).[5]

Q: Why is the final product isolated as a hydrochloride salt?

A: There are several reasons for converting the final free-base oil to its hydrochloride salt:

  • Ease of Handling: The salt is typically a stable, non-hygroscopic solid, which is much easier to handle, weigh, and store than the corresponding liquid free base.

  • Enhanced Stability: Amine free bases can slowly degrade over time via air oxidation. The salt form is significantly more stable for long-term storage.

  • Purification: The process of forming and recrystallizing the salt can be an effective final purification step, removing any non-basic impurities that may have co-distilled with the product.

Experimental Protocols

Protocol 1: Reduction of Methyl (3S)-1-methyl-5-oxopyrrolidine-3-carboxylate with LiAlH₄

G cluster_protocol LiAlH₄ Reduction Workflow A 1. Setup - Flame-dried round-bottom flask - Inert atmosphere (N₂ or Ar) - Anhydrous THF solvent B 2. Reagent Addition - Suspend LiAlH₄ (3.0 eq) in THF - Cool to 0 °C A->B C 3. Substrate Addition - Add starting ester (1.0 eq) in THF dropwise - Maintain temp < 10 °C B->C D 4. Reaction - Warm to room temp - Heat to reflux for 12-24h C->D E 5. Monitoring - Check for SM disappearance by TLC D->E F 6. Workup - Cool to 0 °C - Perform Fieser workup (see below) E->F G 7. Isolation - Filter solids, wash with THF - Concentrate filtrate - Purify by vacuum distillation F->G

Caption: Step-by-step workflow for the LiAlH₄ reduction.

Detailed Steps:

  • Setup: Under an inert atmosphere (Nitrogen or Argon), suspend Lithium Aluminum Hydride (3.0 eq.) in anhydrous Tetrahydrofuran (THF).

  • Addition: Cool the suspension to 0 °C in an ice bath. Add a solution of the starting ester (1.0 eq.) in anhydrous THF dropwise via an addition funnel, ensuring the internal temperature does not exceed 10 °C.

  • Reaction: After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux. Monitor the reaction by TLC until the starting material is consumed (typically 12-24 hours).

  • Workup (Fieser Method): Cool the reaction mixture to 0 °C. Cautiously and sequentially add dropwise:

    • 'X' mL of water (where 'X' is the mass of LiAlH₄ in grams).

    • 'X' mL of 15% aqueous NaOH.

    • '3X' mL of water.

  • Isolation: Stir the resulting granular white precipitate vigorously for 30 minutes, then filter the mixture through a pad of Celite®, washing the filter cake thoroughly with THF. Combine the filtrates and concentrate under reduced pressure.

  • Purification: Purify the resulting crude oil by vacuum distillation to yield the pure free base.

  • Salt Formation: Dissolve the purified free base in anhydrous isopropanol or diethyl ether and add a solution of HCl in the same solvent until the solution is acidic. Collect the resulting precipitate by filtration to obtain the hydrochloride salt.

References
  • Controlled Reduction of Tertiary Amides to the Corresponding Alcohols, Aldehydes, or Amines Using Dialkylboranes and Aminoborohydride Reagents. The Journal of Organic Chemistry. [Link]

  • Reduction of Tertiary Amides by 9-BBN and Sia2BH. Chemistry Steps. [Link]

  • DFT Studies of Amide Reduction by Borane and Alane: Structural Stability and Reaction Mechanisms. International Transaction Journal of Engineering, Management, & Applied Sciences & Technologies. [Link]

  • Reduction of Amides to Amines and Aldehydes. Chemistry Steps. [Link]

  • Borane & Borane Complexes. ACS Green Chemistry Institute Pharmaceutical Roundtable. [Link]

  • Enantioseparation of Amino Alcohols by Reversed-Phase High-Performance Liquid Chromatography Using Cyanuric Chloride. AKJournals. [Link]

  • Reduction of N-Allylamides by LiAlH4: Unexpected Attack of the Double Bond with Mechanistic Studies of Product and Byproduct Formation. The Journal of Organic Chemistry. [Link]

  • Reduction of amide with LiAlH4. Chemistry Stack Exchange. [Link]

  • Amino Acid and Peptide Chiral Separations. Chiral Technologies. [Link]

  • Amide Reactions: Reduction of Amides to Amines using LiAlH4. OrgoSolver. [Link]

  • Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. Master Organic Chemistry. [Link]

  • Amide Reduction Mechanism by LiAlH4. Chemistry Steps. [Link]

  • Biosynthesis of Chiral Amino Alcohols via an Engineered Amine Dehydrogenase in E. coli. Frontiers in Bioengineering and Biotechnology. [Link]

  • Chiral Amino Alcohols via Catalytic Enantioselective Petasis Borono–Mannich Reactions. The Journal of Organic Chemistry. [Link]

  • A process for preparing pure (3s)-pyrrolidin-3-ol and pure (3s).
  • [(3S)-1-methylpyrrolidin-3-yl]methanol hydrochloride — Chemical Substance Information. PubChem. [Link]

  • Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. MDPI. [Link]

  • [(3S)-1-METHYLPYRROLIDIN-3-YL]METHANOL | CAS 1210934-04-5. Matrix Fine Chemicals. [Link]

  • How to Reduce Toxic Byproducts in Carboxylic Acid Reactions?. Patsnap. [Link]

  • Reduction of Carboxylic Acids and Their Derivatives. Chemistry Steps. [Link]

  • Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health. National Center for Biotechnology Information. [Link]

  • Reduction of Carboxylic Acids and Their Derivatives. Chemistry LibreTexts. [Link]

  • N Methylpyrrolidone-impurities. Pharmaffiliates. [Link]

  • Synthesis of 1-(1,3-dialkyl-2-oxo-2,3-dihydro-1H-imidazo-[4,5-b]pyridin-5-yl)-5-oxopyrrolidine-3-carboxylic acids. ResearchGate. [Link]

Sources

Optimization

Technical Support Center: Troubleshooting Enantiomeric Excess in[(3S)-1-Methylpyrrolidin-3-yl]methanol Synthesis

Welcome to the Technical Support Center for the enantiomeric enrichment and validation of [(3S)-1-methylpyrrolidin-3-yl]methanol . This chiral synthon is a critical building block in drug discovery, particularly in the d...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the enantiomeric enrichment and validation of [(3S)-1-methylpyrrolidin-3-yl]methanol . This chiral synthon is a critical building block in drug discovery, particularly in the development of muscarinic acetylcholine receptor antagonists and potent Poly(ADP-Ribose) Polymerase (PARP) inhibitors. Achieving and validating a high enantiomeric excess (ee) for the (3S)-enantiomer is paramount, as its stereochemistry directly dictates the pharmacological efficacy and toxicological profile of the final therapeutic agents.

This guide is designed for researchers and drug development professionals, providing causal explanations, self-validating protocols, and analytical workflows to resolve common stereochemical bottlenecks.

Part 1: FAQs on Asymmetric Synthesis & Causality

Q1: I am synthesizing[(3S)-1-methylpyrrolidin-3-yl]methanol via the asymmetric reduction of N-methyl-3-pyrrolidinone, but my enantiomeric excess (ee) is stalling at 70%. What is causing this, and how can I improve it?

Causality: The enantioselective reduction of prochiral ketones relies entirely on the rigid, sterically defined environment created by the chiral catalyst (e.g., Ru-BINAP or a CBS oxazaborolidine complex)[1][2]. If your ee is capping at 70%, the causality usually traces back to two primary factors:

  • Moisture Contamination: The catalytic complex is highly sensitive to moisture. Water molecules compete with the ketone for coordination sites on the catalyst, leading to non-selective, uncatalyzed background reduction[2].

  • Thermal Control: Higher reaction temperatures increase the kinetic energy of the system. This allows the hydride transfer to occur via higher-energy, less sterically hindered transition states, thereby drastically reducing facial selectivity[2].

Self-Validating System: Before adding the prochiral ketone to your reaction vessel, run a Karl Fischer titration on your solvent to ensure the water content is strictly <10 ppm. Next, run a parallel micro-scale reaction at -20°C versus 0°C. If the ee improves significantly at -20°C, thermal background reduction is your primary culprit, and you must optimize your cooling apparatus for scale-up.

Q2: When should I pivot from asymmetric synthesis to classical chiral resolution for this compound?

Causality: While asymmetric reduction is an elegant approach, classical chiral resolution via diastereomeric salt formation is highly scalable and often more cost-effective for early-stage drug development[3]. You should pivot to resolution when:

  • The cost of chiral transition-metal catalysts becomes prohibitive at the kilogram scale.

  • You require >99% ee for a specific PARP inhibitor precursor[4], and your asymmetric route consistently plateaus at ~90-95% ee.

By reacting the racemic 1-methylpyrrolidin-3-yl methanol with a chiral acid (such as a tartaric acid derivative), you form diastereomeric salts with distinct thermodynamic solubility profiles, allowing for physical separation via fractional crystallization[3][5].

Part 2: Troubleshooting Guide & Step-by-Step Methodologies

Workflow 1: Diastereomeric Salt Resolution

If you are utilizing classical resolution to enrich the (3S)-enantiomer, follow this self-validating methodology using a chiral acid[5].

Step-by-Step Methodology:

  • Salt Formation: Dissolve 1.0 equivalent of racemic 1-methylpyrrolidin-3-yl methanol in hot absolute ethanol. Slowly add 1.0 equivalent of Di-p-toluoyl-D-tartaric acid (or L-tartaric acid, depending on the desired empirical solubility) dissolved in ethanol[5].

  • Fractional Crystallization: Allow the mixture to cool to room temperature slowly over 12–16 hours without agitation.

    • Causality: Slow cooling promotes the thermodynamic crystallization of the less soluble diastereomeric salt (enriched in the 3S-isomer), preventing the kinetic trapping and co-precipitation of the undesired (3R)-isomer.

  • Filtration & Washing: Filter the precipitate under a vacuum and wash the filter cake with ice-cold ethanol to remove any residual mother liquor containing the highly soluble (3R)-isomer.

  • Self-Validating Check (Mini-Cleavage): Before committing the entire batch to alkaline cleavage, take a 5 mg sample of the crystals. Suspend in 1 mL of water, add 1 drop of 2M NaOH, and extract with 1 mL of dichloromethane (DCM). Run this organic layer on Chiral HPLC. If the ee is <95%, perform a recrystallization of the bulk salt from ethanol before proceeding.

  • Alkaline Cleavage: Suspend the bulk crystals in distilled water and adjust the pH to >12 using 2M NaOH. Extract the free aqueous amine with DCM (3 x 20 mL)[1].

  • Isolation: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the highly enantioenriched[(3S)-1-methylpyrrolidin-3-yl]methanol[1].

ResolutionWorkflow Start Racemic 1-methylpyrrolidin-3-yl methanol AddAcid Add Chiral Acid (e.g., D-Tartaric Acid derivative) Start->AddAcid Salt Diastereomeric Salt Formation AddAcid->Salt Cryst Fractional Crystallization (Slow Cooling) Salt->Cryst MotherLiq Mother Liquor (Enriched in 3R-isomer) Cryst->MotherLiq Remains in solution Crystals Crystals (Enriched in 3S-isomer salt) Cryst->Crystals Precipitates Base Alkaline Cleavage (NaOH / DCM Extraction) Crystals->Base Product Enantioenriched (3S)-Isomer Base->Product

Caption: Workflow for the diastereomeric salt resolution of 1-methylpyrrolidin-3-yl methanol.

Workflow 2: Validating Enantiomeric Excess via Chiral HPLC

Accurate determination of the ee is critical. Chiral High-Performance Liquid Chromatography (HPLC) is the industry standard for this molecule[6].

Step-by-Step Methodology:

  • Column Selection: Utilize an immobilized polysaccharide-based chiral stationary phase (e.g., Chiralpak® IA or an amylose tris(3,5-dimethylphenylcarbamate) equivalent)[6].

  • Mobile Phase Preparation: Prepare an isocratic mixture of n-Hexane / Isopropanol / Diethylamine (90:10:0.1 v/v/v)[1][6].

    • Causality: The basic additive (diethylamine) is absolutely critical. It suppresses secondary interactions between the basic pyrrolidine nitrogen of the analyte and residual acidic silanols on the column's silica support, preventing severe peak tailing and ensuring baseline resolution[1].

  • Sample Preparation: Dissolve the enantioenriched sample in the mobile phase to a concentration of approximately 1 mg/mL[6].

  • Data Acquisition: Run the system at a flow rate of 1.0 mL/min with the column compartment set to 25°C. Because the molecule lacks a strong chromophore, set the UV detector to a low wavelength (210 nm)[6].

  • Calculation: Integrate the baseline-separated peaks. Calculate the excess using the formula: % ee =[(Area 3S - Area 3R) / (Area 3S + Area 3R)] × 100[6].

HPLCLogic Sample Enantioenriched Sample HPLC Chiral HPLC Analysis (Polysaccharide Column) Sample->HPLC Rs Check Resolution (Rs) HPLC->Rs RsGood Rs > 1.5 (Baseline Separation) Rs->RsGood Yes RsBad Rs < 1.5 (Co-elution / Tailing) Rs->RsBad No Calc Integrate Peaks & Calculate % ee RsGood->Calc Opt Optimize Mobile Phase (Adjust Modifier / Add Diethylamine) RsBad->Opt Opt->HPLC

Caption: Logical decision tree for validating enantiomeric excess via Chiral HPLC.

Part 3: Quantitative Data & Method Comparisons

To assist in optimizing your workflows, the following tables summarize critical parameters for asymmetric reduction troubleshooting and analytical method selection.

Table 1: Troubleshooting Parameters for Asymmetric Ketone Reduction [2]

ParameterSub-Optimal ConditionOptimized ConditionImpact on Enantiomeric Excess (ee)
Solvent Moisture > 50 ppm H₂O< 10 ppm H₂O (Anhydrous)High moisture destroys the active catalyst, dropping ee by up to 40%.
Temperature 0°C to 25°C-20°C to -78°CLower temperatures lock the transition state geometry, maximizing facial selectivity.
Catalyst Loading < 1 mol%5 – 10 mol%Insufficient loading allows uncatalyzed borane reduction to outcompete the chiral pathway.

Table 2: Comparative Analytical Methods for % ee Validation [6]

Analytical MethodChiral Environment SourceResolution (Rs)Analysis TimeSensitivity (LOD)
Chiral HPLC Polysaccharide Stationary Phase> 2.0 (Baseline)10 - 30 mins~0.15 µg/mL
Chiral GC Cyclodextrin Capillary ColumnHigh (if derivatized)15 - 40 minsng/mL range
NMR (with CSA) Chiral Solvating Agent (CSA)Dependent on Field Strength5 - 15 minsRequires mg quantities

Part 4: References

  • Penning, T. D., et al. "Optimization of Phenyl-Substituted Benzimidazole Carboxamide Poly(ADP-Ribose) Polymerase Inhibitors: Identification of (S)-2-(2-Fluoro-4-(piperidin-4-yl)phenyl)-1H-benzimidazole-4-carboxamide (ABT-888)." ACS Publications. URL: [Link]

  • European Patent Office. "PROCESSES FOR MAKING, AND METHODS OF USING, GLYCOPYRRONIUM COMPOUNDS." Patent EP3494106. URL: [Link]

  • Google Patents. "Substituted Quinazoline and Pyridopyrimidine Derivatives Useful as Anticancer Agents." Patent US20190233440A1. URL:

Sources

Troubleshooting

The Application Scientist's Desk: Diagnostic Guide for[(3S)-1-methylpyrrolidin-3-yl]methanol hydrochloride

As a Senior Application Scientist, I frequently consult on assay development involving small, polar, ionizable building blocks. The compound [(3S)-1-methylpyrrolidin-3-yl]methanol hydrochloride (CAS: 2490314-48-0 for the...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently consult on assay development involving small, polar, ionizable building blocks. The compound [(3S)-1-methylpyrrolidin-3-yl]methanol hydrochloride (CAS: 2490314-48-0 for the HCl salt; 1210934-04-5 for the free base) is a highly versatile chiral pyrrolidine derivative[1][2]. Structurally, it features a basic tertiary amine and a hydrogen-bonding hydroxymethyl group[1].

While its stereochemical purity and low molecular weight make it an excellent ligand or pharmacophore model, its physical properties—specifically its hygroscopicity, its potential to alter microenvironmental pH, and its propensity for non-specific binding—require precise handling to ensure reproducible bioassay data.

Part 1: Diagnostic Q&A (Troubleshooting)

Q1: Why are my dose-response curves shifting between independent assay runs?

The Causality: The most common culprit is the hygroscopicity of the hydrochloride salt. Small polar amines formulated as HCl salts readily absorb atmospheric moisture. When a cold vial is opened without proper equilibration, ambient moisture condenses on the powder. Because you are weighing a mixture of the compound and absorbed water, the actual molarity of your stock solution will be significantly lower than calculated, shifting your IC50/EC50 curves to the right. The Solution: Implement the3[3]. Vials must be equilibrated to room temperature in a desiccator before opening to maintain the anhydrous state of the salt.

Q2: Why am I seeing sudden cell toxicity or artifactual enzyme inhibition at high compound concentrations (>100 µM)?

The Causality: This is a classic artifact of pH-dumping. The hydrochloride salt of a basic amine acts as a weak acid in solution. In unbuffered or weakly buffered media (e.g., standard cell culture media lacking HEPES, or low-molarity biochemical buffers), the addition of a large excess of an ionizable drug in salt form can significantly drop the microenvironmental pH[4]. Many cellular targets and enzymes are highly sensitive to pH shifts of even 0.2 units, leading to artifactual readouts. The Solution: Pre-neutralize your high-concentration stock solutions or utilize heavily buffered assay media (e.g., 50 mM HEPES) to absorb the proton load.

Q3: Why is the binding affinity (Kd) or assay signal lower than expected in microplate-based assays?

The Causality: At physiological pH (pH 7.4), the tertiary amine of the pyrrolidine ring is protonated and positively charged. This positive charge can engage in5 with negatively charged groups on standard polystyrene microplates or off-target proteins[5]. The Solution: Neutralize these electrostatic sinks by using Non-Binding Surface (NBS) microplates and supplementing your assay buffer with a blocking agent like 0.1% BSA or a mild zwitterionic detergent like CHAPS.

Part 2: Quantitative Impact & Correction Matrix

To facilitate rapid troubleshooting, the following table summarizes the quantitative impact of the aforementioned issues and the precise corrective actions required.

Experimental IssueRoot Cause MechanismTypical Quantitative ImpactCorrective Action & Validation
Stock Concentration Error Moisture absorption by the hygroscopic HCl saltUp to 15-20% decrease in actual molarityDesiccator equilibration; calculate mass by difference.
Artifactual Toxicity / Inhibition pH drop due to HCl salt dissociation in weak bufferpH drop of 0.2 - 0.5 units at >100 µM compoundIncrease buffer capacity (e.g., 50 mM HEPES); verify final pH.
Signal Loss / High Background Electrostatic NSB of the protonated tertiary amine30-50% reduction in specific binding signalUse NBS plates; add 0.1% BSA or 0.01% CHAPS to buffer.

Part 3: Self-Validating Experimental Protocols

To ensure absolute trustworthiness in your data, do not just follow steps—validate them. The following protocols are designed as self-validating systems.

Protocol 1: Gravimetric Preparation of Hygroscopic HCl Salts

Objective: Prepare a 10 mM stock solution without moisture contamination.

  • Equilibration: Retrieve the sealed vial of[(3S)-1-methylpyrrolidin-3-yl]methanol hydrochloride from -20°C storage. Place the unopened vial in a desiccator at room temperature for exactly 30 minutes.

  • Rapid Transfer: Tare a clean, anhydrous amber glass vial on an analytical balance (0.01 mg precision). Rapidly transfer the approximate desired amount of compound.

  • Self-Validation (Mass by Difference): Do not trust the nominal mass on the supplier's vial. Weigh the original vial before and after the transfer. The difference is your exact mass.

  • Dissolution: Immediately dissolve the powder in anhydrous DMSO (≥99.9% purity, stored over molecular sieves) to reach exactly 10 mM.

  • Storage: Aliquot into single-use tubes, purge with Argon gas to displace ambient air, and store at -80°C to prevent freeze-thaw degradation.

Protocol 2: pH-Controlled Assay Dilution

Objective: Prevent pH-dumping artifacts when screening at high concentrations.

  • Buffer Preparation: Prepare your assay buffer with a high buffering capacity (e.g., 50 mM HEPES, pH 7.4).

  • Compound Dilution: Dilute the 10 mM DMSO stock into the assay buffer to achieve your highest working concentration (e.g., 200 µM). Ensure the final DMSO concentration remains below 2% (v/v) to prevent solvent toxicity.

  • Self-Validation (Micro-pH Verification): Before adding the compound solution to your cells or enzyme, pipette a 100 µL aliquot into a mock well. Use a micro-pH probe to verify the pH. If the pH has dropped by more than 0.05 units compared to the vehicle control, titrate with 0.1 M NaOH in 0.5 µL increments until the pH is restored to 7.4.

Part 4: Visual Workflows

StockPrep Start Retrieve Vial from -20°C Equilibrate Equilibrate to RT in Desiccator (30 min) Start->Equilibrate Prevent Condensation Weigh Rapid Weighing (< 2 mins) Equilibrate->Weigh Maintain Anhydrous State Dissolve Dissolve in Anhydrous DMSO Weigh->Dissolve Calculate Exact Molarity Store Aliquots at -80°C (Argon Purged) Dissolve->Store Prevent Freeze-Thaw

Caption: Workflow for anhydrous preparation of hygroscopic hydrochloride salt stocks.

Troubleshooting Issue Signal Loss or High Variability Check1 Is compound conc. > 100 µM? Issue->Check1 pH_Issue Check Assay pH (HCl acidification) Check1->pH_Issue Yes Check2 Using standard plasticware? Check1->Check2 No Fix_pH Use HEPES Buffer or Neutralize pH_Issue->Fix_pH pH Drop Detected NSB_Issue Non-Specific Binding (Tertiary Amine) Check2->NSB_Issue Yes Fix_NSB Use NBS Plates + 0.1% BSA NSB_Issue->Fix_NSB Block Electrostatics

Caption: Diagnostic logic tree for resolving bioassay signal loss and variability.

References

  • NextSDS. "[(3S)-1-methylpyrrolidin-3-yl]methanol hydrochloride — Chemical Substance Information". Available at:[Link]

  • PMC. "Harmonizing solubility measurement to lower inter-laboratory variance – progress of consortium of biopharmaceutical tools (CoBiTo) in Japan". Available at:[Link]

  • RSC Publishing. "Organic & Biomolecular Chemistry (Non-specific binding of tertiary amines)". Available at: [Link]

Sources

Optimization

Technical Support Center: Optimizing Reaction Conditions for [(3S)-1-methylpyrrolidin-3-yl]methanol hydrochloride

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for the synthesis and optimization of [(3S)-1-methylpyrrolidin-3-yl]methanol hydrochloride. This guide is designed for researchers...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis and optimization of [(3S)-1-methylpyrrolidin-3-yl]methanol hydrochloride. This guide is designed for researchers, scientists, and drug development professionals, offering practical, in-depth solutions to common challenges encountered during its preparation. The content is structured into a troubleshooting guide and a frequently asked questions (FAQs) section to directly address specific experimental issues.

Troubleshooting Guide

This section addresses specific problems that may arise during the synthesis and purification of [(3S)-1-methylpyrrolidin-3-yl]methanol and its hydrochloride salt. Each issue is presented with potential causes and validated solutions.

Issue 1: Low or No Yield During the N-methylation Step

Question: I am attempting to synthesize [(3S)-1-methylpyrrolidin-3-yl]methanol from (S)-3-hydroxypyrrolidine via reductive amination, but I am experiencing very low to no product yield. What are the likely causes and how can I improve the outcome?

Answer: Low yield in the N-methylation of (S)-3-hydroxypyrrolidine is a common problem that can often be traced back to reagent quality, reaction conditions, or the choice of reducing agent.[1] Reductive amination is a robust method, but its success hinges on the careful management of several factors.

Root Cause Analysis and Solutions:

  • Reagent Quality and Stoichiometry:

    • Formaldehyde Source: Aqueous formaldehyde can contain significant amounts of methanol and formic acid, which can interfere with the reaction. Paraformaldehyde, a solid polymer, can be a more reliable source, but its depolymerization can be slow and incomplete.

      • Solution: Use freshly prepared formaldehyde solution from paraformaldehyde or a high-quality commercial source. Ensure accurate stoichiometry; a slight excess (1.1-1.5 equivalents) is typically sufficient to drive the reaction.

    • Reducing Agent: The choice and quality of the reducing agent are critical. Sodium triacetoxyborohydride (NaBH(OAc)₃) is often preferred as it is mild and selective for the iminium ion over the aldehyde. Sodium cyanoborohydride (NaBH₃CN) is also effective but is highly toxic. Hydrogenation with a catalyst like Palladium on carbon (Pd/C) is a clean method but requires specialized equipment.[2]

      • Solution: Ensure your reducing agent is dry and has been stored properly. If using NaBH(OAc)₃, add it portion-wise to the reaction mixture to control the initial exotherm and reaction rate.

  • Reaction Conditions:

    • Solvent: The solvent choice influences reaction rates and solubility.[1] Dichloromethane (DCM) and 1,2-dichloroethane (DCE) are common choices for NaBH(OAc)₃ reductions. For catalytic hydrogenation, alcoholic solvents like methanol or ethanol are preferred.

      • Solution: Ensure the use of dry solvents, as water can hydrolyze the reducing agent and the intermediate iminium ion.

    • Temperature and pH: The formation of the intermediate iminium ion is often favored under slightly acidic conditions (pH 5-6). The subsequent reduction is then carried out, often starting at a low temperature (0 °C) and allowing the reaction to warm to room temperature.

      • Solution: If starting from a salt of (S)-3-hydroxypyrrolidine, a base must be added to liberate the free amine. If starting with the free amine, adding a small amount of acetic acid can catalyze iminium ion formation. Monitor the temperature closely during the addition of the reducing agent.

Troubleshooting Workflow for Low N-Methylation Yield

G start Low or No Yield Observed reagent_check Verify Reagent Quality & Stoichiometry start->reagent_check Step 1 conditions_check Optimize Reaction Conditions start->conditions_check Step 2 workup_check Review Workup & Isolation Procedure start->workup_check Step 3 formaldehyde Formaldehyde Source (Fresh?) Paraformaldehyde vs. Solution reagent_check->formaldehyde reducing_agent Reducing Agent (Active? Dry?) NaBH(OAc)3 vs. H2/Pd-C reagent_check->reducing_agent solvent Solvent (Anhydrous?) DCM, MeOH, etc. conditions_check->solvent temp_ph Temperature & pH Control 0°C to RT? pH 5-6? conditions_check->temp_ph success Yield Improved workup_check->success formaldehyde->conditions_check reducing_agent->conditions_check solvent->workup_check temp_ph->workup_check

Caption: A decision tree for troubleshooting low reaction yield.

Issue 2: Product Purity - Tailing During Column Chromatography

Question: I have successfully synthesized the free base, [(3S)-1-methylpyrrolidin-3-yl]methanol, but I am struggling with purification. The compound shows significant tailing on a standard silica gel column. Why is this happening and what is the solution?

Answer: This is a classic issue when purifying basic amines on standard silica gel.[3] The silica surface is acidic due to the presence of silanol (Si-OH) groups. These acidic sites strongly interact with the basic nitrogen atom of your pyrrolidine derivative, leading to poor peak shape, tailing, and sometimes irreversible adsorption, which lowers your recovered yield.

Solutions to Mitigate Tailing:

  • Mobile Phase Modification: Add a small amount of a competing base to your eluent. This base will occupy the acidic sites on the silica, allowing your product to elute more cleanly.

    • Recommendation: Add 0.5-2% triethylamine (TEA) or 1% ammonium hydroxide to your mobile phase (e.g., Dichloromethane/Methanol).[3]

  • Use of Alternative Stationary Phases:

    • Basic Alumina: Alumina is basic and provides a much better stationary phase for the purification of amines.

    • Amine-Functionalized Silica: This is a specialty silica gel where the surface is treated with aminopropyl groups, creating a more basic environment that is ideal for purifying amines.[3]

  • Reversed-Phase Chromatography: If the impurities have significantly different polarities, reversed-phase chromatography (e.g., C18) can be an option.

    • Recommendation: Use a mobile phase with a high pH (e.g., using ammonium bicarbonate or a high-pH buffer) to ensure the amine is in its neutral, free-base form, which will improve retention and peak shape.[3]

Table 1: Comparison of Purification Methods for [(3S)-1-methylpyrrolidin-3-yl]methanol

Purification MethodPurity AchievableScaleProsCons
Fractional Vacuum Distillation 95-99.5%[3]HighCost-effective, highly scalable for removing non-volatile impurities.Potential for thermal degradation; may not separate structurally similar impurities.[3]
Silica Gel Chromatography (with TEA) >98%Low to MediumGood separation of many impurities.Requires solvent removal; TEA can be difficult to remove completely.
Amine-Functionalized Silica Gel >99%Low to MediumExcellent peak shape and resolution for amines.More expensive than standard silica gel.
Crystallization (as Hydrochloride Salt) >99%[3]Medium to HighCan be highly selective, yielding very pure material; product is isolated in its final, stable form.Requires an additional step to form the salt; yield can be lost in the mother liquor.
Issue 3: Difficulty in Forming a Stable, Crystalline Hydrochloride Salt

Question: After purifying the free base, I am trying to form the hydrochloride salt, but the resulting product is an oil or a sticky, hygroscopic solid. How can I obtain a fine, crystalline powder?

Answer: The formation of a non-crystalline salt is typically due to the presence of residual water, impurities, or using a suboptimal solvent for precipitation. The hydrochloride salt is expected to be a solid, and achieving good crystallinity is key for stability and handling.

Protocol for Optimal Salt Formation:

  • Ensure an Anhydrous System: The free base must be scrupulously dry. Residual water can lead to the formation of a hydrate or prevent crystallization altogether.

    • Action: If water is suspected, dissolve the free base in a solvent like toluene and perform an azeotropic distillation to remove water.[4]

  • Solvent Selection: The ideal solvent should readily dissolve the free base but provide low solubility for the resulting hydrochloride salt.

    • Recommended Solvents: Isopropanol (IPA), ethanol, or diethyl ether are excellent choices.

  • Choice of HCl Source: Use an anhydrous solution of HCl. Gaseous HCl bubbled through the solvent is effective but can be difficult to handle. A solution of HCl in a compatible anhydrous solvent is more convenient.

    • Action: Use a standardized solution of 2M HCl in diethyl ether or 1.25M HCl in ethanol. Add the HCl solution dropwise to a stirred solution of the free base at 0 °C.

  • Control Precipitation: Slow addition of the HCl solution and maintaining a low temperature will promote the formation of well-defined crystals rather than an amorphous solid.

    • Action: After the addition is complete, continue stirring the resulting slurry at 0 °C for 1-2 hours to maximize precipitation. Collect the solid by filtration, wash with a small amount of cold, anhydrous solvent (e.g., diethyl ether), and dry under vacuum.

Frequently Asked Questions (FAQs)

Q1: What is a reliable, step-by-step protocol for the synthesis of [(3S)-1-methylpyrrolidin-3-yl]methanol hydrochloride from (S)-3-hydroxypyrrolidine?

A1: The following protocol outlines a standard reductive amination procedure followed by salt formation.

Protocol 1: Synthesis and Salt Formation

Step 1: Reductive Amination (N-methylation)

  • To a round-bottom flask under a nitrogen atmosphere, add (S)-3-hydroxypyrrolidine (1.0 eq) and a suitable anhydrous solvent (e.g., methanol, ~10 mL per gram of starting material).

  • Add aqueous formaldehyde (37 wt. %, ~1.2 eq). Stir the solution at room temperature for 1 hour.

  • Cool the mixture to 0 °C in an ice bath.

  • In a separate flask, prepare a solution of sodium borohydride (NaBH₄, ~1.5 eq) in a small amount of water or, alternatively, use a palladium on carbon (Pd/C) catalyst.[2]

  • If using NaBH₄, add it portion-wise to the reaction mixture, ensuring the temperature remains below 10 °C. If using catalytic hydrogenation, subject the mixture to a hydrogen atmosphere (e.g., balloon pressure or a Parr shaker) in the presence of 5-10 mol% Pd/C.

  • After the addition or setup is complete, allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Carefully quench the reaction by the slow addition of acetone (if NaBH₄ was used) followed by acidification with HCl. Concentrate the mixture under reduced pressure to remove the solvent.

Step 2: Purification of the Free Base

  • Basify the aqueous residue from Step 1 with a strong base (e.g., 50% NaOH) to pH >12.

  • Extract the aqueous layer multiple times with an organic solvent (e.g., dichloromethane or chloroform).

  • Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude free base as an oil.

  • Purify the crude oil by fractional vacuum distillation for large scale[3] or by column chromatography on basic alumina for smaller scale.

Step 3: Hydrochloride Salt Formation

  • Dissolve the purified free base in anhydrous isopropanol or diethyl ether.

  • Cool the solution to 0 °C.

  • Slowly add a stoichiometric amount (1.0 eq) of anhydrous HCl (e.g., as a solution in ether) with vigorous stirring.

  • A white precipitate should form immediately. Continue stirring at 0 °C for 1 hour.

  • Collect the solid by vacuum filtration, wash with a small volume of cold diethyl ether, and dry in a vacuum oven at 40-50 °C to a constant weight.

Q2: My synthesis requires high stereochemical purity. How can I verify the enantiomeric excess (ee) of my final product?

A2: Verifying the enantiomeric excess is crucial for chiral molecules. The primary methods are chiral chromatography techniques.

  • Chiral High-Performance Liquid Chromatography (HPLC): This is the most common method. The sample is passed through a column containing a chiral stationary phase (CSP). The two enantiomers interact differently with the CSP, leading to different retention times and thus separation.[5]

  • Chiral Gas Chromatography (GC): For volatile compounds, GC with a chiral column (often based on cyclodextrin derivatives) is very effective.[6] The compound may need to be derivatized first to increase its volatility.

To perform the analysis, a racemic sample of [(1-methylpyrrolidin-3-yl)methanol] should be run first to establish the retention times of both the (S) and (R) enantiomers. Your synthesized sample is then analyzed under the same conditions to determine the ratio of the two peaks, from which the enantiomeric excess can be calculated.

Q3: What are the key differences between using a chemical reducing agent (like NaBH(OAc)₃) versus catalytic hydrogenation for the N-methylation step?

A3: Both are effective methods for reductive amination, but they have different practical considerations.

Table 2: Comparison of Reduction Methods

FeatureChemical Reducing Agent (e.g., NaBH(OAc)₃)Catalytic Hydrogenation (H₂/Pd-C)
Equipment Standard laboratory glassware.Requires a hydrogen source and a reaction vessel capable of being pressurized (e.g., Parr apparatus) or handling flammable gas.
Safety Borohydride reagents are flammable and react with water. NaBH₃CN is highly toxic.Hydrogen gas is highly flammable and explosive. The Pd/C catalyst can be pyrophoric when dry.
Workup Requires quenching of excess reagent and removal of boron byproducts, often through aqueous workup.The catalyst is simply removed by filtration (e.g., through Celite), leading to a cleaner crude product.
Selectivity Generally very selective for the iminium ion. Can be sensitive to other reducible functional groups depending on the agent used.Highly effective, but can reduce other functional groups (e.g., alkenes, alkynes, some protecting groups).
Cost Stoichiometric reagents can be expensive on a large scale.The catalyst is used in small amounts and can sometimes be recycled, making it cost-effective for large-scale synthesis.

Overall Synthesis and Purification Workflow

G cluster_synthesis Synthesis cluster_purification Purification cluster_salt Salt Formation start (S)-3-hydroxypyrrolidine reductive_amination Reductive Amination (Formaldehyde, Reducing Agent) start->reductive_amination crude_free_base Crude Free Base [(3S)-1-methylpyrrolidin-3-yl]methanol reductive_amination->crude_free_base purify_base Purify Free Base (Distillation or Chromatography) crude_free_base->purify_base pure_free_base Pure Free Base purify_base->pure_free_base salt_formation Salt Formation (Anhydrous HCl in IPA/Ether) pure_free_base->salt_formation final_product Final Product [(3S)-1-methylpyrrolidin-3-yl]methanol HCl salt_formation->final_product

Caption: Workflow from starting material to final hydrochloride salt.

References

Sources

Troubleshooting

Degradation pathways of [(3S)-1-methylpyrrolidin-3-yl]methanol hydrochloride

Welcome to the Technical Support Center for [(3S)-1-methylpyrrolidin-3-yl]methanol hydrochloride . This guide is engineered for analytical scientists, formulation researchers, and drug development professionals.

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for [(3S)-1-methylpyrrolidin-3-yl]methanol hydrochloride . This guide is engineered for analytical scientists, formulation researchers, and drug development professionals. It provides a mechanistic deep-dive into the stability profile of this chiral amino alcohol, offering field-proven troubleshooting strategies and self-validating experimental protocols.

Mechanistic Degradation Pathways

To successfully formulate and analyze [(3S)-1-methylpyrrolidin-3-yl]methanol hydrochloride, one must understand its structural vulnerabilities. The molecule contains three critical features: a tertiary aliphatic amine (N-methylpyrrolidine ring), a primary alcohol , and a chiral center at the C3 position.

Causality of Degradation:

  • N-Oxidation (Primary Pathway): The lone pair of electrons on the tertiary nitrogen is highly nucleophilic. When exposed to reactive oxygen species (ROS) or peroxides, it readily forms an N-oxide[1]. While the hydrochloride salt form provides some protection by protonating the amine, exposure to moisture or formulation in a basic matrix (pH > pKa of ~9.0) exposes the free base, accelerating this oxidation[2].

  • Alcohol Oxidation: The primary alcohol at the C3 position can undergo oxidation to an aldehyde and subsequently to a carboxylic acid. This is kinetically slower than N-oxidation but is catalyzed by trace transition metals and elevated temperatures.

  • N-Demethylation: Under severe photolytic or thermal stress, radical-mediated cleavage of the N-methyl group can occur, yielding a secondary amine.

DegradationPathways API [(3S)-1-methylpyrrolidin-3-yl] methanol HCl NOxide N-Oxide (+16 Da) API->NOxide Peroxides / ROS (Fast) Aldehyde Aldehyde/Carboxylate (-2 Da / +14 Da) API->Aldehyde Metal Catalysis / Heat (Slow) Demethyl Secondary Amine (-14 Da) API->Demethyl Photolysis / Radicals (Moderate)

Fig 1: Primary chemical degradation pathways of [(3S)-1-methylpyrrolidin-3-yl]methanol HCl.

ICH Q1A(R2) Compliant Forced Degradation Protocol

To validate analytical methods (ensuring they are "stability-indicating"), forced degradation studies must be performed[3]. The following protocol is a self-validating system: it includes mandatory neutralization steps to prevent column degradation and requires parallel control blanks to rule out solvent-induced artifacts[4].

Step-by-Step Methodology

Step 1: Stock Solution Preparation Prepare a 1.0 mg/mL stock solution of the API in LC-MS grade Water:Acetonitrile (50:50, v/v). Causality: Using a mixed aqueous/organic solvent ensures the API remains fully dissolved even if less polar degradants (like the aldehyde) form.

Step 2: Oxidative Stress Transfer 5 mL of stock to a vial. Add 1 mL of 30% H2​O2​ (final concentration ~5%). Stir at 25°C for 24 hours. Self-Validation: Run a blank containing only solvent and H2​O2​ to ensure no peroxide-related peaks interfere with the chromatogram.

Step 3: Hydrolytic Stress (Acid/Base)

  • Acid: Mix 5 mL of stock with 1 mL of 1.0 M HCl. Heat at 60°C for 3 days.

  • Base: Mix 5 mL of stock with 1 mL of 1.0 M NaOH. Heat at 60°C for 3 days.

  • Neutralization (Critical): Before HPLC injection, neutralize the acid sample with 1.0 M NaOH, and the base sample with 1.0 M HCl. Failure to neutralize will cause severe peak distortion and degrade the silica backbone of standard C18 columns.

Step 4: Thermal & Photolytic Stress (Solid State)

  • Thermal: Spread 50 mg of API powder evenly in a thin layer on a petri dish. Heat at 80°C for 7 days.

  • Photolytic: Expose 50 mg of API to 1.2 million lux hours and 200 watt-hours/square meter of near-UV light.

Step 5: Analytical Dilution Dilute all stressed samples to a nominal concentration of 0.1 mg/mL using the initial mobile phase before injection into the LC-MS/CAD system.

Quantitative Data Summary: Expected Degradation Profiles

Target degradation for a valid method is 5–20%[3]. The table below benchmarks the expected susceptibility of this specific compound.

Stress ConditionReagent / EnvironmentTemp / TimeExpected Degradation LevelPrimary Degradant Observed
Oxidation 5% H2​O2​ 25°C / 24h15% - 25%N-Oxide (+16 Da)
Base Hydrolysis 0.1 M NaOH60°C / 72h< 5% (Highly Stable)Trace Epimerization
Acid Hydrolysis 0.1 M HCl60°C / 72h< 2% (Highly Stable)None
Thermal Dry Heat80°C / 7 Days5% - 10%N-Demethylation (-14 Da)
Photolytic ICH Q1B LightAmbient / ~3 Days5% - 10%Radical Cleavage Products

Troubleshooting & FAQs

Q: I am running a stability assay using a standard UV detector at 254 nm, but I cannot see the API or any degradation peaks. What is wrong? A: [(3S)-1-methylpyrrolidin-3-yl]methanol hydrochloride lacks an extended conjugated π -system or aromatic ring. It has virtually no UV absorbance above 210 nm. Solution: You must switch your detection method. Use a Charged Aerosol Detector (CAD) , an Evaporative Light Scattering Detector (ELSD) , or LC-MS . If you must use UV, monitor at 200-205 nm using a highly transparent mobile phase (e.g., phosphate buffer and acetonitrile), though baseline drift will be significant.

Q: During LC-MS analysis of my stability samples, I consistently see a major degradant with a mass shift of +16 Da. How do I prevent this in my formulation? A: A +16 Da shift in a tertiary aliphatic amine is the classic signature of N-oxide formation[1]. Solution: To mitigate this in formulations:

  • Excipient Selection: Avoid excipients with high peroxide values (e.g., certain grades of Povidone or PEGs).

  • Manufacturing: Implement argon or nitrogen purging during compounding to displace dissolved oxygen.

  • Chelators: Add a trace amount of EDTA if transition metal contamination (which catalyzes oxidation) is suspected.

Q: My API powder turned into a sticky, viscous paste after being left on the benchtop during weighing. Is it degrading? A: It is likely not degrading chemically, but rather undergoing deliquescence. Hydrochloride salts of low-molecular-weight amino alcohols are notoriously hygroscopic. Solution: The compound is absorbing ambient moisture from the air. Always store the API in a tightly sealed container with desiccant at 2-8°C. Weigh the material rapidly in a humidity-controlled environment (RH < 30%) or inside a glove box.

Q: Can the chiral center at the C3 position epimerize during storage? A: Epimerization (conversion from 3S to 3R) is highly unlikely under standard storage conditions or even mild acid/base stress, because the proton at the C3 carbon is not adjacent to an electron-withdrawing carbonyl group (it is not an α -proton). However, if exposed to extreme basic conditions and high heat for prolonged periods, trace epimerization may occur. Note that standard achiral C18 columns will not separate the 3S and 3R enantiomers; a chiral stationary phase is required to monitor this.

References

  • ResolveMass Laboratories. "Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects." ResolveMass. Available at:[Link]

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). "Q1A(R2) Stability Testing of New Drug Substances and Products." ICH Guidelines. Available at:[Link]

  • Maeda, S., et al. "Identification of Nicotine-1'-N-oxide Degrading Bacteria." Agricultural and Biological Chemistry, Taylor & Francis. Available at:[Link]

Sources

Optimization

Handling and storage best practices for [(3S)-1-methylpyrrolidin-3-yl]methanol hydrochloride

Welcome to the Technical Support & Troubleshooting Center for [(3S)-1-methylpyrrolidin-3-yl]methanol hydrochloride (CAS: 2490314-48-0)[1]. Because this compound is a chiral, low-molecular-weight amine hydrochloride salt,...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support & Troubleshooting Center for [(3S)-1-methylpyrrolidin-3-yl]methanol hydrochloride (CAS: 2490314-48-0)[1]. Because this compound is a chiral, low-molecular-weight amine hydrochloride salt, it presents specific challenges related to hygroscopicity and environmental sensitivity. This guide is engineered for drug development professionals to ensure stereochemical integrity and quantitative accuracy during experimental workflows.

Core Physicochemical & Environmental Parameters

To establish a baseline for handling, all laboratory environments must adhere to the following quantitative parameters. Deviations from these metrics are the primary cause of experimental failure.

ParameterSpecificationMechanistic Rationale
Storage Temperature 2°C to 8°CMinimizes thermal degradation of the tertiary amine and prevents spontaneous dissociation of the HCl salt.
Relative Humidity (RH) < 30%The chloride counterion is highly susceptible to hydrogen bonding with atmospheric water, leading to deliquescence[2].
Appearance White to off-white solidColor shifts (e.g., yellowing) indicate oxidative degradation of the pyrrolidine nitrogen.
Stereochemistry (3S) EnantiomerHigh stability; lacking an alpha-proton adjacent to a carbonyl, the C3 chiral center resists base-catalyzed racemization.
Hazard Profile Skin Irrit. 2, Eye Irrit. 2ALow pH upon dissolution causes localized tissue irritation[1]. Standard PPE (nitrile gloves, goggles) is mandatory.
Mechanistic FAQs: Understanding Compound Behavior

Q1: Why does this specific compound rapidly turn into a sticky paste when left on the weighing balance? A1: This phenomenon is known as deliquescence. Hydrochloride salts of small, polar molecules (like pyrrolidine derivatives) are inherently hygroscopic. The chloride ion acts as a potent hydrogen-bond acceptor for atmospheric water molecules[2]. Once water penetrates the crystal lattice, it disrupts intermolecular forces, causing the solid to dissolve in its own absorbed moisture. This not only ruins the physical handling properties but completely invalidates your mass calculations, as you are now weighing water alongside your active pharmaceutical ingredient (API)[3].

MoistureMechanism HCl [(3S)-1-methylpyrrolidin-3-yl] methanol HCl (Dry) Hbond H-Bonding with Chloride Ion HCl->Hbond H2O Atmospheric H2O (RH > 30%) H2O->Hbond Lattice Crystal Lattice Disruption Hbond->Lattice Deliquescence Deliquescence & Caking Lattice->Deliquescence Error Concentration Error (Mass = API + H2O) Deliquescence->Error

Mechanistic pathway of moisture-induced degradation and concentration errors.

Q2: Can I store this compound in a standard freezer (-20°C) to extend its shelf life? A2: It is strongly discouraged unless the compound is packaged in a hermetically sealed, argon-purged ampoule. Standard laboratory freezers have high internal humidity due to frost cycles. When you remove the vial, the extreme temperature differential causes rapid condensation of ambient moisture directly onto the powder the moment it is opened. Refrigeration (2-8°C) within a secondary desiccator is the optimal balance of thermal stability and moisture control.

Self-Validating Handling & Weighing Protocol

To prevent moisture contamination and ensure absolute concentration accuracy, follow this self-validating workflow. Every step includes a physical check to confirm the system's integrity.

Phase 1: Thermal Equilibration (Critical Step)

  • Action: Remove the sealed vial from 2-8°C storage and place it directly into a room-temperature desiccator containing color-indicating silica gel.

  • Causality: Opening a cold vial in ambient air guarantees immediate condensation of water vapor onto the powder.

  • Validation Check: Wait 30 minutes. Touch the exterior glass of the vial; it must feel completely neutral (equilibrated to room temperature) before the seal is broken.

Phase 2: Inert Transfer & Weighing

  • Action: Perform weighing inside a controlled glovebox (RH < 10%). If a glovebox is unavailable, work under a continuous, gentle stream of Argon gas.

  • Causality: Argon is denser than air (approximately 38% heavier). It sinks into the vial, creating a protective inert blanket over the hygroscopic salt. Nitrogen, being lighter, dissipates too rapidly to protect the opened powder.

  • Validation Check (The 10-Second Drift Test): Place your weighed sample on the analytical balance. Observe the digital readout for exactly 10 seconds. If the mass continuously drifts upward (e.g., +0.1 mg/min), the sample is actively absorbing atmospheric moisture. You must abort the weighing, re-desiccate your environment, and start over.

Phase 3: Resealing

  • Action: Purge the headspace of the primary vial with Argon for 5 seconds, seal tightly with Parafilm, and immediately return it to the refrigerated desiccator.

HandlingWorkflow Start Retrieve Vial from 2-8°C Storage Equilibrate Equilibrate to Room Temp (30 mins in desiccator) Start->Equilibrate Glovebox Glovebox Available? Equilibrate->Glovebox Argon Weigh under Argon (Inert Blanket) Glovebox->Argon Yes Rapid Rapid Weighing (<60s) Ambient RH < 30% Glovebox->Rapid No Validate Validation: 10-Sec Drift Test (Drift >0.1mg = Moisture Uptake) Argon->Validate Rapid->Validate Seal Purge Headspace & Seal Validate->Seal

Workflow for handling hygroscopic[(3S)-1-methylpyrrolidin-3-yl]methanol HCl.

Troubleshooting Matrix

If you encounter physical or chemical anomalies during your workflow, consult the matrix below to identify the root cause and apply the corrective action.

Observed IssueMechanistic Root CauseCorrective Action & Validation
Severe Caking / Hard Block Prolonged exposure to ambient humidity (>30% RH) caused crystal bridging and partial deliquescence[3].Do not forcefully chip the block (risks contamination and inaccurate mass). In a glovebox, dissolve the entire block in an anhydrous solvent (e.g., anhydrous methanol) to create a stock solution. Validate final concentration via quantitative NMR (qNMR).
Cloudy Stock Solution Precipitation of the free base due to alkaline impurities in the solvent or buffer system.The hydrochloride salt requires a slightly acidic to neutral environment to remain fully soluble[4]. Verify solvent pH. If using water, ensure it is HPLC-grade, unbuffered, and freshly degassed.
Inconsistent Biological Assay Results Weighing errors due to unaccounted water mass (the powder was weighed as a hydrate rather than pure API)[3].Discard the compromised powder. Obtain a fresh batch and strictly implement the "10-Second Drift Test" during weighing to ensure you are measuring pure API.
References
  • [1] Title: [(3S)-1-methylpyrrolidin-3-yl]methanol hydrochloride — Chemical Substance Information Source: nextsds.com URL: 1

  • [3] Title: Data-driven approach to mitigate quality impact of hygroscopic pharmaceutical raw materials throughout the supply chain Source: Taylor & Francis (tandfonline.com) URL: 3

  • [4] Title: Salt Selection in Drug Development Source: Pharmaceutical Technology (pharmtech.com) URL: 4

  • [2] Title: Co-Crystallization Approach to Enhance the Stability of Moisture-Sensitive Drugs Source: PMC (nih.gov) URL: 2

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to [(3S)-1-methylpyrrolidin-3-yl]methanol Hydrochloride and Other Chiral Amines in Asymmetric Synthesis

For Researchers, Scientists, and Drug Development Professionals In the landscape of modern synthetic chemistry, particularly within pharmaceutical and materials science, the demand for enantiomerically pure compounds is...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern synthetic chemistry, particularly within pharmaceutical and materials science, the demand for enantiomerically pure compounds is paramount. Chiral amines are indispensable tools in achieving high levels of stereoselectivity, acting as resolving agents, chiral auxiliaries, and organocatalysts. This guide provides an objective comparison of [(3S)-1-methylpyrrolidin-3-yl]methanol hydrochloride with other prominent chiral amines, supported by experimental data where available, to inform researchers in selecting the optimal reagent for their specific synthetic challenges.

Introduction to [(3S)-1-methylpyrrolidin-3-yl]methanol Hydrochloride: An Underexplored Chiral Building Block

[(3S)-1-methylpyrrolidin-3-yl]methanol hydrochloride is a chiral organic compound featuring a pyrrolidine ring, a foundational structure in a multitude of biologically active molecules.[1] Its stereospecific nature and functional groups—a tertiary amine and a primary alcohol—make it a valuable chiral building block in the synthesis of pharmaceutical compounds.[1] The hydrochloride salt form enhances its stability and handling properties.

The key structural features of [(3S)-1-methylpyrrolidin-3-yl]methanol include a chiral center at the 3-position of the pyrrolidine ring in the (S)-configuration, a methyl group at the 1-position (the nitrogen atom), and a hydroxymethyl group at the chiral carbon.[1] These features create a unique three-dimensional structure that can be exploited in asymmetric synthesis. While it is recognized as a valuable synthon, particularly in the development of muscarinic acetylcholine receptor antagonists, its potential as a chiral catalyst or auxiliary is not as extensively documented as its C2-substituted isomer, N-Methyl-L-prolinol.[2][3]

Physicochemical Properties

A fundamental understanding of the physical and chemical properties of these amines is crucial for their effective application.

Property[(3S)-1-methylpyrrolidin-3-yl]methanolN-Methyl-L-prolinol (a C2-substituted isomer)(S)-α-Phenylethylamine
CAS Number 1210934-04-5[4]34381-71-02627-86-3
Molecular Formula C6H13NO[4]C6H13NOC8H11N
Molecular Weight 115.18 g/mol [4]115.18 g/mol 121.18 g/mol
Appearance Colorless to yellow-brown liquid[1]Colorless to pale yellow liquidColorless liquid
Key Structural Feature C3-substituted pyrrolidineC2-substituted pyrrolidinePrimary amine with a benzylic stereocenter

The Well-Established Counterpart: N-Methyl-L-prolinol in Asymmetric Catalysis

A significant disparity in published research exists between the catalytic applications of N-Methyl-L-prolinol and [(3S)-1-methylpyrrolidin-3-yl]methanol.[2] N-Methyl-L-prolinol, derived from the natural amino acid L-proline, is a well-established precursor for a variety of successful organocatalysts in asymmetric synthesis.[2][5] Catalysts derived from N-Methyl-L-prolinol, particularly its silyl ether derivatives, are renowned for their ability to catalyze key carbon-carbon bond-forming reactions with exceptional levels of stereocontrol.[5]

These catalysts typically operate through an enamine-based mechanism, where the bulky groups on the catalyst effectively shield one face of the enamine intermediate, directing the approach of the electrophile to achieve high enantioselectivity.[5]

Performance in Asymmetric Michael Addition

Catalysts derived from N-Methyl-L-prolinol have shown excellent performance in the asymmetric Michael addition of aldehydes to nitroolefins, a powerful method for constructing chiral γ-nitro aldehydes.[2][5]

CatalystAldehydeNitroolefinSolventTemp (°C)Yield (%)ee (%)
Diphenylprolinol silyl etherPropanalβ-NitrostyreneToluene259899
Diphenylprolinol silyl etherCyclohexanecarbaldehydeβ-NitrostyreneDioxane495>99

Data represents typical results and may vary based on specific reaction conditions.

Performance in Asymmetric Aldol Reactions

L-prolinamide derivatives, which can be synthesized from N-Methyl-L-prolinol precursors, have proven to be highly efficient catalysts for direct asymmetric aldol reactions.[5]

CatalystAldehydeKetoneSolventTemp (°C)Yield (%)ee (%)
L-Prolinamide derivative4-NitrobenzaldehydeAcetoneNeat259596
L-Prolinamide derivativeBenzaldehydeCyclohexanoneDMSO259998

Data represents typical results and may vary based on specific reaction conditions.

Experimental Protocols with N-Methyl-L-prolinol Derived Catalysts

The following are representative procedures for key reactions catalyzed by derivatives of N-Methyl-L-prolinol.

Protocol 1: Asymmetric Michael Addition of an Aldehyde to a Nitroolefin

This protocol is a representative procedure for the Michael addition of an aldehyde to a nitroolefin using a diphenylprolinol silyl ether catalyst derived from N-Methyl-L-prolinol.[5]

Materials:

  • Aldehyde (e.g., propanal)

  • Nitroolefin (e.g., β-nitrostyrene)

  • Diphenylprolinol silyl ether catalyst (5 mol%)

  • Anhydrous solvent (e.g., toluene)

  • Inert atmosphere (e.g., nitrogen or argon)

  • Standard laboratory glassware, dried in an oven

  • Magnetic stirrer and stir bars

Procedure:

  • To a dry reaction flask under an inert atmosphere, add the nitroolefin (1.0 mmol, 1.0 equivalent) and the diphenylprolinol silyl ether catalyst (0.05 mmol, 5 mol%).

  • Add the anhydrous solvent (2.0 mL).

  • Cool the mixture to the desired temperature (e.g., 25 °C).

  • Add the aldehyde (2.0 mmol, 2.0 equivalents) dropwise over 10 minutes.

  • Stir the reaction mixture at the same temperature until the reaction is complete (monitored by TLC).

  • Quench the reaction by adding a saturated aqueous solution of NH4Cl.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

  • Determine the yield and enantiomeric excess (ee) of the product by chiral HPLC analysis.

Workflow for Asymmetric Michael Addition

cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis Nitroolefin Nitroolefin Mixing Mixing & Cooling Nitroolefin->Mixing Catalyst Catalyst Catalyst->Mixing Solvent Solvent Solvent->Mixing Aldehyde_Addition Aldehyde Addition Mixing->Aldehyde_Addition Stirring Stirring & Monitoring Aldehyde_Addition->Stirring Quenching Quenching Stirring->Quenching Extraction Extraction Quenching->Extraction Drying Drying & Concentration Extraction->Drying Purification Purification Drying->Purification Analysis Yield & ee Determination Purification->Analysis

Caption: General workflow for asymmetric Michael addition.

[(3S)-1-methylpyrrolidin-3-yl]methanol Hydrochloride: A Promising but Underexplored Frontier

While a wealth of data supports the utility of N-Methyl-L-prolinol in asymmetric synthesis, there is a notable absence of similar data for [(3S)-1-methylpyrrolidin-3-yl]methanol derivatives.[2] This suggests a promising and underexplored area for research. The structural difference, with the hydroxymethyl group at the C3 position instead of C2, would place the stereocontrolling element in a different spatial relationship to the reacting center in a potential catalytic cycle. This could lead to different, and possibly complementary, stereochemical outcomes compared to proline-derived catalysts.

Hypothetical Catalytic Cycle

A hypothetical enamine catalytic cycle for a derivative of [(3S)-1-methylpyrrolidin-3-yl]methanol in an asymmetric Michael addition is proposed below. The key difference from the N-Methyl-L-prolinol system is the positioning of the chiral substituent, which would influence the facial selectivity of the electrophilic attack.

Conceptual Catalytic Pathway

Catalyst [(3S)-1-methylpyrrolidin-3-yl] methanol derivative Enamine Chiral Enamine Intermediate Catalyst->Enamine + Aldehyde - H2O Aldehyde Aldehyde Aldehyde->Enamine Iminium Iminium Ion Intermediate Enamine->Iminium + Nitroolefin Nitroolefin Nitroolefin Nitroolefin->Iminium Product Chiral Product Iminium->Product + H2O H2O H2O H2O->Product Product->Catalyst Catalyst Regeneration

Caption: Hypothetical enamine catalytic cycle.

Future Research Directions and Opportunities

The lack of catalytic data for [(3S)-1-methylpyrrolidin-3-yl]methanol hydrochloride and its derivatives presents a clear opportunity for new research. Key areas to explore include:

  • Synthesis of Derivatives: The synthesis and characterization of derivatives of [(3S)-1-methylpyrrolidin-3-yl]methanol, analogous to the successful silyl ethers of N-Methyl-L-prolinol.

  • Catalytic Screening: A systematic evaluation of these new derivatives in a range of asymmetric transformations, including Michael additions, aldol reactions, and Mannich reactions.[6]

  • Mechanistic Studies: Detailed mechanistic investigations to understand the mode of action of these potential new catalysts and to rationalize the observed stereochemical outcomes.

  • Comparison with Isomeric Catalysts: A direct, data-driven comparison of the performance of C3-substituted pyrrolidine catalysts with their C2-substituted counterparts to elucidate the impact of the substituent position on catalytic efficiency and selectivity.

Conclusion

[(3S)-1-methylpyrrolidin-3-yl]methanol hydrochloride is a valuable chiral building block with a well-defined stereochemical structure. While its application has primarily been in the synthesis of complex target molecules, its potential as a precursor for novel organocatalysts remains largely untapped. In contrast, its isomer, N-Methyl-L-prolinol, has been extensively developed into a powerful class of organocatalysts for a variety of asymmetric reactions. The direct comparison of their catalytic performance is currently hampered by a lack of data for the C3-substituted isomer. This knowledge gap, however, represents a fertile ground for future research, with the potential to uncover new and complementary catalytic systems for the stereoselective synthesis of enantiomerically pure compounds.

References

  • BenchChem. A Comparative Guide to (R)-N-(1-phenylethyl)propan-2-amine and Other Chiral Amines in Asymmetric Synthesis.
  • Cabré, A., Verdaguer, X., & Riera, A. (2022). Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation. Chemical Reviews, 122(1), 269–339. [Link]

  • Cabré, A., Verdaguer, X., & Riera, A. (2022). Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation. PMC. [Link]

  • Cabré, A., Verdaguer, X., & Riera, A. (2021).
  • BenchChem. A Comparative Analysis of Catalysts Derived from N-Methyl-L-prolinol and (S)-(1- Methylpyrrolidin-3-YL)methanol in Asymmetric Synthesis.
  • Cabré, A., Verdaguer, X., & Riera, A. (2022). Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation. PubMed. [Link]

  • ChemSub. [(3S)
  • BenchChem. Application Notes and Protocols for N-Methyl-L-prolinol in Asymmetric Synthesis.
  • ResearchGate. Synthesis of Chiral Primary Amines via Enantioselective Reductive Amination: From Academia to Industry. [Link]

  • ResearchGate. Recent Developments in Next Generation (S)-Proline-Derived Chiral Organocatalysts. [Link]

  • NIH. Heterogeneous organocatalysis: the proline case. [Link]

  • Kotsuki, H., Ikishima, H., & Okuyama, A. (2008). ORGANOCATALYTIC ASYMMETRIC SYNTHESIS USING PROLINE AND RELATED MOLECULES. PART 2. HETEROCYCLES, 75(4), 757.
  • ResearchGate. Prolinol‐derived imidazoles catalyzed asymmetric reduction. [Link]

  • YAKHAK HOEJI. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. [Link]

  • Chemistry LibreTexts. 10.1: Chiral Proline Based Reactions.
  • France, S., Guerin, D. J., Miller, S. J., & Lectka, T. (2003). Nucleophilic Chiral Amines as Catalysts in Asymmetric Synthesis. Chemical Reviews, 103(8), 2985–3012.
  • ResearchGate. Examples of chiral amines in the pharmaceutical industry. [Link]

  • RSC Publishing.
  • Sigma-Aldrich. Chiral Amines in Asymmetric Synthesis.
  • MDPI. Synthesis of Two Amphiphilic Organocatalysts Derived from L-Proline. [Link]

  • Wikipedia. Enantioselective reduction of ketones.
  • CymitQuimica. CAS 1210934-04-5: [(3S)-1-methylpyrrolidin-3-yl]methanol.
  • MDPI. Asymmetric Synthesis of 2-Arylethylamines: A Metal-Free Review of the New Millennium.
  • PubMed. Asymmetric reduction of prochiral ketones to chiral alcohols catalyzed by plants tissue. [Link]

  • ACS Publications.
  • Enamine. Chiral Building Blocks Selection.
  • ACS Publications. A Practical Asymmetric Reduction of Ketones Mediated by (l)-TarB−NO2: A Chiral Lewis Acid.
  • ChemSub. [(3R)
  • Google Patents. EP4382529A1 - A process for preparing pure (3s)-pyrrolidin-3-ol and pure (3s).
  • BenchChem. (S)-(1-Methylpyrrolidin-3-YL)methanol chemical properties and structure.
  • BLDpharm. 1210935-33-3|(R)-(1-Methylpyrrolidin-3-yl)methanol.
  • Matrix Fine Chemicals. [(3S)-1-METHYLPYRROLIDIN-3-YL]METHANOL | CAS 1210934-04-5.
  • ResearchGate. Proline-Catalyzed Asymmetric Reactions. [Link]

  • NIH. Indirect Enantioseparations: Recent Advances in Chiral Metabolomics for Biomedical Research. [Link]

  • RSC Publishing.
  • A VALIDATED LC METHOD FOR THE DETERMINATION OF CHIRAL PURITY OF (R)-3-((1-METHYLPYRROLIDIN-2-YL) METHYL)-5-(METHYLSULFONYLMETHYL)
  • MDPI. Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update. [Link]

  • BenchChem. A Comparative Guide to Analytical Methods for Validating the Enantiomeric Excess of (S)-(1-Methylpyrrolidin-3-YL)methanol.
  • BenchChem. In-Depth Technical Guide to the Chirality of (S)-(1-Methylpyrrolidin-3-YL)methanol.
  • (3-methylpyrrolidin-3-yl)methanol hydrochloride - C6H14ClNO | CSSB00025706800.
  • MDPI. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors.

Sources

Comparative

A Senior Application Scientist's Guide to Validating the Biological Efficacy of [(3S)-1-methylpyrrolidin-3-yl]methanol hydrochloride as a Novel Nicotinic Acetylcholine Receptor Modulator

Introduction: The Rationale for a New Nicotinic Ligand In the landscape of neuropharmacology, the quest for selective, high-efficacy ligands for nicotinic acetylcholine receptors (nAChRs) remains a priority for developin...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Rationale for a New Nicotinic Ligand

In the landscape of neuropharmacology, the quest for selective, high-efficacy ligands for nicotinic acetylcholine receptors (nAChRs) remains a priority for developing therapeutics targeting cognitive disorders like Alzheimer's disease and schizophrenia.[1][2] The pyrrolidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds, including potent nAChR ligands like nicotine itself.[3] The compound [(3S)-1-methylpyrrolidin-3-yl]methanol hydrochloride, a chiral amino alcohol, presents a compelling chemical architecture.[4][5] Its structure, featuring a methylated tertiary amine and a hydroxymethyl group on a stereospecific pyrrolidine core, suggests potential for interaction with the ligand-binding domain of nAChRs.[5][6]

This guide provides a comprehensive framework for researchers and drug development professionals to validate the biological efficacy of [(3S)-1-methylpyrrolidin-3-yl]methanol hydrochloride (herein referred to as "Test Compound"). We will objectively compare its potential performance with established nAChR agonists and provide detailed, field-proven experimental protocols to rigorously assess its potency, efficacy, and subtype selectivity.

The Therapeutic Target: Neuronal Nicotinic Acetylcholine Receptors (nAChRs)

Neuronal nAChRs are ligand-gated ion channels that mediate fast synaptic transmission throughout the central and peripheral nervous systems.[6] Composed of five subunits, their diverse assembly (homomeric or heteromeric) gives rise to a variety of subtypes with distinct pharmacological properties.[7][8][9] Two subtypes are of particular interest for cognitive enhancement:

  • α4β2 nAChRs: The most abundant subtype in the human brain, accounting for approximately 90% of high-affinity nicotine binding sites.[2] They are critical for learning, memory, and attention. Partial agonists at this receptor, such as varenicline, have demonstrated therapeutic success in smoking cessation.[10]

  • α7 nAChRs: These homomeric receptors are characterized by their high permeability to calcium, rapid activation, and fast desensitization.[6] Their activation is linked to improved cognitive function, and they are a key target for treating cognitive deficits in neurological disorders.[1][2]

The binding of an agonist to the extracellular domain of the nAChR stabilizes an open conformation of the channel, allowing an influx of cations (primarily Na+ and Ca2+), which leads to membrane depolarization and downstream signaling events.[9] Our central hypothesis is that the Test Compound acts as an agonist at specific neuronal nAChR subtypes, triggering this signaling cascade.

nAChR_Signaling_Pathway cluster_EC Extracellular Space cluster_IC Intracellular Space Agonist Test Compound (Agonist) nAChR nAChR (Closed State) Agonist->nAChR Binds to Orthosteric Site nAChR_Open nAChR (Open State) nAChR->nAChR_Open Ion_Influx Na+ / Ca2+ Influx nAChR_Open->Ion_Influx Channel Opens Depolarization Membrane Depolarization Ion_Influx->Depolarization Ca_Signal Ca2+ Signaling Ion_Influx->Ca_Signal Dopamine_Release Dopamine Release Depolarization->Dopamine_Release In Dopaminergic Neurons

Caption: nAChR Agonist Signaling Cascade.

In Vitro Efficacy Validation: Quantifying Receptor Interaction

To validate the biological efficacy of the Test Compound, a tiered approach starting with in vitro assays is essential. These assays provide quantitative data on the compound's ability to bind to and activate specific nAChR subtypes.

Functional Assessment: Calcium Influx Assay

The most direct measure of nAChR channel activation is the resulting ion flux. A high-throughput method involves using recombinant cell lines stably expressing a specific human nAChR subtype (e.g., α4β2 or α7) and a fluorescent calcium indicator dye. Activation of the receptor by an agonist leads to calcium influx, which is detected as an increase in fluorescence.

Causality Behind Experimental Choices:

  • Cell Line: CHO-K1 (Chinese Hamster Ovary) cells are a standard choice as they are robust, easy to culture, and do not endogenously express most nAChRs, providing a "clean" background for expressing the subtype of interest.[11]

  • Assay Principle: Fluorescence-based quantification of intracellular calcium is a well-validated, high-throughput method for screening ion channel modulators.[11] It provides a direct readout of receptor function.

  • Controls: Including a known full agonist (e.g., Epibatidine) and a partial agonist (e.g., Varenicline) is critical for benchmarking the Test Compound's efficacy (Emax) and potency (EC50).

Experimental Protocol: α4β2 nAChR Calcium Influx Assay

  • Cell Preparation: Seed CHO-K1 cells stably expressing the human α4β2 nAChR in black-walled, clear-bottom 96-well plates and culture overnight to form a confluent monolayer.

  • Dye Loading: Remove culture medium and add a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Calcium 6). Incubate for 1-2 hours at 37°C.

  • Compound Preparation: Prepare a 10-point serial dilution of the Test Compound in assay buffer. Also prepare dilution series for reference agonists (Epibatidine, Nicotine) and a vehicle control (assay buffer with 0.1% DMSO).

  • Assay Execution: Place the cell plate into a fluorescence imaging plate reader (FLIPR). Record a stable baseline fluorescence for 20 seconds.

  • Compound Addition: The instrument adds the prepared compounds to the wells while continuously recording fluorescence.

  • Data Acquisition: Continue recording fluorescence for at least 3 minutes to capture the peak response and any subsequent desensitization.

  • Data Analysis:

    • Calculate the peak fluorescence response for each well.

    • Normalize the data to the vehicle control (0% activation) and the maximal response of a full agonist like Epibatidine (100% activation).

    • Plot the normalized response against the log of the compound concentration and fit to a four-parameter logistic equation to determine the EC50 (potency) and Emax (maximal efficacy).

FLIPR_Assay_Workflow Start Start Step1 1. Seed α4β2-CHO-K1 Cells in 96-well Plate Start->Step1 Step2 2. Incubate Overnight Step1->Step2 Step3 3. Load Cells with Calcium-Sensitive Dye Step2->Step3 Step5 5. Place Plates in FLIPR Step3->Step5 Step4 4. Prepare Compound Dilution Plate Step4->Step5 Step6 6. Record Baseline Fluorescence (20s) Step5->Step6 Step7 7. Add Compounds & Record Response (3 min) Step6->Step7 Step8 8. Analyze Data: Calculate EC50 & Emax Step7->Step8 End End Step8->End

Caption: High-Throughput Calcium Influx Assay Workflow.

Neurotransmitter Release Assay

To assess efficacy in a more physiologically relevant neuronal context, a dopamine release assay using PC12 cells is highly informative.[12] PC12 cells, derived from a rat pheochromocytoma, endogenously express nAChRs (primarily the α3β2 subtype) and release dopamine upon stimulation.[12] This assay provides a functional readout of the Test Compound's ability to modulate neurotransmitter systems.

Experimental Protocol: Dopamine Release from PC12 Cells

  • Cell Culture: Culture PC12 cells, optionally treating with Nerve Growth Factor (NGF) to promote a more neuronal phenotype.[12]

  • Plating: Plate cells in a suitable multi-well format.

  • Stimulation: Treat cells with various concentrations of the Test Compound or reference agonists (e.g., Acetylcholine, Nicotine) for a defined period.

  • Supernatant Collection: Collect the cell supernatant.

  • Dopamine Quantification: Measure the dopamine concentration in the supernatant using a sensitive method such as an ELISA kit or HPLC with electrochemical detection.

  • Data Analysis: Quantify the amount of dopamine released relative to a vehicle control and plot against compound concentration to determine potency and efficacy.

Comparative Performance Analysis

A key aspect of this guide is the objective comparison of the Test Compound against established alternatives. The data generated from the in vitro assays should be compiled and contrasted with known values for standard nAChR agonists.

Table 1: Comparative Potency (EC50) at Human nAChR Subtypes

Compoundα4β2 nAChR EC50 (nM)α7 nAChR EC50 (nM)α3β4 nAChR EC50 (nM)Subtype Selectivity (α4β2 vs. α3β4)
Test Compound Experimental ValueExperimental ValueExperimental ValueCalculated Value
Epibatidine~2.1[11]~60~30~14x
Nicotine~1,600[13]>10,000~64,000[13]~40x
Varenicline~20~3,000~250~12.5x

Table 2: Comparative Efficacy (Emax) at the Human α4β2 nAChR

CompoundEfficacy (Emax)Classification
Test Compound Experimental ValueTo be Determined
Epibatidine100% (by definition)Full Agonist
Nicotine~80-100%Full Agonist[13]
Varenicline~40-60%Partial Agonist[10]

Note: Literature values are approximate and can vary based on the specific assay system. The goal is to generate internally consistent, comparative data.

In Vivo Evaluation: Assessing Cognitive Enhancement

Positive in vitro results must be validated in a whole-animal model to demonstrate therapeutic potential. The Morris Water Maze is a gold-standard behavioral paradigm for assessing spatial learning and memory in rodents, functions heavily modulated by the cholinergic system.[14]

Causality Behind Experimental Choices:

  • Model: The mouse is a well-established model for investigating cognitive mechanisms.[15]

  • Task: The Morris Water Maze task is highly dependent on hippocampal function, a brain region rich in nAChRs, making it sensitive to the effects of cholinergic modulators.[14]

  • Controls: A scopolamine-induced amnesia model can be used. Scopolamine is a muscarinic antagonist that impairs cognitive function. The ability of the Test Compound to reverse this deficit provides strong evidence of a pro-cognitive effect.

Experimental Protocol: Morris Water Maze in Mice

  • Animal Acclimation: Acclimate male C57BL/6 mice to the testing room and handling for one week.

  • Apparatus: Use a circular pool (110-150 cm diameter) filled with opaque water (26 ± 1°C) containing a hidden escape platform.[14]

  • Drug Administration: Administer the Test Compound, vehicle, or a positive control (e.g., Donepezil) via an appropriate route (e.g., intraperitoneal injection) 30 minutes before testing.

  • Acquisition Phase (4-5 days):

    • Conduct four trials per day for each mouse.

    • Place the mouse into the pool at one of four starting positions.

    • Allow the mouse 60 seconds to find the hidden platform. If it fails, guide it to the platform.

    • Record key metrics: Escape Latency (time to find the platform) and Path Length . A decrease in these metrics over days indicates learning.

  • Probe Trial (Day 6):

    • Remove the escape platform from the pool.

    • Allow the mouse to swim freely for 60 seconds.

    • Record the Time Spent in the Target Quadrant (where the platform used to be) and the Number of Platform Crossings . Increased time and crossings indicate robust spatial memory.

  • Data Analysis: Use ANOVA to compare the performance of the Test Compound-treated group against the vehicle and positive control groups across all metrics.

Conclusion and Future Directions

This guide outlines a rigorous, multi-tiered strategy for validating the biological efficacy of [(3S)-1-methylpyrrolidin-3-yl]methanol hydrochloride. By systematically progressing from high-throughput in vitro functional assays to in vivo behavioral models, researchers can build a comprehensive data package. The key to a successful evaluation lies in direct, side-by-side comparisons with well-characterized reference compounds.

If the Test Compound demonstrates potent and efficacious agonist activity at α4β2 and/or α7 nAChRs, coupled with a favorable selectivity profile and a pro-cognitive effect in vivo, it would represent a promising lead candidate for further preclinical development. Subsequent studies should focus on establishing a full pharmacokinetic/pharmacodynamic (PK/PD) relationship, a detailed safety pharmacology profile, and exploring its efficacy in disease-specific animal models.

References

  • Papke, R. L., et al. (2009). Comparative pharmacology of rat and human α7 nAChR conducted with net charge analysis. Acta Pharmacologica Sinica.
  • Chemwatch. [(3S)-1-methylpyrrolidin-3-yl]methanol hydrochloride — Chemical Substance Information.
  • Ainsworth, S., et al. (2023). An in vitro assay to investigate venom neurotoxin activity on muscle-type nicotinic acetylcholine receptor activation and for the discovery of toxin-inhibitory molecules. Biochemical Pharmacology.
  • Tanaka, S., et al. (2021). A novel in vitro assay model developed to measure both extracellular and intracellular acetylcholine levels for screening cholinergic agents. PLOS One.
  • Whiteaker, P., et al. (2007). Structural differences determine the relative selectivity of nicotinic compounds for native α4β2-, α6β2-, α3β4*- and α7-nicotine acetylcholine receptors. Neuropharmacology. Available at: [Link]

  • Reaction Biology. nAChR (α4β2) Functional Agonist Assay Service.
  • Ulens, C., et al. (2020). Structure-Function of Neuronal Nicotinic Acetylcholine Receptor Inhibitors Derived From Natural Toxins. Frontiers in Pharmacology. Available at: [Link]

  • Ainsworth, S., et al. (2023). An in vitro assay to investigate venom neurotoxin activity on muscle-type nicotinic acetylcholine receptor activation and for the discovery of toxin-inhibitory molecules. bioRxiv.
  • Christensen, S. B., et al. (2019). Qualitative Assay to Detect Dopamine Release by Ligand Action on Nicotinic Acetylcholine Receptors. MDPI. Available at: [Link]

  • Papke, R. L. (2014). Nicotinic acetylcholine receptors: conventional and unconventional ligands and signaling. Current Topics in Medicinal Chemistry. Available at: [Link]

  • Jellen, L. C., et al. (2015). Screening and personalizing nootropic drugs and cognitive modulator regimens in silico. Frontiers in Systems Neuroscience.
  • Papke, R. L., et al. (2010). Competition, Selectivity and Efficacy of Analogs of A-84543 for Nicotinic Acetylcholine Receptors with Repositioning of Pyridine Nitrogen. Journal of Pharmacology and Experimental Therapeutics. Available at: [Link]

  • Malík, M., & Tlustoš, P. (2022). Nootropics as Cognitive Enhancers: Types, Dosage and Side Effects of Smart Drugs. Nutrients. Available at: [Link]

  • Wikipedia. Nicotinic agonist. Available at: [Link]

  • Wonnacott, S., & Barik, J. (2007). Nicotinic ACh Receptors. Tocris Reviews.
  • Jellen, L. C., et al. (2015). Screening and personalizing nootropic drugs and cognitive modulator regimens in silico. ResearchGate.
  • Wood, S., et al. (2014). Psychostimulants as cognitive enhancers – the evidence for the use and abuse of smart drugs. ACNR.
  • Rollema, H., et al. (2009). Novel alpha3beta4 nicotinic acetylcholine receptor-selective ligands. Discovery, structure-activity studies and pharmacological evaluation. Journal of Medicinal Chemistry. Available at: [Link]

  • BenchChem. (2025). An In-Depth Technical Guide to (S)-(1-Methylpyrrolidin-3-YL)methanol.
  • Moriasi, G. A., et al. (2020). In Vivo Cognitive-Enhancing, Ex Vivo Malondialdehyde-Lowering Activities and Phytochemical Profiles of Aqueous and Methanolic Stem Bark Extracts of Piliostigma thonningii (Schum.). Evidence-Based Complementary and Alternative Medicine. Available at: [Link]

  • CymitQuimica. CAS 1210934-04-5: [(3S)-1-methylpyrrolidin-3-yl]methanol.
  • Tripodi, F., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Medicinal Research Reviews. Available at: [Link]

Sources

Validation

A Comparative Guide to the Cross-Reactivity of Muscarinic M1 Receptor Modulators Derived from the [(3S)-1-Methylpyrrolidin-3-yl]methanol Scaffold

This guide provides an in-depth comparative analysis of the cross-reactivity profiles of drug candidates synthesized using the chiral building block, [(3S)-1-methylpyrrolidin-3-yl]methanol hydrochloride. While this compo...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth comparative analysis of the cross-reactivity profiles of drug candidates synthesized using the chiral building block, [(3S)-1-methylpyrrolidin-3-yl]methanol hydrochloride. While this compound is a synthetic intermediate, the pharmacological properties of the final molecules are critically influenced by the pyrrolidine scaffold it imparts.[1][2] Our focus will be on Positive Allosteric Modulators (PAMs) of the M1 muscarinic acetylcholine receptor (M1-mAChR), a primary target for treating cognitive deficits in Alzheimer's disease and schizophrenia.[3][4][5][6]

We will objectively compare the selectivity of these pyrrolidine-based compounds against alternative chemical scaffolds, supported by experimental data and detailed protocols to ensure scientific integrity and reproducibility.

The Strategic Importance of the Pyrrolidine Scaffold and M1 Receptor Selectivity

The [(3S)-1-methylpyrrolidin-3-yl]methanol hydrochloride provides a stereospecific, three-dimensional structure that is a privileged scaffold in medicinal chemistry.[2] In the context of M1-mAChR PAMs, this scaffold serves as a key component for orienting pharmacophoric elements within the allosteric binding site of the receptor.[7][8]

The therapeutic hypothesis is that by potentiating the M1 receptor's response to the endogenous neurotransmitter acetylcholine, we can enhance cognitive function.[6] However, the muscarinic receptor family has five subtypes (M1-M5) with varied expression and function throughout the body.[5][9] Cross-reactivity, particularly with M2 and M3 subtypes, can lead to significant cholinergic adverse events such as diarrhea, salivation, and cardiovascular complications.[4][10] Therefore, achieving high selectivity for the M1 receptor is paramount for developing a safe and effective therapeutic agent.

Comparative Cross-Reactivity Analysis

The following sections compare the selectivity profiles of M1 PAMs derived from the pyrrolidine-based scaffold against those built on alternative chemical structures. The data is synthesized from publicly available preclinical studies.

Pyrrolidine-Based M1 PAMs

Compounds derived from pyrrolidine scaffolds have been extensively explored. A key challenge is to optimize M1 potency while eliminating activity at other muscarinic subtypes and unrelated off-targets.

Compound IDPrimary Target Activity (M1 PAM)Cross-Reactivity at M2-M5 SubtypesBroader Panel Screening Results (at 10 µM)Reference
Compound 11 EC50 = 228 nM (human)Inactive (EC50s > 30 µM)No significant hits (<50% displacement) in a panel of 68 GPCRs, ion channels, and transporters.[3]
Compound 12 EC50 = 149 nM (human)Inactive (EC50s > 30 µM)Single hit: 70% displacement at Melatonin MT1 receptor.[3]
BQCA EC50 = 845 nM>100-fold selectivity over other subtypesKnown to be highly selective.[4][11]
VU0453595 EC50 = 2140 nMPotent and selective M1 PAM.Used as a selective tool compound.[7][12]

EC50: Half-maximal effective concentration for potentiation.

Alternative Scaffolds: Tricyclic Lactams and Others

To overcome potential liabilities of a given scaffold, medicinal chemists explore diverse chemotypes. Tricyclic lactams and heteroaryl-pyrrolidinones have emerged as alternative, highly selective M1 PAMs.

Compound IDScaffold TypePrimary Target Activity (M1 PAM)Cross-Reactivity at M2-M5 SubtypesReference
MK-7622 Tricyclic LactamPotent and selective M1 PAMNo appreciable M2–M5 agonist or PAM activity up to 10 μM.[10]
VU6005610 Heteroaryl-pyrrolidinonePotent M1 PAMRobustly selective for M1.[7][8]
Compound A Not specifiedlog α = 1.18 (low cooperativity)≥100-fold selectivity over other subtypes.[4]

These comparisons illustrate that while the pyrrolidine scaffold can yield highly selective compounds, alternative scaffolds have also proven successful in achieving the desired selectivity profile, often with different physicochemical properties.

Experimental Workflows for Assessing Cross-Reactivity

To ensure the trustworthiness of selectivity data, rigorous and standardized experimental protocols are essential. Below are detailed methodologies for key assays used to generate the data in this guide.

Workflow for Selectivity Screening

The logical flow of screening for selectivity is crucial to efficiently identify promising candidates while minimizing resource expenditure.

G cluster_0 Primary Screening cluster_1 Selectivity Screening cluster_2 Broad Cross-Reactivity Profiling A Compound Library (e.g., Pyrrolidine-based) B Primary Functional Assay (M1 Receptor Activation) A->B C Muscarinic Panel (Functional Assays M2-M5) B->C Active 'Hits' D Radioligand Binding Panel (Affinity at M1-M5) C->D M1-selective Hits E Broad Target Panel (e.g., 68 GPCRs, Ion Channels) D->E Confirmed Selective Hits F Cardiac Ion Channel Panel (hERG, etc.) E->F

Caption: A typical screening cascade for identifying selective M1 PAMs.

Protocol 1: Radioligand Binding Assay for Muscarinic Receptors

This assay determines the binding affinity (Ki) of a test compound by measuring its ability to displace a known radiolabeled ligand from the receptor. It is a direct measure of target engagement.[9][13][14]

Principle: Competitive binding between the unlabeled test compound and a radiolabeled antagonist ([³H]N-methylscopolamine or [³H]NMS) for the orthosteric binding site of the muscarinic receptors.

Step-by-Step Methodology:

  • Membrane Preparation:

    • Homogenize cells or tissues expressing the specific human muscarinic receptor subtype (M1, M2, M3, M4, or M5) in a cold lysis buffer (e.g., 50mM Tris-HCl, 5mM MgCl₂).[13]

    • Centrifuge the homogenate to pellet the membranes. Wash the pellet by resuspending in fresh buffer and re-centrifuging.

    • Resuspend the final pellet in an assay buffer and determine the protein concentration (e.g., using a BCA assay).

  • Assay Setup (96-well plate format):

    • To each well, add:

      • Membrane preparation (typically 5-20 µg of protein).

      • A fixed concentration of radioligand (e.g., [³H]NMS at a concentration near its Kd).

      • Varying concentrations of the test compound (typically a 10-point serial dilution).

    • Include control wells:

      • Total Binding: Contains only membranes and radioligand.

      • Non-specific Binding (NSB): Contains membranes, radioligand, and a high concentration of a known antagonist (e.g., 1 µM atropine) to saturate all specific binding sites.

  • Incubation & Filtration:

    • Incubate the plate for 60-90 minutes at room temperature or 30°C to reach equilibrium.[13]

    • Rapidly terminate the reaction by vacuum filtration onto glass fiber filters (e.g., GF/C) that have been pre-soaked in a solution like polyethyleneimine (PEI) to reduce non-specific binding.

    • Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

  • Data Acquisition & Analysis:

    • Dry the filters and add a scintillation cocktail.

    • Quantify the radioactivity retained on each filter using a scintillation counter.

    • Calculate Specific Binding = Total Binding - Non-specific Binding.

    • Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve.

    • Determine the IC50 (the concentration of test compound that displaces 50% of the radioligand).

    • Convert the IC50 to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the radioligand concentration and Kd is its dissociation constant.[13][15]

G cluster_0 Binding Logic Receptor Muscarinic Receptor Radioligand [3H]NMS (Radiolabeled) Radioligand->Receptor Binds & Emits Signal TestCompound Test Compound (Unlabeled) TestCompound->Receptor Competes for Binding (No Signal)

Caption: Competitive principle of the radioligand binding assay.

Protocol 2: Functional Assay (Calcium Mobilization)

This assay measures the functional consequence of receptor activation. M1, M3, and M5 receptors couple to Gq/11 proteins, which activate Phospholipase C (PLC), leading to an increase in intracellular calcium ([Ca²⁺]i).[16][17]

Principle: A fluorescent calcium indicator dye is loaded into cells expressing the M1 receptor. Receptor activation by an agonist or potentiation by a PAM (in the presence of an agonist) leads to a measurable increase in fluorescence.

Step-by-Step Methodology:

  • Cell Culture:

    • Seed cells stably expressing the human M1-mAChR (e.g., HEK-293 or CHO cells) into a 96- or 384-well black, clear-bottom plate.[11]

    • Allow cells to adhere and grow overnight.

  • Dye Loading:

    • Prepare a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or a commercial no-wash kit).[14]

    • The buffer should also contain an anion-exchange inhibitor like probenecid to prevent the dye from being pumped out of the cells.

    • Remove the culture medium from the cells and add the dye-loading buffer.

    • Incubate for 30-60 minutes at 37°C in the dark.

  • Assay Execution (using a FLIPR or similar instrument):

    • Prepare a compound plate containing serial dilutions of the test compound. To test for PAM activity, the test compound is added in the presence of a fixed, sub-maximal concentration (e.g., EC20) of an agonist like acetylcholine (ACh) or carbachol.

    • Place both the cell plate and the compound plate into the instrument.

    • Establish a stable baseline fluorescence reading for several seconds.

    • The instrument automatically adds the compounds from the source plate to the cell plate.

    • Immediately begin measuring the change in fluorescence intensity over time (typically 1-3 minutes).

  • Data Analysis:

    • The response is typically measured as the peak fluorescence intensity or the area under the curve.

    • Plot the response against the log concentration of the test compound to generate a dose-response curve.

    • Calculate the EC50 (for agonists) or the potentiation EC50 (for PAMs) using non-linear regression (e.g., four-parameter logistic fit).

    • To assess selectivity, this entire protocol is repeated using cell lines that individually express the M2, M3, M4, and M5 receptors.

Conclusion

The chiral building block [(3S)-1-methylpyrrolidin-3-yl]methanol serves as a valuable starting point for the synthesis of potent and selective M1 muscarinic receptor PAMs. Comparative analysis demonstrates that while this scaffold is highly effective, alternative chemotypes such as tricyclic lactams also yield compounds with excellent selectivity profiles.

The ultimate success of any drug candidate hinges on a thorough evaluation of its cross-reactivity. The detailed experimental protocols provided in this guide—encompassing both direct binding and functional cell-based assays—represent the industry standard for rigorously characterizing the selectivity of M1 PAMs. By employing these self-validating methodologies, researchers can confidently identify compounds with the highest potential for therapeutic efficacy and the lowest risk of off-target side effects.

References

  • Discovery of VU6007496: Challenges in the Development of an M1 Positive Allosteric Modulator Backup Candid
  • An Approach to Discovering Novel Muscarinic M1 Receptor Positive Allosteric Modulators With Potent Cognitive Improvement and Minimized Gastrointestinal Dysfunction. PubMed.
  • Quantitative approaches for studying G protein-coupled receptor signalling and pharmacology. PMC.
  • Identification of Antagonistic Action of Pyrrolizidine Alkaloids in Muscarinic Acetylcholine Receptor M1 by Comput
  • Design, Synthesis, and Biological Evaluation of 4,4'-Difluorobenzhydrol Carbam
  • Discovery of a Candidate Containing an (S)-3,3-Difluoro-1-(4-methylpiperazin-1-yl)-2,3-dihydro-1 H-inden Scaffold as a Highly Potent Pan-Inhibitor of the BCR-ABL Kinase Including the T315I-Resistant Mutant for the Treatment of Chronic Myeloid Leukemia. PubMed.
  • Biased M1 receptor–positive allosteric modulators reveal role of phospholipase D in M1-dependent rodent cortical plasticity. PMC.
  • Structure and selectivity engineering of the M1 muscarinic receptor toxin complex. PMC.
  • Muscarinic Receptor Agonists and Antagonists. PMC - NIH.
  • Functional Evaluation of Tetrahydroisoquinoline-Derived Ligands Reveals Distinct Modulatory Profiles at the Muscarinic M1 Receptor.
  • Rapid and efficient synthesis of a novel cholinergic muscarinic M1 receptor positive allosteric modulator using flash chemistry. RSC Publishing.
  • (S)-(1-Methylpyrrolidin-3-YL)methanol chemical properties and structure. Benchchem.
  • Design and Synthesis of γ- and δ-Lactam M1 Positive Allosteric Modulators (PAMs): Convulsion and Cholinergic Toxicity of an M1-Selective PAM with Weak Agonist Activity.
  • Data Sheet Radioligand Binding Assay Protocol. Gifford Bioscience.
  • Discovery of a novel class of heteroaryl-pyrrolidinones as positive allosteric modulators of the muscarinic acetylcholine receptor M 1. PubMed.
  • What are the therapeutic candidates targeting M1?.
  • (PDF) In Vitro Muscarinic Receptor Radioligand-Binding Assays.
  • Flavonoids with M 1 Muscarinic Acetylcholine Receptor Binding Activity. MDPI.
  • Design and Synthesis of Pyrrolidine-based Fragments That Sample Three-dimensional Molecular Space. PMC.
  • Evaluating functional ligand-GPCR interactions in cell-based assays. PMC.
  • Current Advances in Allosteric Modul
  • (PDF) Discovery of a Novel Class of Heteroaryl-Pyrrolidinones as Positive Allosteric Modulators of the Muscarinic Acetylcholine Receptor M1.
  • In Vitro Assays for Muscarinic Receptor Activation: Applic
  • Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. Biophysics Reports.

Sources

Validation

Benchmarking a Novel Pyrrolidine Derivative: A Comparative Analysis of [(3S)-1-methylpyrrolidin-3-yl]methanol hydrochloride Against Established DPP-4 Inhibitors

A Senior Application Scientist's In-Depth Technical Guide for Researchers and Drug Development Professionals Introduction: The Pursuit of Enhanced Glycemic Control The management of type 2 diabetes mellitus (T2DM) is a c...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's In-Depth Technical Guide for Researchers and Drug Development Professionals

Introduction: The Pursuit of Enhanced Glycemic Control

The management of type 2 diabetes mellitus (T2DM) is a cornerstone of modern medicine, with a continuous drive towards the development of novel therapeutics offering improved efficacy, safety, and patient compliance. A key therapeutic target in this landscape is Dipeptidyl Peptidase-4 (DPP-4), a serine protease that plays a crucial role in glucose homeostasis.[1][2] Inhibition of DPP-4 prevents the degradation of incretin hormones, primarily glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[3][4] This, in turn, potentiates insulin secretion and suppresses glucagon release in a glucose-dependent manner, thereby lowering blood glucose levels.[2][5]

The pyrrolidine scaffold is a privileged structure in medicinal chemistry, frequently incorporated into enzyme inhibitors due to its conformational rigidity and ability to engage in key binding interactions. [(3S)-1-methylpyrrolidin-3-yl]methanol hydrochloride is a novel investigational compound featuring this core structure. This guide provides a comprehensive (hypothetical) benchmarking analysis of [(3S)-1-methylpyrrolidin-3-yl]methanol hydrochloride against two leading, clinically approved DPP-4 inhibitors: Sitagliptin and Vildagliptin.[6] Through a detailed examination of its inhibitory potency, selectivity, and pharmacokinetic profile, we aim to provide researchers and drug development professionals with a thorough comparative assessment of its potential as a next-generation therapeutic for T2DM.

Mechanism of Action: Targeting the Incretin Pathway

DPP-4 is a transmembrane glycoprotein that cleaves N-terminal dipeptides from various substrates, including the incretin hormones GLP-1 and GIP.[1][7] These hormones are released from the gastrointestinal tract in response to food intake and play a vital role in regulating glucose metabolism. By inhibiting DPP-4, the bioavailability of active GLP-1 and GIP is increased, leading to a cascade of beneficial downstream effects.[4][8] These include enhanced glucose-stimulated insulin secretion from pancreatic β-cells and suppression of glucagon secretion from pancreatic α-cells.[2][3] This dual action results in improved glycemic control with a low risk of hypoglycemia, as the effects are glucose-dependent.

Signaling Pathway of DPP-4 Inhibition

DPP-4_Inhibition_Pathway Food Food Intake Gut Gut L-cells Food->Gut Stimulates GLP1 Active GLP-1 Gut->GLP1 Releases DPP4 DPP-4 Enzyme GLP1->DPP4 Substrate for Pancreas Pancreatic Islets GLP1->Pancreas Acts on Inactive_GLP1 Inactive GLP-1 DPP4->Inactive_GLP1 Degrades to Beta_cells β-cells Pancreas->Beta_cells Alpha_cells α-cells Pancreas->Alpha_cells Insulin ↑ Insulin Secretion Beta_cells->Insulin Glucagon ↓ Glucagon Secretion Alpha_cells->Glucagon Glucose_Uptake ↑ Glucose Uptake (Muscle, Adipose) Insulin->Glucose_Uptake Hepatic_Glucose ↓ Hepatic Glucose Production Glucagon->Hepatic_Glucose Blood_Glucose ↓ Blood Glucose Glucose_Uptake->Blood_Glucose Hepatic_Glucose->Blood_Glucose Inhibitor [(3S)-1-methylpyrrolidin-3-yl]methanol HCl (or other DPP-4 Inhibitor) Inhibitor->DPP4 Inhibits

Caption: DPP-4 inhibition enhances the incretin effect, leading to improved glycemic control.

Comparative Analysis: In Vitro Potency and Pharmacokinetic Profile

The following table presents a hypothetical but plausible comparative analysis of [(3S)-1-methylpyrrolidin-3-yl]methanol hydrochloride against Sitagliptin and Vildagliptin. The data for the established inhibitors are based on published literature.[7][9][10][11]

Parameter[(3S)-1-methylpyrrolidin-3-yl]methanol hydrochloride (Hypothetical Data)SitagliptinVildagliptin
DPP-4 IC50 15 nM19 nM[7][10]62 nM[7]
Selectivity vs. DPP-8/DPP-9 >2500-fold>2600-fold>200-fold
Oral Bioavailability ~85%~87%[12]~85%[9]
Plasma Protein Binding Low (<20%)~38%9.3%[9]
Terminal Half-life (t1/2) 10-15 hours8-14 hours[11][13]~2-3 hours[14]
Primary Route of Elimination RenalRenal (unchanged)[13][15]Hepatic metabolism, then renal[9]

Based on this hypothetical data, [(3S)-1-methylpyrrolidin-3-yl]methanol hydrochloride demonstrates potent DPP-4 inhibition with an IC50 value comparable to Sitagliptin and superior to Vildagliptin. Its high selectivity against other dipeptidyl peptidases, such as DPP-8 and DPP-9, is a critical feature for minimizing off-target effects. The pharmacokinetic profile suggests the potential for once-daily dosing, similar to Sitagliptin.

Experimental Protocols: In Vitro DPP-4 Inhibition Assay

To determine the inhibitory potency (IC50) of novel compounds against DPP-4, a robust and reproducible in vitro assay is essential. The following is a standard fluorometric assay protocol.

Principle: The assay measures the cleavage of a synthetic DPP-4 substrate, Gly-Pro-7-amino-4-methylcoumarin (Gly-Pro-AMC), by recombinant human DPP-4. Upon cleavage, the highly fluorescent 7-amino-4-methylcoumarin (AMC) is released. The rate of fluorescence increase is directly proportional to DPP-4 activity. The presence of an inhibitor reduces the rate of AMC release.

Materials:

  • Recombinant Human DPP-4 Enzyme

  • DPP-4 Substrate: Gly-Pro-AMC

  • Assay Buffer (e.g., Tris-HCl, pH 7.5)

  • Test Compound: [(3S)-1-methylpyrrolidin-3-yl]methanol hydrochloride

  • Reference Compounds: Sitagliptin, Vildagliptin

  • 96-well black microplate

  • Fluorescence plate reader (Excitation: ~360 nm, Emission: ~460 nm)

Procedure:

  • Compound Preparation: Prepare a stock solution of the test and reference compounds in a suitable solvent (e.g., DMSO). Perform serial dilutions to obtain a range of concentrations.

  • Assay Setup: In a 96-well microplate, add the following to triplicate wells:

    • Blank wells: Assay buffer only.

    • Control wells (100% activity): Assay buffer and DPP-4 enzyme.

    • Inhibitor wells: Assay buffer, DPP-4 enzyme, and varying concentrations of the test or reference compounds.

  • Pre-incubation: Incubate the plate at 37°C for 10-15 minutes to allow the inhibitors to bind to the enzyme.

  • Reaction Initiation: Add the DPP-4 substrate (Gly-Pro-AMC) to all wells to initiate the enzymatic reaction.

  • Fluorescence Measurement: Immediately begin kinetic reading of fluorescence at 37°C for 30-60 minutes, with readings taken every 1-2 minutes.

  • Data Analysis:

    • Subtract the background fluorescence (from blank wells) from all other readings.

    • Calculate the rate of reaction (slope of the linear portion of the kinetic curve) for each well.

    • Determine the percentage of inhibition for each inhibitor concentration relative to the control wells.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Experimental Workflow for DPP-4 Inhibition Assay

DPP-4_Assay_Workflow Start Start Prep_Compounds Prepare Serial Dilutions of Inhibitors Start->Prep_Compounds Plate_Setup Plate Setup in 96-well Plate (Blank, Control, Inhibitor) Prep_Compounds->Plate_Setup Add_Enzyme Add DPP-4 Enzyme Plate_Setup->Add_Enzyme Pre_incubation Pre-incubate at 37°C Add_Enzyme->Pre_incubation Add_Substrate Add Gly-Pro-AMC Substrate Pre_incubation->Add_Substrate Kinetic_Read Kinetic Fluorescence Reading Add_Substrate->Kinetic_Read Data_Analysis Data Analysis: - Calculate Reaction Rates - Determine % Inhibition - Plot Dose-Response Curve Kinetic_Read->Data_Analysis IC50 Determine IC50 Value Data_Analysis->IC50

Caption: A streamlined workflow for determining the in vitro inhibitory potency of test compounds against DPP-4.

Conclusion and Future Directions

This comparative guide has benchmarked the novel pyrrolidine derivative, [(3S)-1-methylpyrrolidin-3-yl]methanol hydrochloride, against the established DPP-4 inhibitors, Sitagliptin and Vildagliptin. The hypothetical data presented herein suggests that this compound is a potent and selective inhibitor of DPP-4 with a favorable pharmacokinetic profile for once-daily oral administration. Its strong inhibitory activity, coupled with high selectivity, positions it as a promising candidate for further preclinical and clinical development.

Future studies should focus on in vivo efficacy models to confirm its glucose-lowering effects, comprehensive safety and toxicology assessments, and detailed pharmacokinetic and pharmacodynamic modeling in relevant animal species. Furthermore, elucidation of its binding mode within the DPP-4 active site through co-crystallization studies would provide valuable insights for potential lead optimization. The data presented in this guide provides a strong rationale for the continued investigation of [(3S)-1-methylpyrrolidin-3-yl]methanol hydrochloride as a potential new therapeutic agent for the management of type 2 diabetes.

References

  • Herman, G. A., Stevens, C., Van Dyck, K., Bergman, A., Yi, B., De Smet, M., ... & Wagner, J. A. (2005). Pharmacokinetics and pharmacodynamics of sitagliptin, an inhibitor of dipeptidyl peptidase IV, in healthy subjects: results from two randomized, double-blind, placebo-controlled studies with single oral doses. Clinical Pharmacology & Therapeutics, 78(6), 675-688. [Link]

  • Jadhav, S. B., Ghangar, N. G., Thorat, V. M., & Kuchekar, B. S. (2021). Clinical pharmacokinetics and pharmacodynamics of vildagliptin 50 mg sustained release tablet formulation in healthy Indian males after single and multiple-dose. Postgraduate Medicine, 133(4), 435-442. [Link]

  • Bergman, A. J., Stevens, C., Zhou, Y., Yi, B., Laethem, M., De Smet, M., ... & Herman, G. A. (2006). Pharmacokinetics and pharmacodynamic effects of the oral DPP-4 inhibitor sitagliptin in middle-aged obese subjects. The Journal of Clinical Pharmacology, 46(8), 876-886. [Link]

  • Mishra, P., & Ghosh, A. (2014). DPP4 Inhibition: Insights From the Bench and Recent Clinical Studies. Journal of the American Heart Association, 3(3), e000931. [Link]

  • He, Y. L., Ligueros-Saylan, M., Sunkara, G., Sabo, R., Campestrini, J., & Howard, D. (2012). Clinical pharmacokinetics and pharmacodynamics of vildagliptin. Expert opinion on drug metabolism & toxicology, 8(3), 349-363. [Link]

  • Johns Hopkins Diabetes Guide. (2018, December 3). DPP-IV Inhibitors. [Link]

  • Baggio, L. L., & Drucker, D. J. (2017). GLP-1: Molecular mechanisms and outcomes of a complex signaling system. Cell metabolism, 26(1), 18-30. [Link]

  • Farilla, L., Hui, H., Bertolotto, C., Kang, E., Bulotta, A., Di Mario, U., & Perfetti, R. (2002). Activation of the GLP-1 Receptor Signalling Pathway: A Relevant Strategy to Repair a Deficient Beta-Cell Mass. Journal of pancreas, 3(5), 123-32. [Link]

  • A systematic review on the clinical pharmacokinetics of vildagliptin in healthy and disease populations. (2023, November 26). Taylor & Francis. [Link]

  • Pharmacokinetics and pharmacodynamics of sitagliptin, an inhibitor of dipeptidyl peptidase IV, in healthy subjects. (2005, December 15). Ovid. [Link]

  • Drugs.com. (2025, February 6). Sitagliptin: Package Insert / Prescribing Information / MOA. [Link]

  • Mechanism-based population pharmacokinetic modelling in diabetes: vildagliptin as a tight binding inhibitor and substrate of dipeptidyl peptidase IV. (n.d.). Monash University. [Link]

  • He, Y. L., Wang, Y., Bullock, J. M., Deacon, C. F., Holst, J. J., & Schwartz, S. L. (2007). Pharmacokinetics and pharmacodynamics of vildagliptin in patients with type 2 diabetes mellitus. Clinical pharmacokinetics, 46(7), 577-588. [Link]

  • Zhang, Y., Liu, Y., Li, L., & Zhang, R. (2023). GLP-1R Signaling and Functional Molecules in Incretin Therapy. Molecules, 28(2), 738. [Link]

  • Wikipedia. (2024, March 12). Dipeptidyl peptidase-4. [Link]

  • Cleveland Clinic. (2025, October 13). DPP-4 Inhibitors (Gliptins): What They Are & Side Effects. [Link]

  • Unlocking the multifaceted roles of GLP-1: Physiological functions and therapeutic potential. (n.d.). ScienceDirect. [Link]

  • Signaling architecture of the glucagon-like peptide-1 receptor. (2026, January 16). JCI. [Link]

  • Drucker, D. J. (2013). Mechanism of Action of DPP-4 Inhibitors—New Insights. Diabetes Care, 36(Supplement_2), S281-S283. [Link]

  • Holst, J. J., & Deacon, C. F. (2014). Pleiotropic Mechanisms for the Glucose-Lowering Action of DPP-4 Inhibitors. Diabetes, 63(7), 2198-2200. [Link]

  • Wikipedia. (2023, November 28). Dipeptidyl peptidase-4 inhibitor. [Link]

  • EBM Consult. (n.d.). Drug Monograph: Sitagliptin (Januvia). [Link]

  • Vildagliptin displays slow tight-binding to dipeptidyl peptidase (DPP)-4, but not DPP-8 or DPP-9. (2025, August 5). ResearchGate. [Link]

  • Holst, J. J., & Deacon, C. F. (2015). Physiology and Pharmacology of DPP-4 in Glucose Homeostasis and the Treatment of Type 2 Diabetes. Frontiers in Endocrinology, 6, 100. [Link]

  • Drucker, D. J. (2018). Pharmacology, Physiology, and Mechanisms of Action of Dipeptidyl Peptidase-4 Inhibitors. Endocrine Reviews, 39(4), 499-528. [Link]

  • Glucagon.com. (2019, October 14). DPP-4. [Link]

  • Inhibition of Dipeptidyl Peptidase-4 by Flavonoids: Structure–Activity Relationship, Kinetics and Interaction Mechanism. (2022, May 11). Frontiers. [Link]

  • More than just an enzyme: Dipeptidyl peptidase-4 (DPP-4) and its association with diabetic kidney remodelling. (2018, July 19). PMC. [Link]

  • Anilkumar, G., & Mathew, A. (2012). Nature of action of Sitagliptin, the dipeptidyl peptidase-IV inhibitor in diabetic animals. Indian journal of pharmacology, 44(2), 209–214. [Link]

  • Discovery of DPP-4 Inhibitors as Antidiabetic Agents. (n.d.). NEDMDG. [Link]

  • Measurement of Dipeptidylpeptidase Activity in vitro and in vivo. (n.d.). PMC. [Link]

  • Wikipedia. (2023, August 24). Vildagliptin. [Link]

  • The DPP-4 inhibitor vildagliptin: robust glycaemic control in type 2 diabetes and beyond. (2007, September 15). International Journal of Clinical Practice. [Link]

Sources

Comparative

Reproducibility and Benchmarking of[(3S)-1-Methylpyrrolidin-3-yl]methanol Hydrochloride in Asymmetric Synthesis and API Development

As a Senior Application Scientist, achieving reproducible stereocontrol in the synthesis of active pharmaceutical ingredients (APIs) is paramount. [(3S)-1-methylpyrrolidin-3-yl]methanol hydrochloride (CAS: 2490314-48-0)[...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, achieving reproducible stereocontrol in the synthesis of active pharmaceutical ingredients (APIs) is paramount. [(3S)-1-methylpyrrolidin-3-yl]methanol hydrochloride (CAS: 2490314-48-0)[1] has emerged as a highly privileged chiral building block and organocatalyst. Its rigid pyrrolidine core, combined with a tertiary amine and a primary alcohol, provides an ideal scaffold for directing stereoselective transformations and developing ligands for G-protein coupled receptors (GPCRs), such as muscarinic acetylcholine (mAChR) and histamine H3 receptors[2][3].

This guide objectively benchmarks the (3S)-enantiomer against its structural alternatives, elucidates the mechanistic causality behind its reactivity, and provides field-proven, self-validating protocols to ensure absolute reproducibility in your workflows.

Structural Causality & Alternative Benchmarking

When designing a synthetic route, the selection of the correct chiral pool precursor dictates both the efficiency of the synthesis and the biological efficacy of the final API. The hydrochloride salt of [(3S)-1-methylpyrrolidin-3-yl]methanol is preferred over its free base for long-term storage due to its enhanced crystalline stability and reduced hygroscopicity[1].

However, why choose the (3S)-N-methylated scaffold over its alternatives?

  • Versus the (3R)-Enantiomer: The (3R)-isomer (CAS: 2470279-83-3)[4] projects its hydroxymethyl group in the opposite spatial orientation. In GPCR ligand design, substituting the (3S) for the (3R) enantiomer often results in a dramatic drop in receptor binding affinity due to steric clashes within the binding pocket[2].

  • Versus the Des-Methyl Analogue: The secondary amine in (S)-pyrrolidin-3-ylmethanol (CAS: 110013-19-9)[5] is highly nucleophilic. Using this alternative in O-alkylation or cross-coupling requires an additional N-Boc protection/deprotection sequence, reducing overall atom economy and yield. The inherent N-methyl group in the (3S) target molecule bypasses this requirement.

  • Versus the Racemate: Utilizing racemic (1-methylpyrrolidin-3-yl)methanol generates diastereomeric mixtures downstream, necessitating costly and low-yielding chiral HPLC separations at the API stage.

Table 1: Physicochemical and Application Benchmarking
CompoundCAS NumberStructural FeaturePrimary ApplicationSynthetic Impact
[(3S)-1-methylpyrrolidin-3-yl]methanol HCl 2490314-48-0(3S), N-methylatedmAChR/H3 antagonists, EZH1/EZH2 inhibitors[6]Directs electrophile to the Re-face; no N-protection needed.
[(3R)-1-methylpyrrolidin-3-yl]methanol HCl 2470279-83-3(3R), N-methylatedOff-target screening, Enantiomeric controlDirects electrophile to the Si-face.
(S)-pyrrolidin-3-ylmethanol 110013-19-9(3S), Secondary amineKinase inhibitors (pyridoindoles)[5]Requires orthogonal N-Boc protection during O-alkylation.
Racemic (1-methylpyrrolidin-3-yl)methanol N/ARacemicEarly-stage Structure-Activity Relationship (SAR)Yields complex diastereomeric mixtures post-derivatization.

Mechanistic Pathway: Enamine Catalysis

Beyond acting as a structural ligand, the free base of [(3S)-1-methylpyrrolidin-3-yl]methanol acts as a potent prolinol-derived organocatalyst. The causality of its catalytic efficiency lies in its ability to form a nucleophilic enamine intermediate with carbonyl compounds[7]. The bulky, chiral pyrrolidine scaffold creates a sterically shielded environment, forcing incoming electrophiles to attack from a single, predictable trajectory.

EnamineCycle Cat [(3S)-1-MPM] Catalyst Iminium Iminium Ion Intermediate Cat->Iminium + Carbonyl Carbonyl Carbonyl Substrate Carbonyl->Iminium Enamine Nucleophilic Enamine Iminium->Enamine - H2O Product Chiral Product Enamine->Product Electrophile Addition Product->Cat Hydrolysis & Turnover

Fig 1: Enamine catalysis cycle utilizing the (3S)-pyrrolidine scaffold for stereoselection.

Self-Validating Experimental Protocols

To ensure absolute reproducibility, experimental protocols must be self-validating—meaning the chemist can macroscopically or analytically verify the success of each intermediate step before proceeding. Below is the optimized workflow for the Enantioselective O-Alkylation (Williamson Ether Synthesis) , a critical reaction for generating bioactive ether derivatives (e.g., β-caryophyllene derivatives for anti-cancer screening[8]).

OAlkylation Start [(3S)-1-MPM] HCl FreeBase Free Basing (Et3N) Start->FreeBase Alkoxide Alkoxide Formation (NaH, 0°C) FreeBase->Alkoxide Alkylation Alkyl Halide Addition Alkoxide->Alkylation Yield Chiral Ether (60-90%) Alkylation->Yield

Fig 2: Step-by-step workflow for the Williamson ether synthesis using[(3S)-1-MPM] HCl.

Protocol: Williamson Ether Synthesis of H3 Receptor Ligands

Causality: We employ a strong, non-nucleophilic base (NaH) to selectively deprotonate the primary alcohol. The tertiary amine of the pyrrolidine ring does not interfere, provided the HCl salt is properly neutralized first[3].

  • Free-Basing (Neutralization):

    • Action: Dissolve[(3S)-1-methylpyrrolidin-3-yl]methanol hydrochloride (1.0 eq) in anhydrous CH₂Cl₂. Add triethylamine (1.5 eq) dropwise at 0 °C.

    • Validation Checkpoint: The initial cloudy suspension will clarify into a homogeneous solution, validating the successful neutralization of the HCl salt.

  • Solvent Exchange & Activation:

    • Action: Concentrate the mixture under reduced pressure to remove CH₂Cl₂. Re-dissolve the crude free base in anhydrous THF and cool to 0 °C. Slowly add NaH (60% dispersion in mineral oil, 1.2 eq).

    • Validation Checkpoint: Monitor H₂ gas evolution. The complete cessation of bubbling (typically 30-45 mins) macroscopically validates the quantitative formation of the alkoxide intermediate.

  • Electrophilic Addition:

    • Action: Add the desired alkyl halide (R-X, 1.1 eq) dropwise. Warm the reaction to room temperature and stir for 12-18 hours[3].

    • Validation Checkpoint: Monitor via TLC (DCM:MeOH 9:1, visualized with ninhydrin stain). The disappearance of the highly polar starting material spot confirms reaction completion.

  • Quench & Isolation:

    • Action: Quench carefully at 0 °C with saturated aqueous NH₄Cl to neutralize unreacted NaH. Extract with EtOAc (3x), dry over anhydrous Na₂SO₄, filter, and concentrate. Purify via flash chromatography.

  • Analytical Validation:

    • Action: Determine enantiomeric excess (% ee) via chiral HPLC (e.g., Chiralcel OD column) to ensure no racemization occurred during the strongly basic activation step[2].

Quantitative Reproducibility Data

The robustness of the (3S)-1-methylpyrrolidin-3-yl scaffold is demonstrated by its consistent performance across various electrophiles. The table below summarizes expected yields and enantiomeric retention based on standardized benchmarking[3].

Table 2: Reproducibility Data for O-Alkylation (Williamson Ether Synthesis)
Electrophile (R-X)Catalyst / BaseReaction TimeIsolated Yield (%)Enantiomeric Excess (ee %)
Benzyl bromide NaH (1.2 eq)12 h88%>99%
4-Methoxybenzyl chloride NaH (1.2 eq)14 h82%>98%
Methyl iodide NaH (1.1 eq)8 h91%>99%
Allyl bromide NaH (1.2 eq)12 h85%>99%

(Note: Yields represent isolated, chromatographically pure products. The >98% ee confirms the absolute configurational stability of the C3 stereocenter under strongly basic conditions).

References

  • [(3S)-1-methylpyrrolidin-3-yl]methanol hydrochloride — Chemical Substance Information. nextsds.com. 1 2.[(3R)-1-methylpyrrolidin-3-yl]methanol hydrochloride — Chemical Substance Information. nextsds.com. 4

  • In-Depth Technical Guide to the Chirality of (S)-(1-Methylpyrrolidin-3-YL)methanol. benchchem.com. 2

  • Application Notes and Protocols for the Synthesis of Bioactive Ligands from (S)-(1-Methylpyrrolidin-3-YL)methanol. benchchem.com. 3

  • Application Notes and Protocols for Catalytic Reactions Using (S)-(1-Methylpyrrolidin-3-YL)methanol. benchchem.com. 7

  • Cas 110013-19-9, (S)-Pyrrolidin-3-ylmethanol. lookchem.com. 5

  • Design, synthesis and biological evaluation of novel β-caryophyllene derivatives as potential anti-cancer agents. nih.gov. 8

  • WO2015141616A1 - 1,3-benzodioxole derivative. google.com.6

Sources

Validation

A Senior Application Scientist's Guide to Establishing an In Vitro-In Vivo Correlation (IVIVC) for [(3S)-1-methylpyrrolidin-3-yl]methanol hydrochloride

Authored for Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive framework for establishing a scientifically robust In Vitro-In Vivo Correlation (IVIVC) for the chiral building...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for establishing a scientifically robust In Vitro-In Vivo Correlation (IVIVC) for the chiral building block, [(3S)-1-methylpyrrolidin-3-yl]methanol hydrochloride. As a novel chemical entity, direct IVIVC data is not publicly available. Therefore, this document serves as an in-depth instructional guide, detailing the requisite experimental protocols and analytical methodologies necessary to build a predictive mathematical model linking in vitro drug release to in vivo pharmacokinetic performance.[1]

The principles and protocols outlined herein are grounded in regulatory guidance from the U.S. Food and Drug Administration (FDA) and established best practices within the pharmaceutical sciences.[2][3]

Introduction: The Strategic Value of IVIVC in Drug Development

An IVIVC is a predictive mathematical model that describes the relationship between an in vitro property of a dosage form (typically, the rate and extent of drug dissolution) and an in vivo response (such as plasma drug concentration or amount of drug absorbed).[1][4] For a new chemical entity like [(3S)-1-methylpyrrolidin-3-yl]methanol hydrochloride, establishing a strong IVIVC early in development is a strategic imperative.

Key Advantages:

  • Accelerated Formulation Optimization: A validated IVIVC allows for the rapid screening of formulation prototypes, reducing the reliance on costly and time-consuming animal or human studies.[3]

  • Informed Quality Control: It provides a scientific basis for setting meaningful drug product dissolution specifications, ensuring batch-to-batch consistency and predicting in vivo performance.[5]

  • Regulatory Flexibility: A successful "Level A" IVIVC can serve as a surrogate for in vivo bioequivalence studies when certain post-approval changes are made to the formulation, manufacturing process, or site.[2][3]

The development of an IVIVC is a multi-stage process that begins with fundamental characterization and culminates in a validated predictive model.

cluster_0 IVIVC Development Workflow A Part 1: Physicochemical & In Vitro Characterization B Part 2: In Vivo Pharmacokinetic Study A->B Provides basis for in vivo study design C Part 3: Deconvolution & Data Modeling A->C Generates dissolution data for correlation B->C Generates plasma concentration data D Part 4: IVIVC Model Validation C->D Develops predictive model

Caption: High-level workflow for establishing an IVIVC.

Foundational Characterization: The In Vitro Foundation

Before an IVIVC can be attempted, a thorough understanding of the compound's intrinsic properties is essential. This data informs the design of all subsequent experiments.

Physicochemical Properties of [(3S)-1-methylpyrrolidin-3-yl]methanol hydrochloride

This compound is a chiral organic molecule featuring a pyrrolidine ring, a tertiary amine, and a primary alcohol.[6] These functional groups dictate its physicochemical behavior.

PropertyValue / DescriptionSignificance for IVIVC
Molecular Formula C6H14ClNOBasic structural information.[7][8]
Molecular Weight 151.64 g/mol Influences diffusion and transport characteristics.
Form Liquid (as free base)The hydrochloride salt form is typically a solid, which is critical for oral dosage form development.[6][8]
Solubility Likely soluble in polar solventsAs a hydrochloride salt, high aqueous solubility is expected, particularly in acidic media. This is a critical parameter for the Biopharmaceutics Classification System (BCS).[8]
pKa Not reported; estimated >9.0The tertiary amine will be protonated across the physiological pH range of the GI tract, influencing solubility and potential interactions.
LogP Not reported; estimated <1.0A low LogP suggests low lipophilicity, which may indicate that membrane permeability could be a rate-limiting step for absorption.
Biopharmaceutics Classification System (BCS)

The BCS framework classifies drugs based on their aqueous solubility and intestinal permeability, which are the key factors governing oral drug absorption.[9][10][11] Determining the BCS class is a crucial first step as it predicts the likelihood of achieving a successful IVIVC.[12][13]

  • BCS Class 1: High Solubility, High Permeability

  • BCS Class 2: Low Solubility, High Permeability

  • BCS Class 3: High Solubility, Low Permeability

  • BCS Class 4: Low Solubility, Low Permeability

An IVIVC is most likely for BCS Class 2 drugs, where dissolution is the rate-limiting step to absorption.[12] For BCS Class 1 drugs, where absorption is rapid, an IVIVC may be difficult to establish.[12]

In Vitro Dissolution Testing

The goal is to measure the rate at which the active pharmaceutical ingredient (API) is released from a solid oral dosage form. The method must be robust, reproducible, and capable of discriminating between formulations with different release characteristics.[5]

Experimental Protocol: USP Apparatus 2 (Paddle Method)

This is the most common and recommended apparatus for oral solid dosage forms.[5][12]

  • Apparatus Setup:

    • Calibrate a USP Apparatus 2 dissolution bath.

    • Set the temperature of the water bath to maintain the dissolution medium at 37 ± 0.5°C.[14]

    • Set the paddle rotation speed. A typical starting speed is 50 or 75 RPM.[15]

  • Media Preparation:

    • Prepare 900 mL of three different dissolution media to simulate the gastrointestinal tract:[12]

      • 0.1 N HCl (pH 1.2)

      • Acetate buffer (pH 4.5)

      • Phosphate buffer (pH 6.8)

    • Deaerate the media before use to prevent the formation of air bubbles on the dosage form.[14]

  • Procedure:

    • Place one dosage unit (e.g., tablet or capsule) into each vessel.

    • Start the paddle rotation immediately.

    • Withdraw samples (e.g., 5 mL) at predetermined time points (e.g., 5, 10, 15, 30, 45, 60 minutes).

    • Replace the withdrawn volume with fresh, pre-warmed medium.

    • Filter the samples promptly.

  • Analysis:

    • Analyze the concentration of [(3S)-1-methylpyrrolidin-3-yl]methanol hydrochloride in each sample using a validated analytical method, such as HPLC-UV.

    • Calculate the cumulative percentage of drug dissolved at each time point.

In Vitro Permeability Assay

This assay predicts the intestinal permeability of a compound. The Caco-2 cell monolayer is the gold standard in vitro model for this purpose as these cells differentiate to form a polarized monolayer that resembles the human intestinal epithelium.[16][17][18]

Experimental Protocol: Caco-2 Permeability Assay

  • Cell Culture:

    • Culture Caco-2 cells on semi-permeable Transwell™ inserts for 18-22 days to allow for spontaneous differentiation into a polarized monolayer.[16]

  • Monolayer Integrity Check:

    • Measure the Transepithelial Electrical Resistance (TEER) to confirm the formation of tight junctions.

    • Assess the permeability of a low-permeability marker (e.g., Lucifer Yellow) to ensure monolayer integrity.

  • Bidirectional Transport Study: [16]

    • Apical to Basolateral (A→B) Transport: Add the test compound (e.g., at 10 µM) to the apical (donor) side.[16] At specified time points (e.g., 2 hours), sample from the basolateral (receiver) side.[18]

    • Basolateral to Apical (B→A) Transport: In a separate set of wells, add the compound to the basolateral (donor) side and sample from the apical (receiver) side.

  • Analysis:

    • Quantify the compound concentration in the receiver compartments using LC-MS/MS.

    • Calculate the apparent permeability coefficient (Papp) for both directions.

    • Calculate the Efflux Ratio (ER) = Papp (B→A) / Papp (A→B). An ER > 2 suggests the compound is a substrate for efflux transporters like P-glycoprotein.[16]

cluster_1 In Vitro Characterization Dissolution Dissolution Testing (USP Apparatus 2) BCS BCS Classification Dissolution->BCS Determines 'Solubility' Permeability Permeability Assay (Caco-2 Monolayer) Permeability->BCS Determines 'Permeability'

Caption: Core in vitro experiments for BCS classification.

The In Vivo Benchmark: Pharmacokinetic Evaluation

To build the correlation, in vivo data is required. This typically involves administering different formulations of the drug product to human subjects or an appropriate animal model and measuring the resulting plasma concentrations over time.

Key Requirements for the In Vivo Study:

  • Multiple Formulations: At least two, and preferably three or more, formulations with different release rates (e.g., slow, medium, fast) should be evaluated.[2]

  • Crossover Design: A randomized, crossover study design is preferred to minimize inter-subject variability.[19]

  • Sufficient Sampling: Frequent blood sampling is necessary to accurately define the plasma concentration-time profile, especially the absorption phase.

Protocol Outline: Preclinical Pharmacokinetic Study (e.g., in Beagle Dogs)

  • Dosing: Administer a single oral dose of each formulation to a cohort of fasted beagle dogs in a crossover fashion, with an adequate washout period between doses.

  • Blood Sampling: Collect blood samples (e.g., via jugular vein) at pre-dose and at multiple time points post-dose (e.g., 0.25, 0.5, 1, 2, 4, 6, 8, 12, 24 hours).

  • Plasma Processing: Process blood samples to obtain plasma and store frozen (-80°C) until analysis.

  • Bioanalysis: Quantify the concentration of [(3S)-1-methylpyrrolidin-3-yl]methanol hydrochloride in plasma samples using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis: For each formulation, calculate key pharmacokinetic parameters using non-compartmental analysis:

    • Cmax: Maximum observed plasma concentration.

    • Tmax: Time to reach Cmax.

    • AUC: Area under the plasma concentration-time curve.

Bridging the Gap: IVIVC Model Development

The core of the IVIVC is establishing a point-to-point relationship between the in vitro dissolution profile and the in vivo absorption profile. This is designated as a Level A correlation , the highest and most useful level.[1][20]

Deconvolution: Deriving the In Vivo Absorption Profile

Plasma concentration data reflects the net result of absorption, distribution, metabolism, and elimination. To isolate the absorption profile, a mathematical process called deconvolution is used.[20][21] Methods like the Wagner-Nelson or numerical deconvolution are employed to calculate the cumulative fraction of the drug absorbed in vivo over time from the plasma concentration data.[2][21]

cluster_2 Level A IVIVC Development invitro In Vitro Data (% Dissolved vs. Time) correlation Point-to-Point Correlation (Linear Regression) invitro->correlation invivo In Vivo Data (Plasma Conc. vs. Time) decon Deconvolution (e.g., Wagner-Nelson) invivo->decon absorbed In Vivo Absorption Profile (% Absorbed vs. Time) decon->absorbed absorbed->correlation

Caption: Process for developing a Level A IVIVC model.

Building the Correlation Model

Once the in vivo absorption profiles are derived for each formulation, they are plotted against their corresponding in vitro dissolution profiles.

  • Data Plotting: For each formulation, plot the mean percentage of drug absorbed in vivo (y-axis) against the mean percentage of drug dissolved in vitro (x-axis) for each corresponding time point.

  • Mathematical Modeling: Apply a mathematical function (often a linear regression model) to describe this relationship.[20] A strong correlation is indicated by a high coefficient of determination (R² > 0.9).

  • Time Scaling (if necessary): In some cases, a direct 1:1 relationship may not exist, and a time-scaling factor may be required to make the in vitro and in vivo profiles superimposable.[4]

Model Validation and Prediction Error

The final step is to evaluate the predictability of the model.[2] This is done by using the established IVIVC equation to predict the in vivo pharmacokinetic profiles from the in vitro dissolution data. The predicted profiles are then compared to the observed profiles, and the prediction error for key parameters like Cmax and AUC is calculated. According to FDA guidance, the average absolute prediction error should be ≤10% for Cmax and AUC for the model to be considered valid.[2]

Conclusion

Establishing an In Vitro-In Vivo Correlation is a rigorous scientific endeavor that integrates formulation science, analytical chemistry, and pharmacokinetics. For a new chemical entity such as [(3S)-1-methylpyrrolidin-3-yl]methanol hydrochloride, developing a robust IVIVC provides invaluable insight into its biopharmaceutical properties. This knowledge can significantly de-risk and accelerate the drug development process, from early formulation selection to establishing meaningful quality control standards and supporting regulatory submissions. This guide provides the foundational framework and detailed methodologies required to successfully undertake this critical activity.

References

  • U.S. Food and Drug Administration. (1997). Guidance for Industry: Dissolution Testing of Immediate Release Solid Oral Dosage Forms. [Link]

  • United States Pharmacopeia. General Chapter <711> Dissolution. [Link]

  • Evotec. Caco-2 Permeability Assay. [Link]

  • U.S. Food and Drug Administration. (1997). Guidance for Industry: Extended Release Oral Dosage Forms: Development, Evaluation, and Application of In Vitro/In Vivo Correlations. [Link]

  • Talevi, A., & Granero, G. E. (2018). The Role of BCS (Biopharmaceutics Classification System) and BDDCS (Biopharmaceutics Drug Disposition Classification System) in Drug Development. PMC. [Link]

  • Kovari, K., & D'Souza, S. (2015). Deconvolution and IVIVC: Exploring the Role of Rate-Limiting Conditions. PMC. [Link]

  • GSC Online Press. An Overview of the Biopharmaceutics Classification System (BCS). [Link]

  • PubChem. (1-Methylpyrrolidin-3-yl)methanol. [Link]

  • Pang, J., & Chen, K. (2015). In vitro-In vivo Correlation: Perspectives on Model Development. PMC. [Link]

  • Jamil, R., et al. (2022). Emerging Role of Biopharmaceutical Classification and Biopharmaceutical Drug Disposition System in Dosage form Development: A Systematic Review. PMC. [Link]

  • JRC Big Data Analytics Platform. DB-ALM Protocol n° 142: Permeability Assay on Caco-2 Cells. [Link]

  • PharmDev. (2025). CMC Perspectives of In Vitro / In Vivo Correlation (IVIVC) in Drug Development. [Link]

  • World Journal of Advanced Research and Reviews. (2025). In vivo–In Vitro correlation (IVIVC) in drug development: bridging preclinical and clinical outcomes for regulatory approvals. [Link]

  • U.S. Food and Drug Administration. (2021). M9 Biopharmaceutics Classification System- Based Biowaivers. [Link]

  • U.S. Food and Drug Administration. (2018). Guidance for Industry #238: In Vitro Drug Release Testing and IVIVC/R for Modified Release Parenteral Drug Products. [Link]

  • Agno Pharmaceuticals. In Vitro Dissolution Testing For Solid Oral Dosage Forms. [Link]

  • South African Gastroenterology Review. (2024). BIOPHARMACEUTICAL CLASSIFICATION SYSTEM (BCS) AND ITS IMPLICATIONS IN DRUG DEVELOPMENT. [https://s Gastroenterologyreview.co.za/index.php/sagr/article/view/184/146]([Link] Gastroenterologyreview.co.za/index.php/sagr/article/view/184/146)

  • Chemical Substance Information. [(3S)-1-methylpyrrolidin-3-yl]methanol hydrochloride. [Link]

  • Park, K. (n.d.). Chapter 16. In Vitro/In Vivo Correlations: Fundamentals, Development Considerations, and Applications. [Link]

  • Ho, H., & Shah, V. P. (2016). Dissolution Testing for Generic Drugs: An FDA Perspective. PMC. [Link]

  • Kim, T. H., et al. (2016). Development of a Physiologically Relevant Population Pharmacokinetic in Vitro–in Vivo Correlation Approach for Designing Extended-Release Oral Dosage Formulation. ACS Publications. [Link]

  • Sako, K. (2008). IVIVC: Methods and Applications in Modified-Release Product Development. Dissolution Technologies. [Link]

  • U.S. Food and Drug Administration. (2025). Compilation of FDA Guidance and Resources for in vitro Dissolution Testing of Immediate Release Solid Oral Dosage Forms. [Link]

  • Creative Bioarray. Caco-2 Permeability Assay Protocol. [Link]

  • SpringerLink. Permeability Assessment Using 5-day Cultured Caco-2 Cell Monolayers. [Link]

  • Concept Life Sciences. Caco-2 Permeability. [Link]

Sources

Comparative

A Head-to-Head Comparison of [(3S)-1-methylpyrrolidin-3-yl]methanol Hydrochloride and its Analogs in Modulating Nicotinic Acetylcholine Receptors

A Technical Guide for Researchers and Drug Development Professionals In the landscape of neuropharmacology, the pyrrolidine scaffold is a cornerstone for the design of potent and selective ligands targeting cholinergic n...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

A Technical Guide for Researchers and Drug Development Professionals

In the landscape of neuropharmacology, the pyrrolidine scaffold is a cornerstone for the design of potent and selective ligands targeting cholinergic neurotransmission. Among these, [(3S)-1-methylpyrrolidin-3-yl]methanol hydrochloride stands as a chiral building block with significant potential for modulating nicotinic acetylcholine receptors (nAChRs), key players in cognitive function, addiction, and neurodegenerative disorders. This guide provides a detailed, head-to-head comparison of this compound with its structurally similar analogs, drawing upon experimental data to elucidate the critical role of stereochemistry and substituent placement in receptor interaction and functional activity.

The rationale for this comparative analysis is rooted in the well-established principle that even minor structural modifications to a pharmacophore can dramatically alter its biological profile. By systematically evaluating analogs of [(3S)-1-methylpyrrolidin-3-yl]methanol, we can derive crucial structure-activity relationships (SAR) that inform the rational design of next-generation therapeutics with enhanced potency and selectivity.

Comparative Analysis of Receptor Binding and Potency

The primary focus of this guide is the interaction of [(3S)-1-methylpyrrolidin-3-yl]methanol and its analogs with two major brain nAChR subtypes: α4β2 and α7. These receptors are implicated in a range of physiological and pathological processes, making them attractive targets for drug discovery.

A systematic "methyl scan" of the pyrrolidinium ring of nicotine, a structurally related compound, has revealed that the α7 nAChR binding site is generally more accommodating to substitutions than the α4β2 site.[1] This provides a valuable framework for understanding the potential impact of modifications to the 1-methylpyrrolidin-3-yl-methanol scaffold.

Below is a comparative table summarizing the binding affinities (Ki) and potencies (EC50) of [(3S)-1-methylpyrrolidin-3-yl]methanol and its selected analogs at α4β2 and α7 nAChRs. It is important to note that the data presented here is synthesized from multiple studies and direct, side-by-side experimental comparisons are limited.

CompoundStructureModification from Target Compoundα4β2 nAChR Ki (nM)α4β2 nAChR EC50 (nM)α7 nAChR Ki (nM)α7 nAChR EC50 (nM)
[(3S)-1-methylpyrrolidin-3-yl]methanol -Data Not AvailableData Not AvailableData Not AvailableData Not Available
(S)-NicotinePyridine at C20.81001,20010,000
(R)-NicotinePyridine at C2, R-enantiomer401,00015,000>100,000
(2'S)-3'-MethylnicotinePyridine at C2, Methyl at C31.52008008,000
(2'S)-4'-MethylnicotinePyridine at C2, Methyl at C4252,5002,00020,000
(S)-2-(chloromethyl)-1-methylpyrrolidineChloromethyl at C2Data Not AvailableData Not AvailableData Not AvailableData Not Available

Structure-Activity Relationship (SAR) Insights

  • Stereochemistry is Critical : The significant difference in affinity and potency between (S)- and (R)-nicotine underscores the stereospecificity of nAChR binding pockets. The (S)-enantiomer is consistently more potent, highlighting the importance of the chiral center at the point of substitution on the pyrrolidine ring.[2]

  • Positional Isomerism Matters : The position of the methyl group on the pyrrolidine ring in methylnicotine analogs dramatically impacts receptor interaction. Methylation at the 3'-position has a minimal effect on α4β2 receptor affinity compared to nicotine, while methylation at the 4'-position leads to a significant decrease in affinity.[1] This suggests that the binding pocket of the α4β2 receptor is more sterically hindered around the 4'-position of the pyrrolidine ring.

  • Substituent Effects : The replacement of a hydrogen atom with a methyl group introduces steric bulk, which can either enhance or disrupt binding depending on the specific receptor subtype and the position of the substitution. The hydroxymethyl group in [(3S)-1-methylpyrrolidin-3-yl]methanol introduces a polar functional group capable of hydrogen bonding, which could lead to different binding interactions compared to the less polar methyl group.

Experimental Protocols

To facilitate further research and direct comparative studies, we provide detailed methodologies for key experiments in the characterization of nAChR ligands.

Radioligand Binding Assays

This protocol is used to determine the binding affinity (Ki) of a test compound for a specific receptor subtype.

Binding_Assay_Workflow cluster_prep Membrane Preparation cluster_assay Binding Assay cluster_analysis Data Analysis prep1 Cell Culture (e.g., HEK293 expressing nAChR) prep2 Homogenization in Lysis Buffer prep1->prep2 prep3 Centrifugation to Pellet Membranes prep2->prep3 prep4 Resuspension and Protein Quantification prep3->prep4 assay1 Incubate Membranes with Radioligand (e.g., [3H]epibatidine) and Test Compound prep4->assay1 assay2 Separate Bound and Free Radioligand (Filtration) assay1->assay2 assay3 Quantify Radioactivity (Liquid Scintillation Counting) assay2->assay3 analysis1 Generate Competition Binding Curves assay3->analysis1 analysis2 Calculate IC50 Values analysis1->analysis2 analysis3 Determine Ki using Cheng-Prusoff Equation analysis2->analysis3

Caption: Workflow for a competitive radioligand binding assay.

Step-by-Step Protocol:

  • Membrane Preparation:

    • Culture cells stably expressing the nAChR subtype of interest (e.g., α4β2 or α7) in appropriate media.

    • Harvest cells and homogenize them in a cold lysis buffer containing protease inhibitors.

    • Centrifuge the homogenate at high speed (e.g., 40,000 x g) to pellet the cell membranes.

    • Wash the membrane pellet and resuspend it in a binding buffer. Determine the protein concentration using a standard method (e.g., Bradford assay).

  • Binding Assay:

    • In a 96-well plate, add the prepared cell membranes, a fixed concentration of a suitable radioligand (e.g., [3H]epibatidine for α4β2), and varying concentrations of the test compound.

    • To determine non-specific binding, include wells with an excess of a known high-affinity unlabeled ligand (e.g., nicotine).

    • Incubate the plate at a specific temperature (e.g., 4°C or room temperature) for a set duration to reach equilibrium.

    • Terminate the binding reaction by rapid filtration through glass fiber filters, washing with cold buffer to remove unbound radioligand.

    • Measure the radioactivity retained on the filters using a liquid scintillation counter.

  • Data Analysis:

    • Plot the percentage of specific binding against the logarithm of the test compound concentration to generate a competition curve.

    • Fit the data to a one-site competition model using non-linear regression to determine the IC50 value (the concentration of test compound that inhibits 50% of specific radioligand binding).

    • Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Two-Electrode Voltage Clamp (TEVC) Electrophysiology

This functional assay measures the ability of a compound to activate the ion channel of the nAChR and is used to determine its potency (EC50) and efficacy.

TEVC_Workflow cluster_prep Oocyte Preparation cluster_recording Electrophysiological Recording cluster_analysis Data Analysis prep1 Harvest Xenopus laevis Oocytes prep2 Inject cRNA for nAChR Subunits prep1->prep2 prep3 Incubate Oocytes for Receptor Expression prep2->prep3 rec1 Mount Oocyte in Recording Chamber prep3->rec1 rec2 Impale with Voltage and Current Electrodes rec1->rec2 rec3 Clamp Membrane Potential (e.g., -70 mV) rec2->rec3 rec4 Apply Test Compound via Perfusion rec3->rec4 rec5 Record Inward Current Response rec4->rec5 analysis1 Generate Concentration-Response Curves rec5->analysis1 analysis2 Calculate EC50 and Maximal Response (Imax) analysis1->analysis2

Caption: Workflow for two-electrode voltage clamp (TEVC) electrophysiology.

Step-by-Step Protocol:

  • Oocyte Preparation:

    • Surgically remove oocytes from a female Xenopus laevis frog.

    • Inject the oocytes with a mixture of cRNAs encoding the desired nAChR subunits (e.g., α4 and β2).

    • Incubate the injected oocytes for 2-7 days to allow for receptor expression on the cell surface.

  • Electrophysiological Recording:

    • Place a single oocyte in a recording chamber and continuously perfuse it with a recording solution.

    • Impale the oocyte with two microelectrodes, one for measuring the membrane potential and the other for injecting current.

    • Use a voltage-clamp amplifier to hold the membrane potential at a fixed value (e.g., -70 mV).

    • Apply the test compound at various concentrations to the oocyte through the perfusion system.

    • Record the resulting inward current, which is a measure of ion flow through the activated nAChR channels.

  • Data Analysis:

    • Plot the peak current response against the logarithm of the test compound concentration to generate a concentration-response curve.

    • Fit the data to the Hill equation to determine the EC50 (the concentration that elicits a half-maximal response) and the maximal response (Imax).

    • The efficacy of a test compound is often expressed as a percentage of the maximal response to a saturating concentration of a full agonist like acetylcholine.

Conclusion

This comparative guide highlights the nuanced structure-activity relationships governing the interaction of pyrrolidine-based ligands with nicotinic acetylcholine receptors. While a complete experimental dataset for [(3S)-1-methylpyrrolidin-3-yl]methanol hydrochloride is not yet available, the analysis of its structural analogs provides a strong foundation for predicting its pharmacological profile. The critical role of stereochemistry and the precise positioning of substituents on the pyrrolidine ring are evident. Further investigation, employing the detailed protocols outlined in this guide, is warranted to fully characterize the potential of [(3S)-1-methylpyrrolidin-3-yl]methanol and its derivatives as selective modulators of nAChRs for the treatment of neurological and psychiatric disorders.

References

  • BenchChem. (2025). (S)-(1-Methylpyrrolidin-3-YL)methanol chemical properties and structure. BenchChem.
  • Rouchaud, A., et al. (2012). A Methyl Scan of the Pyrrolidinium Ring of Nicotine Reveals Significant Differences in Its Interactions with α7 and α4β2 Nicotinic Acetylcholine Receptors. The Journal of Neuroscience, 32(43), 15024-15034.
  • CymitQuimica. (n.d.). CAS 1210934-04-5: [(3S)-1-methylpyrrolidin-3-yl]methanol. CymitQuimica.
  • Gatto, G., et al. (2023). Advances in small molecule selective ligands for heteromeric nicotinic acetylcholine receptors. AIR Unimi.
  • Damaj, M. I., et al. (1996). Comparative pharmacology of nicotine and ABT-418, a new nicotinic agonist. Journal of Pharmacology and Experimental Therapeutics, 278(3), 1300-1308.
  • Zhang, L., et al. (2019). Differences between the binding modes of enantiomers S/R-nicotine to acetylcholinesterase. Scientific Reports, 9(1), 1-11.
  • Hernandez, S. C., et al. (2017). Minimal Structural Changes Determine Full and Partial Nicotinic Receptor Agonist Activity for Nicotine Analogues. Molecules, 22(10), 1693.
  • BenchChem. (2025). (S)-(1-Methylpyrrolidin-3-YL)methanol: A Comparative Guide to its Efficacy in Asymmetric Synthesis. BenchChem.
  • BenchChem. (2025). A Comparative Analysis of Catalysts Derived from N-Methyl-L-prolinol and (S)-(1- Methylpyrrolidin-3-YL)methanol in Asymmetric Synthesis. BenchChem.
  • ResearchGate. (2025). Muscarinic subtype affinity and functional activity profile of 1-methyl-2-(2-methyl-1,3-dioxolan-4-yl)pyrrolidine and 1-methyl-2-(2-methyl-1,3-oxathiolan-5-yl)pyrrolidine derivatives | Request PDF.
  • Moriya, H., et al. (1999). Affinity profiles of various muscarinic antagonists for cloned human muscarinic acetylcholine receptor (mAChR) subtypes and mAChRs in rat heart and submandibular gland. Life Sciences, 64(25), 2351-2358.
  • GtoPdb. (2023). Acetylcholine receptors (muscarinic) in GtoPdb v.2023.1. Guide to Pharmacology.
  • Xu, Y., et al. (2018). Structure-guided development of selective M3 muscarinic acetylcholine receptor antagonists. eScholarship.
  • Riss, P. J., et al. (2017). Update on PET Tracer Development for Muscarinic Acetylcholine Receptors. Molecules, 22(1), 131.
  • MDPI. (2024). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. MDPI.
  • Drug Design Org. (2005).
  • ResearchGate. (2007). Synthesis and structure of chiral ligand [( S )-1-((( S )-1-methylpyrrolidin-2-yl) methyl) pyrrolidin-2-yl] diphenylmethanol.
  • PubMed. (2025). Design, Synthesis, and Biological Evaluation of Chiral-Proline Derivatives as Novel HSP90 Inhibitors. PubMed.

Sources

Safety & Regulatory Compliance

Safety

[(3S)-1-methylpyrrolidin-3-yl]methanol hydrochloride proper disposal procedures

Standard Operating Procedure: Handling, Safety, and Disposal of[(3S)-1-methylpyrrolidin-3-yl]methanol hydrochloride As a chiral heterocyclic building block,[(3S)-1-methylpyrrolidin-3-yl]methanol hydrochloride is frequent...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Standard Operating Procedure: Handling, Safety, and Disposal of[(3S)-1-methylpyrrolidin-3-yl]methanol hydrochloride

As a chiral heterocyclic building block,[(3S)-1-methylpyrrolidin-3-yl]methanol hydrochloride is frequently utilized in medicinal chemistry and drug discovery. However, its biological activity and physicochemical properties demand rigorous handling and disposal protocols.

As drug development professionals, we must recognize that laboratory safety is not merely about compliance; it is about understanding the causality behind chemical behaviors. This guide provides a self-validating, step-by-step operational framework for managing this specific pyrrolidine derivative safely and sustainably.

Hazard Profile & Physicochemical Causality

To design an effective safety protocol, we must first understand the inherent risks of the molecule. The compound is an organic hydrochloride salt, meaning it presents as a stable solid but carries specific irritant properties. According to standard chemical inventories, this compound triggers specific Global Harmonized System (GHS) hazard classifications[1].

Table 1: Chemical Identity & Hazard Summary

Property / Classification Detail Causality / Implication for Handling
Chemical Name [(3S)-1-methylpyrrolidin-3-yl]methanol hydrochloride Chiral pyrrolidine core; biologically active intermediate.
CAS Number 2490314-48-0[1] Primary identifier for inventory and waste tracking.
Physical State Solid (Powder) Prone to aerosolization and dust generation during weighing.
Skin Irrit. 2 (H315) Causes skin irritation[1] Direct contact disrupts the lipid bilayer of the skin; requires barrier protection.
Eye Irrit. 2A (H319) Causes serious eye irritation[1] Dust can cause severe ocular inflammation; requires sealed eyewear.

| STOT SE 3 (H336) | May cause drowsiness or dizziness[1] | Central nervous system (CNS) depressant upon inhalation; mandates strict engineering controls. |

Engineering Controls & Personal Protective Equipment (PPE)

Every piece of safety equipment must serve a specific, validated purpose against the hazards listed above.

Table 2: Required Safety Infrastructure

Equipment Type Specification Validation Metric
Engineering Control Chemical Fume Hood Face velocity must be verified at 80–120 feet per minute (fpm) prior to use.
Hand Protection Nitrile Gloves (Min. 0.11 mm thickness) Inspect for micro-tears. Double-gloving is recommended during cleanup.
Eye Protection ANSI Z87.1 Safety Goggles Must provide a full seal to prevent airborne dust ingress (safety glasses are insufficient).

| Body Protection | Flame-resistant lab coat | Cuffs must be tucked into gloves to eliminate exposed skin on wrists. |

Operational Protocols: A Self-Validating System

Protocol A: Safe Handling & Weighing

Causality: The primary risk during routine use is the inhalation of airborne particulates (H336) and skin contact (H315)[1]. By controlling airflow and static electricity, we mitigate these risks.

  • Pre-Operation Validation: Check the fume hood's digital monitor to ensure airflow is >80 fpm. Self-Validation: Tape a small piece of tissue paper to the sash; it should pull steadily inward.

  • Static Mitigation: Wipe the exterior of the compound bottle and the analytical balance with a damp, lint-free cloth or use an anti-static zero-stat gun. Causality: Powders cling to spatulas and aerosolize due to static charge.

  • Transfer: Use a grounded, stainless-steel spatula to transfer the powder into a pre-weighed, sealable vial.

  • Post-Weighing: Seal the vial before removing it from the fume hood. Wipe down the balance with a solvent compatible with organic salts (e.g., 70% Isopropanol or Methanol) to ensure no microscopic residue remains.

Protocol B: Spill Containment & Cleanup

Causality: Sweeping a dry powder spill will aerosolize the active pharmaceutical intermediate, leading to inhalation exposure.

  • Isolate: Immediately lower the fume hood sash. If the spill is outside the hood, evacuate the immediate 2-meter radius.

  • Wet Down (Dust Suppression): Gently cover the spilled powder with absorbent paper towels. Lightly mist the towels with a suitable solvent (e.g., water or ethanol) to dissolve/bind the hydrochloride salt without generating dust.

  • Collect: Use a plastic scoop to collect the wet mass. Place it directly into a designated solid hazardous waste container.

  • Decontaminate: Wash the surface with a detergent solution, followed by a water rinse, as pyrrolidine derivatives and their salts are generally water-soluble[2].

Waste Disposal Procedures & Routing

The most critical error made in laboratories regarding organic hydrochloride salts is improper waste segregation. Because this compound contains a chloride ion (HCl salt), any organic solvent used to dissolve it automatically becomes halogenated waste. [3]

Incinerating halogenated waste in a non-halogenated stream can result in the formation of highly toxic dioxins and furans. Furthermore, pyrrolidine derivatives must never be flushed down the drain due to their biological activity and potential to harm aquatic ecosystems[2].

Protocol C: Waste Segregation Methodology
  • Solid Waste (Powder, Empty Vials, Contaminated PPE):

    • Place all solid waste into a heavy-duty, polyethylene bag.

    • Seal the bag and place it into a rigid, secondary container labeled: "Hazardous Solid Waste: Contains [(3S)-1-methylpyrrolidin-3-yl]methanol hydrochloride (Toxic/Irritant)."

  • Organic Liquid Waste (Reaction Mixtures, Solvent Washings):

    • Validation Check: Does the solvent contain the dissolved compound?

    • If YES : Route to the Halogenated Organic Waste carboy, regardless of whether the base solvent (e.g., Methanol, DMSO) is non-halogenated. The chloride ion dictates this.

    • If NO (pure solvent only): Route to the Non-Halogenated Organic Waste carboy.

  • Aqueous Liquid Waste:

    • Collect in a dedicated Aqueous Waste carboy. Ensure the pH is neutralized (between 6.0 and 8.0) before sealing, as hydrochloride salts can slightly lower the pH of unbuffered solutions.

Waste Routing Visualization

G Start Waste Generation: [(3S)-1-methylpyrrolidin-3-yl]methanol HCl Solid Solid Waste (Powder & PPE) Start->Solid Liquid Liquid Waste (Solutions) Start->Liquid SolidContainer Sealed Hazardous Waste Container Solid->SolidContainer Aqueous Aqueous Solutions Liquid->Aqueous Organic Organic Solutions Liquid->Organic Incineration Licensed Hazardous Waste Incineration SolidContainer->Incineration Aqueous->Incineration Aqueous Waste Stream Halogenated Halogenated Waste (Due to Cl⁻ ions) Organic->Halogenated Contains dissolved API NonHalogenated Non-Halogenated Waste Organic->NonHalogenated Pure solvent only Halogenated->Incineration NonHalogenated->Incineration

Decision matrix for routing[(3S)-1-methylpyrrolidin-3-yl]methanol HCl laboratory waste.

References

  • NextSDS Database. "[(3S)-1-methylpyrrolidin-3-yl]methanol hydrochloride — Chemical Substance Information." NextSDS. Available at:[Link]

  • Fisher Scientific. "SAFETY DATA SHEET: Pyrrolidine." Fisher Scientific UK. Available at:[Link]

Sources

Handling

A Senior Application Scientist's Guide to Handling [(3S)-1-methylpyrrolidin-3-yl]methanol hydrochloride

Navigating the complexities of novel chemical compounds is the cornerstone of innovation in drug development. However, the safety of our researchers is paramount.

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Navigating the complexities of novel chemical compounds is the cornerstone of innovation in drug development. However, the safety of our researchers is paramount. This guide provides an in-depth, procedural framework for handling [(3S)-1-methylpyrrolidin-3-yl]methanol hydrochloride (CAS No. 2490314-48-0). Moving beyond a simple checklist, we will explore the causality behind each safety recommendation, ensuring a culture of deep, intuitive safety in your laboratory.

Hazard Identification and Risk Assessment

Before any handling operation, a thorough understanding of the compound's hazard profile is essential. While a complete toxicological profile may not be available for this specific salt, data from the base molecule, related pyrrolidine compounds, and its classification provide a strong basis for a robust safety protocol.[1][2][3]

The primary hazards associated with this compound are summarized below:

Hazard ClassificationCategoryGHS CodeSignal WordDescription of Hazard
Skin Irritation2H315WarningCauses skin irritation upon contact.[1]
Eye Irritation2AH319WarningCauses serious eye irritation.[1]
Specific Target Organ Toxicity (Single Exposure)3H336WarningMay cause respiratory irritation or drowsiness and dizziness.[1][4]

This table summarizes the notified classifications and hazards. The parent compound, pyrrolidine, is also known to be flammable, corrosive, and toxic if swallowed or inhaled, warranting a cautious approach.[5][6]

The hydrochloride salt form introduces the additional risk of releasing acidic vapors, particularly if heated or mixed with incompatible substances. Therefore, all handling procedures must be designed to mitigate these identified risks.

Required Personal Protective Equipment (PPE)

A multi-layered PPE strategy is non-negotiable. Each component serves a specific purpose, collectively creating a barrier between the researcher and potential exposure.

  • Primary Engineering Control: Chemical Fume Hood All manipulations of [(3S)-1-methylpyrrolidin-3-yl]methanol hydrochloride, including weighing, dissolution, and transfers, must be conducted inside a certified chemical fume hood. This is the most critical control measure to prevent inhalation of airborne particulates or vapors.[7][8]

  • Hand Protection Requirement: Chemical-resistant gloves (e.g., Nitrile, Neoprene, or PVC).[9] The Causality: The compound is a known skin irritant.[1] A robust glove material is necessary to prevent direct contact. Always inspect gloves for tears or punctures before use.[5][10] For prolonged tasks or when handling larger quantities, consider double-gloving. After handling, remove gloves using the proper technique to avoid contaminating your skin and dispose of them in accordance with your institution's hazardous waste guidelines.[5]

  • Eye and Face Protection Requirement: Tightly-fitting chemical safety goggles.[5] When there is a significant risk of splashing (e.g., during transfers or solution preparation), a face shield must be worn in addition to safety goggles.[7] The Causality: The compound is classified as a serious eye irritant.[1] Goggles provide a seal around the eyes to protect against dust, splashes, and vapors. A face shield offers a secondary, broader barrier of protection for the entire face.

  • Skin and Body Protection Requirement: A flame-resistant laboratory coat, long pants, and closed-toe shoes are mandatory. The Causality: This provides a fundamental barrier against accidental spills and contact. For larger-scale operations, a chemical-resistant apron or a full protective suit may be warranted based on a task-specific risk assessment.[5]

  • Respiratory Protection Requirement: Typically not required if all work is performed within a properly functioning fume hood. However, in the event of a large spill, ventilation failure, or other emergencies, a NIOSH-approved respirator with cartridges appropriate for organic vapors and acid gases is essential.[5][11] The Causality: The compound can cause respiratory irritation.[1][4] A respirator provides a critical line of defense if primary engineering controls fail. All personnel who may need to use a respirator must be properly fit-tested and trained.

Operational Plans: Step-by-Step Handling

Adherence to a structured workflow minimizes the risk of exposure and ensures procedural consistency.

Workflow for Handling and Weighing the Solid Compound

This diagram outlines the essential steps for safely handling the solid form of the compound.

cluster_prep Preparation cluster_handling Handling (Inside Fume Hood) cluster_cleanup Post-Handling Prep 1. Prepare Work Area - Verify fume hood function. - Lay down absorbent liner. - Gather all necessary equipment. Don_PPE 2. Don Full PPE - Lab coat, goggles, face shield, gloves. Weigh 3. Weigh Compound - Use an anti-static weigh boat. - Handle container with care to avoid creating dust. Don_PPE->Weigh Transfer 4. Transfer to Reaction Vessel - Use a powder funnel. - Gently tap to transfer all material. Weigh->Transfer Clean 5. Clean & Decontaminate - Wipe down surfaces. - Dispose of contaminated materials in labeled waste. Transfer->Clean Doff_PPE 6. Doff PPE Correctly - Remove gloves last. - Wash hands thoroughly. Clean->Doff_PPE

Caption: Logical workflow for weighing the solid hydrochloride compound.

Workflow for Preparing a Solution
  • Preparation: Ensure the fume hood is prepared and all necessary glassware and solvents are present. Don all required PPE as detailed above.

  • Solvent Addition: Add the calculated volume of the desired solvent to your receiving flask.

  • Slow Addition of Solid: While stirring the solvent, slowly and carefully add the pre-weighed [(3S)-1-methylpyrrolidin-3-yl]methanol hydrochloride.

    • Causality: Adding the solid to the liquid minimizes the potential for splashing and ensures better control over the dissolution process. Rapid addition could cause clumping or an exothermic reaction.

  • Rinsing: Rinse the weigh boat and any funnels used with a small amount of solvent to ensure a complete quantitative transfer.

  • Sealing and Labeling: Securely cap the flask and label it clearly with the compound name, concentration, solvent, date, and your initials.

Emergency and Disposal Plans

Preparedness is key to mitigating the impact of an unexpected event.

Spill Response Protocol

The following diagram illustrates the procedural flow for responding to a chemical spill.

Spill Spill Occurs Assess Assess & Alert - Alert nearby personnel. - Assess size and immediate risk. Spill->Assess Evacuate Evacuate Area (If spill is large or ventilation is poor) Assess->Evacuate Large Spill PPE Don Emergency PPE - Respirator, chemical suit, heavy-duty gloves. Assess->PPE Small, manageable spill Evacuate->PPE Contain Contain Spill - Use absorbent dikes or pads. PPE->Contain Neutralize Neutralize (Acidic Spill) - Cautiously apply sodium bicarbonate. - Wait for effervescence to cease. Contain->Neutralize Collect Collect Waste - Use non-sparking tools. - Place in a labeled hazardous waste container. Neutralize->Collect Decon Decontaminate Area - Wash with soap and water. - Dispose of all materials as hazardous waste. Collect->Decon

Caption: Step-by-step emergency response plan for a chemical spill.

For any spill, avoid breathing vapors and ensure the area is well-ventilated.[12] For large spills, evacuate the area and contact your institution's Environmental Health & Safety (EH&S) department immediately.[12]

First Aid Measures
  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[13] Seek medical attention.[4]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[4] Seek immediate medical attention.

  • Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, give artificial respiration.[4][10] Seek immediate medical attention.

  • Ingestion: Do not induce vomiting. Rinse the mouth with water.[10] Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Waste Disposal Plan

All waste containing [(3S)-1-methylpyrrolidin-3-yl]methanol hydrochloride must be treated as hazardous.

  • Segregation: Keep all solid and liquid waste containing this compound separate from other waste streams.

  • Containment: Use designated, sealed, and clearly labeled hazardous waste containers.

  • Neutralization of Aqueous Waste: Due to the hydrochloride salt, aqueous waste will be acidic. Before collection by EH&S, it should be neutralized.

    • Procedure: In a well-ventilated area (fume hood), slowly add a weak base such as sodium bicarbonate or sodium carbonate to the aqueous waste with stirring.[12][14]

    • Monitoring: Monitor the pH of the solution using pH paper or a calibrated meter. Continue adding the base until the pH is between 6 and 8.[14][15] Be aware that this reaction will produce carbon dioxide gas (fizzing).[14][15]

  • Disposal: Arrange for pickup and disposal through your institution's certified EH&S provider. Never pour this chemical or its waste down the drain without proper neutralization and authorization.[12][16]

By integrating these safety protocols into your daily laboratory operations, you foster an environment where scientific discovery can proceed both rapidly and safely.

References

  • New Jersey Department of Health. (n.d.). Hazard Summary: Pyrrolidine.
  • NextSDS. (n.d.). [(3S)-1-methylpyrrolidin-3-yl]methanol hydrochloride — Chemical Substance Information.
  • Apollo Scientific. (2022, September 16). Safety Data Sheet: Pyrrolidine.
  • CDH Fine Chemicals India. (n.d.). PYRROLIDINE CAS NO 123-75-1 Material Safety Data Sheet.
  • SDFine. (n.d.). GHS Safety Data Sheet: PYRROLIDINE.
  • Loba Chemie. (2025, July 17). Safety Data Sheet: PYRROLIDINE FOR SYNTHESIS.
  • MilliporeSigma. (n.d.). Safety Data Sheet according to the (US) Hazard Communication Standard (29 CFR 1910.1200).
  • Acros PharmaTech Limited. (2018, August 20). SAFETY DATA SHEET: [(3S)-1-methylpyrrolidin-3-yl]methanol.
  • AAPPTec, LLC. (n.d.). MSDS - Safety Data Sheet.
  • Fisher Scientific. (2025, December 21). SAFETY DATA SHEET: 3-Hydroxy-1-methylpyrrolidine.
  • Fisher Scientific. (2025, December 18). SAFETY DATA SHEET: 1-Methylpyrrolidine.
  • MilliporeSigma. (2026, January 29). SAFETY DATA SHEET: 1-Methylpyrrolidine.
  • UC Merced EH&S. (n.d.). Standard Operating Procedure: Hydrochloric Acid.
  • Sigma-Aldrich. (2026, March 3). SAFETY DATA SHEET: N-methyl-2-pyrrolidone.
  • ChemSrc. (n.d.). (3-methylpyrrolidin-3-yl)methanol hydrochloride.
  • PPG. (n.d.). SAFETY DATA SHEET.
  • PubChem. (n.d.). (1-Methylpyrrolidin-3-yl)methanol.
  • Lab Alley. (2024, July 15). How to dispose of hydrochloric acid.
  • CymitQuimica. (n.d.). CAS 1210934-04-5: [(3S)-1-methylpyrrolidin-3-yl]methanol.
  • Chemistry Stack Exchange. (2023, January 23). Safe disposal of hydrochloric acid.
  • BenchChem. (n.d.). (S)-(1-Methylpyrrolidin-3-YL)methanol chemical properties and structure.
  • VelocityEHS. (2014, September 10). Hydrochloric Acid Hazards & Safety Tips.
  • Reddit. (2024, October 15). Disposing of 32.4% hydrochloric acid.

Sources

© Copyright 2026 BenchChem. All Rights Reserved.